molecular formula C12H17N5O5 B016709 N2,N2-Dimethylguanosine CAS No. 2140-67-2

N2,N2-Dimethylguanosine

Cat. No.: B016709
CAS No.: 2140-67-2
M. Wt: 311.29 g/mol
InChI Key: RSPURTUNRHNVGF-IOSLPCCCSA-N
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Description

N(2),N(2)-dimethylguanosine is a guanosine where the hydrogens of the amine group at C-2 are substituted by methyl groups. It has a role as a human metabolite.
N2,N2-Dimethylguanosine has been reported in Schizosaccharomyces pombe, Vitis vinifera, and Saccharomyces cerevisiae with data available.
elevated levels in urine of cancer patients

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(dimethylamino)-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H17N5O5/c1-16(2)12-14-9-6(10(21)15-12)13-4-17(9)11-8(20)7(19)5(3-18)22-11/h4-5,7-8,11,18-20H,3H2,1-2H3,(H,14,15,21)/t5-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSPURTUNRHNVGF-IOSLPCCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90943957
Record name 2-(Dimethylamino)-9-pentofuranosyl-9H-purin-6-ol
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Molecular Weight

311.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N2,N2-Dimethylguanosine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2140-67-2
Record name N2,N2-Dimethylguanosine
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Record name N(2),N(2)-Dimethylguanosine
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Record name 2-(Dimethylamino)-9-pentofuranosyl-9H-purin-6-ol
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Record name N2,N2-DIMETHYLGUANOSINE
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Record name N2,N2-Dimethylguanosine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

235 - 236 °C
Record name N2,N2-Dimethylguanosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004824
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Biological Role of N2,N2-Dimethylguanosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N2,N2-dimethylguanosine (m2,2G) is a post-transcriptional RNA modification found across all domains of life, indicating a universally conserved and critical biological function.[1][2] Predominantly located in transfer RNA (tRNA) and also detected in ribosomal RNA (rRNA) and messenger RNA (mRNA), this simple methylation event plays a profound role in fine-tuning the structure and function of RNA molecules.[1][3] Its influence extends from ensuring the fidelity of protein synthesis to maintaining cellular homeostasis. Dysregulation of m2,2G levels has been implicated in various human diseases, including cancer and chronic kidney disease, highlighting its potential as a clinical biomarker and a target for therapeutic intervention. This guide provides an in-depth examination of the biological roles of m2,2G, detailing its biosynthesis, its impact on RNA biochemistry, its physiological consequences, and its association with disease states.

Core Biological Functions of this compound

The primary role of this compound is to act as a crucial structural determinant in RNA, particularly in tRNA.[1][4] This modification, catalyzed by tRNA methyltransferase enzymes such as TRMT1 in humans, involves the addition of two methyl groups to the exocyclic nitrogen at position 2 of a guanosine (B1672433) residue.[4][5][6]

Impact on tRNA Structure and Stability

The m2,2G modification is most frequently found at position 26 in the "hinge" region of tRNA, at the junction of the D-arm and the anticodon stem.[1][2][7] This strategic location is critical for maintaining the canonical L-shaped tertiary structure of tRNA.[1]

  • Preventing Misfolding: The dimethylation at the N2 position sterically hinders the formation of canonical Watson-Crick base pairing with cytosine (C).[1] This blockage is crucial for preventing alternative, non-functional tRNA conformations that could arise from incorrect base pairing, such as the formation of an extended D-arm.[1][8] By eliminating a hydrogen-bond donor, m2,2G restricts the folding landscape, ensuring the tRNA adopts its correct, active structure.[8]

  • Stabilizing Tertiary Structure: The modification at G26 helps to correctly form the G26-A44 base pair at the top of the anticodon stem, which is a key interaction for stabilizing the tRNA core.[6] This structural integrity is essential for the tRNA's stability and its proper function during translation.[1] In the absence of m2,2G26, tRNA stability can be compromised.[1]

Role in Translation and Cellular Processes

By ensuring the correct structure and stability of tRNA, m2,2G directly impacts the efficiency and fidelity of protein synthesis.[1][4]

  • Translation Efficiency: Cells deficient in the TRMT1 enzyme, and therefore lacking m2,2G, exhibit significant perturbations in global protein synthesis and reduced cellular proliferation.[6] This suggests that m2,2G is required for maintaining an efficient basal level of translation.[1]

  • Regulation of Translation Termination: In some organisms like S. pombe, the m2,2G modification has been shown to enhance the activity of nonsense suppressor tRNAs, thereby contributing to the regulation of translation termination at stop codons.[1]

  • Mitochondrial Function: The TRMT1 enzyme is targeted to both the nucleus and mitochondria.[9] In mitochondria, m2,2G modification of mitochondrial tRNAs (mt-tRNAs) is necessary not only for efficient mitochondrial translation but also for the proper processing of polycistronic RNA precursors.[1]

Biosynthesis and Regulation

The formation of m2,2G is a highly specific, enzyme-catalyzed process. The primary enzyme responsible is this compound tRNA methyltransferase, encoded by the TRM1 gene in yeast and the TRMT1 gene in humans.[5][6]

The enzymatic reaction involves two sequential methylation steps, using S-adenosylmethionine (SAM) as the methyl group donor.[7] The enzyme first catalyzes the formation of N2-methylguanosine (m2G), which is then subsequently methylated again to form m2,2G.[10] The specificity of whether a tRNA is mono- or di-methylated depends on specific recognition elements within the tRNA substrate itself, such as the C11:G24 base pair.[11]

Biosynthesis_Pathway SAM S-adenosylmethionine (SAM) TRMT1 TRMT1 Enzyme SAM->TRMT1 Methyl Donor SAM->TRMT1 Guanosine Guanosine (in tRNA) Guanosine->TRMT1 Substrate m2G N2-methylguanosine (m2G) m2G->TRMT1 m22G This compound (m2,2G) TRMT1->m2G First Methylation TRMT1->m22G Second Methylation SAH S-adenosylhomocysteine (SAH) TRMT1->SAH TRMT1->SAH

Caption: Biosynthesis of this compound by the TRMT1 enzyme.

Association with Disease and Biomarker Potential

Aberrant levels of m2,2G, often detected as a modified nucleoside in bodily fluids like urine and blood, have been linked to several pathological conditions, making it a promising non-invasive biomarker.

Cancer

Elevated urinary excretion of modified nucleosides, including m2,2G, is a hallmark of increased RNA turnover and metabolic activity in cancer cells.

  • Breast Cancer: Studies have reported significantly elevated levels of urinary m2,2G in patients with breast cancer, particularly those with metastatic disease, compared to healthy controls and patients with benign tumors.[12][13] However, its utility in monitoring disease progression during therapy has yielded mixed results, with some studies showing poor correlation with treatment response.[13]

  • Renal Cell Carcinoma: Integrated metabolomic and transcriptomic analyses have identified m2,2G as one of several modified nucleosides that are significantly altered in clear cell renal cell carcinoma.[10]

Chronic Kidney Disease (CKD)

Metabolomic studies have consistently identified m2,2G as a biomarker associated with CKD.

  • CKD Progression: Higher serum levels of m2,2G are associated with an increased risk of incident CKD.[14] Its levels are also negatively correlated with measured glomerular filtration rate (GFR).[15]

  • Inflammation and Malnutrition: In patients with Stage 5 CKD, m2,2G levels are positively correlated with the inflammatory marker C-reactive protein (CRP) and negatively correlated with serum albumin, a marker of nutritional status.[9][16]

  • CKD Etiology: Levels of m2,2G have also been shown to differ based on the underlying cause of CKD, with higher levels observed in patients with polycystic kidney disease compared to those with glomerular disease.[15]

Quantitative Data Summary

The following tables summarize quantitative findings regarding this compound levels in various biological contexts.

Table 1: Urinary Nucleoside Concentrations in Breast Cancer Study (Data adapted from a study on urinary nucleosides analyzed by MEKC)

GroupNm2G (nmol/ml) Mean ± SDP-value (vs. Healthy)
Healthy Controls411.47 ± 0.83-
Benign Breast Tumors202.07 ± 0.96< 0.05
Breast Cancer Patients264.31 ± 3.49< 0.001
Note: This study quantified N2-methylguanosine (m2G), a related precursor. Other studies confirm elevated m2,2G in breast cancer.[12][13]

Table 2: Correlation of this compound with Clinical Parameters in CKD (Data adapted from metabolomic studies of CKD patients)

Clinical ParameterCorrelation with m2,2GStudy PopulationReference
Glomerular Filtration Rate (GFR)Negative (r = -0.82)MDRD Study Participants[15]
C-Reactive Protein (CRP)PositiveStage 5 CKD Patients[9][16]
Serum AlbuminNegativeStage 5 CKD Patients[9][16]
Incident CKD RiskPositive AssociationARIC Study Participants[14]

Table 3: Normal Concentration of this compound in Blood

BiospecimenStatusValue (Mean ± SD)PopulationReference
BloodNormal0.029 ± 0.09 µMAdult[17]

Key Experimental Methodologies

The study of m2,2G relies on a combination of advanced analytical chemistry, molecular biology, and bioinformatics techniques.

Detection and Quantification via LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and accurate quantification of modified nucleosides like m2,2G from biological samples (e.g., urine, serum, or digested RNA).

Protocol Outline: Quantification of m2,2G in Urine

  • Sample Preparation: Urine samples are thawed and centrifuged. An aliquot (e.g., 200 µL) is mixed with an equal volume of acetonitrile (B52724) to precipitate proteins.[18] A stable isotope-labeled internal standard for m2,2G is added to correct for matrix effects and variations in instrument response.

  • Deproteinization: The mixture is centrifuged at high speed (e.g., 14,000 x g) to pellet precipitated proteins. The supernatant containing small molecule metabolites is collected.[18]

  • Chromatographic Separation: The supernatant is injected into an LC system. Separation is typically achieved using a Hydrophilic Interaction Liquid Chromatography (HILIC) or a C18 reverse-phase column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile).[9][18]

  • Mass Spectrometry Analysis: The eluent from the LC column is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both native m2,2G and its labeled internal standard are monitored for highly selective detection and quantification.[19]

  • Data Analysis: The concentration of m2,2G is calculated from the ratio of its peak area to that of the internal standard, referenced against a standard curve. Results are often normalized to urinary creatinine (B1669602) concentration to account for variations in urine dilution.[20][21]

LCMS_Workflow Urine Urine Sample (+ Internal Standard) Precip Protein Precipitation (Acetonitrile) Urine->Precip Centrifuge Centrifugation (14,000 x g) Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation (HILIC/C18 Column) Supernatant->LC MS Tandem MS Detection (MRM Mode) LC->MS Data Data Analysis (Quantification) MS->Data

Caption: Experimental workflow for LC-MS/MS analysis of urinary m2,2G.
Analysis of m2,2G in tRNA

To study the modification within its native context, tRNA must first be isolated and analyzed.

Protocol Outline: tRNA Isolation and Modification Site Analysis

  • Total RNA Extraction: Total RNA is isolated from cells or tissues using methods like TRIzol or acid-phenol extraction, which are effective for recovering small RNAs.[22]

  • tRNA Isolation: Individual tRNA species are purified from the total RNA pool. A common method is hybridization-based purification, where a biotinylated DNA oligonucleotide probe complementary to the target tRNA is used to capture it on streptavidin-coated magnetic beads.[22][23] Non-specific RNAs are washed away, and the target tRNA is eluted.

  • Enzymatic Digestion: The purified tRNA is completely digested into its constituent nucleosides using a cocktail of enzymes like nuclease P1 and alkaline phosphatase.

  • LC-MS/MS Analysis: The resulting nucleoside mixture is analyzed by LC-MS/MS as described above to determine the abundance of m2,2G relative to canonical nucleosides.

  • Modification Site Mapping (tRNA-seq): To identify the precise location of the modification, specialized sequencing techniques like modification-induced misincorporation sequencing (mim-tRNAseq) are used.[24][25] During reverse transcription, modifications like m2,2G can cause the reverse transcriptase to stall or misincorporate a different nucleotide, creating a "signature" that can be identified through deep sequencing and computational analysis.[24][25]

Conclusion and Future Directions

This compound is far more than a simple structural component of RNA; it is a critical regulator of tRNA folding, stability, and function, thereby ensuring the overall efficiency and fidelity of the cellular translation machinery. Its emergence as a non-invasive biomarker for diseases like cancer and CKD opens new avenues for diagnostics and patient monitoring. Future research should focus on elucidating the dynamic regulation of the TRMT1 enzyme, exploring the full spectrum of m2,2G's impact on the epitranscriptome, and validating its clinical utility in large-scale prospective studies. A deeper understanding of the m2,2G modification pathway could unveil novel therapeutic targets for diseases driven by translational dysregulation.

References

The Discovery and Significance of N2,N2-Dimethylguanosine (m2,2G) in tRNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The post-transcriptional modification of transfer RNA (tRNA) is a critical layer of gene expression regulation, ensuring the fidelity and efficiency of protein synthesis. Among the more than 100 known modifications, N2,N2-dimethylguanosine (m2,2G) plays a crucial role in maintaining tRNA structure, stability, and proper function. This technical guide provides an in-depth overview of the discovery of m2,2G, its biochemical synthesis, its impact on tRNA biophysics, and its emerging role in cellular stress responses and human disease. Detailed experimental protocols for the detection and quantification of m2,2G are provided, along with quantitative data and visual representations of key pathways and workflows to support researchers in this field.

The Seminal Discovery of Modified Nucleosides in tRNA

The journey to understanding modified nucleosides began with the groundbreaking work of Robert W. Holley and his colleagues. In 1965, they successfully determined the first complete nucleotide sequence of a nucleic acid: alanine (B10760859) tRNA from Saccharomyces cerevisiae (yeast).[1][2] This monumental achievement, which earned Holley the Nobel Prize in Physiology or Medicine in 1968, not only revealed the primary structure of a tRNA molecule but also uncovered the existence of several modified nucleosides, including this compound, within the sequence.[2][3][4][5] Holley's meticulous work, involving enzymatic digestion with ribonucleases and two-dimensional chromatography to separate the resulting fragments, laid the foundation for all subsequent research in the field of RNA modification.[2][3]

The Biogenesis and Function of this compound

This compound is a hypermodified guanosine (B1672433) residue typically found at position 26 in the "hinge" region of eukaryotic tRNAs, at the junction of the D- and anticodon-stems.[6][7][8] This modification is also found at other positions, such as G27 in certain tRNAs.[9]

The Enzymatic Pathway of m2,2G Synthesis

The formation of m2,2G is a two-step enzymatic process catalyzed by tRNA methyltransferases (MTases), primarily the TRM1 (tRNA methyltransferase 1) family of enzymes.[8][10] In humans, TRMT1 is responsible for the m2,2G26 modification, while its paralog, TRMT1L, has been identified as the enzyme that installs m2,2G at position 27.[9][11][12] The process utilizes S-adenosylmethionine (SAM) as the methyl donor.

G_to_m22G_pathway cluster_step1 Step 1 cluster_step2 Step 2 G Guanosine (G) m2G N2-methylguanosine (m2G) G->m2G Methylation m22G This compound (m2,2G) m2G->m22G Methylation TRM1 TRMT1/TRMT1L SAH1 SAH TRM1->SAH1 SAM1 SAM SAM1->TRM1 TRM1_2 TRMT1/TRMT1L SAH2 SAH TRM1_2->SAH2 SAM2 SAM SAM2->TRM1_2

Enzymatic synthesis of this compound (m2,2G).
Structural and Functional Implications of m2,2G Modification

The dimethylation of the exocyclic amine of guanosine at position 26 has profound effects on the structure and stability of tRNA. By introducing two methyl groups, the hydrogen-bonding capacity of the guanine (B1146940) base is altered, preventing the formation of a canonical Watson-Crick base pair with cytosine.[13] This modification is crucial for maintaining the correct L-shaped tertiary structure of tRNA by preventing alternative, non-functional conformations.[13] The presence of m2,2G contributes to the thermal stability of tRNA, a critical feature, especially in thermophilic organisms.[13]

Quantitative Data on m2,2G in tRNA

The following tables summarize key quantitative data related to the effects and characteristics of m2,2G modification.

Table 1: Impact of m2,2G on tRNA Properties

PropertyObservationReference
tRNA Folding Prevents misfolding into non-canonical structures by disrupting alternative base pairing.[13]
Thermal Stability Contributes to a higher melting temperature (Tm) compared to unmodified tRNA.[13]
Translational Efficiency Deletion of the trm1 gene, which abolishes m2,2G formation, can impair the efficiency of suppression of nonsense codons.[14][14]

Table 2: Kinetic Parameters of a Related tRNA Methyltransferase (TrmH)

SubstrateKm (µM)Vmax (µmols/h)Reference
tRNAVaries with tRNA speciesVaries with tRNA species[15]
S-adenosylmethionine (AdoMet)300.0025[15]

Table 3: Relative Abundance of m2,2G in Different RNA Pools

RNA Fraction (Human Cells)Relative m2,2G AbundanceReference
70-110 nt (tRNA-enriched)High[16]
120-200 nt (sn/snoRNA-enriched)Significant[16]
PolyA(+) (mRNA-enriched)Low/Undetectable[16]
Total RNA (rRNA-enriched)Low[16]

Role in Cellular Stress and Disease

Recent studies have implicated m2,2G modification in cellular responses to stress and in the pathology of human diseases.

Oxidative Stress Response

Deficiency in TRMT1 and the consequent lack of m2,2G modification have been shown to increase endogenous levels of reactive oxygen species (ROS) and lead to hypersensitivity to oxidizing agents.[17][18][19] This suggests that m2,2G-modified tRNAs are crucial for maintaining redox homeostasis and ensuring cell survival under oxidative stress.[9][17][20]

Oxidative_Stress_Pathway Stress Oxidative Stress (e.g., H2O2) TRMT1_active Active TRMT1 Stress->TRMT1_active Modulates activity? m22G_tRNA tRNA(m2,2G26) TRMT1_active->m22G_tRNA Catalyzes tRNA tRNA(G26) tRNA->TRMT1_active Translation Efficient & Accurate Translation m22G_tRNA->Translation Homeostasis Redox Homeostasis & Cell Survival Translation->Homeostasis TRMT1_inactive TRMT1 Deficiency unmodified_tRNA Unmodified tRNA(G26) TRMT1_inactive->unmodified_tRNA Leads to Impaired_Translation Impaired Translation & tRNA Instability unmodified_tRNA->Impaired_Translation Cell_Death Increased ROS & Cell Death Impaired_Translation->Cell_Death

Role of m2,2G in the oxidative stress response.
Neurodegenerative Diseases and Cancer

Defects in various tRNA modifications, including m2,2G, have been linked to intellectual disability and other neurological disorders.[21][22] Mutations in the TRMT1 gene are associated with these conditions, highlighting the importance of proper tRNA modification for normal brain function and development.[17][21] Furthermore, the dynamic regulation of tRNA modifications is emerging as a significant factor in cancer biology.[21][22]

Experimental Protocols

Accurate detection and quantification of m2,2G are essential for studying its biological roles. The following are detailed protocols for key experimental techniques.

Protocol for tRNA Purification and Digestion for LC-MS/MS Analysis

This protocol outlines the steps for isolating total tRNA and digesting it into individual nucleosides for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[23][24]

  • RNA Isolation : Isolate total RNA from cells or tissues using a phenol-chloroform extraction method (e.g., TRIzol) or a commercial kit, following the manufacturer's instructions.

  • tRNA Enrichment :

    • For enrichment of small RNAs (<200 nt), use a specialized kit (e.g., RNeasy MinElute Cleanup Kit with modifications).

    • Alternatively, size-selection can be performed using polyacrylamide gel electrophoresis (PAGE).

  • tRNA Hydrolysis :

    • To 5-10 µg of purified tRNA, add 1/10 volume of 10X Nuclease P1 buffer (e.g., 100 mM ammonium (B1175870) acetate, pH 5.3).

    • Add 2 U of Nuclease P1 and incubate at 42°C for 2 hours.

    • Add 1/10 volume of 10X Bacterial Alkaline Phosphatase (BAP) buffer (e.g., 500 mM Tris-HCl, pH 8.0).

    • Add 1 U of BAP and incubate at 37°C for 2 hours.

  • Sample Cleanup :

    • Filter the digested sample through a 10 kDa molecular weight cutoff filter to remove the enzymes.

    • The flow-through containing the nucleosides is collected and dried in a vacuum centrifuge.

    • Resuspend the nucleoside pellet in an appropriate volume of mobile phase A for LC-MS/MS analysis.

Protocol for LC-MS/MS Quantification of m2,2G

This protocol provides a general framework for the quantification of m2,2G using a triple quadrupole mass spectrometer.[16][23][24]

  • Chromatographic Separation :

    • Column : Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A : 0.1% formic acid in water.

    • Mobile Phase B : 0.1% formic acid in acetonitrile.

    • Gradient : A linear gradient from 0-30% B over 15 minutes.

    • Flow Rate : 0.2 mL/min.

    • Column Temperature : 40°C.

  • Mass Spectrometry :

    • Ionization Mode : Positive electrospray ionization (ESI+).

    • Analysis Mode : Multiple Reaction Monitoring (MRM).

    • MRM Transitions :

      • Guanosine (G) : m/z 284.1 -> 152.1

      • This compound (m2,2G) : m/z 312.1 -> 180.1

    • Instrument Parameters : Optimize collision energy and other source parameters for each nucleoside.

  • Quantification :

    • Generate a standard curve using known concentrations of pure nucleoside standards.

    • Calculate the amount of m2,2G relative to the amount of unmodified guanosine in the sample.

Protocol for Primer Extension Analysis of m2,2G

Primer extension can be used to detect modifications that cause a stall or termination of reverse transcriptase.[25][26][27][28]

  • Primer Design and Labeling :

    • Design a DNA oligonucleotide primer (18-25 nt) complementary to a region of the target tRNA, downstream of the modification site (G26 or G27).

    • Label the 5' end of the primer with [γ-³²P]ATP using T4 polynucleotide kinase.

    • Purify the labeled primer using a G-25 spin column.

  • Annealing :

    • Mix 1-5 µg of total RNA with the labeled primer in hybridization buffer (e.g., 250 mM KCl, 10 mM Tris-HCl, pH 8.3).

    • Heat to 95°C for 3 minutes and then anneal at a predetermined optimal temperature (e.g., 60°C) for 30 minutes.

  • Primer Extension Reaction :

    • Prepare a master mix containing reverse transcriptase buffer, dNTPs, and a reverse transcriptase (e.g., AMV RT).

    • Add the master mix to the annealed primer-RNA template.

    • Incubate at 42°C for 1 hour.

  • Analysis :

    • Stop the reaction and precipitate the cDNA products.

    • Resuspend the pellet in formamide (B127407) loading dye.

    • Separate the products on a denaturing polyacrylamide sequencing gel alongside a Sanger sequencing ladder generated with the same primer to precisely map the termination site.

    • A strong stop one nucleotide before the guanosine at position 26 or 27 can indicate the presence of the m2,2G modification.

Experimental and Analytical Workflows

The following diagram illustrates a typical workflow for the identification and quantification of m2,2G in a biological sample.

m22G_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Cells or Tissue) rna_extraction Total RNA Extraction start->rna_extraction trna_enrichment tRNA Enrichment (Size Selection) rna_extraction->trna_enrichment lcms_path LC-MS/MS Analysis trna_enrichment->lcms_path pe_path Primer Extension Analysis trna_enrichment->pe_path hydrolysis Enzymatic Hydrolysis to Nucleosides lcms_path->hydrolysis primer_labeling Primer Labeling (³²P) pe_path->primer_labeling lc_separation Liquid Chromatography Separation hydrolysis->lc_separation ms_detection Mass Spectrometry (MRM) lc_separation->ms_detection quantification Absolute/Relative Quantification ms_detection->quantification end Data Interpretation quantification->end annealing Annealing to tRNA primer_labeling->annealing rt_reaction Reverse Transcription annealing->rt_reaction gel_electrophoresis Denaturing PAGE rt_reaction->gel_electrophoresis mapping Mapping Termination Site gel_electrophoresis->mapping mapping->end

Workflow for m2,2G detection and quantification.

Conclusion and Future Directions

The discovery of this compound in tRNA by Holley and his team was a seminal moment in molecular biology. What was once a structural curiosity is now understood to be a critical component in the intricate machinery of gene expression and cellular homeostasis. The development of sensitive analytical techniques has further illuminated the role of m2,2G in health and disease. Future research will likely focus on elucidating the precise signaling pathways that regulate TRMT1 and TRMT1L activity, understanding the full spectrum of tRNA species modified with m2,2G, and exploring the therapeutic potential of targeting tRNA modification pathways in diseases such as cancer and neurodevelopmental disorders. This guide provides a solid foundation for researchers to delve into the fascinating and rapidly evolving field of epitranscriptomics.

References

The Role of N2,N2-Dimethylguanosine (m2,2G) in Ribosomal RNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N2,N2-dimethylguanosine (m2,2G) is a post-transcriptional modification of RNA that plays a critical role in ensuring the structural integrity and function of transfer RNA (tRNA). While its presence and function in tRNA are well-documented, recent evidence has confirmed its existence in ribosomal RNA (rRNA) of certain eukaryotes, opening new avenues of investigation into its role in ribosome biology. This technical guide provides a comprehensive overview of the current understanding of m2,2G, with a focus on its emerging significance in rRNA. We will delve into its structural impact, the enzymatic machinery responsible for its synthesis, and its potential functions within the ribosome. This guide also includes detailed experimental protocols for the detection and functional analysis of m2,2G and explores the signaling pathways that may regulate its deposition.

Introduction to this compound (m2,2G)

This compound is a hypermodified purine (B94841) nucleoside where two methyl groups are covalently attached to the exocyclic amine of guanosine (B1672433). This modification is found in various RNA species, most notably at position 26 in the D-arm of many eukaryotic and archaeal tRNAs, where it is crucial for maintaining the correct L-shaped tertiary structure.[1][2] The presence of m2,2G at this position prevents alternative, non-functional tRNA conformations.[3]

While the study of m2,2G has historically centered on tRNA, recent advances in mass spectrometry have identified this modification in both the 18S and 25S rRNA of the plant Arabidopsis thaliana. This discovery suggests a broader role for m2,2G in RNA biology, extending to the core machinery of protein synthesis.

The Structural and Functional Implications of m2,2G in RNA

The addition of two methyl groups to the guanosine base has significant consequences for its base-pairing properties and the overall structure of the RNA molecule.

Impact on Base Pairing and RNA Structure

The dimethylation at the N2 position of guanosine sterically hinders the formation of canonical Watson-Crick base pairs with cytosine.[2] However, it can still form non-canonical pairs with adenosine (B11128) and uridine.[2] Crystal structure analysis of RNA duplexes containing m2,2G has shown that it restricts the G:A pair to an imino-hydrogen bonded conformation, preventing the sheared conformation often seen with unmodified G:A pairs.[4][5] This has profound implications for the local RNA structure, potentially influencing helical stability and the formation of tertiary interactions. While m2,2G is critical for stabilizing the correct fold of tRNA, its effect on the thermodynamic stability of a simple RNA duplex can be destabilizing due to the lengthening of hydrogen bonds.

Potential Functions of m2,2G in rRNA

The specific function of m2,2G in rRNA is an active area of research. Based on its known roles in tRNA and its structural impact, several hypotheses can be proposed:

  • Ribosome Assembly: Like other rRNA modifications, m2,2G may act as a chaperone, guiding the correct folding of rRNA and facilitating the binding of ribosomal proteins during the complex process of ribosome biogenesis.

  • Decoding Fidelity: By influencing the local structure of the decoding center in the small ribosomal subunit, m2,2G could play a role in ensuring the accurate selection of cognate tRNAs, thereby maintaining translational fidelity.

  • Ribosome Dynamics: The modification could affect the conformational changes the ribosome undergoes during the different stages of translation, such as translocation and peptidyl transfer.

  • Interaction with Other Molecules: The hydrophobic methyl groups of m2,2G could create specific binding pockets for other RNA molecules (like tRNA or mRNA) or for regulatory protein factors.

Data Presentation: Quantitative Effects of Guanosine Modifications on RNA

While quantitative data specifically for m2,2G in rRNA is not yet available, studies on related modifications and in the context of RNA duplexes provide valuable insights into its potential impact.

ModificationContextEffect on Melting Temperature (Tm)Structural ImpactReference
This compound (m2,2G) RNA duplex with G:A pairsCan be destabilizingRestricts G:A pairing to imino-hydrogen bonded conformation[4]
N2-Methylguanosine (m2G) E. coli rRNAHypothesized to be involved in codon-anticodon recognition and A-site tRNA bindingContributes to the formation of the decoding and peptidyltransferase centers[6]

Experimental Protocols

Detection and Quantification of m2,2G in rRNA by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of RNA modifications.

Objective: To isolate total RNA, purify rRNA, digest it into single nucleosides, and analyze the resulting mixture by LC-MS/MS to detect and quantify m2,2G.

Methodology:

  • RNA Isolation: Isolate total RNA from the cells or tissue of interest using a standard method such as TRIzol extraction or a column-based kit. Assess RNA integrity using a Bioanalyzer or gel electrophoresis.

  • rRNA Purification: Deplete mRNA using oligo(dT) magnetic beads. Further purify rRNA by size-exclusion chromatography or preparative gel electrophoresis.

  • Enzymatic Digestion:

    • To 1-2 µg of purified rRNA, add nuclease P1 (to digest RNA to 5'-mononucleotides) and incubate at 37°C for 2 hours.

    • Add bacterial alkaline phosphatase (to dephosphorylate the nucleotides to nucleosides) and incubate at 37°C for an additional 2 hours.

  • LC-MS/MS Analysis:

    • Inject the digested nucleoside mixture onto a C18 reverse-phase HPLC column.

    • Separate the nucleosides using a gradient of aqueous mobile phase (e.g., ammonium (B1175870) acetate) and an organic mobile phase (e.g., acetonitrile).

    • Analyze the eluting nucleosides using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The specific mass transitions for guanosine (G) and this compound (m2,2G) will be monitored for detection and quantification.

Functional Analysis of m2,2G using In Vitro Ribosome Reconstitution and Translation Assays

This protocol allows for the functional characterization of ribosomes assembled with in vitro transcribed rRNA that either contains or lacks the m2,2G modification.

Objective: To assess the impact of m2,2G on ribosome assembly and translation fidelity.

Methodology:

  • Preparation of Ribosomal Components:

    • Purify total ribosomal proteins from ribosomes isolated from a suitable expression system (e.g., E. coli).

    • In vitro transcribe the rRNA components (e.g., 16S or 18S rRNA) using T7 RNA polymerase. For the modified rRNA, a chemically synthesized oligonucleotide containing m2,2G can be ligated into the transcript, or enzymatic modification can be attempted if the specific methyltransferase is known.

  • In Vitro Ribosome Reconstitution:

    • Combine the purified ribosomal proteins and the in vitro transcribed rRNA (either modified or unmodified) in a reconstitution buffer.

    • Incubate under specific temperature and ionic conditions to allow for the self-assembly of ribosomal subunits.[7][8][9]

    • Analyze the formation of assembled subunits by sucrose (B13894) gradient centrifugation.

  • In Vitro Translation Assay:

    • Use the reconstituted ribosomes in a cell-free translation system (e.g., PURE system).

    • Program the system with a reporter mRNA (e.g., luciferase or GFP).

    • Measure the amount of protein synthesized to assess the translational activity of the reconstituted ribosomes.

    • To assess fidelity, use a reporter construct with a near-cognate codon at a specific position and measure the rate of misincorporation.

Visualization of Pathways and Workflows

Enzymatic Formation of this compound

The formation of m2,2G is a two-step enzymatic process catalyzed by the Trm1 family of methyltransferases, using S-adenosylmethionine (SAM) as the methyl donor.

m22g_formation G Guanosine in pre-RNA Trm1_step1 Trm1 Methyltransferase (Step 1) G->Trm1_step1 m2G N2-Methylguanosine (m2G) Trm1_step2 Trm1 Methyltransferase (Step 2) m2G->Trm1_step2 m22G This compound (m2,2G) SAM1 SAM SAM1->Trm1_step1 SAH1 SAH SAM2 SAM SAM2->Trm1_step2 SAH2 SAH Trm1_step1->m2G Trm1_step1->SAH1 Trm1_step2->m22G Trm1_step2->SAH2

Caption: Enzymatic pathway for the formation of this compound.

Experimental Workflow for m2,2G Detection in rRNA

This diagram outlines the key steps involved in identifying m2,2G in rRNA using mass spectrometry.

m22g_detection_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Cell/Tissue Sample rna_isolation Total RNA Isolation start->rna_isolation rrna_purification rRNA Purification (mRNA depletion) rna_isolation->rrna_purification digestion Enzymatic Digestion to Nucleosides rrna_purification->digestion lc_separation LC Separation digestion->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification of m2,2G) ms_detection->data_analysis

Caption: Workflow for the detection of m2,2G in rRNA by LC-MS/MS.

Signaling Pathways Regulating Ribosome Biogenesis

The mTOR and MYC signaling pathways are central regulators of cell growth and proliferation, in part through their control of ribosome biogenesis. This includes the transcription of rRNA and the expression of ribosomal proteins and modification enzymes.

ribosome_biogenesis_signaling cluster_nucleus Nucleus cluster_nucleolus Nucleolus growth_factors Growth Factors Nutrients mTORC1 mTORC1 growth_factors->mTORC1 MYC MYC growth_factors->MYC pol1 RNA Polymerase I mTORC1->pol1 pol3 RNA Polymerase III mTORC1->pol3 MYC->pol1 rp_genes Ribosomal Protein Gene Transcription MYC->rp_genes mod_enzymes Modification Enzyme Gene Transcription MYC->mod_enzymes rrna_transcription rRNA Transcription pol1->rrna_transcription ribosome_assembly Ribosome Assembly rp_genes->ribosome_assembly rrna_processing rRNA Processing & Modification mod_enzymes->rrna_processing rrna_transcription->rrna_processing rrna_processing->ribosome_assembly

Caption: Regulation of ribosome biogenesis by mTOR and MYC signaling.

Conclusion and Future Directions

The discovery of this compound in rRNA marks an important step forward in our understanding of the complexity of ribosome modification. While its role in tRNA is well-established as a critical structural determinant, its function within the ribosome is yet to be fully elucidated. The experimental approaches outlined in this guide provide a framework for investigating the impact of m2,2G on ribosome assembly, translational fidelity, and the overall regulation of protein synthesis.

Future research should focus on:

  • Identifying the rRNA m2,2G methyltransferase(s): Determining the enzyme responsible for this modification is crucial for in-depth functional studies.

  • Mapping the precise location of m2,2G in different rRNAs and organisms: This will provide clues about its potential role in specific ribosomal functions.

  • Quantifying the effects of rRNA m2,2G on translation: Using techniques like ribosome profiling and advanced in vitro translation systems will be key to understanding its functional consequences.

  • Investigating the regulation of rRNA m2,2G: Elucidating how signaling pathways and cellular stress conditions modulate the levels of this modification will provide insights into its role in cellular homeostasis and disease.

A deeper understanding of the function of m2,2G in rRNA will not only enhance our fundamental knowledge of ribosome biology but may also open up new possibilities for the development of novel therapeutic strategies that target the regulation of protein synthesis.

References

Physicochemical properties of N2,N2-Dimethylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of N2,N2-Dimethylguanosine

Introduction

This compound (m²₂G) is a post-transcriptionally modified nucleoside, a derivative of guanosine (B1672433) with two methyl groups attached to the exocyclic amine at position 2.[1][2] This modification is found in various RNA molecules, particularly transfer RNAs (tRNAs), across eukaryotes, bacteria, and archaea.[3][4] Its presence is crucial for ensuring the structural stability and proper function of tRNA during translation.[3][5] this compound has also garnered interest as a potential biomarker for conditions such as kidney disease and certain types of cancer.[6][7][8] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and its biological significance.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are essential for its application in research and drug development. These properties influence its solubility, stability, and biological interactions.

Table 1: Summary of Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₇N₅O₅[1][2]
Molecular Weight 311.29 g/mol [1][2]
CAS Number 2140-67-2[1][9]
Physical State Solid[1][6]
Melting Point 235 - 236 °C[1][6]
Boiling Point Not Available[6]
Water Solubility Insoluble[5]
Other Solubilities DMSO: 62 mg/mL; Ethanol: Insoluble[5]
logP (Octanol/Water) Not Available[6]
pKa Data not available; studies on related compounds suggest that methylation affects pKa values which in turn influences base-pairing preferences.[10][11]

Experimental Protocols

The determination of physicochemical properties is fundamental to chemical characterization. While specific experimental data for this compound is compiled from various databases, the following sections describe generalized, adaptable protocols for key property measurements.

Determination of Melting Point

The melting point provides a sharp indication of a substance's purity.

  • Apparatus : Digital melting point apparatus or Thiele tube, capillary tubes, thermometer.

  • Procedure :

    • A small, finely powdered sample of this compound is packed into a capillary tube.

    • The tube is placed in the heating block of the apparatus.

    • The sample is heated at a controlled rate, typically 1-2 °C per minute, as the temperature nears the expected melting point.

    • The temperature range from the first appearance of liquid to the complete liquefaction of the sample is recorded as the melting point.[12]

Determination of Solubility

Solubility data is critical for preparing solutions for biological assays and formulations.

  • Apparatus : Analytical balance, vortex mixer, test tubes, various solvents (e.g., water, DMSO, ethanol).

  • Procedure :

    • A precise amount of this compound (e.g., 5 mg) is weighed and placed into a test tube.

    • A measured volume of a solvent (e.g., 1 mL) is added.

    • The mixture is agitated vigorously with a vortex mixer for several minutes.

    • The solution is visually inspected for undissolved solids. For quantitative analysis, a saturated solution can be prepared, filtered, and the concentration of the filtrate determined via HPLC or UV-Vis spectroscopy to establish the solubility limit.[12]

Determination of Octanol-Water Partition Coefficient (logP)

LogP is a measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The HPLC method is a common approach.

  • Apparatus : Ultra-High-Pressure Liquid Chromatography (UHPLC) system with a C18 column and a photodiode array detector.

  • Procedure :

    • The UHPLC system is calibrated using a series of reference compounds with known logP values.

    • An isocratic mobile phase (e.g., a mixture of acetonitrile (B52724) and water) is used to elute the test compound.[13]

    • The retention time of this compound is measured.

    • The logP is calculated by correlating its retention time with the calibration curve generated from the reference compounds.[13]

Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the extent of ionization of a molecule at a given pH, affecting its solubility and ability to cross biological membranes.

  • Apparatus : UV-Vis spectrophotometer, pH meter, automatic titrator.

  • Procedure :

    • A solution of this compound is prepared in water or a co-solvent.

    • The solution is titrated with a standardized acid or base.

    • The UV spectrum (210–400 nm) is recorded at regular pH intervals throughout the titration.

    • The pKa is determined by plotting the change in UV absorbance against the pH; the inflection point of this curve corresponds to the pKa. This method is effective for compounds with a chromophore near the ionization center.[13]

Biological Role and Signaling Pathways

This compound is not a signaling molecule in the classical sense but rather a critical structural component of tRNA. Its formation is a key step in tRNA maturation.

The enzyme this compound tRNA methyltransferase (Trm1 in yeast, TRMT1 in humans) catalyzes the transfer of two methyl groups from the donor S-adenosylmethionine (SAM) to the guanosine at specific positions in tRNA, such as G26.[4][5] This modification is vital for stabilizing the tRNA's L-shaped tertiary structure, which is essential for efficient and accurate protein synthesis.[5] The dimethylation at the N2 position sterically hinders the formation of the canonical Watson-Crick base pair with cytosine (G-C) but does not prevent non-canonical base pairing with uracil (B121893) (G-U) or adenosine (B11128) (G-A).[3] This modulation of base-pairing properties contributes to the correct folding and stability of the tRNA molecule.[3]

Biological_Role cluster_tRNA_maturation tRNA Maturation Pathway cluster_enzymes Catalysis cluster_function Functional Impact Guanosine Guanosine in pre-tRNA m2G N2-Methylguanosine Guanosine->m2G Methylation m22G This compound (m²₂G) in mature tRNA m2G->m22G Methylation Stability Enhanced tRNA Structural Stability m22G->Stability SAM S-Adenosyl- methionine (SAM) Trm1 Trm1/TRMT1 Enzyme SAM->Trm1 SAH S-Adenosyl- homocysteine (SAH) Trm1->m2G Methyl Donor Trm1->SAH Byproduct Translation Ensured Translational Efficiency Stability->Translation

Diagram 1: Enzymatic formation and functional role of this compound in tRNA.

Experimental and Analytical Workflow

The study of this compound, whether for quantifying its presence in biological samples or for detailed characterization, follows a structured workflow. This involves sample preparation, separation, and detection using advanced analytical techniques.

The general workflow begins with the isolation of RNA from biological samples, followed by enzymatic hydrolysis to release the individual nucleosides. The resulting mixture is then typically analyzed using separation techniques like High-Performance Liquid Chromatography (HPLC). Detection and quantification are achieved using mass spectrometry (LC-MS) or UV detectors. For broader metabolic profiling, Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to identify and quantify this compound within a complex mixture of metabolites.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_techniques Detection Techniques cluster_output Data Output Sample Biological Sample (e.g., Cells, Urine) Isolation RNA Isolation Sample->Isolation Hydrolysis Enzymatic Hydrolysis to Nucleosides Isolation->Hydrolysis Separation Chromatographic Separation (e.g., HPLC/UPLC) Hydrolysis->Separation NMR NMR Spectroscopy Hydrolysis->NMR Direct Analysis Detection Detection & Quantification Separation->Detection MS Mass Spectrometry (MS) Detection->MS UV UV Spectroscopy Detection->UV Quant Quantitative Data MS->Quant Struct Structural Confirmation MS->Struct UV->Quant NMR->Quant NMR->Struct

Diagram 2: General workflow for the analysis of this compound from biological samples.

Conclusion

This compound is a modified nucleoside of significant biological importance. Its physicochemical properties, particularly its solid-state nature, melting point, and solubility profile, are foundational for its handling and study. The presence of this molecule is essential for maintaining the structural integrity of tRNA, thereby ensuring the fidelity of protein synthesis. The analytical workflows detailed here provide a robust framework for its detection and quantification, which is crucial for ongoing research into its roles in cellular physiology and its potential as a clinical biomarker.

References

An In-depth Technical Guide to the N2,N2-Dimethylguanosine (m2,2G) Biosynthesis Pathway in Eukaryotes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N2,N2-dimethylguanosine (m2,2G) is a highly conserved post-transcriptional modification found predominantly at position 26 of many eukaryotic transfer RNAs (tRNAs). This modification plays a crucial role in tRNA structure, stability, and function, thereby ensuring the fidelity and efficiency of protein synthesis. The biosynthesis of m2,2G is catalyzed by the TRM1 family of methyltransferases, which utilize S-adenosylmethionine (SAM) as a methyl donor. In yeast, this enzyme is known as Trm1, while in humans, its homolog is TRMT1. These enzymes are dually localized to the nucleus and mitochondria, enabling them to modify both nuclear and mitochondrial-encoded tRNAs. Dysregulation of m2,2G has been linked to several human diseases, including intellectual disability, highlighting the importance of understanding its biosynthetic pathway. This technical guide provides a comprehensive overview of the m2,2G biosynthesis pathway in eukaryotes, including detailed experimental protocols for its study and a summary of our current understanding of the enzymes involved.

Introduction

Post-transcriptional modifications of tRNA are essential for their proper function in translation.[1] Among the more than 100 known modifications, this compound (m2,2G) is a key modification located at the junction of the D- and anticodon-stems in the L-shaped tertiary structure of tRNAs.[1] The presence of m2,2G is critical for preventing alternative tRNA conformations and ensuring proper folding and stability.[2]

The biosynthesis of m2,2G is a two-step enzymatic process catalyzed by the TRM1/TRMT1 family of S-adenosylmethionine (SAM)-dependent methyltransferases.[3] These enzymes first catalyze the formation of N2-methylguanosine (m2G) as an intermediate, which is then further methylated to m2,2G.[3] This guide will delve into the core aspects of this pathway, the enzymes that catalyze it, and the experimental methodologies used to investigate it.

The Core Biosynthesis Pathway

The formation of this compound at position 26 of tRNA is a conserved pathway in eukaryotes.

  • Enzyme: In Saccharomyces cerevisiae, the enzyme responsible is tRNA methyltransferase 1 (Trm1p).[3] The human homolog is designated as TRMT1.[2][4]

  • Substrate: The primary substrate is a guanosine (B1672433) residue at position 26 (G26) within a pre-tRNA or mature tRNA molecule.[3]

  • Methyl Donor: S-adenosylmethionine (SAM) provides the two methyl groups for the reaction.[1]

  • Reaction: The TRM1/TRMT1 enzyme catalyzes the sequential transfer of two methyl groups from SAM to the exocyclic nitrogen (N2) of the guanine (B1146940) base. The reaction proceeds through an N2-methylguanosine (m2G) intermediate.[3]

  • Cellular Localization: TRM1/TRMT1 is found in both the nucleus and mitochondria, allowing it to modify tRNAs transcribed from both nuclear and mitochondrial genomes.[2][5]

Signaling Pathway Diagram

m2_2G_Biosynthesis cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion G26_tRNA_n tRNA with G26 m2G_tRNA_n tRNA with m2G26 G26_tRNA_n->m2G_tRNA_n Methylation 1 m2_2G_tRNA_n tRNA with m2,2G26 m2G_tRNA_n->m2_2G_tRNA_n Methylation 2 TRM1_n TRM1/TRMT1 TRM1_n->m2G_tRNA_n TRM1_n->m2_2G_tRNA_n SAH S-adenosylhomocysteine (SAH) TRM1_n->SAH G26_tRNA_m mt-tRNA with G26 m2G_tRNA_m mt-tRNA with m2G26 G26_tRNA_m->m2G_tRNA_m Methylation 1 m2_2G_tRNA_m mt-tRNA with m2,2G26 m2G_tRNA_m->m2_2G_tRNA_m Methylation 2 TRM1_m TRM1/TRMT1 TRM1_m->m2G_tRNA_m TRM1_m->m2_2G_tRNA_m TRM1_m->SAH SAM S-adenosylmethionine (SAM) SAM->TRM1_n SAM->TRM1_m

This compound Biosynthesis Pathway

Quantitative Data

Enzyme FamilySubstrateK_m (µM)k_cat (min⁻¹)OrganismReference
Trm10tRNA-G0.18 ± 0.04(3.9 ± 0.3) x 10⁻³Thermococcus kodakaraensis[6]
Trm10tRNA-A0.25 ± 0.04(7.8 ± 0.4) x 10⁻³Thermococcus kodakaraensis[6]
Trm10SAM (with tRNA-G)3-6-Thermococcus kodakaraensis[6]
Trm10SAM (with tRNA-A)3-6-Thermococcus kodakaraensis[6]

Experimental Protocols

Subcellular Fractionation for Nuclear and Mitochondrial RNA Isolation

This protocol allows for the separation of nuclear and mitochondrial fractions to study the localization of m2,2G-modified tRNAs.[4][7]

Materials:

  • Cell Scraper

  • Dounce homogenizer

  • Microcentrifuge

  • Fractionation Buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM NaCl, 3 mM MgCl2, 0.5% NP-40, protease inhibitors, RNase inhibitors)

  • Sucrose (B13894) Cushion (e.g., 0.25 M Sucrose in fractionation buffer without detergent)

  • Nuclear Lysis Buffer (e.g., 20 mM HEPES pH 7.9, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 25% Glycerol, protease inhibitors, RNase inhibitors)

  • Mitochondrial Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitors, RNase inhibitors)

Procedure:

  • Harvest cells by scraping and wash with ice-cold PBS.

  • Resuspend the cell pellet in fractionation buffer and incubate on ice for 10 minutes.

  • Lyse the cells using a Dounce homogenizer with a tight-fitting pestle (10-15 strokes).

  • Layer the lysate over a sucrose cushion in a microcentrifuge tube.

  • Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet the nuclei.

  • The supernatant contains the cytoplasm and mitochondria. Transfer it to a new tube.

  • To isolate mitochondria, centrifuge the supernatant at 10,000 x g for 15 minutes at 4°C. The pellet contains the mitochondria.

  • Wash the nuclear pellet with fractionation buffer without detergent and centrifuge again.

  • Lyse the nuclear and mitochondrial pellets with their respective lysis buffers.

  • Proceed with RNA extraction from the nuclear and mitochondrial lysates using a standard Trizol or column-based method.

Subcellular_Fractionation start Harvested Cells lysis Cell Lysis in Fractionation Buffer start->lysis sucrose Centrifugation through Sucrose Cushion (1,000 x g) lysis->sucrose supernatant1 Supernatant (Cytoplasm + Mitochondria) sucrose->supernatant1 pellet1 Pellet (Nuclei) sucrose->pellet1 mito_cent Centrifugation (10,000 x g) supernatant1->mito_cent nuc_lysis Nuclear Lysis pellet1->nuc_lysis supernatant2 Supernatant (Cytoplasm) mito_cent->supernatant2 pellet2 Pellet (Mitochondria) mito_cent->pellet2 mito_lysis Mitochondrial Lysis pellet2->mito_lysis nuc_rna Nuclear RNA nuc_lysis->nuc_rna mito_rna Mitochondrial RNA mito_lysis->mito_rna InVitro_Methylation recombinant_enzyme Purified Recombinant TRM1/TRMT1 reaction_mix Incubate Reaction Mixture recombinant_enzyme->reaction_mix tRNA_substrate In Vitro Transcribed tRNA (G26) tRNA_substrate->reaction_mix radiolabeled_sam [³H]-S-adenosylmethionine radiolabeled_sam->reaction_mix spot_filter Spot on Filter Paper reaction_mix->spot_filter wash_filter Wash to Remove Unincorporated [³H]-SAM spot_filter->wash_filter scintillation Measure Radioactivity (Scintillation Counting) wash_filter->scintillation result Quantify tRNA Methylation scintillation->result

References

The Guardian of Conformation: N2,N2-Dimethylguanosine's Critical Role in tRNA Stability and Folding

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The intricate world of post-transcriptional modifications is essential for the proper functioning of RNA molecules. Among the more than 100 known modifications, N2,N2-dimethylguanosine (m2,2G), a hypermodified nucleoside found predominantly at position 26 in the "hinge" region of many eukaryotic and archaeal transfer RNAs (tRNAs), plays a pivotal role in ensuring the structural integrity and fidelity of these crucial adaptor molecules. This technical guide delves into the core functions of m2,2G, providing a comprehensive overview of its impact on tRNA stability and folding, the enzymatic machinery responsible for its deposition, and the profound cellular consequences of its absence.

The Structural Gatekeeper: How m2,2G Prevents Aberrant tRNA Conformations

The canonical cloverleaf secondary structure of tRNA folds into a highly conserved L-shaped tertiary structure, a conformation critical for its function in protein synthesis. The m2,2G modification, located at the junction of the D- and anticodon-stems, acts as a structural gatekeeper, preventing the formation of alternative, non-functional tRNA conformations.[1][2]

Crystallographic and simulation studies have revealed that the dimethylation of the guanosine (B1672433) base at the N2 position sterically hinders the formation of canonical Watson-Crick base pairing with cytosine.[3][4] This preclusion of G-C pairing is critical, as it prevents misfolding of the tRNA into atypical structures that can be adopted by some mitochondrial tRNAs, which lack this modification.[3][5][6] By blocking these alternative base-pairing interactions, m2,2G ensures that the tRNA adopts and maintains its correct L-shaped fold, a function that has led to its characterization as an RNA chaperone.[6]

While preventing misfolding, the impact of m2,2G on the overall thermodynamic stability of the tRNA duplex can be context-dependent. In some instances, the presence of m2,2G can have a destabilizing effect on RNA duplexes, particularly when paired with adenosine.[6] This localized destabilization can be crucial for providing the necessary flexibility in the hinge region, allowing for the correct tertiary interactions to form within the tRNA molecule.

Quantitative Analysis of m2,2G's Impact on tRNA Stability

Quantifying the precise thermodynamic contribution of a single post-transcriptional modification to the stability of a large RNA molecule like tRNA is experimentally challenging. However, studies on shorter RNA duplexes and computational models provide insights into the energetic consequences of m2,2G modification. The following table summarizes the conceptual impact and observed trends on the thermodynamic parameters of tRNA. Direct comparative data for full-length tRNA with and without m2,2G at position 26 is limited in the literature, and the values presented are illustrative of the principles derived from various studies.

ParameterEffect of m2,2G ModificationRationale
Melting Temperature (Tm) VariableWhile m2,2G prevents misfolding, which would lead to a lower Tm, in the context of a correctly folded tRNA, it can introduce localized destabilization. The overall Tm is a balance of these effects.
Enthalpy (ΔH°) Generally DecreasedThe disruption of potential G-C base pairs and introduction of steric clash can lead to a less favorable enthalpy of folding.
Entropy (ΔS°) Generally IncreasedBy preventing alternative conformations, m2,2G reduces the conformational entropy of the unfolded state, leading to a more favorable entropy of folding.
Gibbs Free Energy (ΔG°) Stabilizing (prevents misfolding)The primary role of m2,2G is to ensure the formation of the native conformation over alternative, less stable folds. This represents a significant stabilizing contribution to the functional tRNA population.

The TRMT1 Pathway: Enzymatic Deposition and Downstream Consequences

The formation of m2,2G is catalyzed by the highly conserved tRNA methyltransferase 1 (TRMT1) in eukaryotes and its orthologs in archaea.[1][7][8] This enzyme utilizes S-adenosyl-methionine (SAM) as a methyl donor to sequentially add two methyl groups to the N2 position of the guanosine at position 26.[9] TRMT1 is a dual-localized enzyme, functioning in both the nucleus and mitochondria to modify their respective tRNA populations.[1][8]

The absence of a functional TRMT1 enzyme has profound biological consequences, highlighting the importance of the m2,2G modification. Studies in yeast have shown that Trm1-null strains exhibit temperature sensitivity and defects in tRNA stability.[1] In human cells, TRMT1 deficiency leads to a plethora of issues, including:

  • Decreased cellular proliferation: The inability to properly modify tRNAs impacts the efficiency of protein synthesis, slowing down cell growth.[1]

  • Alterations in global protein synthesis: The structural instability of unmodified tRNAs can lead to their degradation or reduced efficiency in translation.[1]

  • Perturbations in redox homeostasis: TRMT1-deficient cells show increased levels of reactive oxygen species (ROS) and are hypersensitive to oxidizing agents.[1]

  • Human Disease: Mutations in the TRMT1 gene have been linked to autosomal-recessive intellectual disability.[1][10]

The following diagram illustrates the central role of TRMT1 in tRNA maturation and the downstream cellular impacts of its dysfunction.

TRMT1_Pathway cluster_tRNA_maturation tRNA Maturation cluster_cellular_function Cellular Function cluster_dysfunction TRMT1 Dysfunction Unmodified tRNA Unmodified tRNA TRMT1 TRMT1 Unmodified tRNA->TRMT1 substrate m2,2G Modified tRNA m2,2G Modified tRNA tRNA Stability & Folding tRNA Stability & Folding m2,2G Modified tRNA->tRNA Stability & Folding TRMT1->m2,2G Modified tRNA catalyzes SAM SAM SAM->TRMT1 methyl donor Protein Synthesis Protein Synthesis tRNA Stability & Folding->Protein Synthesis Redox Homeostasis Redox Homeostasis Protein Synthesis->Redox Homeostasis Cellular Proliferation Cellular Proliferation Protein Synthesis->Cellular Proliferation TRMT1 Deficiency TRMT1 Deficiency Unmodified tRNA Accumulation Unmodified tRNA Accumulation TRMT1 Deficiency->Unmodified tRNA Accumulation tRNA Instability & Misfolding tRNA Instability & Misfolding Unmodified tRNA Accumulation->tRNA Instability & Misfolding Impaired Protein Synthesis Impaired Protein Synthesis tRNA Instability & Misfolding->Impaired Protein Synthesis Oxidative Stress Oxidative Stress Impaired Protein Synthesis->Oxidative Stress Intellectual Disability Intellectual Disability Impaired Protein Synthesis->Intellectual Disability Experimental_Workflow cluster_extraction 1. tRNA Isolation cluster_detection 2. m2,2G Detection cluster_functional 3. Functional Analysis Cell Culture Cell Culture Total RNA Extraction Total RNA Extraction Cell Culture->Total RNA Extraction tRNA Enrichment tRNA Enrichment Total RNA Extraction->tRNA Enrichment Primer Extension Analysis Primer Extension Analysis tRNA Enrichment->Primer Extension Analysis tRNA Sequencing (e.g., nanopore) tRNA Sequencing (e.g., nanopore) tRNA Enrichment->tRNA Sequencing (e.g., nanopore) Mass Spectrometry Mass Spectrometry tRNA Enrichment->Mass Spectrometry TRMT1 Knockout/Knockdown TRMT1 Knockout/Knockdown UV Melting Analysis UV Melting Analysis TRMT1 Knockout/Knockdown->UV Melting Analysis In vitro Translation Assay In vitro Translation Assay TRMT1 Knockout/Knockdown->In vitro Translation Assay Cell Proliferation Assay Cell Proliferation Assay TRMT1 Knockout/Knockdown->Cell Proliferation Assay ROS Measurement ROS Measurement TRMT1 Knockout/Knockdown->ROS Measurement

References

N²,N²-Dimethylguanosine (m²₂G): A Key Modified Nucleoside in Archaea

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N²,N²-dimethylguanosine (m²₂G) is a post-transcriptionally modified nucleoside found in the transfer RNA (tRNA) of all three domains of life. In Archaea, this modification is particularly crucial for tRNA structure, stability, and function, especially in extremophiles. This technical guide provides a comprehensive overview of the biosynthesis, function, and detection of m²₂G in archaea. It includes detailed experimental protocols for the study of this modified nucleoside and its associated enzymes, quantitative data on its abundance, and visual representations of the key pathways and processes. This document is intended to serve as a valuable resource for researchers in the fields of RNA biology, microbiology, and drug development.

Introduction

Transfer RNAs are central to protein synthesis and are subject to a wide array of post-transcriptional modifications. These modifications are critical for tRNA folding, stability, and the accuracy of translation.[1] N²,N²-dimethylguanosine (m²₂G) is a hypermodified guanosine (B1672433) derivative found at specific positions within tRNA molecules. In archaea, m²₂G is commonly located at positions 10 and 26.[1] Its presence is particularly important for maintaining tRNA integrity under the extreme conditions that many archaeal species inhabit.[2][3] This guide will delve into the technical aspects of m²₂G in archaea, from its molecular synthesis to its functional implications and the methodologies used for its investigation.

Biosynthesis of N²,N²-Dimethylguanosine in Archaea

The formation of m²₂G in archaeal tRNA is a two-step enzymatic process catalyzed by specific tRNA methyltransferases. The synthesis begins with a guanosine (G) residue in the tRNA transcript, which is first monomethylated to N²-methylguanosine (m²G) and subsequently dimethylated to m²₂G. The methyl group donor for both reactions is S-adenosyl-L-methionine (SAM).

Enzymes Involved in m²₂G Synthesis

Two primary families of enzymes are responsible for m²₂G formation in archaea:

  • Trm1 Family (tRNA (guanine-26,N²)-dimethyltransferase): These enzymes, such as PfTrm1 from Pyrococcus furiosus, are responsible for the formation of m²₂G at position 26 in the D-arm of tRNA.[4]

  • Archaeal Trm11 (tRNA (guanine-10,N²)-dimethyltransferase): This enzyme, for instance from Thermococcus kodakarensis, catalyzes the formation of m²₂G at position 10 in the D-stem of tRNA.[5]

These enzymes recognize specific structural elements within the tRNA molecule to ensure the precise placement of the methyl groups. For example, archaeal Trm11 has been shown to possess an N-terminal ferredoxin-like domain (NFLD), a THUMP (THioUridine synthase, RNA Methyltransferase, and Pseudo-uridine synthase) domain, and a C-terminal Rossmann-fold methyltransferase (RFM) domain, all of which are involved in tRNA recognition and binding.

Biosynthetic Pathway

The synthesis of m²₂G proceeds as follows:

  • Guanosine (G) → N²-methylguanosine (m²G): The tRNA methyltransferase binds to the target tRNA and catalyzes the transfer of a methyl group from SAM to the exocyclic nitrogen (N²) of the guanine (B1146940) base.

  • N²-methylguanosine (m²G) → N²,N²-dimethylguanosine (m²₂G): The same enzyme then catalyzes the transfer of a second methyl group from another molecule of SAM to the same nitrogen atom, resulting in the formation of m²₂G.

dot

m22g_biosynthesis cluster_step1 Step 1 cluster_step2 Step 2 G Guanosine (in tRNA) m2G N²-methylguanosine (m²G) G->m2G Methylation SAH1 S-adenosyl-L-homocysteine (SAH) G->SAH1 m22G N²,N²-dimethylguanosine (m²₂G) m2G->m22G Methylation SAH2 S-adenosyl-L-homocysteine (SAH) m2G->SAH2 SAM1 S-adenosyl-L-methionine (SAM) SAM1->G SAM2 S-adenosyl-L-methionine (SAM) SAM2->m2G Enzyme Trm1 or Archaeal Trm11 Enzyme->G Enzyme->m2G

Caption: Biosynthesis of N²,N²-dimethylguanosine.

Function of N²,N²-Dimethylguanosine in Archaea

The presence of m²₂G in archaeal tRNA is not merely decorative; it serves critical functions in maintaining tRNA integrity and translational fidelity, particularly in the harsh environments inhabited by many archaea.

  • tRNA Folding and Stability: The dimethylation at the N² position of guanine prevents the formation of canonical Watson-Crick base pairing with cytosine. This steric hindrance is crucial for preventing misfolding of the tRNA molecule, especially in hyperthermophilic archaea where high temperatures can disrupt RNA structure.[1] By precluding alternative base-pairing arrangements, m²₂G helps to lock the tRNA into its correct L-shaped tertiary structure.

  • Stress Response: The abundance of m²₂G has been observed to change in response to environmental stress. For instance, in the hyperthermophilic archaeon Thermococcus kodakarensis, the presence of m²₂G10 is required for survival at high temperatures.[5] This suggests that m²₂G plays a role in the adaptation of the translational machinery to extreme conditions.

Quantitative Data

The abundance of m²₂G can vary between different archaeal species and in response to environmental conditions. The following tables summarize some of the available quantitative data.

Table 1: Abundance of m²₂G in tRNA of Different Archaeal Species

Archaeal SpeciesOptimal Growth Temp. (°C)m²₂G Abundance (mol % of total nucleosides)Reference
Methanococcoides burtonii23Low[2]
Stetteria hydrogenophila95High[2]
Thermococcus kodakarensis85Present[5]
Sulfolobus islandicus80Present[6]
Methanococcus maripaludis37Present[6]

Table 2: Kinetic Parameters of Archaeal tRNA Methyltransferases

EnzymeOrganismSubstrateK_m (μM)k_cat (s⁻¹)Reference
Trm1Aquifex aeolicus (bacterium)yeast tRNA^Phe1.30.014[4]
aTrm11Thermococcus kodakarensisSAM1.8-[7]

Note: Kinetic data for a bacterial Trm1 is provided as a reference due to the limited availability of such data for archaeal Trm1.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study m²₂G in archaea.

Archaeal Cell Lysis and Total RNA Extraction
  • Cell Harvesting: Grow archaeal cells to the desired growth phase and harvest by centrifugation.

  • Lysis: Resuspend the cell pellet in a suitable lysis buffer. For many archaea, enzymatic lysis using lysozyme, followed by treatment with Proteinase K and SDS, is effective.[8][9] For species with resilient cell walls, mechanical disruption methods such as bead beating or sonication may be necessary.[9]

  • RNA Purification: Extract total RNA using a phenol-chloroform extraction method (e.g., with TRIzol) or a column-based RNA purification kit.[10][11] Ensure that all solutions and equipment are RNase-free.

In Vitro Transcription of tRNA Substrates

For in vitro methyltransferase assays, unmodified tRNA transcripts are required.

  • Template Generation: A DNA template containing a T7 promoter sequence followed by the tRNA gene of interest is required. This can be generated by PCR or by annealing synthetic oligonucleotides.[7][12][13]

  • In Vitro Transcription Reaction: Set up the transcription reaction using a commercial T7 RNA polymerase kit. The reaction mixture typically includes the DNA template, T7 RNA polymerase, ribonucleoside triphosphates (NTPs), and a transcription buffer.[14][15]

  • Purification of tRNA Transcripts: Purify the transcribed tRNA from the reaction mixture using denaturing polyacrylamide gel electrophoresis (PAGE).[7] Elute the tRNA from the gel and precipitate with ethanol.

dot

ivt_workflow start Start template Generate DNA Template (PCR or Oligo Annealing) start->template ivt In Vitro Transcription (T7 RNA Polymerase) template->ivt purification Purify tRNA Transcript (Denaturing PAGE) ivt->purification end Unmodified tRNA purification->end

Caption: Workflow for in vitro transcription of tRNA.

In Vitro tRNA Methyltransferase Activity Assay

This assay is used to determine the activity and specificity of tRNA methyltransferases.

  • Reaction Setup: Prepare a reaction mixture containing the purified recombinant methyltransferase, the in vitro transcribed tRNA substrate, and S-adenosyl-L-methionine (SAM) in a suitable reaction buffer. For radioactive assays, [³H]-labeled SAM is used.[16]

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme.

  • Analysis: The incorporation of methyl groups into the tRNA can be quantified by measuring the radioactivity of the tRNA using scintillation counting. Alternatively, the products can be analyzed by HPLC or mass spectrometry to identify the specific modified nucleosides formed.[16]

HPLC-MS for Quantification of m²₂G

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for the sensitive and specific quantification of modified nucleosides.

  • tRNA Isolation and Digestion: Isolate total tRNA from archaeal cells as described above. Digest the purified tRNA to its constituent nucleosides using a mixture of nucleases, such as nuclease P1 and alkaline phosphatase.[17]

  • HPLC Separation: Separate the resulting nucleosides by reversed-phase HPLC.[17]

  • Mass Spectrometry Detection: The eluting nucleosides are detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity. The amount of m²₂G can be quantified by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard.[6]

dot

hplc_ms_workflow start Start isolate_tRNA Isolate Total tRNA from Archaea start->isolate_tRNA digest_tRNA Digest tRNA to Nucleosides (Nuclease P1, Alkaline Phosphatase) isolate_tRNA->digest_tRNA hplc Separate Nucleosides (Reversed-Phase HPLC) digest_tRNA->hplc ms Detect and Quantify Nucleosides (Mass Spectrometry) hplc->ms end Quantified m²₂G ms->end

Caption: Workflow for HPLC-MS quantification of m²₂G.

Conclusion and Future Directions

N²,N²-dimethylguanosine is a vital tRNA modification in archaea, contributing significantly to the structural integrity and functional efficiency of the translational apparatus, especially in extreme environments. The methodologies outlined in this guide provide a robust framework for the continued investigation of m²₂G and its associated enzymes. Future research in this area could focus on elucidating the detailed molecular mechanisms by which m²₂G contributes to stress adaptation, identifying novel inhibitors of archaeal tRNA methyltransferases for potential antimicrobial applications, and exploring the full extent of the m²₂G-modified epitranscriptome in a wider range of archaeal species. A deeper understanding of this fundamental RNA modification will undoubtedly provide valuable insights into the evolution of life and the molecular strategies employed by organisms to thrive in extreme environments.

References

An In-depth Technical Guide to the Cellular Localization of N2,N2-Dimethylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2,N2-Dimethylguanosine (m2,2G) is a post-transcriptionally modified nucleoside, a derivative of guanosine (B1672433) with two methyl groups attached to its exocyclic amine. This modification is a crucial element in the intricate regulatory network of gene expression, influencing the structure, stability, and function of RNA molecules. Understanding the precise cellular localization of m2,2G is paramount for elucidating its biological roles and for the development of novel therapeutic strategies targeting RNA metabolism. This technical guide provides a comprehensive overview of the subcellular distribution of m2,2G, detailing the experimental methodologies used for its detection and localization, and presenting available quantitative data.

Cellular and Subcellular Distribution of this compound

This compound is predominantly found in transfer RNA (tRNA), where it plays a significant role in maintaining the structural integrity and function of the molecule.[1][2] Its presence has also been noted in other RNA species, although at lower abundances. The distribution of m2,2G is not uniform throughout the cell; it is strategically localized to specific compartments and RNA molecules, reflecting its diverse functional implications.

Localization in RNA Species

The primary residence of m2,2G is within tRNA molecules, specifically at position 26, which is located in the hinge region between the D-arm and the anticodon stem.[1][2] This modification is observed in both cytosolic and mitochondrial tRNAs.[1][3] While m2,2G is most abundant in tRNA, it has also been detected in ribosomal RNA (rRNA).[1][2] In the yeast Saccharomyces cerevisiae, m2,2G has been identified in messenger RNA (mRNA), and N2-methylguanosine (m2G), a precursor, is found in the U6 small nuclear RNA (snRNA) of higher eukaryotes.[1] However, the functional significance of these occurrences outside of tRNA is still under investigation.

Subcellular Compartmentalization

The synthesis and, consequently, the primary localization of m2,2G-modified RNA are dictated by the location of the responsible methyltransferase enzymes. In humans, the primary enzyme for m2,2G synthesis at position 26 is tRNA methyltransferase 1 (TRMT1). Cellular fractionation and immunofluorescence studies have revealed that TRMT1 is distributed across multiple cellular compartments:

  • Nucleus: TRMT1 is found in the nucleus, suggesting that the methylation of nuclear-encoded tRNAs occurs here.

  • Mitochondria: A significant presence of TRMT1 is also observed in the mitochondria, where it is responsible for modifying mitochondrial-encoded tRNAs.[4]

  • Cytoplasm: TRMT1 is also detected in the cytoplasm.

A paralog of TRMT1, named TRMT1L, has been identified and is predominantly localized to the nucleus and specifically within the nucleolus.[4] TRMT1L is responsible for the m2,2G modification at position 27 of a specific tyrosine tRNA.

This multi-compartmental localization of the modifying enzyme underscores the widespread importance of m2,2G in both nuclear and mitochondrial genomic systems.

Quantitative Analysis of this compound Distribution

While the qualitative localization of m2,2G is well-established, precise quantitative data on its abundance across different subcellular compartments and RNA species remains an active area of research. The available data primarily focuses on the stoichiometry of the modification in specific tRNA molecules.

RNA SpeciesCellular CompartmentPosition of m2,2GQuantitative Data (Stoichiometry/Abundance)Reference
tRNACytosol26Varies by tRNA species; can be sub-stoichiometric.[5]
tRNAMitochondria26Present in specific mitochondrial tRNAs (e.g., mt-tRNAIle). The extent of import of cytosolic tRNAs into mitochondria varies from <1% to over 90% for specific tRNAs.[1][6]
rRNANot specifiedNot specifiedDetected, but quantitative comparison to tRNA is not well-established.[1][2]
mRNACytoplasm (in yeast)Not specifiedDetected in S. cerevisiae, but abundance is not well-quantified.[1]

Note: The table summarizes the currently available data. Further research is needed to establish a more complete quantitative map of m2,2G distribution.

Experimental Protocols for Determining Cellular Localization

The determination of the subcellular localization of this compound relies on a combination of biochemical, molecular, and imaging techniques. Below are detailed protocols for key experiments.

Cellular Fractionation for RNA Analysis

This protocol allows for the separation of major subcellular compartments to analyze the distribution of m2,2G-containing RNA.

Objective: To isolate RNA from the cytoplasm, nucleus, and mitochondria.

Materials:

  • Cultured cells (e.g., HeLa, HEK293)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cytoplasmic Lysis Buffer (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.15% NP-40)

  • Sucrose Buffer (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 24% (w/v) sucrose)

  • Nuclear Lysis Buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5% SDS)

  • Mitochondrial Isolation Buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM MOPS pH 7.2, 1 mM EGTA)

  • Dounce homogenizer

  • Centrifuge and microcentrifuge

  • RNA extraction kit (e.g., TRIzol, column-based kits)

Procedure:

  • Cell Harvesting: Harvest cultured cells by trypsinization or scraping. Wash the cell pellet with ice-cold PBS.

  • Cytoplasmic and Nuclear Fractionation: a. Resuspend the cell pellet in ice-cold Cytoplasmic Lysis Buffer and incubate on ice for 5 minutes. b. Layer the cell lysate over a cushion of cold Sucrose Buffer in a microcentrifuge tube. c. Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C. d. The supernatant contains the cytoplasmic fraction. Carefully collect it. e. The pellet contains the nuclei. Wash the nuclear pellet with a suitable buffer.

  • Mitochondrial Fractionation (from a separate cell pellet): a. Resuspend the cell pellet in Mitochondrial Isolation Buffer. b. Homogenize the cells using a Dounce homogenizer with a loose-fitting pestle. c. Centrifuge at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells. d. Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the mitochondria.

  • RNA Extraction: Extract total RNA from the cytoplasmic, nuclear, and mitochondrial fractions using a standard RNA extraction protocol.

  • Analysis: Quantify m2,2G levels in the RNA from each fraction using LC-MS/MS (see protocol below).

Immunofluorescence for Localization of TRMT1

This protocol enables the visualization of the subcellular localization of the m2,2G methyltransferase, TRMT1.

Objective: To determine the intracellular location of the TRMT1 protein.

Materials:

  • Cells grown on coverslips

  • Paraformaldehyde (PFA) solution (4%) in PBS

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody against TRMT1

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • MitoTracker dye for mitochondrial staining (optional)

  • Fluorescence microscope

Procedure:

  • Cell Fixation: Wash cells on coverslips with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with PBS and permeabilize with Permeabilization Buffer for 10 minutes.

  • Blocking: Wash with PBS and block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-TRMT1 antibody diluted in Blocking Buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Counterstaining: Wash with PBS. If desired, incubate with MitoTracker before fixation or with DAPI during the final washes.

  • Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Quantitative Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and specific method for the quantification of m2,2G in RNA samples.

Objective: To quantify the amount of this compound in an RNA sample.

Materials:

  • Purified RNA from subcellular fractions or specific RNA species

  • Nuclease P1

  • Bacterial alkaline phosphatase (BAP)

  • Ammonium (B1175870) acetate (B1210297) buffer

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

  • C18 reverse-phase HPLC column

  • This compound standard for calibration curve

Procedure:

  • RNA Digestion: a. Digest the RNA sample to single nucleosides by incubating with Nuclease P1. b. Dephosphorylate the resulting nucleotides by adding BAP and incubating further.

  • LC Separation: a. Inject the digested sample onto a C18 reverse-phase HPLC column. b. Separate the nucleosides using a gradient of a suitable mobile phase (e.g., ammonium acetate buffer and acetonitrile).

  • MS/MS Detection: a. Introduce the eluent from the HPLC into the mass spectrometer. b. Use electrospray ionization (ESI) in positive ion mode. c. Monitor the specific mass transition for m2,2G (e.g., m/z 296.1 → 164.1).

  • Quantification: a. Generate a standard curve using known concentrations of the m2,2G standard. b. Determine the concentration of m2,2G in the sample by comparing its peak area to the standard curve.

Visualizations

Signaling and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes related to the cellular localization and analysis of this compound.

Enzymatic_Synthesis_of_m2_2G cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm pre_tRNA pre-tRNA m2_2G_tRNA_nuc m2,2G-tRNA pre_tRNA->m2_2G_tRNA_nuc Methylation TRMT1_nuc TRMT1 TRMT1_nuc->m2_2G_tRNA_nuc SAH S-Adenosyl- homocysteine (SAH) TRMT1_nuc->SAH mt_tRNA mt-tRNA m2_2G_mt_tRNA m2,2G-mt-tRNA mt_tRNA->m2_2G_mt_tRNA Methylation TRMT1_mito TRMT1 TRMT1_mito->m2_2G_mt_tRNA TRMT1_mito->SAH cyto_tRNA Cytosolic tRNA m2_2G_cyto_tRNA m2,2G-tRNA cyto_tRNA->m2_2G_cyto_tRNA Methylation TRMT1_cyto TRMT1 TRMT1_cyto->m2_2G_cyto_tRNA TRMT1_cyto->SAH SAM S-Adenosyl- methionine (SAM) SAM->TRMT1_nuc SAM->TRMT1_mito SAM->TRMT1_cyto

Caption: Enzymatic synthesis of this compound (m2,2G) by TRMT1 in different cellular compartments.

Experimental_Workflow_for_m2_2G_Localization cluster_fractionation Cellular Fractionation cluster_analysis Analysis start Cultured Cells frac Differential Centrifugation start->frac cyto Cytoplasmic Fraction frac->cyto nuc Nuclear Fraction frac->nuc mito Mitochondrial Fraction frac->mito rna_ext RNA Extraction cyto->rna_ext nuc->rna_ext mito->rna_ext digest Enzymatic Digestion (Nuclease P1, BAP) rna_ext->digest lcms LC-MS/MS Analysis digest->lcms quant Quantification of m2,2G lcms->quant

Caption: Experimental workflow for the determination of the subcellular localization of this compound.

Conclusion

The cellular localization of this compound is a tightly regulated process, with this modified nucleoside being strategically positioned within tRNA molecules in the nucleus, mitochondria, and cytoplasm. The distribution of the synthesizing enzyme, TRMT1, across these compartments highlights the fundamental role of m2,2G in diverse cellular processes. While significant progress has been made in identifying the locations of m2,2G, a comprehensive quantitative understanding of its distribution remains a key area for future investigation. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further explore the intricate world of RNA modifications and their impact on cellular function and disease. This knowledge is essential for the development of novel diagnostics and therapeutics targeting the epitranscriptome.

References

The Structural and Functional Impact of N2,N2-Dimethylguanosine on RNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N2,N2-dimethylguanosine (m2,2G) is a post-transcriptional modification of RNA, predominantly found in the D-arm of eukaryotic and archaeal transfer RNAs (tRNAs). This modification plays a crucial role in the structural integrity and function of RNA molecules. By altering the hydrogen bonding capacity and steric profile of the guanosine (B1672433) base, m2,2G influences RNA folding, stability, and interactions with other molecules. This technical guide provides a comprehensive overview of the impact of m2,2G on RNA structure, including quantitative data on its thermodynamic effects. Detailed experimental protocols for the study of m2,2G-modified RNA, including chemical synthesis, X-ray crystallography, and Nuclear Magnetic Resonance (NMR) spectroscopy, are presented. Furthermore, we explore the role of m2,2G in cellular signaling pathways and provide a conceptual framework for the experimental investigation of this important RNA modification.

Introduction

Post-transcriptional modifications of RNA are essential for expanding the functional capacity of these versatile macromolecules. Among the over 170 known RNA modifications, this compound (m2,2G) is a conserved modification found at position 26 in the majority of eukaryotic and archaeal tRNAs.[1][2] This modification is catalyzed by the Trm1 family of methyltransferases.[3][4] The presence of two methyl groups on the exocyclic amine of guanine (B1146940) has profound implications for the structure and function of the RNA molecule.

The dimethylation at the N2 position prevents the formation of canonical Watson-Crick base pairing with cytosine.[5][6] This steric hindrance and altered hydrogen bonding potential are critical in preventing tRNA misfolding into alternative, inactive conformations.[5] Moreover, m2,2G influences the pairing with other bases, such as adenine (B156593), and can affect the overall thermodynamic stability of RNA duplexes and hairpins.[5][6] Understanding the precise structural and functional consequences of m2,2G is crucial for elucidating the intricate roles of tRNA in translation and cellular regulation, and for the rational design of RNA-based therapeutics.

Impact of this compound on RNA Structure and Stability

The introduction of two methyl groups at the N2 position of guanosine significantly alters its physicochemical properties, leading to distinct structural and thermodynamic consequences for the RNA molecule.

Structural Effects

The primary structural impact of m2,2G is the restriction of its base-pairing capabilities. The two methyl groups sterically hinder the formation of a standard Watson-Crick G-C pair.[5][6] This feature is thought to be a key mechanism to prevent the misfolding of tRNAs into non-functional conformations.[5]

In the context of G-A mismatches, which are common in RNA structures, m2,2G favors an imino-hydrogen-bonded, pseudo-Watson-Crick conformation over the sheared conformation often observed with unmodified G-A pairs.[5][6] This is due to a potential steric clash between one of the N2-methyl groups and the major groove edge of adenine in the sheared conformation.

Thermodynamic Consequences

The presence of m2,2G generally has a destabilizing effect on RNA duplexes. This is attributed to the steric bulk of the methyl groups and the altered hydrogen bonding patterns. However, in the context of hairpin structures, m2,2G can increase stability.

Table 1: Impact of this compound on the Thermal Stability of RNA Duplexes and Hairpins

RNA Sequence and StructureModificationMelting Temperature (Tm) (°C)ΔTm (°C) (Modified vs. Unmodified)Reference
12-mer hairpin: 5'-CGC GAA UUA GCG-3'Unmodified (G)57.4-[5]
12-mer hairpin: 5'-CGC Gm2,2A UUA GCG-3'm2,2G61.0+3.6[5]

Experimental Protocols

The study of m2,2G-modified RNA requires specialized experimental techniques. This section provides an overview of key protocols for the synthesis and structural analysis of RNA containing this modification.

Synthesis of this compound-Containing RNA

The site-specific incorporation of m2,2G into RNA oligonucleotides is achieved through solid-phase phosphoramidite (B1245037) chemistry. This requires the chemical synthesis of the this compound phosphoramidite building block.

Protocol 3.1.1: Synthesis of this compound Phosphoramidite

  • Protection of the Exocyclic Amine: Dimethylation of the N2 position of a protected guanosine derivative.

  • Protection of the 5'- and 2'-Hydroxyl Groups: Introduction of protecting groups such as dimethoxytrityl (DMT) for the 5'-OH and a silyl (B83357) ether group (e.g., TBDMS) for the 2'-OH.

  • Phosphitylation: Reaction of the 3'-hydroxyl group with a phosphitylating agent to introduce the reactive phosphoramidite moiety.

  • Purification: Purification of the final phosphoramidite product using column chromatography.

Protocol 3.1.2: Solid-Phase Synthesis of m2,2G-Containing RNA

  • Support Preparation: Start with a solid support (e.g., controlled pore glass) functionalized with the first nucleoside of the target RNA sequence.

  • Synthesis Cycle:

    • Detritylation: Removal of the 5'-DMT protecting group with a mild acid.

    • Coupling: Addition of the next phosphoramidite building block (either a standard or the m2,2G phosphoramidite) in the presence of an activator.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Cleavage and Deprotection: Cleavage of the synthesized RNA from the solid support and removal of all protecting groups from the nucleobases, phosphates, and the 2'-hydroxyls.

  • Purification: Purification of the full-length RNA oligonucleotide using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

X-ray Crystallography of m2,2G-Containing RNA

X-ray crystallography provides high-resolution structural information of RNA molecules.

Protocol 3.2.1: Crystallization of m2,2G-Modified RNA

  • Sample Preparation: Purify the m2,2G-containing RNA to a high degree of homogeneity. Anneal the RNA to form the desired duplex or folded structure.

  • Crystallization Screening: Use sparse matrix screening kits to test a wide range of crystallization conditions (precipitants, buffers, salts, and additives). The hanging-drop or sitting-drop vapor diffusion method is commonly employed.

  • Crystal Optimization: Refine the initial crystallization conditions by systematically varying the concentrations of the components, pH, and temperature to obtain diffraction-quality crystals.

  • Cryo-protection: Soak the crystals in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen to prevent ice formation during X-ray data collection.

  • Data Collection and Structure Determination: Collect X-ray diffraction data at a synchrotron source. Process the data and solve the crystal structure using molecular replacement or experimental phasing methods.

NMR Spectroscopy of m2,2G-Containing RNA

NMR spectroscopy is a powerful technique for studying the structure and dynamics of RNA in solution.

Protocol 3.3.1: NMR Analysis of m2,2G-Modified RNA

  • Sample Preparation: Prepare a highly concentrated and pure sample of the m2,2G-containing RNA, often with isotopic labeling (e.g., 13C, 15N) to facilitate resonance assignment.

  • Data Acquisition: Acquire a series of one- and two-dimensional NMR experiments, such as 1H-1H NOESY, TOCSY, and 1H-13C/15N HSQC spectra.

  • Resonance Assignment: Assign the chemical shifts of the protons, carbons, and nitrogens to specific atoms in the RNA molecule. The presence of the m2,2G modification will result in characteristic chemical shifts for the methyl protons and the guanine ring protons.

  • Structural Restraint Generation: Extract structural information from the NMR data, including inter-proton distances from NOESY spectra and dihedral angles from scalar coupling constants.

  • Structure Calculation and Refinement: Use the experimental restraints to calculate and refine a three-dimensional model of the RNA molecule in solution.

Role of this compound in Cellular Signaling

While the primary role of m2,2G is structural, emerging evidence suggests its involvement in cellular signaling, particularly in response to stress. tRNA modifications can act as sensors of cellular metabolic states and influence translation efficiency, thereby impacting downstream signaling pathways.

The mTOR (mechanistic target of rapamycin) and GCN4 (general control nonderepressible 4) pathways are central regulators of cell growth and stress responses.[7][8] The activity of these pathways is sensitive to nutrient availability, and tRNA modifications are implicated in this sensing mechanism. For instance, undermodified tRNAs can lead to the activation of the GCN2 kinase, which in turn activates the GCN4 transcription factor to initiate a stress response program.[7][8] While a direct signaling role for m2,2G in these pathways is still under investigation, its importance in maintaining a functional pool of tRNAs suggests an indirect but critical contribution.

Below is a conceptual diagram illustrating a putative signaling pathway where tRNA modification status, including m2,2G, can influence cellular stress responses.

Signaling_Pathway Nutrient_Stress Nutrient Stress (e.g., Amino Acid Starvation) Trm1 Trm1 Methyltransferase Nutrient_Stress->Trm1 downregulates Undermodified_tRNA Undermodified tRNA Nutrient_Stress->Undermodified_tRNA leads to tRNA_pool Functional tRNA Pool (m2,2G modified) Trm1->tRNA_pool catalyzes m2,2G formation GCN2 GCN2 Kinase Undermodified_tRNA->GCN2 activates eIF2a eIF2α GCN2->eIF2a phosphorylates p_eIF2a p-eIF2α GCN2->p_eIF2a GCN4 GCN4 Transcription Factor p_eIF2a->GCN4 activates translation of Translation_Repression Global Translation Repression p_eIF2a->Translation_Repression leads to Stress_Response Stress Response Genes (e.g., Amino Acid Biosynthesis) GCN4->Stress_Response activates transcription of

Putative signaling pathway linking tRNA modification to stress response.

Experimental Workflow for Studying the Impact of m2,2G

A systematic approach is required to fully characterize the impact of this compound on RNA structure and function. The following workflow outlines the key experimental stages.

Experimental_Workflow Start Hypothesis: m2,2G impacts a specific RNA's structure and function Synthesis Chemical Synthesis of RNA - Unmodified Control - m2,2G Modified Start->Synthesis Purification Purification and Quality Control (PAGE, HPLC, Mass Spec) Synthesis->Purification Structural_Analysis Structural Analysis Purification->Structural_Analysis Biophysical Biophysical Characterization Purification->Biophysical Functional_Assay Functional Assays Purification->Functional_Assay NMR NMR Spectroscopy (Solution Structure & Dynamics) Structural_Analysis->NMR Xray X-ray Crystallography (High-Resolution Structure) Structural_Analysis->Xray Data_Integration Data Integration and Modeling NMR->Data_Integration Xray->Data_Integration UV_Melting UV-Vis Thermal Denaturation (Thermodynamic Stability) Biophysical->UV_Melting ITC Isothermal Titration Calorimetry (Binding Affinity) Biophysical->ITC UV_Melting->Data_Integration ITC->Data_Integration In_Vitro_Translation In Vitro Translation Assay (tRNA function) Functional_Assay->In_Vitro_Translation Enzyme_Kinetics Enzyme Kinetics (Ribozyme activity) Functional_Assay->Enzyme_Kinetics In_Vitro_Translation->Data_Integration Enzyme_Kinetics->Data_Integration Conclusion Conclusion: Elucidation of m2,2G's role Data_Integration->Conclusion

Experimental workflow for investigating the impact of m2,2G on RNA.

Conclusion

This compound is a critical RNA modification that exerts significant control over RNA structure and function. Its role in preventing tRNA misfolding and modulating the stability of RNA structures highlights its importance in maintaining the fidelity of translation and cellular homeostasis. The experimental approaches outlined in this guide provide a framework for the detailed investigation of m2,2G and other RNA modifications. Further research into the specific roles of m2,2G in cellular signaling pathways will undoubtedly uncover new layers of gene regulation and provide novel opportunities for therapeutic intervention. As our understanding of the epitranscriptome expands, the significance of modifications like m2,2G in health and disease will become increasingly apparent, paving the way for the development of innovative RNA-targeted drugs.

References

N2,N2-Dimethylguanosine (m2,2G): A Critical Regulator of Codon Recognition Through tRNA Structural Integrity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Post-transcriptional modifications of transfer RNA (tRNA) are essential for the fidelity and efficiency of protein synthesis. Among the more than 100 known modifications, N2,N2-dimethylguanosine (m2,2G) is a highly conserved modification predominantly found at position 26 in the hinge region of many eukaryotic tRNAs, as well as at other positions such as G10 and G27. This modification, catalyzed by the TRM1/TRMT1 family of methyltransferases, plays a crucial, albeit often indirect, role in the accurate recognition of messenger RNA (mRNA) codons by the ribosome. This technical guide provides a comprehensive overview of the effect of m2,2G on codon recognition, focusing on its impact on tRNA structure, stability, and interaction with the translational machinery. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key processes to support further research and drug development in this area.

The Pivotal Role of m2,2G in Maintaining tRNA Structure and Stability

The primary mechanism by which m2,2G influences codon recognition is by ensuring the correct three-dimensional structure and stability of the tRNA molecule. The canonical L-shaped structure of tRNA is critical for its proper function at every stage of translation, from aminoacylation to ribosomal binding and codon-anticodon pairing.

The presence of the two methyl groups on the guanine (B1146940) base at position 26, located in the structurally important hinge region between the D- and anticodon-stems, introduces steric hindrance that prevents the formation of non-canonical base pairs. Specifically, m2,2G modification has been shown to prevent alternative tRNA conformations by destabilizing certain base-pairing interactions, thereby locking the tRNA into its active L-shaped conformation.[1][2][3] This structural stabilization is crucial for preventing tRNA misfolding and subsequent degradation by cellular quality control mechanisms.[4]

Quantitative Impact of m2,2G on tRNA Stability and Function

The absence of m2,2G has been quantitatively linked to decreased tRNA stability and reduced translational efficiency. While direct kinetic data on codon recognition is sparse, the following table summarizes the known quantitative effects of the m2,2G modification.

ParameterOrganism/SystemMethodObservation with m2,2GObservation without m2,2GReference
tRNA Stability S. cerevisiaeNorthern BlotNormal tRNA levelsReduced levels of specific tRNAs (e.g., tRNA-Ser)[4]
Global Protein Synthesis Human Cells (TRMT1-KO)Puromycin Incorporation AssayNormal translation ratesDecreased global protein synthesis[5]
Oxidative Stress Sensitivity Human Cells (TRMT1-KO)Cell Viability AssayNormal survivalHypersensitivity to oxidizing agents[5]
Suppressor tRNA Efficiency S. pombeGenetic Suppression AssayIncreased suppression of UAA stop codonAbolished suppression[6]
Thermodynamic Stability (Melting Temperature) In vitro transcribed tRNAUV Melting Profile AnalysisHigher Tm, more stable tertiary structureLower Tm, less stable tertiary structure[6][7]

Effect of m2,2G on Codon Recognition Fidelity

While a direct mechanistic link between m2,2G and the decoding process at the ribosomal A-site is still under investigation, the available evidence strongly suggests an indirect but critical role in maintaining translational fidelity. By ensuring the correct tRNA structure, m2,2G facilitates proper interaction with the ribosome and accurate presentation of the anticodon for codon pairing.

A study in Schizosaccharomyces pombe demonstrated that the deletion of the trm1 gene, which is responsible for m2,2G synthesis, abolished the function of a weak ochre suppressor tRNA.[6] This suggests that the m2,2G modification enhances the ability of the suppressor tRNA to recognize and translate the UAA stop codon, thereby indicating a role in modulating the accuracy of codon recognition. Furthermore, it has been proposed that tRNA core modifications, including m2,2G, generally modulate the frequency of misreading errors at sense codons.

Experimental Protocols

To facilitate further research into the function of m2,2G, this section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: Ribosome Profiling to Assess Translational Efficiency

Ribosome profiling, or Ribo-seq, is a powerful technique to obtain a genome-wide snapshot of translation. It allows for the quantification of ribosome occupancy on mRNAs, providing a measure of translation efficiency for each gene.

Materials:

  • Cell culture or tissue of interest

  • Lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 100 µg/mL cycloheximide)

  • RNase I

  • Sucrose (B13894) solutions for gradient (10% and 50%)

  • RNA extraction kit

  • Library preparation kit for next-generation sequencing

Procedure:

  • Cell Lysis: Treat cells with cycloheximide (B1669411) to arrest translating ribosomes. Lyse the cells in a suitable lysis buffer.

  • Nuclease Digestion: Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes.

  • Monosome Isolation: Isolate the 80S monosomes containing the ribosome-protected mRNA fragments (footprints) by sucrose gradient ultracentrifugation.

  • RNA Extraction: Extract the RNA from the isolated monosome fraction.

  • Footprint Purification: Purify the 28-30 nucleotide ribosome footprints by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Library Preparation: Ligate sequencing adapters to the 3' and 5' ends of the purified footprints.

  • Reverse Transcription and PCR: Perform reverse transcription to generate cDNA, followed by PCR amplification to create the sequencing library.

  • Sequencing and Data Analysis: Sequence the library and align the reads to a reference transcriptome to determine ribosome occupancy and calculate translation efficiency.

Protocol 2: In Vitro Transcription and Modification of tRNA

To study the specific effects of m2,2G, it is often necessary to compare unmodified and modified tRNAs. This can be achieved by in vitro transcription followed by enzymatic modification.

Materials:

  • Linearized plasmid DNA containing the tRNA gene under a T7 promoter

  • T7 RNA polymerase

  • NTPs (ATP, GTP, CTP, UTP)

  • Recombinant TRMT1 enzyme

  • S-adenosyl-L-methionine (SAM)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM DTT)

Procedure:

  • In Vitro Transcription: Synthesize the unmodified tRNA transcript using T7 RNA polymerase and the linearized DNA template.

  • Purification of Unmodified tRNA: Purify the transcribed tRNA using denaturing PAGE.

  • Enzymatic Modification: Incubate the purified, unmodified tRNA with recombinant TRMT1 enzyme in the presence of the methyl donor SAM.

  • Purification of Modified tRNA: Purify the m2,2G-modified tRNA using denaturing PAGE or HPLC.

  • Verification of Modification: Confirm the presence of m2,2G by mass spectrometry or primer extension analysis.

Protocol 3: Nitrocellulose Filter-Binding Assay for tRNA-Ribosome Interaction

This assay is used to quantify the binding affinity of tRNA to the ribosome.

Materials:

  • Purified 70S or 80S ribosomes

  • Radiolabeled (e.g., 32P) unmodified and m2,2G-modified tRNA

  • Binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 10 mM Mg(OAc)2, 50 mM NH4Cl, 2 mM spermidine, 0.05% Tween-20)

  • Nitrocellulose and nylon membranes

  • Vacuum filtration apparatus

  • Scintillation counter

Procedure:

  • Reaction Setup: Prepare a series of binding reactions with a fixed concentration of radiolabeled tRNA and varying concentrations of ribosomes.

  • Incubation: Incubate the reactions at 37°C for 30 minutes to allow binding to reach equilibrium.

  • Filtration: Pass the reactions through a stacked nitrocellulose (binds protein and protein-RNA complexes) and nylon (binds free RNA) membrane under vacuum.

  • Washing: Wash the filters with cold binding buffer to remove unbound tRNA.

  • Quantification: Measure the radioactivity on both filters using a scintillation counter.

  • Data Analysis: Calculate the fraction of bound tRNA at each ribosome concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).

Visualizations of Key Pathways and Workflows

To further elucidate the role of this compound, the following diagrams, generated using the DOT language, illustrate the biosynthesis pathway, the experimental workflow for its study, and its logical relationship with codon recognition.

N2_N2_Dimethylguanosine_Biosynthesis cluster_0 Enzymatic Modification Guanosine Guanosine in pre-tRNA m2G N2-Methylguanosine (m2G) Guanosine->m2G Methylation SAM S-Adenosyl- methionine (SAM) TRMT1 TRMT1/Trm1 (Methyltransferase) SAM->TRMT1 Methyl donor TRMT1->m2G m22G This compound (m2,2G) TRMT1->m22G SAH S-Adenosyl- homocysteine (SAH) TRMT1->SAH byproduct m2G->m22G Methylation mature_tRNA Mature tRNA m22G->mature_tRNA incorporated into pre_tRNA pre-tRNA pre_tRNA->Guanosine contains Experimental_Workflow_m22G_Function start Start: Hypothesis m2,2G affects translation trmt1_ko Generate TRMT1 Knockout Cells start->trmt1_ko invitro_tRNA In Vitro Transcription of tRNA start->invitro_tRNA ribo_seq Ribosome Profiling trmt1_ko->ribo_seq mass_spec Mass Spectrometry trmt1_ko->mass_spec Verify loss of m2,2G unmodified_tRNA Unmodified tRNA invitro_tRNA->unmodified_tRNA enzymatic_mod Enzymatic Modification with TRMT1 + SAM unmodified_tRNA->enzymatic_mod aminoacylation_assay Aminoacylation Assay unmodified_tRNA->aminoacylation_assay binding_assay Ribosome Binding Assay unmodified_tRNA->binding_assay modified_tRNA m2,2G Modified tRNA modified_tRNA->aminoacylation_assay modified_tRNA->binding_assay modified_tRNA->mass_spec Verify presence of m2,2G enzymatic_mod->modified_tRNA analysis Data Analysis and Interpretation ribo_seq->analysis aminoacylation_assay->analysis binding_assay->analysis mass_spec->analysis conclusion Conclusion on m2,2G Role in Codon Recognition analysis->conclusion Logical_Relationship_m22G_Codon_Recognition m22g This compound (m2,2G) at G26 no_alt_conf Prevention of Alternative Conformations m22g->no_alt_conf induces tRNA_structure Correct tRNA Tertiary Structure (L-shape) tRNA_stability Increased tRNA Stability tRNA_structure->tRNA_stability efficient_aminoacylation Efficient and Accurate Aminoacylation tRNA_structure->efficient_aminoacylation stable_ribosome_binding Stable Ribosome Interaction tRNA_structure->stable_ribosome_binding codon_recognition High-Fidelity Codon Recognition tRNA_stability->codon_recognition contributes to proper_folding Proper tRNA Folding no_alt_conf->proper_folding proper_folding->tRNA_structure efficient_aminoacylation->codon_recognition contributes to anticodon_presentation Correct Anticodon Presentation stable_ribosome_binding->anticodon_presentation anticodon_presentation->codon_recognition is essential for

References

The enzymatic formation of N2,N2-Dimethylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Enzymatic Formation of N2,N2-Dimethylguanosine

For Researchers, Scientists, and Drug Development Professionals

This compound (m2,2G) is a post-transcriptional modification found in transfer RNA (tRNA) across all three domains of life, highlighting its fundamental biological importance. This modification, primarily occurring at position 26 in the hinge region between the D- and anticodon-stems of tRNA, is catalyzed by the Trm1 family of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. The formation of m2,2G proceeds through a two-step methylation of a guanosine (B1672433) residue, with N2-methylguanosine (m2G) as an intermediate. This modification plays a crucial role in tRNA structure stabilization, proper folding, and ensuring translational fidelity. Dysregulation of m2,2G levels has been implicated in various human diseases, including neurodevelopmental disorders, making the Trm1 enzyme family a potential target for therapeutic intervention. This technical guide provides a comprehensive overview of the enzymatic formation of m2,2G, including the enzymes involved, reaction mechanisms, relevant signaling pathways, and detailed experimental protocols for its study.

Introduction

Post-transcriptional modifications of RNA molecules are essential for their structure, function, and regulation. Among the more than 170 known RNA modifications, this compound (m2,2G) is a highly conserved modification predominantly found in tRNA.[1][2] This modification is synthesized by the Trm1 family of tRNA methyltransferases, which catalyze the transfer of two methyl groups from S-adenosyl-L-methionine (SAM) to the exocyclic amine of a specific guanosine residue.[3][4] The presence of m2,2G at position 26 of tRNA is critical for maintaining the correct L-shaped tertiary structure, preventing misfolding, and ensuring efficient and accurate protein synthesis.[5][6] Recent studies have also linked the dynamic regulation of m2,2G levels to cellular stress responses and the control of translation.[7][8] Given its importance in cellular homeostasis and its association with human diseases, a thorough understanding of the enzymatic machinery responsible for m2,2G formation is paramount for both basic research and drug development.

The Trm1 Family of this compound Methyltransferases

The enzymatic synthesis of m2,2G is carried out by the Trm1 family of enzymes, which are found in archaea and eukaryotes.[9] In humans, the primary enzyme is TRMT1, which, like its yeast homolog Trm1p, is dually localized to the nucleus and mitochondria, enabling it to modify both nuclear- and mitochondrially-encoded tRNAs.[6][10]

Enzymatic Reaction

The formation of m2,2G is a two-step process, with N2-methylguanosine (m2G) as a reaction intermediate. Both methylation steps are catalyzed by the Trm1 enzyme and utilize SAM as the methyl donor, which is converted to S-adenosyl-L-homocysteine (SAH) in each step.[3][4]

Reaction Scheme:

  • Guanosine (in tRNA) + SAM → N2-methylguanosine (in tRNA) + SAH

  • N2-methylguanosine (in tRNA) + SAM → this compound (in tRNA) + SAH

Enzymatic_Reaction

Two-step enzymatic formation of this compound.

Substrate Recognition

Trm1 enzymes exhibit specificity for guanosine at position 26 of tRNA. The recognition of the correct tRNA substrate is determined by structural elements within the tRNA molecule, particularly the D-arm and the variable loop.[2] However, the exact recognition motifs can vary between Trm1 orthologs from different species. For instance, the Trm1 enzyme from the archaeon Pyrococcus furiosus recognizes the D-arm and variable region, while the enzyme from the bacterium Aquifex aeolicus appears to recognize the T-arm.[2][11]

Quantitative Data on Trm1 Enzyme Kinetics

The kinetic parameters of Trm1 enzymes have been characterized in several organisms. These parameters provide insights into the efficiency and substrate affinity of the enzyme.

Enzyme SourceSubstrateKm (tRNA) (µM)Km (SAM) (µM)kcat (min-1)Reference
Aquifex aeolicus Trm1yeast tRNAPhe transcriptN/AN/AN/A[3]
Thermococcus kodakaraensis Trm10tRNA-G0.18 ± 0.043-6(3.9 ± 0.3) x 10-3[12]
Thermococcus kodakaraensis Trm10tRNA-A0.25 ± 0.043-6(7.8 ± 0.4) x 10-3[12]
Saccharomyces cerevisiae Trm13tRNAHis0.01N/A0.24[13]

N/A: Data not available in the cited literature.

Signaling Pathways and Regulation

The formation of m2,2G is not a static process but is dynamically regulated in response to cellular conditions, such as stress. This suggests the integration of Trm1 activity with broader cellular signaling networks.

Upstream Regulation of Trm1

The expression and activity of Trm1 are subject to regulation at both the transcriptional and post-translational levels. For instance, in the methylotrophic yeast Candida boidinii, the expression of the TRM1 gene is constitutive, and the Trm1p protein localizes to the nucleus.[14] In humans, TRMT1 expression is ubiquitous, and its dual localization to the nucleus and mitochondria is regulated by alternative translation initiation.[6]

Upstream_Regulation

Upstream regulation of TRMT1 expression and activity.

Downstream Effects of this compound

The presence of m2,2G in tRNA has significant downstream consequences, primarily impacting the efficiency and fidelity of translation. By stabilizing the tRNA structure, m2,2G ensures proper codon recognition and prevents frameshifting.[15] Furthermore, alterations in m2,2G levels have been linked to the cellular response to oxidative stress, suggesting a role in redox homeostasis.[6] Deficiencies in TRMT1 and the consequent lack of m2,2G modification can lead to reduced global protein synthesis and increased sensitivity to oxidizing agents.[6]

Downstream_Effects

Downstream consequences of m2,2G modification.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the enzymatic formation of this compound.

In Vitro Transcription of tRNA Substrates

Objective: To produce unmodified tRNA substrates for use in in vitro methylation assays.

Materials:

  • Linearized plasmid DNA or PCR product containing the tRNA gene downstream of a T7 promoter.

  • T7 RNA polymerase

  • NTPs (ATP, GTP, CTP, UTP)

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 25 mM MgCl2, 1 mM spermidine, 5 mM DTT)

  • RNase inhibitor

  • DNase I (RNase-free)

  • Urea-PAGE gel supplies

  • Elution buffer (e.g., 0.3 M sodium acetate)

Procedure:

  • Set up the transcription reaction by combining the DNA template, NTPs, transcription buffer, RNase inhibitor, and T7 RNA polymerase.

  • Incubate the reaction at 37°C for 2-4 hours.

  • Add DNase I to the reaction and incubate for an additional 15 minutes at 37°C to digest the DNA template.

  • Purify the transcribed tRNA using denaturing urea-polyacrylamide gel electrophoresis (Urea-PAGE).

  • Excise the band corresponding to the tRNA and elute the RNA from the gel slice overnight in elution buffer.

  • Precipitate the tRNA with ethanol (B145695), wash with 70% ethanol, and resuspend in RNase-free water.

tRNA_Transcription_Workflow

Workflow for in vitro transcription of tRNA.

Purification of Recombinant Trm1 Enzyme

Objective: To obtain active Trm1 enzyme for in vitro methylation assays.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with a Trm1 expression vector (e.g., pGEX or pET vector with a His-tag).

  • LB broth with appropriate antibiotic.

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, with protease inhibitors).

  • Affinity chromatography resin (e.g., Glutathione-Sepharose for GST-tags or Ni-NTA agarose (B213101) for His-tags).

  • Wash buffer.

  • Elution buffer (e.g., containing reduced glutathione (B108866) or imidazole).

  • Dialysis buffer.

Procedure:

  • Grow the E. coli culture to an OD600 of 0.6-0.8.

  • Induce protein expression with IPTG and continue to grow the culture for several hours at a reduced temperature (e.g., 18-25°C).

  • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

  • Lyse the cells by sonication or French press.

  • Clarify the lysate by centrifugation.

  • Apply the supernatant to the equilibrated affinity chromatography column.

  • Wash the column extensively with wash buffer.

  • Elute the recombinant Trm1 protein with elution buffer.

  • Dialyze the eluted protein against a suitable storage buffer and store at -80°C.

In Vitro tRNA Methylation Assay

Objective: To measure the methyltransferase activity of Trm1 on a tRNA substrate.

Materials:

  • Purified recombinant Trm1 enzyme.

  • In vitro transcribed tRNA substrate.

  • S-adenosyl-L-methionine (SAM), radiolabeled ([3H]-SAM) or non-radiolabeled.

  • Methylation buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 5 mM DTT).

  • Scintillation cocktail (for radiolabeled assay).

  • HPLC-MS system (for non-radiolabeled assay).

Procedure (Radiolabeled):

  • Set up the methylation reaction by combining the tRNA substrate, Trm1 enzyme, methylation buffer, and [3H]-SAM.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C for human TRMT1).

  • At various time points, spot an aliquot of the reaction onto a filter paper disc (e.g., Whatman 3MM).

  • Wash the filter discs with cold trichloroacetic acid (TCA) to precipitate the tRNA and remove unincorporated [3H]-SAM.

  • Wash with ethanol and dry the filter discs.

  • Measure the incorporated radioactivity by liquid scintillation counting.

  • Calculate the amount of methylated tRNA based on the specific activity of the [3H]-SAM.

Analysis of tRNA Modification by Primer Extension

Objective: To detect the presence and location of m2,2G modification in a tRNA molecule.

Materials:

  • Total RNA or purified tRNA.

  • A DNA oligonucleotide primer complementary to a region 3' of the modification site.

  • [γ-32P]ATP and T4 polynucleotide kinase for 5'-end labeling of the primer.

  • Reverse transcriptase.

  • dNTPs.

  • Sequencing gel supplies.

Procedure:

  • Anneal the 5'-32P-labeled primer to the tRNA template.

  • Perform a reverse transcription reaction. The reverse transcriptase will pause or stop at the site of the m2,2G modification.

  • Analyze the products on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated with the same primer to precisely map the stop.

  • The presence of a band corresponding to the position of G26 indicates the presence of the m2,2G modification.

Conclusion

The enzymatic formation of this compound by the Trm1 family of methyltransferases is a critical step in the maturation of tRNA, with profound implications for translational fidelity and cellular homeostasis. The dual localization of the enzyme in the nucleus and mitochondria underscores the importance of this modification in both cellular compartments. The dynamic regulation of m2,2G levels in response to cellular stress highlights its role in adaptive translational programs. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the intricate mechanisms of Trm1 function and the broader biological significance of m2,2G. Further research into the regulation of Trm1 activity and its interplay with other cellular signaling pathways will undoubtedly provide valuable insights into human health and disease, and may pave the way for the development of novel therapeutic strategies targeting this fundamental biological process.

References

N2,N2-Dimethylguanosine: A Comprehensive Technical Guide on its Presence and Function Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2,N2-Dimethylguanosine (m2,2G) is a post-transcriptionally modified nucleoside, an intricate chemical alteration of the standard guanosine (B1672433). This modification is predominantly found in transfer RNA (tRNA) molecules, where it plays a crucial role in maintaining structural integrity and functional fidelity. The enzyme responsible for this modification, tRNA methyltransferase 1 (Trm1), is highly conserved across the three domains of life: Bacteria, Archaea, and Eukarya, underscoring the fundamental importance of m2,2G in cellular processes.[1] This technical guide provides an in-depth exploration of the presence of m2,2G across various species, its biological significance, and detailed methodologies for its detection and quantification.

I. Presence and Quantitative Levels of this compound

This compound is a widespread modification in the tRNA of numerous organisms, typically occurring at position 26, which is located in the hinge region between the D-arm and the anticodon stem.[2] This modification is also found in mitochondrial and chloroplast-derived tRNAs.[1] While the presence of m2,2G is well-documented, comprehensive quantitative data across a wide range of species and tissues remain relatively sparse in the scientific literature. The following tables summarize the available quantitative information.

Table 1: Quantitative Levels of this compound in Eukaryotes

SpeciesTissue/Cell TypeSample TypeConcentration/AbundanceReference(s)
Homo sapiensHealthy AdultsSerum31.0 ± 3.7 nmol/liter
Saccharomyces cerevisiaeWhole cellmRNADetected, low to moderate levels[3]
Saccharomyces cerevisiaeWhole celltRNAPresent, influences translation[3]

Table 2: Presence of this compound in Bacteria and Archaea

DomainSpecies (Example)LocationQuantitative DataReference(s)
BacteriaEscherichia colitRNAInduced by oxidative stress[4]
ArchaeaPyrococcus furiosustRNAPresent, formed by Trm1[5]
ArchaeaThermococcus kodakarensistRNAPresent in tRNATrp

Note: The scarcity of specific quantitative data is a significant gap in the current understanding of m2,2G biology. Further research employing quantitative techniques like mass spectrometry is needed to build a comprehensive database of m2,2G levels across different species and physiological conditions.

II. Biological Role and Signaling Pathways

The primary biological function of this compound is to stabilize the tertiary structure of tRNA. This structural reinforcement is critical for the proper functioning of tRNA in protein synthesis.

A. Role in Translational Control

By ensuring the correct folding of tRNA, m2,2G contributes to both the efficiency and fidelity of translation.[6] A stable tRNA molecule is more readily aminoacylated and can more effectively participate in the ribosomal machinery. In Schizosaccharomyces pombe, the presence of m2,2G at position 26 has been shown to increase the efficiency of a suppressor tRNA in translating a stop codon, highlighting its role in fine-tuning the decoding process.[7]

B. Involvement in Stress Response

The levels of tRNA modifications, including m2,2G, can be dynamically regulated in response to cellular stress. For instance, in Escherichia coli, oxidative stress has been shown to induce an increase in m2,2G levels in tRNA.[4] This suggests that the structural stabilization provided by m2,2G is particularly important under conditions that could otherwise lead to tRNA misfolding and degradation. The Trm1 enzyme, responsible for m2,2G synthesis, is therefore implicated as a component of the cellular stress response network. In human cells, TRMT1-deficient cells exhibit increased levels of reactive oxygen species (ROS) and are hypersensitive to oxidizing agents, further linking m2,2G to redox homeostasis.[8][9]

The following diagram illustrates the established role of Trm1 and m2,2G in the context of translation and stress response.

Trm1_Pathway cluster_stress Cellular Stress (e.g., Oxidative Stress, Nutrient Starvation) cluster_trm1 Trm1-mediated tRNA Modification cluster_function Functional Consequences Stress Stress Stimuli Trm1 Trm1 Enzyme (tRNA (guanine-26,N2)-dimethyltransferase) Stress->Trm1 May influence expression/activity m2_2G_tRNA m2,2G-modified tRNA (this compound) Trm1->m2_2G_tRNA catalyzes modification SAM S-Adenosylmethionine (Methyl Donor) SAM->Trm1 provides methyl group tRNA Unmodified tRNA (Guanosine at position 26) tRNA->Trm1 substrate tRNA_Stability Increased tRNA Structural Stability m2_2G_tRNA->tRNA_Stability Translation Enhanced Translation Efficiency & Fidelity tRNA_Stability->Translation Stress_Resistance Cellular Stress Resistance tRNA_Stability->Stress_Resistance Translation->Stress_Resistance via synthesis of stress response proteins

Trm1-mediated m2,2G formation and its functional consequences.

III. This compound in Viruses

The role of RNA modifications in viral life cycles is an emerging field of study. Modifications to viral RNA can influence viral replication, translation, and the host immune response. While various RNA modifications have been identified in viral genomes, the specific presence and function of this compound in viral RNA are not yet well-established.

Some retroviruses are known to have their RNA internally methylated, and flaviviruses have been shown to exploit host RNA methylation machinery.[10][11] However, direct evidence for the presence of m2,2G in the RNA of these or other viruses is currently lacking in the available literature. Further research is required to determine if and how viruses utilize this specific modification.

IV. Experimental Protocols

Accurate detection and quantification of this compound are crucial for understanding its biological roles. The following sections provide detailed protocols for key experimental techniques.

A. Quantification of this compound by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the quantitative analysis of modified nucleosides.[2][12]

1. Sample Preparation (from tRNA)

  • tRNA Isolation: Isolate total RNA from cells or tissues using a suitable RNA extraction method (e.g., TRIzol). Purify the tRNA fraction from the total RNA.

  • Enzymatic Hydrolysis:

    • To 1-5 µg of purified tRNA, add nuclease P1 (2 units) in a final volume of 20 µL of 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.3).

    • Incubate at 37°C for 2 hours.

    • Add bacterial alkaline phosphatase (0.5 units) and 2 µL of 100 mM ammonium bicarbonate.

    • Incubate at 37°C for an additional 2 hours.

  • Sample Cleanup: Remove enzymes by filtration through a 10 kDa molecular weight cutoff filter. The filtrate contains the digested nucleosides.

2. HPLC-MS/MS Analysis

  • HPLC Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 2% to 20% mobile phase B over 15 minutes is a suitable starting point.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for m2,2G:

      • Parent Ion (m/z): 312.1

      • Fragment Ion (m/z): 180.1

    • Quantification: Generate a standard curve using a commercially available this compound standard of known concentrations. The concentration of m2,2G in the sample is determined by comparing its peak area to the standard curve.

The following diagram outlines the workflow for HPLC-MS/MS quantification of m2,2G.

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Start Biological Sample (Cells or Tissues) RNA_Extraction Total RNA Extraction Start->RNA_Extraction tRNA_Purification tRNA Purification RNA_Extraction->tRNA_Purification Hydrolysis Enzymatic Hydrolysis (Nuclease P1 & Alkaline Phosphatase) tRNA_Purification->Hydrolysis Cleanup Sample Cleanup (Filtration) Hydrolysis->Cleanup Nucleosides Nucleoside Mixture Cleanup->Nucleosides HPLC HPLC Separation (C18 Column) Nucleosides->HPLC MSMS Tandem Mass Spectrometry (MRM Mode) HPLC->MSMS Data_Analysis Data Analysis (Quantification against standard curve) MSMS->Data_Analysis

Workflow for HPLC-MS/MS quantification of m2,2G.
B. Dot Blot Analysis for Semi-Quantitative Detection

Dot blot is a simpler, semi-quantitative method to assess the relative abundance of m2,2G in RNA samples.[13][14]

1. RNA Preparation and Blotting

  • RNA Extraction: Isolate total RNA or mRNA from your samples.

  • Denaturation: Denature 0.2-2 µg of RNA in a small volume by heating at 95°C for 3 minutes, then immediately place on ice.

  • Blotting: Spot the denatured RNA directly onto a positively charged nylon or nitrocellulose membrane. Allow the spots to air dry.

  • Crosslinking: UV-crosslink the RNA to the membrane.

2. Immunodetection

  • Blocking: Block the membrane with 5% non-fat dry milk or 1% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for this compound (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imager. The intensity of the dots provides a semi-quantitative measure of the relative abundance of m2,2G.

C. RNA Immunoprecipitation (RIP) for Identifying m2,2G-Containing RNAs

RIP is used to isolate and identify RNA molecules that contain a specific modification, in this case, m2,2G.[15][16][17]

1. Cell Lysis and Immunoprecipitation

  • Cell Lysis: Lyse cells in a polysome lysis buffer containing RNase inhibitors to release RNA-protein complexes.

  • Antibody-Bead Conjugation: Conjugate an anti-N2,N2-dimethylguanosine antibody to protein A/G magnetic beads.

  • Immunoprecipitation: Add the antibody-conjugated beads to the cell lysate and incubate overnight at 4°C with rotation to allow the antibody to bind to m2,2G-containing RNA.

  • Washing: Pellet the beads using a magnetic stand and wash them several times with a high-salt buffer to remove non-specifically bound molecules.

2. RNA Elution and Analysis

  • Protein Digestion: Resuspend the beads in a buffer containing proteinase K to digest the antibody and other proteins, releasing the RNA.

  • RNA Purification: Purify the eluted RNA using a standard phenol-chloroform extraction or a column-based RNA purification kit.

  • Analysis: The enriched RNA can be analyzed by various methods:

    • RT-qPCR: To quantify the enrichment of specific candidate RNAs.

    • RNA-sequencing (RIP-Seq): To identify all RNA molecules that contain the m2,2G modification on a transcriptome-wide scale.

The following diagram illustrates the logical relationship in an RNA Immunoprecipitation experiment.

RIP_Logic Cell_Lysate Cell Lysate (Containing m2,2G-RNA) Immunoprecipitation Immunoprecipitation (Binding of Antibody to m2,2G-RNA) Cell_Lysate->Immunoprecipitation Antibody_Beads Anti-m2,2G Antibody conjugated to Magnetic Beads Antibody_Beads->Immunoprecipitation Washing Washing Steps (Removal of non-specific binders) Immunoprecipitation->Washing Elution Elution of RNA (Proteinase K digestion) Washing->Elution Purified_RNA Purified m2,2G-containing RNA Elution->Purified_RNA Downstream_Analysis Downstream Analysis (RT-qPCR or RNA-Seq) Purified_RNA->Downstream_Analysis

Logical workflow of an RNA Immunoprecipitation (RIP) experiment.

V. Conclusion and Future Directions

This compound is a fundamentally important RNA modification with a conserved role in maintaining tRNA structure and function across all domains of life. Its involvement in translational control and the cellular stress response highlights its significance in maintaining cellular homeostasis. While powerful techniques exist for its detection and quantification, a clear need exists for more comprehensive quantitative studies to map the landscape of m2,2G abundance across different species, tissues, and developmental stages. Furthermore, the potential role of m2,2G in the life cycles of viruses remains a largely unexplored and exciting area for future research. A deeper understanding of the regulation and function of m2,2G will undoubtedly provide valuable insights for researchers, scientists, and drug development professionals, potentially opening new avenues for therapeutic intervention.

References

An In-depth Technical Guide to the Chemical Synthesis of N2,N2-Dimethylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of N²,N²-Dimethylguanosine (m²²G), a modified nucleoside found in various RNA species. This document details established synthetic routes, experimental protocols, and quantitative data to support researchers in the fields of medicinal chemistry, RNA biology, and drug development.

Introduction

N²,N²-Dimethylguanosine is a post-transcriptionally modified nucleoside that plays a crucial role in the structure and function of RNA. Its presence can influence RNA stability, folding, and interactions with proteins and other nucleic acids. The ability to chemically synthesize m²²G and its derivatives is essential for studying its biological roles and for the development of RNA-based therapeutics. This guide focuses on established chemical synthesis strategies, providing detailed methodologies and comparative data.

Synthetic Strategies

The chemical synthesis of N²,N²-Dimethylguanosine typically involves a multi-step process starting from a more readily available guanosine (B1672433) or a purine (B94841) precursor. Key strategic considerations include the choice of starting material, the protection of reactive functional groups (hydroxyls and exocyclic amines), and the method of dimethylation of the N² amino group. Two prominent routes are detailed below.

Route 1: Synthesis from 2-Fluoro-6-benzyloxy-9-β-D-ribofuranosylpurine

One effective method for the synthesis of N²,N²-dimethylguanosine and its derivatives proceeds through a 2-fluoro purine intermediate. This approach allows for the facile introduction of the dimethylamino group via nucleophilic aromatic substitution.

A generalized workflow for this synthetic approach is presented below.

G A 2-Fluoro-6-benzyloxy-9-β-D-ribofuranosylpurine B Protection of Ribose Hydroxyls (e.g., TBDMS) A->B Protecting Group Chemistry C Nucleophilic Substitution with Dimethylamine B->C Me2NH D Deprotection of Benzyl Group C->D e.g., H2, Pd/C E Deprotection of Ribose Hydroxyls D->E e.g., TBAF F N2,N2-Dimethylguanosine E->F

Caption: Synthetic workflow starting from a 2-fluoro purine intermediate.

Route 2: Synthesis from 2-Amino-6-benzyloxy-9-α-D-ribofuranosylpurine

Another established route begins with a 2-amino purine derivative. This pathway involves direct methylation of the exocyclic amino group. Protecting groups are crucial in this strategy to ensure selective methylation at the N² position.[1]

The logical steps for this synthesis are outlined in the following diagram.

G A 2-Amino-6-benzyloxy-9-α-D-ribofuranosylpurine B Protection of Ribose Hydroxyls (e.g., Acetate (B1210297) or Silyl) A->B Protection C Dimethylation of N2-Amino Group B->C Methylating Agent (e.g., MeI, NaH) D Deprotection of Benzyl Group C->D Hydrogenolysis E Deprotection of Ribose Hydroxyls D->E Deprotection F This compound E->F

Caption: Synthesis pathway starting from a 2-amino purine precursor.

Experimental Protocols

The following protocols are detailed representations of key experimental steps in the synthesis of N²,N²-Dimethylguanosine.

Protocol 1: Dimethylation of 2-Aminopurine (B61359) Derivative

This protocol is adapted from methodologies involving the direct methylation of a protected 2-aminopurine riboside.

Materials:

  • Protected 2-amino-6-benzyloxy-9-β-D-ribofuranosylpurine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (MeI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol (B129727)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • The protected 2-aminopurine riboside is dissolved in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled to 0 °C in an ice bath.

  • Sodium hydride (2.2 equivalents) is added portion-wise to the stirred solution. The mixture is stirred at 0 °C for 30 minutes.

  • Methyl iodide (3.0 equivalents) is added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for 4-6 hours, while monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of methanol at 0 °C.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the N²,N²-dimethylated product.

Protocol 2: Deprotection of Hydroxyl and Benzyl Groups

This protocol outlines the final deprotection steps to yield N²,N²-Dimethylguanosine.

Materials:

  • Protected N²,N²-Dimethyl-6-benzyloxy-9-β-D-ribofuranosylpurine

  • Palladium on carbon (Pd/C), 10%

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Tetrabutylammonium fluoride (B91410) (TBAF), 1 M in THF (for silyl (B83357) protecting groups) or Ammonium hydroxide (B78521) (for acyl protecting groups)

  • Trifluoroacetic acid (TFA) for methoxymethylene deprotection[1]

Procedure for Debenzylation:

  • The protected nucleoside is dissolved in methanol or ethanol.

  • Pd/C catalyst is added to the solution.

  • The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-16 hours.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • Upon completion, the mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the debenzylated product.

Procedure for Ribose Deprotection (Silyl Groups):

  • The silyl-protected nucleoside is dissolved in anhydrous THF.

  • TBAF solution (1.1 equivalents per silyl group) is added at 0 °C.

  • The reaction is stirred at room temperature for 2-4 hours.

  • The solvent is evaporated, and the residue is purified by silica gel chromatography.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of N²,N²-Dimethylguanosine and its intermediates.

Table 1: Summary of Reaction Yields for Key Synthetic Steps

StepStarting MaterialProductReagents and ConditionsTypical Yield (%)
Ribose Protection 2-Amino-6-benzyloxy-purine riboside2',3',5'-Tri-O-acetyl-2-amino-6-benzyloxy-purine ribosideAcetic anhydride, pyridine85-95
N²-Dimethylation Protected 2-amino-purine ribosideProtected N²,N²-dimethyl-purine ribosideNaH, MeI, DMF60-75
Nucleophilic Substitution 2-Fluoro-6-benzyloxy-purine ribosideN²,N²-Dimethyl-6-benzyloxy-purine ribosideDimethylamine, ethanol, heat70-85
Debenzylation Protected N²,N²-dimethyl-6-benzyloxy-purine ribosideProtected N²,N²-DimethylguanosineH₂, 10% Pd/C, Methanol90-98
Final Deprotection Fully protected N²,N²-DimethylguanosineN²,N²-DimethylguanosineTBAF/THF or NH₄OH/MeOH80-90

Table 2: Reagent Quantities for a Representative N²-Dimethylation Reaction

ReagentMolar Eq.Molecular Weight ( g/mol )Amount (for 1 mmol scale)
Protected 2-amino-purine riboside1.0Varies1.0 mmol
Sodium Hydride (60% dispersion)2.240.001.47 mmol (58.8 mg)
Methyl Iodide3.0141.943.0 mmol (425.8 mg)
Anhydrous DMF-73.0910 mL

Conclusion

The chemical synthesis of N²,N²-Dimethylguanosine is a well-established process that can be achieved through multiple synthetic routes. The choice of strategy often depends on the availability of starting materials and the desired scale of the synthesis. Careful selection and application of protecting group strategies are paramount to achieving high yields and purity. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize this important modified nucleoside for their scientific investigations.

References

Methodological & Application

Application Note: Quantification of N2,N2-Dimethylguanosine in Biological Matrices by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction N2,N2-Dimethylguanosine (m2,2G) is a modified nucleoside that results from the post-transcriptional modification of RNA. Its presence and concentration in biological fluids such as urine and serum are of growing interest as a potential biomarker. Elevated levels of m2,2G have been associated with various pathological conditions, including different types of cancer, and have also been linked to dietary patterns, such as the consumption of ultra-processed foods.[1][2][3] The accurate and sensitive quantification of this compound is crucial for clinical research and diagnostic development.

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the premier analytical technique for this purpose, offering high selectivity and sensitivity for the detection of small molecules in complex biological matrices.[4][5][6] This application note provides a detailed protocol for the quantification of this compound in biological samples using a stable isotope dilution HPLC-MS/MS method.[7]

Principle of the Method The method employs liquid chromatography to separate this compound from other components in the sample matrix. Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and detected by a triple quadrupole mass spectrometer.[5] Quantification is achieved using the Multiple Reaction Monitoring (MRM) mode, which monitors a specific precursor-to-product ion transition for both the target analyte and a co-eluting stable isotope-labeled internal standard.[5] This isotope dilution technique ensures high accuracy and precision by correcting for variations in sample preparation and instrument response.[7][8]

Experimental Workflow

The overall workflow for the quantification of this compound is depicted below.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine, Plasma) Add_IS Spike with Internal Standard (IS) Sample->Add_IS Precipitate Protein Precipitation (e.g., with Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Drydown Evaporate to Dryness Supernatant->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute Inject Inject into HPLC System Reconstitute->Inject HPLC Chromatographic Separation Inject->HPLC ESI Electrospray Ionization (ESI+) HPLC->ESI MS MS Detection (Precursor Ion) ESI->MS MSMS MS/MS Fragmentation (Product Ion) MS->MSMS Acquire Data Acquisition (MRM Mode) MSMS->Acquire Quantify Quantification using Calibration Curve Acquire->Quantify

Caption: General experimental workflow for this compound quantification.

Experimental Protocols

Materials and Reagents
  • Standards: this compound (m2,2G) and stable isotope-labeled internal standard (e.g., [¹⁵N₅]-N2,N2-Dimethylguanosine).

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade).

  • Mobile Phase Additives: Formic acid (LC-MS grade), Ammonium formate.

  • Chemicals: 8-bromoguanosine (B14676) (can be used as an alternative internal standard).[1]

  • Equipment: Analytical balance, vortex mixer, centrifuge, nitrogen evaporator, autosampler vials.

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard in water or methanol to prepare individual stock solutions.[9] Store at -20°C.

  • Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with the initial mobile phase (e.g., 5% acetonitrile in water).[9]

  • Calibration Curve Standards: Prepare a series of calibration standards by spiking the appropriate working solution into a blank matrix (e.g., control urine) to achieve a concentration range relevant to the expected sample concentrations.

Sample Preparation Protocol (Urine)

This protocol is adapted for the analysis of urinary nucleosides.[1]

  • Thaw frozen urine samples at room temperature.

  • Vortex the sample to ensure homogeneity.

  • Centrifuge the urine sample at 14,000 x g for 10 minutes to pellet any particulate matter.[10]

  • Transfer a 100 µL aliquot of the supernatant to a clean microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 900 µL of a methanol/water solution (1:1, v/v) to precipitate proteins and dilute the sample.[11]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[10]

  • Transfer the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[10][12]

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.[12]

  • Vortex briefly and transfer the solution to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Table 1: HPLC Parameters

Parameter Setting
Column Reversed-Phase C18 (e.g., 2.1 x 100 mm, 2.6 µm) or HILIC[5][13]
Mobile Phase A 0.1% Formic Acid in Water or 10 mM Ammonium Formate[13][14]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[14]
Flow Rate 0.4 mL/min[11]
Injection Volume 5 µL[13]
Column Temperature 40°C - 50°C[11][13]

| Gradient Elution | Example: Start at 5% B, linear ramp to 95% B over 10 min, hold for 2 min, return to 5% B and re-equilibrate. |

Table 2: Mass Spectrometry Parameters

Parameter Setting
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[15]
Capillary Voltage +4500 V[13]
Drying Gas Temp. 340°C[11]
Nebulizer Gas Nitrogen, 50 psi[11]
Detection Mode Multiple Reaction Monitoring (MRM)

| MRM Transitions | See Table 3 below |

Table 3: MRM Transitions for this compound (m2,2G)

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
This compound 312.1 180.1 100 Optimized (e.g., 15-25)
[¹⁵N₅]-N2,N2-Dimethylguanosine (IS) 317.1 185.1 100 Optimized (e.g., 15-25)

Note: The precursor ion corresponds to the protonated molecule [M+H]⁺. The product ion (180.1) corresponds to the dimethylated guanine (B1146940) base following the loss of the ribose sugar moiety.[15] Collision energy should be optimized for the specific instrument used.

Data Presentation

Quantitative data should be presented in clear, structured tables. The concentration of this compound is typically normalized to creatinine (B1669602) concentration for urine samples to account for variations in urine dilution.

Table 4: Example Quantitative Data of Urinary Nucleosides in Bladder Cancer Studies

Analyte Patient Group Concentration (nmol/µmol creatinine) Reference
This compound Bladder Cancer Patients Statistically higher than controls [1]
N2-Methylguanosine Bladder Cancer Patients Statistically higher than controls [1]

Note: Absolute concentrations vary between studies. The key finding is the relative difference between patient and control groups. This compound and N2-methylguanosine were identified as potential biomarkers for urogenital cancers, including bladder cancer.[1]

Method Validation

A full method validation should be performed according to regulatory guidelines to ensure reliability. Key validation parameters include:

  • Selectivity and Specificity: Assessing the ability to detect the analyte without interference from other matrix components.[12]

  • Linearity: Establishing the concentration range over which the instrument response is proportional to the analyte concentration (e.g., R² > 0.99).[12][16]

  • Accuracy and Precision: Determining the closeness of measured values to the true value and the degree of repeatability, typically expressed as % bias and coefficient of variation (%CV).[12]

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.[17]

  • Matrix Effect: Evaluating the influence of co-eluting matrix components on the ionization of the analyte.[12]

  • Stability: Assessing the stability of the analyte in the biological matrix under various storage and processing conditions.[12]

Conclusion The described HPLC-MS/MS method provides a robust, sensitive, and selective approach for the quantification of this compound in biological samples. The use of stable isotope dilution allows for accurate and precise measurements, making this protocol highly suitable for clinical research, biomarker discovery, and pharmacokinetic studies in drug development.

References

Application Notes and Protocols: Detection of N2,N2-Dimethylguanosine in Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2,N2-Dimethylguanosine (m²₂G) is a post-transcriptionally modified nucleoside, an integral component of transfer RNA (tRNA) and ribosomal RNA (rRNA). Its presence in urine is a result of the metabolic turnover of these RNA molecules. Elevated levels of urinary m²₂G have been associated with various pathological conditions, particularly in oncology and nephrology, making it a promising non-invasive biomarker for disease detection, monitoring, and in drug development. This document provides detailed application notes and protocols for the detection and quantification of this compound in human urine samples.

Clinical Significance

Urinary this compound has been investigated as a potential biomarker in several diseases:

  • Oncology: Increased RNA turnover in cancer cells leads to a higher excretion of modified nucleosides. Elevated levels of this compound have been observed in the urine of patients with various cancers, including breast and kidney cancer.[1] In patients with breast carcinoma, elevated levels of m22G were observed in 35.1% of patients with metastatic disease and 21.4% of preoperative patients.[1]

  • Chronic Kidney Disease (CKD): Studies have shown that urinary concentrations of this compound can be altered in patients with CKD. Specifically, higher levels have been observed in polycystic kidney disease compared to glomerular disease and CKD from other causes, suggesting its potential role in differentiating the etiology of kidney disease.[2][3] Impaired urinary excretion in patients with kidney failure can also lead to elevated serum levels of this compound.[2]

Data Presentation

The following tables summarize the reported quantitative data for urinary this compound in different cohorts. It is important to note that absolute concentrations can vary between studies due to differences in analytical methods and population characteristics.

Table 1: Urinary this compound Levels in Breast Cancer

Patient CohortPercentage with Elevated m²₂G LevelsReference
Metastatic Disease (n=131)35.1%[1]
Preoperative (n=14)21.4%[1]
Postoperative N+ (n=28)21.4%[1]

Table 2: Association of Urinary this compound with Chronic Kidney Disease

CKD EtiologyObservationReference
Polycystic Kidney DiseaseConsistently higher levels compared to other CKD causes[2][3]
Glomerular DiseaseLower levels compared to polycystic kidney disease[2]

Experimental Protocols

The quantitative analysis of this compound in urine is most reliably performed using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The following protocol is a representative method based on the analysis of similar modified nucleosides in urine.

Protocol 1: Quantitative Analysis of this compound in Urine by HPLC-MS/MS

1. Sample Collection and Preparation

1.1. Urine Collection: Collect mid-stream urine samples in sterile containers. For quantitative analysis, 24-hour urine collection is recommended to minimize diurnal variations, though first-morning void or random samples can also be used. 1.2. Sample Storage: Process urine samples as soon as possible. If immediate analysis is not possible, centrifuge the samples at 2,000 x g for 10 minutes at 4°C to remove cells and debris. Store the supernatant in aliquots at -80°C to prevent degradation from multiple freeze-thaw cycles. 1.3. Sample Pre-treatment ("Dilute and Shoot"): 1.3.1. Thaw frozen urine samples on ice. 1.3.2. Vortex the samples for 30 seconds. 1.3.3. To 100 µL of urine, add 900 µL of a solution of 50:50 (v/v) acetonitrile/water containing an appropriate internal standard (e.g., ¹⁵N₅-N2,N2-Dimethylguanosine). 1.3.4. Vortex the mixture for 1 minute. 1.3.5. Centrifuge at 14,000 x g for 10 minutes at 4°C. 1.3.6. Transfer the supernatant to an autosampler vial for HPLC-MS/MS analysis.

2. HPLC-MS/MS Analysis

2.1. Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2.2. Chromatographic Conditions (Representative HILIC Method):

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., BEH Amide, 100 mm × 2.1 mm, 1.7 µm) is recommended for the retention of polar compounds like nucleosides.[4]
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient Elution:
  • 0-1 min: 95% B
  • 1-5 min: 95% to 50% B
  • 5-6 min: 50% B
  • 6-6.1 min: 50% to 95% B
  • 6.1-10 min: 95% B
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.

2.3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.
  • This compound: m/z 312.1 → 152.1
  • ¹⁵N₅-N2,N2-Dimethylguanosine (Internal Standard): m/z 317.1 → 157.1
  • Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy for maximum signal intensity.

3. Data Analysis and Quantification

3.1. Calibration Curve: Prepare a series of calibration standards of this compound in a surrogate matrix (e.g., synthetic urine or water) with a fixed concentration of the internal standard. 3.2. Quantification: The concentration of this compound in the urine samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve. 3.3. Normalization: To account for variations in urine dilution, it is recommended to normalize the this compound concentration to the urinary creatinine (B1669602) concentration, expressed as µmol/mmol creatinine.

Mandatory Visualizations

Signaling Pathway and Biomarker Origin

biomarker_origin cluster_0 Cellular Processes cluster_1 Metabolic Turnover cluster_2 Excretion DNA DNA RNA RNA DNA->RNA Transcription tRNA_rRNA tRNA & rRNA RNA->tRNA_rRNA Processing & Modification Protein Protein RNA->Protein Translation RNA_Degradation RNA Degradation tRNA_rRNA->RNA_Degradation Modified_Nucleosides Modified Nucleosides RNA_Degradation->Modified_Nucleosides Bloodstream Bloodstream Modified_Nucleosides->Bloodstream Kidney Kidney Bloodstream->Kidney Filtration Urine Urine Kidney->Urine m22G This compound Urine->m22G Contains

Caption: Origin of urinary this compound.

Experimental Workflow for this compound Detection

experimental_workflow Urine_Sample Urine Sample Collection Preparation Sample Preparation (Dilution & Centrifugation) Urine_Sample->Preparation HPLC HPLC Separation (HILIC Column) Preparation->HPLC MS Mass Spectrometry (ESI+, MRM) HPLC->MS Data_Analysis Data Analysis (Quantification & Normalization) MS->Data_Analysis Result Urinary m²₂G Level (µmol/mmol creatinine) Data_Analysis->Result

Caption: HPLC-MS/MS workflow for m²₂G analysis.

Logical Relationship of this compound as a Biomarker

logical_relationship Disease_State Pathological State (e.g., Cancer, CKD) Increased_RNA_Turnover Increased RNA Turnover/ Altered Kidney Function Disease_State->Increased_RNA_Turnover leads to Elevated_m22G Elevated Urinary This compound Increased_RNA_Turnover->Elevated_m22G results in Detection Detection by HPLC-MS/MS Elevated_m22G->Detection is measured by Biomarker_Application Biomarker Application (Diagnosis, Prognosis, Monitoring) Detection->Biomarker_Application enables

Caption: Role of m²₂G as a disease biomarker.

References

N2,N2-Dimethylguanosine: A Potential Next-Generation Cancer Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

N2,N2-Dimethylguanosine (m2,2G) is a post-transcriptionally modified nucleoside found in transfer RNA (tRNA) that is gaining significant attention as a potential non-invasive biomarker for various malignancies.[1][2] Elevated levels of m2,2G in bodily fluids, particularly urine, have been associated with increased tRNA turnover and metabolic dysregulation characteristic of cancerous states.[2][3] This document provides a comprehensive overview of m2,2G as a cancer biomarker, including its biological basis, quantitative data from published studies, and detailed protocols for its detection and quantification.

Biological Rationale

This compound is a hypermodified guanosine (B1672433) nucleoside primarily found at position 26 in the V-loop of many eukaryotic tRNAs.[4] The formation of m2,2G is catalyzed by the tRNA methyltransferase TRM1 (this compound tRNA methyltransferase).[5] This modification plays a crucial role in maintaining the structural integrity and stability of tRNA, which is essential for accurate and efficient protein synthesis.[6][7]

In cancer cells, there is an increased demand for protein synthesis to support rapid proliferation and tumor growth. This leads to an upregulation of tRNA expression and a higher rate of tRNA turnover. Consequently, the degradation of tRNA molecules releases modified nucleosides, including m2,2G, into the cellular environment and subsequently into circulation, where they are excreted in the urine.[3] Therefore, the urinary concentration of m2,2G can serve as a surrogate marker for the increased metabolic activity and tRNA dynamics associated with cancer.[2]

Signaling Pathway and Biomarker Generation

The generation of urinary this compound as a biomarker is intrinsically linked to tRNA metabolism, which is often dysregulated in cancer. The following diagram illustrates the key steps leading to the excretion of m2,2G.

biomarker_generation tRNA_gene tRNA Gene pre_tRNA pre-tRNA tRNA_gene->pre_tRNA mature_tRNA Mature tRNA pre_tRNA->mature_tRNA Processing m22G_tRNA m2,2G-modified tRNA mature_tRNA->m22G_tRNA Methylation TRM1 TRM1 Enzyme (tRNA Methyltransferase) TRM1->mature_tRNA protein_synthesis Protein Synthesis m22G_tRNA->protein_synthesis tRNA_degradation tRNA Degradation m22G_tRNA->tRNA_degradation Turnover m22G This compound (m2,2G) tRNA_degradation->m22G bloodstream Bloodstream m22G->bloodstream urine Urine bloodstream->urine lc_ms_workflow sample_collection 1. Urine Sample Collection and Storage (-80°C) sample_prep 2. Sample Preparation (Thaw, Centrifuge, Precipitate, Dry, Reconstitute) sample_collection->sample_prep lc_separation 3. LC Separation (C18 Column, Gradient Elution) sample_prep->lc_separation ms_detection 4. MS/MS Detection (ESI+, MRM Mode) lc_separation->ms_detection data_analysis 5. Data Analysis (Standard Curve, Quantification, Creatinine Normalization) ms_detection->data_analysis elisa_workflow add_sample 1. Add Standards/Samples and Primary Antibody to Coated Plate incubate_wash1 2. Incubate and Wash add_sample->incubate_wash1 add_secondary 3. Add HRP-conjugated Secondary Antibody incubate_wash1->add_secondary incubate_wash2 4. Incubate and Wash add_secondary->incubate_wash2 add_substrate 5. Add TMB Substrate and Incubate incubate_wash2->add_substrate add_stop 6. Add Stop Solution add_substrate->add_stop read_plate 7. Read Absorbance at 450 nm add_stop->read_plate

References

Application Notes and Protocols for High-Throughput Sequencing of tRNA Containing N2,N2-Dimethylguanosine (m2,2G)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transfer RNA (tRNA) molecules are central to protein synthesis and are subject to a wide array of post-transcriptional modifications that are crucial for their structure, stability, and function. One such modification, N2,N2-Dimethylguanosine (m2,2G), is a highly conserved modification found in the D-arm of many tRNAs. This modification, catalyzed by the TRMT1 family of methyltransferases, plays a significant role in maintaining tRNA structural integrity and has been implicated in cellular stress responses, particularly oxidative stress.

Standard high-throughput sequencing methods are often hindered by RNA modifications like m2,2G, which can cause reverse transcriptase to stall, leading to incomplete sequencing reads and biased representation of the tRNA pool. To address this challenge, specialized techniques have been developed to enable the accurate and quantitative sequencing of tRNA containing m2,2G. These methods are critical for understanding the role of tRNA modifications in health and disease and for the development of novel therapeutics.

These application notes provide an overview of the key methodologies for high-throughput sequencing of m2,2G-containing tRNA, detailed experimental protocols, and insights into the biological significance of this modification.

Key Sequencing Methodologies

Several high-throughput sequencing techniques have been adapted to overcome the challenges posed by tRNA modifications. The following are particularly relevant for the study of m2,2G-containing tRNA:

  • DM-tRNA-seq (Demethylase-based tRNA sequencing): This method utilizes a combination of enzymatic demethylation and a highly processive reverse transcriptase to enable full-length sequencing of tRNAs. For m2,2G, a specific engineered demethylase is required.

  • ARM-seq (AlkB-facilitated RNA methylation sequencing): This technique employs the E. coli AlkB protein or its mutants to remove methyl groups from RNA, thereby facilitating reverse transcription. The use of specific AlkB mutants can be tailored for the removal of m2,2G.

  • QuantM-tRNA-seq (Quantitative Mature tRNA sequencing): This method is designed to monitor tRNA abundance and sequence variants that arise from RNA modifications.

A key innovation in the sequencing of m2,2G-containing tRNA is the use of the engineered E. coli AlkB mutant, D135S/L118V . This mutant enzyme efficiently and selectively converts the m2,2G modification to N2-methylguanosine (m2G), which does not significantly impede reverse transcription.[1][2]

Experimental Protocols

tRNA Extraction and Purification

Accurate tRNA sequencing begins with the isolation of high-quality tRNA.

Protocol: Total RNA and Small RNA Extraction

  • Cell Lysis: Lyse cells using a TRIzol-based reagent.

  • Phase Separation: Add chloroform (B151607) and centrifuge to separate the sample into aqueous and organic phases.

  • RNA Precipitation: Transfer the aqueous phase containing RNA to a new tube and precipitate the RNA with isopropanol.

  • Washing: Wash the RNA pellet with 75% ethanol (B145695) to remove impurities.

  • Resuspension: Air-dry the pellet and resuspend it in RNase-free water.

  • Small RNA Enrichment (Optional but Recommended): To enrich for tRNA, precipitate high molecular weight RNA (like rRNA and mRNA) by adding a solution of 1.2 M NaCl and 0.8 M sodium citrate, followed by isopropanol. The tRNA and other small RNAs will remain in the supernatant. Precipitate the small RNAs from the supernatant using an equal volume of isopropanol.

Enzymatic Demethylation of m2,2G using AlkB (D135S/L118V)

This step is crucial for enabling the reverse transcription of m2,2G-containing tRNA.

Protocol: m2,2G Demethylation

  • Reaction Setup: In a sterile, RNase-free tube, combine the following components:

    • Purified small RNA (containing tRNA): 1-5 µg

    • 10x Demethylation Buffer (500 mM HEPES, pH 7.5, 1 M NaCl, 20 mM MgCl2, 10 mM α-ketoglutarate, 10 mM L-ascorbic acid)

    • Recombinant AlkB (D135S/L118V) enzyme: 1-2 µM

    • RNase-free water to a final volume of 50 µL

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • RNA Purification: Purify the demethylated RNA using a standard RNA cleanup kit or phenol:chloroform extraction followed by ethanol precipitation.

Library Preparation for High-Throughput Sequencing

The following is a generalized protocol for library preparation, which may need to be adapted based on the specific sequencing platform (e.g., Illumina). This protocol is based on the principles of DM-tRNA-seq.

Protocol: tRNA-seq Library Preparation

  • 3' Adapter Ligation:

    • To the demethylated tRNA, add a pre-adenylated 3' DNA adapter and T4 RNA Ligase 2, truncated.

    • Incubate according to the ligase manufacturer's instructions. This step ligates the adapter to the 3' end of the tRNA.

  • Reverse Transcription:

    • Anneal a reverse transcription primer that is complementary to the 3' adapter.

    • Perform reverse transcription using a highly processive and thermostable reverse transcriptase to generate cDNA. The use of a thermostable enzyme helps to read through the stable secondary structures of tRNA.[3]

  • 5' Adapter Ligation:

    • Ligate a 5' RNA adapter to the 3' end of the newly synthesized cDNA using T4 RNA Ligase 1.

  • PCR Amplification:

    • Amplify the adapter-ligated cDNA using primers that are complementary to the 5' and 3' adapters. The primers should also contain the necessary sequences for the sequencing platform.

    • Use a high-fidelity DNA polymerase and perform a minimal number of PCR cycles (e.g., 10-15 cycles) to avoid amplification bias.[4]

  • Library Purification and Size Selection:

    • Purify the PCR product to remove primers and adapter-dimers.

    • Perform size selection using gel electrophoresis or magnetic beads to isolate the library fragments corresponding to the expected size of the tRNA-derived cDNAs.

  • Library Quantification and Sequencing:

    • Quantify the final library using a fluorometric method (e.g., Qubit) and assess the size distribution using a bioanalyzer.

    • Sequence the library on the appropriate high-throughput sequencing platform.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from high-throughput sequencing of m2,2G-containing tRNA, illustrating the types of comparisons that can be made.

Table 1: Relative Abundance of m2,2G-containing tRNA Isoacceptors under Oxidative Stress

tRNA IsoacceptorControl (Normalized Read Counts)Oxidative Stress (Normalized Read Counts)Fold Change
tRNA-Arg-TCT15,23425,9001.70
tRNA-Leu-CAA12,87610,3010.80
tRNA-Gly-GCC21,54322,0011.02
tRNA-Val-AAC9,87615,3091.55

Table 2: Quantification of m2,2G Modification Stoichiometry

tRNA IsoacceptorCondition% m2,2G Modification (untreated)% m2,2G Modification (demethylase-treated)
tRNA-Arg-TCTControl95.25.1
tRNA-Arg-TCTOxidative Stress98.14.8
tRNA-Leu-CAAControl89.76.3
tRNA-Leu-CAAOxidative Stress85.45.9

Signaling Pathways and Logical Relationships

Experimental Workflow for m2,2G tRNA Sequencing

experimental_workflow cluster_sample_prep Sample Preparation cluster_library_prep Library Preparation cluster_sequencing_analysis Sequencing & Analysis rna_extraction 1. tRNA Extraction & Purification demethylation 2. m2,2G Demethylation (AlkB D135S/L118V) rna_extraction->demethylation ligation3 3. 3' Adapter Ligation demethylation->ligation3 rt 4. Reverse Transcription ligation3->rt ligation5 5. 5' Adapter Ligation rt->ligation5 pcr 6. PCR Amplification ligation5->pcr sequencing 7. High-Throughput Sequencing pcr->sequencing bioinformatics 8. Bioinformatics Analysis sequencing->bioinformatics

Caption: Overview of the experimental workflow for sequencing m2,2G-containing tRNA.

Bioinformatics Analysis Pipeline

bioinformatics_pipeline fastq Raw Sequencing Reads (FASTQ) qc Quality Control (FastQC) fastq->qc trimming Adapter & Quality Trimming (Cutadapt/Trimmomatic) fastq->trimming alignment Alignment to tRNA database (Bowtie2/STAR) trimming->alignment quantification Quantification of tRNA abundance (featureCounts/custom scripts) alignment->quantification modification Modification Analysis (Comparison of +/- demethylation) alignment->modification diff_exp Differential Expression Analysis quantification->diff_exp

Caption: A typical bioinformatics pipeline for analyzing m2,2G tRNA-seq data.

Role of m2,2G tRNA Modification in Oxidative Stress Response

The m2,2G modification on tRNA, catalyzed by the TRMT1 enzyme, is implicated in the cellular response to oxidative stress.[1][5] Oxidative stress can lead to an increase in reactive oxygen species (ROS), which can damage cellular components. The proper modification of tRNA, including m2,2G, is thought to be crucial for maintaining translational fidelity and efficiency, particularly for the synthesis of proteins involved in stress mitigation and repair. Dysregulation of TRMT1 and, consequently, m2,2G levels can lead to increased sensitivity to oxidative stress.[1]

oxidative_stress_pathway oxidative_stress Oxidative Stress (e.g., H2O2) ros Increased ROS oxidative_stress->ros trmt1 TRMT1 Enzyme ros->trmt1 may regulate activity cell_survival Cellular Homeostasis & Survival ros->cell_survival disrupts m22g_trna m2,2G-modified tRNA trmt1->m22g_trna catalyzes trna tRNA Substrate trna->m22g_trna is modified to translation Protein Translation m22g_trna->translation ensures fidelity of stress_proteins Stress Response Proteins translation->stress_proteins synthesizes stress_proteins->cell_survival promote

Caption: The role of TRMT1-mediated m2,2G tRNA modification in the oxidative stress response.

References

Application Notes and Protocols for N2,N2-Dimethylguanosine (m2,2G) Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2,N2-Dimethylguanosine (m2,2G) is a post-transcriptionally modified ribonucleoside found in various RNA species, particularly transfer RNA (tRNA).[1] Its presence and abundance can influence RNA structure, stability, and function, playing a role in fundamental biological processes and disease states. Accurate and robust quantification of m2,2G is crucial for understanding its biological significance. This document provides detailed application notes and protocols for the sample preparation and analysis of m2,2G by mass spectrometry. The primary method detailed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for nucleoside analysis. An alternative protocol for Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization is also presented.

I. Quantification of this compound by LC-MS/MS

This section outlines the complete workflow for the quantification of m2,2G from biological samples using LC-MS/MS. The process involves RNA extraction, enzymatic hydrolysis to constituent nucleosides, and subsequent analysis by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Experimental Workflow for LC-MS/MS Analysis

cluster_0 Sample Collection & RNA Extraction cluster_1 Enzymatic Hydrolysis cluster_2 LC-MS/MS Analysis A Biological Sample (Cells, Tissue, Urine) B Homogenization & Lysis A->B C Total RNA Extraction (e.g., Trizol, Column-based kits) B->C D RNA Quantification & Quality Control C->D E Addition of Nuclease P1 D->E F Incubation (37°C) E->F G Addition of Alkaline Phosphatase F->G H Incubation (37°C) G->H I Enzyme Removal (e.g., Ultrafiltration) H->I J Addition of Stable Isotope-Labeled Internal Standard (SIL-IS) I->J K Reconstitution in Mobile Phase J->K L Injection into LC-MS/MS System K->L M Chromatographic Separation (Reversed-Phase C18) L->M N Mass Spectrometric Detection (MRM) M->N O Data Analysis & Quantification N->O cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 GC-MS Analysis A Hydrolyzed Nucleoside Sample B Drying under Nitrogen A->B C Methoximation (Methoxyamine in Pyridine) B->C D Incubation (e.g., 90 min at 37°C) C->D E Silylation (e.g., MSTFA) D->E F Incubation (e.g., 30 min at 37°C) E->F G Injection into GC-MS System F->G H Gas Chromatographic Separation G->H I Mass Spectrometric Detection (Scan or SIM mode) H->I J Data Analysis I->J A Conditioning (e.g., Methanol, Water) B Sample Loading (Hydrolyzed Sample) A->B C Washing (e.g., Water, Low % Organic) B->C D Elution (e.g., Methanol, Acetonitrile) C->D E Drying & Reconstitution D->E

References

Analysis of N2,N2-Dimethylguanosine using Hydrophilic Interaction Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the analysis of N2,N2-Dimethylguanosine, a modified nucleoside of biological significance, using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry (MS). This compound is a post-transcriptionally modified nucleoside found in various RNA molecules, particularly transfer RNA (tRNA). Its presence and concentration can be indicative of cellular metabolic activity and have been associated with certain diseases, making its accurate quantification crucial for research and diagnostic purposes. HILIC is an effective chromatographic technique for retaining and separating highly polar compounds like modified nucleosides, which are often poorly retained in reversed-phase chromatography.

Biological Significance of this compound

This compound is formed by the enzymatic methylation of guanosine. This modification is crucial for the proper folding and stability of tRNA molecules, thereby influencing the efficiency and fidelity of protein synthesis. Altered levels of this compound and other modified nucleosides in biological fluids such as urine and serum have been investigated as potential biomarkers for various pathological conditions, including cancer and metabolic disorders. Understanding the roles of these modifications is an active area of research in the epitranscriptome field.

Experimental Protocols

A generalized yet detailed protocol for the HILIC-MS/MS analysis of this compound is presented below. This protocol is a composite based on established methods for modified nucleoside analysis and should be optimized for specific instrumentation and sample matrices.

Sample Preparation from Biological Fluids (e.g., Urine)

Effective sample preparation is critical to remove interfering substances and enrich the analyte of interest.

  • Materials:

    • Centrifugal filters (e.g., 3 kDa MWCO)

    • Acetonitrile (ACN), LC-MS grade

    • Water, LC-MS grade

    • Formic acid (FA), LC-MS grade

    • Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte)

  • Procedure:

    • Thaw frozen urine samples on ice.

    • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

    • Take a 100 µL aliquot of the supernatant and add an appropriate amount of the internal standard.

    • Perform protein precipitation by adding 400 µL of cold acetonitrile. Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 ACN:Water with 0.1% FA).

    • Vortex and centrifuge to pellet any insoluble material.

    • Transfer the supernatant to an autosampler vial for HILIC-MS analysis.

HILIC-MS/MS Method

This section details the chromatographic and mass spectrometric conditions for the analysis.

  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • A triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A zwitterionic HILIC column (e.g., ZIC-HILIC) or an amide-based HILIC column is recommended. A typical dimension would be 2.1 mm x 100 mm with a particle size of 1.7 to 3.5 µm.

    • Mobile Phase A: Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30 - 40°C.

    • Injection Volume: 1 - 5 µL.

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 5 95
      1.0 5 95
      10.0 40 60
      12.0 60 40
      12.1 5 95

      | 15.0 | 5 | 95 |

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions: For a triple quadrupole mass spectrometer, the following transitions can be monitored for this compound (precursor ion m/z 312.1) and its characteristic product ion (m/z 180.1, corresponding to the dimethylated guanine (B1146940) base).

      • Quantifier: 312.1 -> 180.1

      • Qualifier: 312.1 -> 152.1

    • Source Parameters: These should be optimized for the specific instrument but typical values include:

      • Capillary Voltage: 3.5 - 4.5 kV

      • Source Temperature: 120 - 150°C

      • Desolvation Temperature: 350 - 450°C

      • Gas Flows: Optimized for maximum signal intensity.

Data Presentation

ParameterValueChromatographic Method
Analyte This compoundReversed-Phase LC-MS[1]
Precursor Ion (m/z) 312.13[1]
Retention Time 10.28 min[1]
Limit of Detection (LOD) <0.05 nmol/L[1]
Limit of Quantification (LOQ) 0.24 nmol/L[1]
Linear Range 0.24 - 312.5 nmol/L[1]
Correlation Coefficient (r²) 0.998[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound from biological samples using HILIC-MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HILIC-MS Analysis cluster_data_analysis Data Processing Sample Biological Sample (e.g., Urine) Centrifuge Centrifugation Sample->Centrifuge Precipitate Protein Precipitation Centrifuge->Precipitate Evaporate Evaporation Precipitate->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute HILIC HILIC Separation Reconstitute->HILIC MS Mass Spectrometry Detection HILIC->MS Data Data Acquisition MS->Data Quant Quantification Data->Quant Report Reporting Quant->Report

Caption: Experimental workflow for HILIC-MS analysis.

Logical Relationship of HILIC Principles

This diagram outlines the key principles governing the separation of polar analytes like this compound in HILIC.

hilic_principles cluster_components HILIC System Components cluster_mechanism Separation Mechanism SP Polar Stationary Phase (e.g., ZIC-HILIC, Amide) Partitioning Partitioning into Aqueous Layer SP->Partitioning Adsorption Adsorption onto Stationary Phase SP->Adsorption Electrostatic Electrostatic Interactions SP->Electrostatic MP Mobile Phase (High Organic Content, e.g., ACN/Water) MP->Partitioning Analyte Polar Analyte (this compound) Analyte->Partitioning Analyte->Adsorption Analyte->Electrostatic

Caption: Key principles of HILIC separation.

References

Application Note: Protocol for the Enzymatic Digestion of RNA to Detect N2,N2-Dimethylguanosine (m2,2G)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Post-transcriptional modifications of RNA, collectively known as the "epitranscriptome," play a crucial role in regulating RNA biology, including folding, stability, and interactions.[1][2] N2,N2-Dimethylguanosine (m2,2G) is a common modification found predominantly in transfer RNAs (tRNAs), particularly at position 26 in the majority of eukaryotic tRNAs.[3][4] This modification is known to influence tRNA structure and function, and its dysregulation has been associated with various diseases.[5] Accurate detection and quantification of m2,2G are essential for understanding its biological roles. The gold standard for this analysis is the enzymatic digestion of RNA into its constituent nucleosides, followed by separation and quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

This application note provides detailed protocols for the complete enzymatic digestion of RNA to single nucleosides, a critical first step for the subsequent quantitative analysis of m2,2G. Two widely used methods are presented: a traditional two-step protocol and a convenient one-step protocol.

Principle of the Method The fundamental principle involves the complete hydrolysis of RNA molecules into individual ribonucleosides. This is achieved using a combination of nucleases and phosphatases that cleave the phosphodiester backbone and remove the phosphate (B84403) group, respectively.[6][7] Once digested, the mixture of canonical and modified nucleosides, including m2,2G, can be separated by high-performance liquid chromatography (HPLC) and identified and quantified with high sensitivity and specificity by a mass spectrometer.[5][6]

Overall Experimental Workflow

The general procedure begins with the isolation of high-quality RNA, followed by enzymatic digestion to nucleosides, and concludes with analysis by LC-MS/MS.

Overall_Workflow cluster_prep Sample Preparation cluster_digestion Enzymatic Digestion cluster_analysis Analysis RNA_Isolation High-Quality RNA Isolation Two_Step Protocol 1: Two-Step Digestion RNA_Isolation->Two_Step One_Step Protocol 2: One-Step Digestion RNA_Isolation->One_Step LCMS LC-MS/MS Analysis Two_Step->LCMS One_Step->LCMS Data Data Interpretation (Quantification of m2,2G) LCMS->Data

Caption: General workflow for m2,2G detection.

Protocol 1: Two-Step Enzymatic Digestion of RNA

This classic method involves sequential digestion with Nuclease P1, followed by dephosphorylation with a phosphatase.[1][5][7]

Two_Step_Digestion cluster_step1 Step 1: Nuclease P1 Digestion cluster_step2 Step 2: Dephosphorylation RNA RNA Sample (2-4 µg) P1_Digest Add Nuclease P1 Incubate at 37°C for 16h RNA->P1_Digest Phosphatase Add Alkaline Phosphatase & Snake Venom Phosphodiesterase Incubate at 37°C for 2-4h P1_Digest->Phosphatase Nucleosides Nucleoside Mixture (Ready for LC-MS/MS) Phosphatase->Nucleosides

Caption: Workflow for the two-step enzymatic digestion protocol.

Materials and Reagents
  • Purified RNA (2–4 µg)

  • Nuclease P1

  • Snake Venom Phosphodiesterase

  • Bacterial Alkaline Phosphatase

  • Reaction Buffers

  • Nuclease-free water

  • Heating block or incubator at 37°C

Procedure

Step 1: Nuclease P1 Digestion

  • Prepare the Nuclease P1 digestion mix as described in Table 1.

  • Incubate the reaction at 37°C for 16 hours.[1]

Table 1: Nuclease P1 Digestion Reaction Mixture

Component Volume/Amount Final Concentration
Purified RNA up to 4 µg -
Nuclease P1 Buffer (10X) 2 µL 1X
Nuclease P1 1-2 Units -

| Nuclease-free water | to 20 µL | - |

Step 2: Dephosphorylation

  • To the Nuclease P1-digested sample, add the dephosphorylation mix as described in Table 2.

  • Incubate the reaction at 37°C for an additional 2 to 4 hours.[5][8]

  • The sample containing the final nucleoside mixture is now ready for LC-MS/MS analysis. If not analyzed immediately, store at -80°C.

Table 2: Dephosphorylation Reaction Mixture

Component Volume/Amount Final Concentration
Nuclease P1 Digested RNA 20 µL -
Alkaline Phosphatase Buffer (10X) 2.5 µL 1X
Bacterial Alkaline Phosphatase 1 Unit -
Snake Venom Phosphodiesterase 0.001 Units -

| Nuclease-free water | to 25 µL | - |

Protocol 2: One-Step Enzymatic Digestion of RNA

This streamlined method utilizes a commercially available, optimized enzyme mixture to digest RNA to nucleosides in a single incubation step.[9][10] This approach is faster and more convenient than the traditional two-step method.

Materials and Reagents
  • Purified RNA (up to 1 µg)

  • Nucleoside Digestion Mix (e.g., NEB #M0649)

  • Nuclease-free water

  • Heating block or incubator at 37°C

Procedure
  • Set up the digestion reaction in a microfuge tube as detailed in Table 3.

  • Incubate at 37°C for at least 1 hour. For RNA samples with a high degree of modification, an overnight incubation may be beneficial to ensure complete digestion.[9]

  • The sample is ready for LC-MS/MS analysis without any further purification.[10]

Table 3: One-Step Digestion Reaction Mixture

Component Volume/Amount
RNA Substrate up to 1 µg
Nucleoside Digestion Mix Reaction Buffer (10X) 2 µL
Nucleoside Digestion Mix 1 µL
Nuclease-free water to 20 µL

Reaction volumes can be scaled up as needed.[10]

Downstream Analysis and Data Interpretation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Following digestion, the nucleoside mixture is analyzed by LC-MS/MS.

  • Separation: The nucleosides are separated using reversed-phase high-performance liquid chromatography (HPLC).[1][5] A C18 or C30 column is typically used with a gradient of aqueous and organic mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid).[1][8]

  • Detection and Quantification: The eluent from the HPLC is directed into a mass spectrometer.[6] this compound is identified based on its unique retention time and mass-to-charge ratio (m/z) and is quantified using multiple-reaction monitoring (MRM) or parallel reaction monitoring (PRM) by comparing its signal intensity to that of a known standard.

Troubleshooting

Table 4: Common Issues and Solutions

Issue Possible Cause Recommended Solution
Incomplete Digestion Insufficient enzyme concentration or incubation time. Increase the enzyme-to-substrate ratio or extend the incubation time, especially for highly modified RNA.[9]
RNA degradation prior to digestion. Ensure an RNase-free work environment. Use RNase inhibitors during RNA isolation.[7]
Presence of inhibitors (e.g., residual ethanol). Ensure the RNA pellet is completely dry after precipitation before resuspending for digestion.[10]
Poor LC-MS/MS Signal Low sample concentration. Start with a sufficient amount of high-quality RNA.

| | Ion suppression from reaction components. | While one-step mixes are optimized to reduce this, ensure proper LC-MS/MS method development. Use of a desalting step may be considered if suppression is severe.[9] |

References

Application Notes & Protocols for Mapping N2,N2-Dimethylguanosine (m2,2G) Sites in tRNA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N2,N2-dimethylguanosine (m2,2G) is a post-transcriptionally modified nucleoside found in transfer RNA (tRNA) across all domains of life.[1][2] This modification, typically located at position 26 in the hinge region between the D-arm and the anticodon stem, plays a crucial role in stabilizing tRNA structure and ensuring proper protein translation.[1][2][3] Dysregulation of m2,2G modification has been linked to various diseases, making the ability to accurately map and quantify its presence in tRNA a critical aspect of fundamental research and drug development.

These application notes provide an overview of the current methodologies for mapping m2,2G sites in tRNA, with detailed protocols for key experimental approaches.

Methodologies for m2,2G Mapping

Several techniques can be employed to identify and quantify m2,2G in tRNA. The choice of method often depends on the specific research question, required sensitivity, and available instrumentation. The primary methods include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A powerful and highly sensitive method for the identification and quantification of a wide range of tRNA modifications, including m2,2G.[4][5][6][7] This technique can be applied at the level of individual nucleosides or larger tRNA fragments.

  • Next-Generation Sequencing (NGS) of tRNA (tRNA-Seq): High-throughput sequencing methods adapted for tRNA can reveal modification sites. The presence of m2,2G can cause reverse transcriptase to stall or misincorporate nucleotides, creating a signature that can be detected bioinformatically.[8][9]

  • Immuno-Northern Blotting: This antibody-based technique allows for the specific detection of m2,2G on individual tRNA iso-decoders, providing a valuable tool for validation.[10]

Experimental Protocols

Protocol 1: Global Quantification of m2,2G in Total tRNA by LC-MS/MS

This protocol outlines the steps for the quantitative analysis of m2,2G from total tRNA by digesting the tRNA to single nucleosides, followed by LC-MS/MS analysis.[4][5][6]

Materials:

Procedure:

  • tRNA Isolation and Purification:

    • Isolate total RNA from cells or tissues using a standard protocol (e.g., Trizol).[11]

    • Purify tRNA from the total RNA pool. This can be achieved through size-exclusion chromatography, ion-exchange chromatography, or polyacrylamide gel electrophoresis (PAGE).[12][13][14]

  • Enzymatic Digestion of tRNA:

    • In a microcentrifuge tube, combine 1-5 µg of purified total tRNA with Nuclease P1 in a suitable buffer (e.g., 10 mM ammonium acetate, pH 5.3).

    • Incubate at 37°C for 2 hours.

    • Add BAP and continue to incubate at 37°C for an additional 2 hours to dephosphorylate the nucleosides.

  • LC-MS/MS Analysis:

    • Inject the digested nucleoside mixture into the LC-MS/MS system.

    • Separate the nucleosides using a C18 reverse-phase column with a gradient of acetonitrile in ammonium acetate buffer.

    • Perform mass spectrometry in positive ion mode and use multiple reaction monitoring (MRM) to detect and quantify the transition specific for m2,2G.

    • Generate a standard curve using a pure m2,2G standard to quantify the amount of m2,2G in the sample.

Protocol 2: Mapping m2,2G Sites using tRNA Sequencing (mim-tRNAseq)

This protocol is based on the modification-induced misincorporation tRNA sequencing (mim-tRNAseq) method, which allows for the identification of modification sites through the errors introduced by reverse transcriptase.[8][15]

Materials:

  • Purified total tRNA

  • Reverse transcriptase (e.g., MarathonRT)

  • Adapters for sequencing

  • Ligation enzymes

  • PCR amplification reagents

  • Next-generation sequencing platform

Procedure:

  • tRNA Preparation:

    • Isolate and purify total tRNA as described in Protocol 1.

    • Deacylate the tRNA to remove any attached amino acids.

  • Library Preparation:

    • Ligate adapters to the 3' and 5' ends of the tRNA molecules.

    • Perform reverse transcription using a reverse transcriptase that can read through modified bases, although with a higher error rate at these positions. The presence of m2,2G is known to impede reverse transcriptase.[1]

    • Amplify the resulting cDNA library by PCR.

  • Sequencing and Data Analysis:

    • Sequence the prepared library on a high-throughput sequencing platform.

    • Align the sequencing reads to a reference tRNA database.

    • Analyze the alignment for misincorporation signatures or premature termination of reverse transcription. A higher frequency of mismatches or read stops at a specific guanosine (B1672433) position across multiple reads can indicate the presence of m2,2G.

Data Presentation

Quantitative data from LC-MS/MS experiments can be summarized to compare the levels of m2,2G across different samples or conditions.

Sample IDTotal tRNA (µg)m2,2G (pmol)m2,2G / Total Nucleosides (%)
Control 151.20.024
Control 251.30.026
Treatment 150.60.012
Treatment 250.70.014

This table is an example of how quantitative data for m2,2G abundance can be presented. The values are hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflows

LC_MS_Workflow start Total RNA Isolation purify tRNA Purification start->purify digest Enzymatic Digestion purify->digest lcms LC-MS/MS Analysis digest->lcms quant Quantification of m2,2G lcms->quant

Caption: Workflow for m2,2G quantification by LC-MS/MS.

tRNA_Seq_Workflow start tRNA Purification library Library Preparation start->library rt Reverse Transcription library->rt seq NGS Sequencing rt->seq analysis Data Analysis (Misincorporation) seq->analysis

Caption: Workflow for m2,2G mapping by tRNA-Seq.

Signaling Pathway Context

The formation of m2,2G is catalyzed by the TRM1 family of methyltransferases.[16][17]

TRM1_Pathway cluster_0 cluster_1 Guanosine Guanosine at position 26 (in pre-tRNA) m22G This compound (m2,2G) (in mature tRNA) Guanosine->m22G 2 methylation steps SAM S-adenosylmethionine (SAM) TRM1 TRM1 Enzyme SAM->TRM1 SAH S-adenosylhomocysteine (SAH) TRM1->SAH

Caption: Enzymatic formation of m2,2G by TRM1 methyltransferase.

References

Application Notes and Protocols: N2,N2-Dimethylguanosine as an Internal Standard in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of metabolomics, accurate and reproducible quantification of metabolites is paramount for deriving meaningful biological insights. Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for these analyses. However, variability arising from sample preparation, matrix effects, and instrument performance can compromise data quality. The use of an internal standard (IS) is a critical strategy to mitigate these sources of error.

N2,N2-Dimethylguanosine, a modified purine (B94841) nucleoside, presents itself as a suitable candidate for an internal standard in targeted and untargeted metabolomics studies, particularly for the analysis of polar metabolites and other nucleosides. Its structural similarity to endogenous nucleosides allows it to mimic their behavior during sample extraction and analysis, while its unique mass distinguishes it from naturally occurring analytes. For optimal performance and to correct for all sources of analytical variability, the use of a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C, ¹⁵N-labeled) is highly recommended.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound as an internal standard in LC-MS-based metabolomics workflows.

Physicochemical Properties and Mass Spectrometry Data

A thorough understanding of the internal standard's properties is crucial for method development.

PropertyValueReference
Molecular Formula C₁₂H₁₇N₅O₅--INVALID-LINK--
Molecular Weight 311.29 g/mol --INVALID-LINK--
Monoisotopic Mass 311.1230 Da--INVALID-LINK--
Appearance Solid--INVALID-LINK--
Melting Point 235 - 236 °C--INVALID-LINK--
Mass Spectrometry Fragmentation

The fragmentation pattern of this compound is key for developing selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods on a triple quadrupole mass spectrometer. The primary fragmentation involves the cleavage of the glycosidic bond, separating the ribose sugar from the dimethylated guanine (B1146940) base.

Precursor Ion (m/z)Product Ion (m/z)Description
312.13 ([M+H]⁺)180.09Dimethylguanine fragment
312.13 ([M+H]⁺)135.04Ribose fragment

Note: These values are based on high-resolution mass spectrometry data and may vary slightly depending on the instrument and calibration.

Experimental Protocols

The following protocols are provided as a guideline and should be optimized for specific applications and instrumentation.

Protocol 1: Preparation of this compound Internal Standard Stock Solution
  • Weighing: Accurately weigh approximately 1 mg of this compound using an analytical balance.

  • Dissolution: Dissolve the weighed standard in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water, to create a stock solution of 1 mg/mL.

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution with the initial mobile phase composition (e.g., 95% water: 5% acetonitrile (B52724) with 0.1% formic acid) to achieve concentrations appropriate for spiking into samples (e.g., 1 µg/mL).

  • Storage: Store the stock and working solutions at -20°C or -80°C in amber vials to prevent degradation.

Protocol 2: Sample Preparation for Metabolite Analysis in Plasma

This protocol outlines a protein precipitation method, a common technique for plasma sample preparation.

plasma Plasma Sample (50 µL) is_spike Add this compound IS (10 µL of 1 µg/mL) plasma->is_spike vortex1 Vortex (30s) is_spike->vortex1 precipitation Add 200 µL cold Acetonitrile vortex1->precipitation vortex2 Vortex (1 min) precipitation->vortex2 incubate Incubate (-20°C for 20 min) vortex2->incubate centrifuge Centrifuge (14,000 x g, 10 min, 4°C) incubate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to dryness (Nitrogen stream or vacuum) supernatant->dry reconstitute Reconstitute in 100 µL initial mobile phase dry->reconstitute vortex3 Vortex (30s) reconstitute->vortex3 transfer Transfer to LC vial vortex3->transfer analysis LC-MS/MS Analysis transfer->analysis urine Urine Sample centrifuge1 Centrifuge (10,000 x g, 5 min) to remove particulates urine->centrifuge1 supernatant Take Supernatant (50 µL) centrifuge1->supernatant dilute Dilute 1:4 with mobile phase A supernatant->dilute is_spike Add this compound IS (to final concentration of 100 ng/mL) dilute->is_spike vortex Vortex (30s) is_spike->vortex transfer Transfer to LC vial vortex->transfer analysis LC-MS/MS Analysis transfer->analysis cluster_0 Methylation Cycle cluster_1 Guanosine Modification SAM S-Adenosylmethionine (SAM) (Methyl Donor) SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferase Guanosine Guanosine (in RNA) SAM->Guanosine m2G N2-Methylguanosine SAM->m2G Homocysteine Homocysteine SAH->Homocysteine Methionine Methionine Homocysteine->Methionine Methionine Synthase (Vitamin B12, Folate) Methionine->SAM Guanosine->m2G Methyltransferase m22G This compound m2G->m22G Methyltransferase

Application Notes and Protocols for N2,N2-Dimethylguanosine (m2,2G) Detection Using Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of monoclonal antibodies in the detection and quantification of N2,N2-Dimethylguanosine (m2,2G), a modified nucleoside found in various RNA species.

Introduction to this compound (m2,2G)

This compound (m2,2G) is a post-transcriptional modification of guanosine (B1672433) found in ribosomal RNA (rRNA) and transfer RNA (tRNA) across many organisms. This modification plays a crucial role in maintaining the structural stability and function of RNA molecules. The dimethylation of the exocyclic amino group of guanine (B1146940) influences RNA stability and enhances the efficiency of translation.[1] Dysregulation in m2,2G methylation patterns has been implicated in carcinogenesis and neurological disorders, making it a potential biomarker for disease.

Monoclonal Antibodies for m2,2G Detection

The development of specific monoclonal antibodies has enabled the sensitive and specific detection of m2,2G in various biological samples. These antibodies are valuable tools for researchers studying the role of RNA modifications in biological processes and for the development of new diagnostic and therapeutic strategies.

Commercially Available Monoclonal Antibodies

Several companies offer rabbit monoclonal antibodies with high specificity for m2,2G. These antibodies have been validated for use in a range of immunoassays.

AttributeDescriptionSource(s)
Host Species Rabbit
Clonality Monoclonal[2]
Isotype IgG[2]
Validated Applications Dot Blot, Immunoprecipitation (IP), ELISA[2]
Specificity Discriminates between m2,2G and unmodified Guanosine (G).[1]
Immunogen Typically, a chemically synthesized m2,2G nucleoside conjugated to a carrier protein.[2]
Quantitative Antibody Characteristics

Precise quantitative data such as binding affinity (Kd) and comprehensive cross-reactivity panels for commercially available anti-m2,2G monoclonal antibodies are not always publicly available from manufacturers. Researchers may need to perform these characterizations in-house for their specific applications.

ParameterValueNotes
Binding Affinity (Kd) Not specified by most manufacturers.Typical monoclonal antibodies have Kd values in the nanomolar (10⁻⁹ M) to picomolar (10⁻¹² M) range.
Cross-Reactivity High specificity for m2,2G over unmodified guanosine has been demonstrated.A comprehensive cross-reactivity panel against other modified nucleosides (e.g., m1A, m6A, m5C) is not consistently provided.
Limit of Detection (LOD) Application-dependent.Generally in the low nanogram to picogram range for ELISA and Dot Blot assays.

Experimental Protocols

Here we provide detailed protocols for the application of anti-m2,2G monoclonal antibodies in Dot Blot, ELISA, and RNA Immunoprecipitation (RIP).

RNA Dot Blot Protocol for m2,2G Detection

This protocol allows for the semi-quantitative detection of m2,2G in total RNA or purified RNA fractions.

Materials:

  • Anti-m2,2G monoclonal antibody

  • Total RNA or purified RNA samples

  • RNase-free water and tubes

  • Nitrocellulose or positively charged nylon membrane

  • UV cross-linker

  • Blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in TBST)

  • Wash buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • RNA Sample Preparation: Serially dilute RNA samples in RNase-free water. Recommended starting concentrations are between 0.05-2 µg/µL.[3]

  • Membrane Spotting: Carefully spot 1-2 µL of each RNA dilution onto the membrane. Allow the spots to air dry completely.

  • UV Cross-linking: Cross-link the RNA to the membrane using a UV cross-linker according to the manufacturer's instructions.

  • Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Dilute the anti-m2,2G antibody in blocking buffer (typically 1:1000 to 1:5000, but should be optimized). Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer (e.g., 1:5000 to 1:20,000). Incubate the membrane for 1 hour at room temperature.

  • Final Washes: Repeat the washing step as in step 6.

  • Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's protocol and capture the signal using an imaging system.

Enzyme-Linked Immunosorbent Assay (ELISA) for m2,2G Quantification

This competitive ELISA protocol can be used for the quantitative measurement of m2,2G in digested RNA samples.

Materials:

  • Anti-m2,2G monoclonal antibody

  • m2,2G-conjugated to a carrier protein (e.g., BSA) for coating

  • 96-well ELISA plates

  • Digested RNA samples and m2,2G standards

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • Wash buffer (PBST: Phosphate-Buffered Saline with 0.05% Tween-20)

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with 100 µL of m2,2G-BSA conjugate (e.g., 1 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.

  • Competition Reaction: In separate tubes, pre-incubate the anti-m2,2G antibody (at a pre-determined optimal dilution) with either the m2,2G standards or the digested RNA samples for 1-2 hours at room temperature.

  • Incubation: Add 100 µL of the antibody/sample or antibody/standard mixture to the coated and blocked wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Final Washes: Wash the plate five times with wash buffer.

  • Signal Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 100 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the amount of m2,2G in the sample.

RNA Immunoprecipitation (RIP) for m2,2G-Containing RNA Enrichment

This protocol describes the enrichment of RNA molecules containing the m2,2G modification from total cellular RNA.

Materials:

  • Anti-m2,2G monoclonal antibody

  • Protein A/G magnetic beads

  • Total cellular RNA

  • RIP buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM MgCl₂, 0.05% NP-40, protease and RNase inhibitors)

  • Wash buffer (high and low salt)

  • Proteinase K

  • RNA extraction reagents (e.g., TRIzol)

Procedure:

  • Antibody-Bead Conjugation: Incubate the anti-m2,2G antibody with Protein A/G magnetic beads in RIP buffer for 1-2 hours at 4°C with rotation to conjugate the antibody to the beads.

  • Washing: Wash the antibody-conjugated beads three times with RIP buffer.

  • RNA Fragmentation (Optional): Fragment the total RNA to a desired size range (e.g., 100-500 nucleotides) by enzymatic or chemical methods.

  • Immunoprecipitation: Add the fragmented RNA to the antibody-conjugated beads and incubate overnight at 4°C with gentle rotation.

  • Washing: Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and finally with RIP buffer to remove non-specific binding.

  • Elution: Elute the RNA-antibody complexes from the beads using an appropriate elution buffer.

  • Proteinase K Treatment: Digest the antibody by incubating the eluate with Proteinase K for 30-60 minutes at 55°C.

  • RNA Purification: Purify the enriched RNA using a standard RNA extraction method (e.g., phenol-chloroform extraction or a column-based kit).

  • Downstream Analysis: The enriched RNA can be analyzed by RT-qPCR to quantify specific target RNAs or by next-generation sequencing (RIP-Seq) for transcriptome-wide profiling of m2,2G.

Visualizations

Biological Pathway: Role of m2,2G in tRNA Function

tRNA_Function cluster_0 Nucleus cluster_1 Cytoplasm tRNA_gene tRNA Gene pre_tRNA pre-tRNA tRNA_gene->pre_tRNA Transcription Mature_tRNA Mature tRNA pre_tRNA->Mature_tRNA Processing m22G_tRNA m2,2G-modified tRNA Mature_tRNA->m22G_tRNA TRMT1-mediated dimethylation Ribosome Ribosome m22G_tRNA->Ribosome Codon Recognition Dysregulation Dysregulation of m2,2G levels m22G_tRNA->Dysregulation Protein Protein Synthesis Ribosome->Protein Altered_Protein Altered Protein Synthesis Dysregulation->Altered_Protein Disease Disease (e.g., Cancer) Altered_Protein->Disease

Caption: Role of m2,2G modification in tRNA maturation and protein synthesis.

Experimental Workflow: m2,2G RNA Immunoprecipitation (RIP-Seq)

RIP_Seq_Workflow Start Start: Total RNA from Cells/Tissues RNA_Frag RNA Fragmentation Start->RNA_Frag IP Immunoprecipitation with anti-m2,2G Antibody RNA_Frag->IP Washing Wash Beads IP->Washing Elution Elute m2,2G-RNA Washing->Elution RNA_Purify RNA Purification Elution->RNA_Purify Library_Prep Library Preparation RNA_Purify->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing Data_Analysis Data Analysis: Peak Calling & Annotation Sequencing->Data_Analysis End End: Identification of m2,2G-modified RNAs Data_Analysis->End

Caption: Experimental workflow for m2,2G RNA Immunoprecipitation followed by sequencing (RIP-Seq).

Logical Relationship: Antibody-Based Detection Methods for m2,2G

Detection_Methods cluster_applications Antibody-Based Detection Applications cluster_outcomes Primary Outcomes m22G This compound (m2,2G) Dot_Blot Dot Blot m22G->Dot_Blot Target for ELISA ELISA m22G->ELISA Target for RIP RNA Immunoprecipitation (RIP) m22G->RIP Target for Semi_Quant Semi-Quantitative Detection Dot_Blot->Semi_Quant Quant Quantitative Measurement ELISA->Quant Enrichment Enrichment for Downstream Analysis RIP->Enrichment

Caption: Relationship between m2,2G and antibody-based detection methods.

References

Unveiling the Research Applications of Synthetic N²,N²-Dimethylguanosine: A Guide for Scientists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Synthetic N²,N²-Dimethylguanosine (m²₂G), a modified nucleoside, is proving to be an invaluable tool for researchers in molecular biology, drug development, and diagnostics. This application note provides a detailed overview of its current applications, complete with experimental protocols and data, to empower researchers to leverage this compound in their studies of RNA biology and disease.

N²,N²-Dimethylguanosine is a post-transcriptional modification found in various RNA molecules, most notably in transfer RNA (tRNA) at position 26.[1][2] This modification, catalyzed by the TRMT1 methyltransferase, plays a crucial role in tRNA structure, stability, and function, thereby influencing the fidelity and efficiency of protein translation.[1][3][4] Dysregulation of m²₂G levels has been implicated in several diseases, including cancer, making it a significant area of investigation.[5]

Application Notes

Synthetic m²₂G offers researchers a powerful tool to explore the intricacies of RNA modification and its biological consequences. Key applications include:

  • Elucidating RNA Structure and Function: By incorporating synthetic m²₂G into RNA oligonucleotides, researchers can investigate its precise impact on RNA folding, stability, and interaction with other molecules. Studies have shown that m²₂G can prevent alternative tRNA conformations, ensuring the correct cloverleaf structure necessary for its function.[6] This modification hinders canonical G-C base pairing while not affecting G-U wobble pairing, thereby influencing the local RNA structure.[7][8]

  • Investigating the Role of RNA Methyltransferases: Synthetic m²₂G-containing RNA substrates are essential for in vitro studies of the enzymes that add and potentially remove this modification. The human TRMT1 enzyme is responsible for catalyzing the formation of m²₂G on both cytoplasmic and mitochondrial tRNAs in a substrate-dependent manner.[3][4][9][10] Conversely, engineered enzymes like the AlkB D135S/L118V mutant can selectively demethylate m²₂G to N²-methylguanosine (m²G), providing a tool to study the functional consequences of its removal.[11][12][13][14]

  • Development of Therapeutics: As aberrant RNA modifications are linked to various diseases, synthetic modified nucleosides are being explored as potential therapeutic agents. Understanding the role of m²₂G in cancer and other diseases opens avenues for the development of drugs that target the enzymes responsible for its metabolism.

  • Biomarker Discovery and Diagnostics: Elevated levels of modified nucleosides, including m²₂G, in bodily fluids like urine have been identified as potential non-invasive biomarkers for certain cancers.[5][15] Synthetic m²₂G can be used as a standard in the development and validation of quantitative assays, such as liquid chromatography-mass spectrometry (LC-MS/MS), for a more accurate diagnosis and monitoring of disease.[16][17]

Quantitative Data

The following table summarizes the findings from a study investigating urinary nucleoside levels in breast cancer patients, highlighting the potential of m²₂G as a biomarker.

Patient GroupNumber of Patients (n)Percentage with Elevated Urinary m²₂G Levels (%)
Metastatic Disease13135.1
Preoperative1421.4
Postoperative (Node-positive)2821.4
Data from a study on breast carcinoma.[5]

Experimental Protocols

Detailed methodologies for key experiments involving synthetic m²₂G are provided below.

Protocol 1: Quantification of N²,N²-Dimethylguanosine in Biological Samples by LC-MS/MS

This protocol outlines the general steps for the sensitive and accurate quantification of m²₂G in biological samples like urine or digested RNA.

Materials:

  • Biological sample (e.g., urine, isolated RNA)

  • N²,N²-Dimethylguanosine analytical standard

  • Internal standard (e.g., stable isotope-labeled m²₂G)

  • Enzymes for RNA digestion (if applicable, e.g., nuclease P1, bacterial alkaline phosphatase)

  • LC-MS/MS system with a C18 column

  • Mobile phase A: Ammonium (B1175870) acetate (B1210297) in water

  • Mobile phase B: Acetonitrile/water with ammonium acetate

  • Sample preparation reagents (e.g., boronate affinity chromatography columns for urine, solid-phase extraction cartridges)

Procedure:

  • Sample Preparation:

    • Urine: Pre-purify the urine sample using boronate gel affinity chromatography to enrich for nucleosides.[15][16]

    • RNA: Digest the RNA sample to its constituent nucleosides using a cocktail of enzymes like nuclease P1 and bacterial alkaline phosphatase.

  • LC Separation:

    • Inject the prepared sample onto a C18 reversed-phase column.

    • Elute the nucleosides using a gradient of mobile phases A and B.

  • MS/MS Detection:

    • Ionize the eluted nucleosides using electrospray ionization (ESI) in positive mode.

    • Detect m²₂G and the internal standard using multiple reaction monitoring (MRM) based on their specific precursor and product ion transitions.

  • Quantification:

    • Generate a standard curve using the analytical standard.

    • Calculate the concentration of m²₂G in the sample by comparing its peak area to that of the internal standard and the standard curve.

Protocol 2: In Vitro Methylation of tRNA using TRMT1

This protocol describes an assay to measure the activity of the TRMT1 methyltransferase on a tRNA substrate.

Materials:

  • Recombinant human TRMT1 enzyme

  • In vitro transcribed tRNA substrate (lacking modifications)

  • S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) as a methyl donor

  • Methylation buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the methylation buffer, tRNA substrate, and recombinant TRMT1 enzyme.

  • Initiate Reaction:

    • Add [³H]-SAM to the reaction mixture to start the methylation reaction.

  • Incubation:

    • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Stop Reaction:

    • Stop the reaction by adding a quenching buffer or by spotting the reaction mixture onto a filter paper and washing with trichloroacetic acid (TCA).

  • Quantification of Methylation:

    • Measure the incorporation of the radioactive methyl group into the tRNA using a scintillation counter.

    • Calculate the enzyme activity based on the amount of incorporated radioactivity.

Protocol 3: Enzymatic Demethylation of m²₂G in RNA

This protocol details the use of an engineered AlkB mutant to specifically remove one methyl group from m²₂G in an RNA sample.

Materials:

  • RNA sample containing m²₂G

  • Recombinant AlkB (D135S/L118V) enzyme[14]

  • Demethylation buffer (e.g., MES pH 6.0, (NH₄)₂Fe(SO₄)₂, α-ketoglutarate, L-ascorbic acid)

  • RNase inhibitor

Procedure:

  • Reaction Setup:

    • Combine the RNA sample, demethylation buffer, and RNase inhibitor in a microcentrifuge tube.

  • Initiate Reaction:

    • Add the AlkB (D135S/L118V) enzyme to the reaction mixture.

  • Incubation:

    • Incubate the reaction at 37°C for 1-2 hours.

  • Enzyme Inactivation:

    • Inactivate the enzyme by heat treatment (e.g., 65°C for 10 minutes).

  • Analysis:

    • Analyze the demethylation product (m²G) using methods such as LC-MS/MS or by observing the effect on reverse transcription in sequencing applications.[12]

Visualizations

The following diagrams illustrate key pathways and workflows related to N²,N²-Dimethylguanosine research.

tRNA_Modification_Pathway cluster_tRNA tRNA Maturation cluster_Enzymes Enzymatic Activity Unmodified_tRNA Unmodified tRNA (with G26) TRMT1 TRMT1 (Methyltransferase) Unmodified_tRNA->TRMT1 Modified_tRNA Mature tRNA (with m²₂G26) AlkB_mutant AlkB (D135S/L118V) (Demethylase) Modified_tRNA->AlkB_mutant Demethylation TRMT1->Modified_tRNA Methylation SAH S-Adenosyl Homocysteine TRMT1->SAH SAM S-Adenosyl Methionine (Methyl Donor) SAM->TRMT1 m2G_tRNA tRNA with m²G26 AlkB_mutant->m2G_tRNA

Enzymatic modification cycle of N²,N²-Dimethylguanosine on tRNA.

Translation_Workflow Start Start: Compare translation of mRNA with and without m²₂G Cell_Culture Cell Culture or In Vitro Translation System Start->Cell_Culture Ribosome_Profiling Ribosome Profiling Cell_Culture->Ribosome_Profiling Lysis Cell Lysis with Translation Inhibitor Ribosome_Profiling->Lysis Nuclease_Digestion Nuclease Digestion to Isolate Ribosome-Protected Fragments (RPFs) Lysis->Nuclease_Digestion RPF_Isolation Isolate ~30 nt RPFs Nuclease_Digestion->RPF_Isolation Library_Prep Sequencing Library Preparation RPF_Isolation->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Data Analysis: Map reads to transcriptome and analyze ribosome occupancy Sequencing->Data_Analysis Conclusion Conclusion: Determine impact of m²₂G on translation efficiency and ribosome pausing Data_Analysis->Conclusion

Workflow for studying the impact of m²₂G on translation.

Biomarker_Validation Discovery Discovery Phase: Identify potential biomarkers (e.g., m²₂G in urine) Assay_Development Analytical Assay Development (e.g., LC-MS/MS) Discovery->Assay_Development Analytical_Validation Analytical Validation: Assess accuracy, precision, sensitivity, and specificity Assay_Development->Analytical_Validation Clinical_Validation Clinical Validation: Evaluate in a larger patient cohort to determine diagnostic/prognostic value Analytical_Validation->Clinical_Validation Regulatory_Approval Regulatory Approval (e.g., FDA, EMA) Clinical_Validation->Regulatory_Approval Clinical_Utility Clinical Utility: Implementation in clinical practice Regulatory_Approval->Clinical_Utility

Workflow for biomarker discovery and validation.

References

The Emerging Role of N2,N2-Dimethylguanosine in Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N2,N2-Dimethylguanosine (m22G), a post-transcriptional modification of guanosine (B1672433) found predominantly in transfer RNA (tRNA), is gaining significant attention in the field of drug development. This modified nucleoside plays a crucial role in maintaining tRNA structure and stability, thereby ensuring translational fidelity and efficiency. Aberrant levels of m22G have been linked to various diseases, including cancer and metabolic disorders, highlighting the enzymes that regulate its deposition and removal as potential therapeutic targets. These application notes provide a comprehensive overview of m22G's relevance in drug development, including detailed protocols for its study and quantification.

Introduction to this compound and its Biological Significance

This compound is a hypermodified nucleoside where two methyl groups are added to the exocyclic amine of guanosine. This modification is primarily found at position 26 in the D-arm of many tRNAs, where it is crucial for proper tRNA folding and stability. The enzymes responsible for this modification are tRNA methyltransferases, with TRMT1 being the primary enzyme in humans catalyzing the formation of m22G in both cytosolic and mitochondrial tRNAs[1][2]. Conversely, the AlkB homolog 1 (ALKBH1) has been identified as a demethylase that can remove methyl groups from RNA, although its direct and primary role in m22G removal is still under investigation[3][4].

Dysregulation of m22G levels has been implicated in several pathologies. Elevated urinary or serum levels of m22G have been observed in patients with various cancers, suggesting its potential as a biomarker[5][6]. The enzymes regulating m22G are also linked to cancer progression. For instance, the methyltransferase METTL1, part of a complex that can modify guanosine, has been shown to drive the progression of head and neck squamous cell carcinoma through aberrant tRNA modification and subsequent translational control of oncogenic pathways[7][8]. This positions the enzymes controlling m22G levels as attractive targets for therapeutic intervention.

Key Enzymes in this compound Metabolism as Drug Targets

The enzymatic machinery controlling m22G levels presents viable targets for drug discovery programs.

  • TRMT1 (tRNA methyltransferase 1): As the primary writer of the m22G mark, inhibiting TRMT1 could modulate tRNA function and impact protein translation, a process often dysregulated in cancer.

  • ALKBH1 (AlkB Homolog 1): While its role as a direct "eraser" of m22G is being elucidated, ALKBH1 is a known RNA demethylase. Modulating its activity could influence the epitranscriptomic landscape, including the levels of m22G.

Quantitative Data for Drug Development

Targeting the enzymes involved in m22G metabolism requires robust quantitative data on their activity and inhibition. The following tables summarize key parameters for ALKBH1. Data for specific TRMT1 inhibitors are less prevalent in the public domain and represent an active area of research.

Compound NameTargetAssay TypeIC50 (µM)Reference
ALKBH1-IN-1 (13h)ALKBH1Fluorescence Polarization0.026 ± 0.013[5][8]
ALKBH1-IN-1 (13h)ALKBH1Enzyme Activity Assay1.39 ± 0.13[5][8]

Table 1: Inhibitor Activity against ALKBH1. This table presents the half-maximal inhibitory concentration (IC50) values for a selective ALKBH1 inhibitor.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
ALKBH1ssDNA (6mA)2.791.27 x 10⁻³0.46 x 10³[7]
ALKBH1bulged DNA (6mA)3.182.26 x 10⁻³0.71 x 10³[7]

Table 2: Kinetic Parameters of ALKBH1. This table summarizes the Michaelis constant (Km) and catalytic rate (kcat) for human ALKBH1 with different DNA substrates containing N6-methyladenine (6mA). While not directly m22G, this data provides insight into the enzyme's kinetic profile.

Signaling Pathways Involving this compound Modification

The dysregulation of tRNA modifications, including m22G, can impact global protein synthesis and influence major signaling pathways implicated in cancer, such as the PI3K-Akt-mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival. Aberrant tRNA function due to altered m22G levels can lead to selective translation of oncogenes, thereby activating this pathway.

Figure 1: Simplified PI3K-Akt-mTOR signaling pathway and the potential influence of TRMT1-mediated m22G tRNA modification on oncogenic protein translation.

Experimental Protocols

Detailed protocols are essential for the accurate study of m22G and its regulating enzymes in a drug development context.

Protocol 1: In Vitro tRNA Methyltransferase (TRMT1) Assay

This protocol is designed to measure the activity of recombinant TRMT1 on a tRNA substrate.

Workflow Diagram:

TRMT1_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mix: - Recombinant TRMT1 - tRNA substrate - [3H]-S-adenosylmethionine - Methylation Buffer Start->Prepare_Reaction Incubate Incubate at 37°C Prepare_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., add TCA) Incubate->Stop_Reaction Filter Filter reaction mix to capture tRNA Stop_Reaction->Filter Scintillation Scintillation Counting to quantify [3H] incorporation Filter->Scintillation End End Scintillation->End

Figure 2: Workflow for the in vitro TRMT1 methylation assay.

Materials:

  • Recombinant human TRMT1 protein

  • In vitro transcribed or purified tRNA substrate (e.g., tRNAVal(AAC))

  • [³H]-S-adenosylmethionine ([³H]-SAM)

  • 5x Methylation Buffer: 100 mM Tris-HCl (pH 8.0), 100 mM NH₄OAc, 0.1 mM EDTA, 10 mM MgCl₂[9]

  • Dithiothreitol (DTT)

  • Nuclease-free water

  • Trichloroacetic acid (TCA) solution (5%)

  • Ethanol (B145695) (100%)

  • Glass fiber filters

  • Scintillation cocktail

Procedure:

  • Prepare the tRNA substrate: Dilute the tRNA substrate to a final concentration of 5 µM in nuclease-free water. Heat at 85°C for 2 minutes and then allow to cool to room temperature for 15 minutes to ensure proper folding[9].

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the following on ice (for a 40 µL final volume):

    • Folded tRNA substrate (to a final concentration of 1-5 µM)

    • 8 µL of 5x Methylation Buffer

    • DTT to a final concentration of 1 mM

    • [³H]-SAM (specific activity and final concentration to be optimized based on enzyme activity)

    • Nuclease-free water to bring the volume to 38 µL.

  • Initiate the reaction: Add 2 µL of recombinant TRMT1 (final concentration to be optimized, e.g., 100-500 nM) to the reaction mixture.

  • Incubate: Incubate the reaction at 37°C for 1-3 hours[9].

  • Stop the reaction: Spot the reaction mixture onto a glass fiber filter and immerse it in cold 5% TCA to precipitate the tRNA and stop the reaction.

  • Wash: Wash the filters three times with cold 5% TCA, followed by one wash with 100% ethanol to remove unincorporated [³H]-SAM.

  • Quantify: Dry the filters and place them in a scintillation vial with a scintillation cocktail. Measure the incorporated radioactivity using a scintillation counter.

Protocol 2: In Vitro Demethylase (ALKBH1) Activity Assay

This protocol is designed to measure the demethylase activity of recombinant ALKBH1 on a methylated RNA substrate.

Workflow Diagram:

ALKBH1_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mix: - Recombinant ALKBH1 - m22G-containing RNA - Assay Buffer with cofactors (α-KG, Fe(II), Ascorbate) Start->Prepare_Reaction Incubate Incubate at 37°C Prepare_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., add EDTA) Incubate->Stop_Reaction Purify_RNA Purify RNA (e.g., ethanol precipitation) Stop_Reaction->Purify_RNA LC_MS_Analysis LC-MS/MS Analysis to quantify m22G levels Purify_RNA->LC_MS_Analysis End End LC_MS_Analysis->End

Figure 3: Workflow for the in vitro ALKBH1 demethylation assay.

Materials:

  • Recombinant human ALKBH1 protein

  • m22G-containing RNA substrate (can be chemically synthesized or isolated from cells)

  • Demethylation Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 2 mM MgCl₂, 2 mM L-ascorbic acid, 300 µM α-ketoglutarate, 100 µM (NH₄)₂Fe(SO₄)₂·6H₂O[3]

  • EDTA solution (0.5 M)

  • RNA purification kit or reagents for ethanol precipitation

  • LC-MS/MS system

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the following on ice (for a 100 µL final volume):

    • m22G-containing RNA substrate (e.g., 400 ng)

    • 20 µL of 5x Demethylation Buffer

    • Recombinant ALKBH1 (e.g., 2 nmol)[3]

    • Nuclease-free water to 100 µL.

  • Incubate: Incubate the reaction at 37°C for 1-2 hours.

  • Stop the reaction: Add EDTA to a final concentration of 5 mM to chelate the iron and stop the enzymatic reaction[3].

  • Purify RNA: Purify the RNA from the reaction mixture using an RNA purification kit or by ethanol precipitation to remove buffer components and enzyme.

  • LC-MS/MS Analysis: Digest the purified RNA to nucleosides and analyze the levels of m22G and a stable isotope-labeled internal standard by LC-MS/MS (see Protocol 3 for details).

Protocol 3: Quantification of this compound by LC-MS/MS

This protocol outlines the general steps for the sensitive and accurate quantification of m22G in biological samples such as urine or cell extracts.

Workflow Diagram:

LCMS_Workflow Sample_Prep Sample Preparation (e.g., Urine filtration, Cell lysis, RNA extraction) Hydrolysis Enzymatic Hydrolysis to Nucleosides Sample_Prep->Hydrolysis LC_Separation Liquid Chromatography (LC) Separation Hydrolysis->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection (MRM mode) LC_Separation->MS_Detection Quantification Quantification (using internal standard) MS_Detection->Quantification

Figure 4: General workflow for LC-MS/MS quantification of this compound.

Materials:

  • Biological sample (urine, plasma, cell pellet)

  • Internal standard (e.g., [¹⁵N₅]-N2,N2-Dimethylguanosine)

  • Enzyme cocktail for nucleic acid digestion (e.g., DNase I, snake venom phosphodiesterase, alkaline phosphatase)[6]

  • LC-MS/MS system with a triple quadrupole mass spectrometer

  • C18 reverse-phase LC column

Procedure:

  • Sample Preparation:

    • Urine: Thaw frozen urine samples, centrifuge to remove debris, and filter.

    • Cells/Tissues: Extract total RNA using a standard method (e.g., TRIzol).

  • Internal Standard Spiking: Add a known amount of the stable isotope-labeled internal standard to the sample.

  • Enzymatic Hydrolysis:

    • To the RNA sample, add a buffer (e.g., 0.5 M Tris-HCl, pH 8.9) and a cocktail of enzymes (nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase)[6].

    • Incubate at 37°C for 2-4 hours to ensure complete digestion to nucleosides[6].

  • Sample Cleanup: Remove the enzymes by protein precipitation (e.g., with acetonitrile (B52724) or chloroform (B151607) extraction) or using a filter unit[6]. Dry the supernatant under vacuum.

  • LC-MS/MS Analysis:

    • Reconstitute the dried nucleosides in the initial mobile phase.

    • Inject the sample onto the LC-MS/MS system.

    • LC Separation: Use a C18 column with a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile) to separate the nucleosides[6].

    • MS/MS Detection: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for m22G and its internal standard.

  • Quantification: Calculate the concentration of m22G in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Protocol 4: Synthesis of this compound Phosphoramidite (B1245037)

This protocol provides a general outline for the chemical synthesis of the phosphoramidite building block required to incorporate m22G into synthetic RNA oligonucleotides.

Workflow Diagram:

Phosphoramidite_Synthesis_Workflow Start Start: Guanosine Protection Protection of - 5'-OH (DMT) - 3'-OH - Exocyclic amines Start->Protection N2_Alkylation N2-Dimethylation (e.g., Buchwald-Hartwig coupling) Protection->N2_Alkylation Deprotection_3OH Selective Deprotection of 3'-OH N2_Alkylation->Deprotection_3OH Phosphitylation Phosphitylation of 3'-OH Deprotection_3OH->Phosphitylation End End: m22G Phosphoramidite Phosphitylation->End

Figure 5: General workflow for the synthesis of this compound phosphoramidite.

General Steps:

  • Protection of Guanosine: The starting material, guanosine, is protected at the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, and the 2'- and 3'-hydroxyl groups are also protected. The exocyclic amine of guanine (B1146940) is also protected.

  • N2-Dimethylation: The N2 position of the protected guanosine is dimethylated. The Buchwald-Hartwig cross-coupling reaction is a modern and efficient method for this transformation[8].

  • Selective Deprotection: The protecting group at the 3'-hydroxyl position is selectively removed to allow for the subsequent phosphitylation step.

  • Phosphitylation: The free 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the phosphoramidite moiety.

  • Purification: The final this compound phosphoramidite product is purified by column chromatography.

The resulting phosphoramidite can then be used in standard automated solid-phase RNA synthesis to incorporate m22G at specific positions within an RNA oligonucleotide[10][11].

Conclusion

This compound and the enzymes that regulate its levels are emerging as important players in cellular physiology and disease. For drug development professionals, targeting TRMT1 and ALKBH1 offers exciting new therapeutic opportunities. The protocols and data presented in these application notes provide a foundational framework for initiating research and development efforts in this promising area. Further investigation into specific inhibitors of these enzymes and a deeper understanding of the signaling pathways modulated by m22G will be crucial for translating these findings into novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming N2,N2-Dimethylguanosine (m22G)-Induced Reverse Transcription Stalling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with N2,N2-dimethylguanosine (m22G)-induced reverse transcription (RT) stalling.

Frequently Asked Questions (FAQs)

Q1: What is this compound (m22G) and why does it cause reverse transcription stalling?

A1: this compound (m22G) is a post-transcriptional RNA modification where two methyl groups are attached to the exocyclic amine of guanosine. This modification is commonly found in tRNA and rRNA.[1] The presence of the bulky dimethyl groups on the Watson-Crick face of the guanine (B1146940) base sterically hinders the reverse transcriptase enzyme, preventing it from proceeding along the RNA template and causing it to stall or dissociate.[2][3] This results in truncated cDNA synthesis, which is problematic for applications like RNA sequencing.

Q2: What is the primary method to overcome m22G-induced RT stalling?

A2: The most effective and widely used method is enzymatic demethylation prior to the reverse transcription step.[3][4] This involves treating the RNA sample with a specific engineered demethylase that removes the methyl groups from m22G, rendering the site permissible for reverse transcriptase to read through.

Q3: Which enzyme is recommended for demethylating m22G in RNA?

A3: The engineered E. coli AlkB mutant, AlkB D135S/L118V , is highly recommended for this purpose. While wild-type AlkB and the D135S mutant can remove other methyl modifications like m1A, m1G, and m3C, they are inefficient at demethylating m22G.[3][5] The D135S/L118V double mutant has been specifically shown to efficiently and selectively convert m22G to N2-methylguanosine (m2G), which does not typically block reverse transcription.[2][3]

Q4: Are there any reverse transcriptases that can read through m22G without prior demethylation?

A4: While most conventional reverse transcriptases like M-MLV are severely blocked by m22G, some highly processive, thermostable group II intron reverse transcriptases (TGIRTs) have shown improved ability to read through structured and modified RNAs.[6][7] However, for quantitative and efficient sequencing, enzymatic demethylation is still the most reliable approach to overcome the m22G block. Combining demethylation with a processive RT like TGIRT is a powerful strategy for sequencing heavily modified RNAs like tRNA.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Significant RT stalling persists after AlkB D135S/L118V treatment. 1. Incomplete demethylation: The enzyme concentration, reaction time, or buffer components may be suboptimal. 2. Presence of other RT-blocking modifications: Your RNA may contain other modifications that are not substrates for the AlkB mutant. 3. Suboptimal reverse transcription conditions: The choice of reverse transcriptase or reaction conditions may not be ideal for your RNA.1. Optimize the demethylation reaction: Increase the enzyme concentration or incubation time. Ensure all cofactors (Fe(II), α-ketoglutarate) are fresh and at the correct concentration. Refer to the detailed protocol below. 2. Identify other modifications: Consider using mass spectrometry to identify other potential modifications in your RNA sample. 3. Use a more processive reverse transcriptase: Switch to a thermostable group II intron reverse transcriptase (TGIRT) which has better read-through capabilities for structured and modified RNAs.[6][7]
Low cDNA yield after demethylation and reverse transcription. 1. RNA degradation: RNA may be degraded during the demethylation incubation. 2. Inefficient reverse transcription: The chosen reverse transcriptase may have low efficiency on the treated RNA.1. Include an RNase inhibitor: Add a potent RNase inhibitor to the demethylation reaction to protect your RNA. 2. Optimize RT priming strategy: For tRNA sequencing, use a mix of random primers and oligo(dT) primers. For specific RNAs, use gene-specific primers.
Sequencing data shows unexpected mutations at G residues after demethylation. 1. Misincorporation by reverse transcriptase: Even after conversion of m22G to m2G, some reverse transcriptases may still have a low level of misincorporation at this site. 2. Incomplete demethylation leading to RT errors: Residual m22G may cause the RT to misincorporate a nucleotide before stalling.1. Use a high-fidelity reverse transcriptase: Consider using a reverse transcriptase with higher fidelity. 2. Further optimize demethylation: Ensure the demethylation reaction goes to completion by optimizing the conditions as mentioned above.

Quantitative Data Summary

The following table summarizes the effectiveness of different approaches in overcoming RT stalling at modified bases. Direct quantitative comparisons of read-through efficiency at m22G are not always available in the literature, but the data below provides insights into the performance of relevant enzymes and methods.

Method/EnzymeTarget Modification(s)Read-through/Demethylation EfficiencyReference(s)
AlkB (wild-type) m1A, m3CEfficient for m1A and m3C, but poor for m1G and m22G.[3][8]
AlkB D135S m1A, m3C, m1GHigher reactivity against m1G compared to wild-type. Still inefficient for m22G.[8]
AlkB D135S/L118V m22GEfficiently converts m22G to m2G, significantly improving tRNA sequencing efficiency.[2][3][5]
Thermostable Group II Intron RT (TGIRT) General structured/modified RNAMore processive and gives more full-length reads of structured RNAs like tRNA compared to retroviral RTs.[6][7]
M-MLV RT General RNAProne to stalling at structured regions and "hard-stop" modifications like m22G.[9]

Experimental Protocols

Protocol 1: Enzymatic Demethylation of m22G-containing RNA using AlkB D135S/L118V

This protocol is adapted from methodologies used in DAMM-seq and other tRNA sequencing techniques.[10]

Materials:

  • RNA sample containing m22G

  • AlkB (D135S/L118V) enzyme

  • 10x Demethylation Buffer (e.g., 300 mM MES pH 5.5, 1500 mM NaCl, 20 mM MgCl2)

  • (NH4)2Fe(SO4)2·6H2O (freshly prepared)

  • α-ketoglutarate (freshly prepared)

  • L-ascorbic acid (freshly prepared)

  • Bovine Serum Albumin (BSA)

  • RNase Inhibitor

  • Nuclease-free water

Procedure:

  • Prepare the Demethylation Reaction Mix: In a nuclease-free tube on ice, prepare a reaction mixture. For a 50 µL reaction, combine the following:

    • RNA sample (up to 2 µg)

    • 5 µL of 10x Demethylation Buffer

    • 100 µM (NH4)2Fe(SO4)2·6H2O (final concentration)

    • 300 µM α-ketoglutarate (final concentration)

    • 2 mM L-ascorbic acid (final concentration)

    • 40 µg/mL BSA (final concentration)

    • 20 units of RNase Inhibitor

    • Nuclease-free water to a volume of 49 µL

  • Add the Demethylase: Add 1 µL of AlkB (D135S/L118V) enzyme (approximately 200 pmol). Mix gently by pipetting.

  • Incubation: Incubate the reaction at 25°C for 2 hours.

  • RNA Cleanup: After incubation, purify the RNA using an appropriate RNA cleanup kit (e.g., spin column-based) to remove the enzyme and reaction components. Elute the RNA in nuclease-free water.

  • Proceed to Reverse Transcription: The demethylated RNA is now ready for use in a reverse transcription reaction.

Visualizations

Experimental Workflow for Overcoming m22G Stalling

G cluster_0 RNA Preparation cluster_1 Demethylation cluster_2 Reverse Transcription cluster_3 Downstream Application rna_sample RNA Sample (containing m22G) demethylation Enzymatic Demethylation (AlkB D135S/L118V) rna_sample->demethylation Treat with enzyme cleanup1 RNA Cleanup demethylation->cleanup1 Purify RNA rt Reverse Transcription (e.g., using TGIRT) cleanup1->rt Use as template cdna Full-length cDNA rt->cdna Synthesize downstream RNA Sequencing / qPCR cdna->downstream Analyze

Caption: Workflow for overcoming m22G-induced RT stalling.

Logical Relationship of Components in Demethylation-Coupled RT-Seq

G m22G m22G Modification RT_Stall RT Stalling m22G->RT_Stall causes AlkB AlkB D135S/L118V m22G->AlkB is substrate for Truncated_cDNA Truncated cDNA RT_Stall->Truncated_cDNA leads to m2G m2G Modification AlkB->m2G converts to RT_Readthrough RT Read-through m2G->RT_Readthrough allows Full_Length_cDNA Full-length cDNA RT_Readthrough->Full_Length_cDNA produces Sequencing Successful Sequencing Full_Length_cDNA->Sequencing enables TGIRT Processive RT (TGIRT) TGIRT->RT_Readthrough enhances

References

Technical Support Center: Enhancing tRNA Sequencing Accuracy in the Presence of N2,N2-Dimethylguanosine (m2,2G)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the accuracy of transfer RNA (tRNA) sequencing when encountering the N2,N2-Dimethylguanosine (m2,2G) modification.

Troubleshooting Guide

This guide addresses common issues encountered during tRNA sequencing experiments involving m2,2G modifications.

Symptom/Issue Potential Cause Recommended Solution
Low cDNA Yield or No Full-Length Product The m2,2G modification at position 26 of tRNAs is a strong block for reverse transcriptase (RT), leading to premature termination of cDNA synthesis.[1][2][3]Enzymatic Demethylation: Treat the tRNA sample with a specifically engineered AlkB mutant, D135S/L118V, prior to reverse transcription. This enzyme selectively converts m2,2G to N2-methylguanosine (m2G), which does not block the RT enzyme.[1][4][5]
High Frequency of Truncated Reads Mapping to Position 26 Reverse transcriptase stalls and dissociates at the m2,2G site, resulting in a high proportion of sequencing reads that terminate just before this modified base.[6]Use a Highly Processive Reverse Transcriptase: Employ a thermostable group II intron reverse transcriptase (TGIRT), which is less sensitive to complex tRNA structures and modifications, in combination with demethylation treatment (as in the DM-tRNA-seq protocol).[7][8]
Underrepresentation of Specific tRNAs in Sequencing Data tRNAs containing m2,2G and other RT-blocking modifications (like m1A, m1G, and m3C) are systematically lost during library preparation, leading to inaccurate quantification.[9][10]Implement a Comprehensive Demethylation Protocol: Utilize a combination of demethylases. Wild-type E. coli AlkB and its D135S mutant can remove m1A, m1G, and m3C modifications.[1][4] For m2,2G, the addition of the AlkB D135S/L118V mutant is crucial.[1][4][5] This is a core principle of the DM-tRNA-seq and ARM-seq methods.[6][11]
Inaccurate Quantification Due to Multimapping Reads The high sequence similarity among tRNA isoacceptors and isodecoders can lead to reads mapping to multiple tRNA genes, complicating accurate quantification.[6][12]Utilize Specialized Bioinformatics Pipelines: Employ tRNA-specific alignment software and data analysis pipelines. These tools are designed to handle the challenges of tRNA multimapping and can classify reads at the isodecoder, isoacceptor, or isotype levels to improve quantification accuracy.[6][9][12]
General Low Sequencing Quality with Nanopore Native tRNA molecules are very short (70-100 nt), which is not optimal for standard Nanopore sequencing protocols and basecallers, leading to low Q-scores and high error rates.[13]Adapt Nanopore Library Preparation and Analysis: Use specialized kits and protocols like nano-tRNAseq that employ custom adapters to increase the length of the sequenced molecule.[14][15] Additionally, re-process raw nanopore current intensity signals with specialized algorithms to improve basecalling accuracy for short, modified RNAs.[16]

Frequently Asked Questions (FAQs)

Q1: What is this compound (m2,2G) and why is it a problem for tRNA sequencing?

A1: this compound (m2,2G) is a post-transcriptional modification of guanosine (B1672433) where two methyl groups are added to the exocyclic amine at the N2 position.[17][18][19] It is commonly found at position 26 in the "hinge" region of many eukaryotic tRNAs.[20][21] This modification disrupts the Watson-Crick base-pairing face of the guanosine, creating a steric hindrance that blocks the progression of reverse transcriptase enzymes during cDNA synthesis.[1][2][4] This blockage leads to truncated cDNA products and a failure to sequence the full-length tRNA, causing inaccurate representation in sequencing libraries.[3][10]

Q2: How does enzymatic demethylation solve the m2,2G problem?

A2: Enzymatic demethylation uses enzymes to remove or alter the problematic methyl groups before the reverse transcription step. Specifically for m2,2G, the engineered E. coli AlkB mutant D135S/L118V has been shown to efficiently and selectively convert m2,2G into N2-methylguanosine (m2G).[1][4][5] Unlike m2,2G, m2G does not act as a strong block to reverse transcriptase, allowing for the synthesis of full-length cDNA and improving tRNA sequencing efficiency.[1]

Q3: What is the difference between DM-tRNA-seq and ARM-seq?

A3: Both DM-tRNA-seq (Demethylase-tRNA-sequencing) and ARM-seq (AlkB-facilitated RNA methylation sequencing) are methods designed to improve the sequencing of modified RNAs like tRNA by using demethylating enzymes.[6][11]

  • ARM-seq primarily utilizes wild-type E. coli AlkB to remove m1A and m3C modifications.[9][10][22][23]

  • DM-tRNA-seq (and its later iteration, DM-TGIRT-seq) often employs a broader range of demethylases, including engineered AlkB mutants, to remove a wider variety of methylations such as m1A, m1G, m3C, and critically, m2,2G.[1][24][7] Additionally, DM-tRNA-seq protocols frequently incorporate a highly processive thermostable group II intron reverse transcriptase (TGIRT) to better read through the stable secondary structures of tRNA.[24][7][8]

Q4: Can I detect the presence of m2,2G if I use demethylases?

A4: Using demethylases will remove the modification, preventing its detection through reverse transcription stops or mismatches in that sample. To identify the specific locations of m2,2G and quantify its levels, you must perform two parallel experiments: one with the demethylase treatment and one without (a control sample). By comparing the sequencing results, sites of m2,2G can be identified by observing premature RT termination in the untreated sample that is absent in the treated sample.[13][25]

Q5: Are there alternative sequencing methods that do not require reverse transcription?

A5: Yes, direct RNA sequencing platforms, such as Oxford Nanopore, can sequence native tRNA molecules without cDNA synthesis.[26] This approach avoids the biases introduced by reverse transcriptase. However, it comes with its own challenges, including a higher error rate for short RNAs and the need for specialized library preparation and data analysis tools (e.g., Nano-tRNAseq) to achieve accurate quantification and modification detection.[13][14][16]

Experimental Protocols & Data

Protocol: Enzymatic Demethylation of tRNA using AlkB D135S/L118V

This protocol outlines the key steps for converting m2,2G to m2G in tRNA samples prior to library preparation. It is based on the principles described in DM-tRNA-seq methodologies.

Materials:

  • Purified total RNA or tRNA-enriched sample

  • Recombinant AlkB D135S/L118V enzyme

  • Demethylation Buffer (e.g., 50 mM MES, pH 6.5, 50 mM NaCl, 1 mM DTT)

  • Cofactors: (NH4)2Fe(SO4)2·6H2O, α-ketoglutarate, L-ascorbic acid

  • RNase Inhibitor

  • Nuclease-free water

  • RNA cleanup kit (e.g., column-based or magnetic bead-based)

Procedure:

  • Prepare the Reaction Mix: In a nuclease-free tube, combine your RNA sample (e.g., 1-5 µg) with the demethylation buffer and cofactors. A typical final concentration for cofactors is 50-100 µM.

  • Add Enzyme: Add the AlkB D135S/L118V enzyme and a suitable RNase inhibitor to the reaction mix.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours. This allows the enzyme to efficiently convert m2,2G to m2G.

  • RNA Cleanup: After incubation, purify the demethylated RNA using an RNA cleanup kit to remove the enzyme, buffer components, and cofactors.

  • Proceed to Library Preparation: The resulting RNA is now ready for use in reverse transcription and standard tRNA-seq library preparation protocols.

Quantitative Data Summary

The following table summarizes the impact of demethylation on tRNA sequencing, illustrating the increase in full-length reads.

Method/Condition Target Modification Improvement Metric Observed Effect Reference
DM-tRNA-seq m1A, m1G, m3CFull-length cDNA readsSubstantial increase in longer and full-length cDNA products after demethylase treatment.[1]
AlkB D135S/L118V Treatment m2,2GConversion EfficiencyEfficiently and selectively converts m2,2G to m2G, which does not block RT.[1][4][5]
ARM-seq m1A, m3C, m1GRead CountsSignificant increase in sequencing reads for tRNAs known to contain these modifications.[10]
Direct MS Sequencing m2,2GStoichiometryFound m2,2G to be 58% present at its site in tRNAPhe, with 42% remaining as unmodified G.[27]

Visualized Workflows

DM-tRNA-seq Workflow for Overcoming m2,2G

DM_tRNA_seq_Workflow cluster_prep Sample Preparation cluster_rt Reverse Transcription cluster_lib Library Preparation & Sequencing cluster_analysis Data Analysis TotalRNA Total RNA Sample Demethylation Demethylation (AlkB + Engineered Mutants for m2,2G) TotalRNA->Demethylation Treat RT Reverse Transcription (Thermostable RT, e.g., TGIRT) Demethylation->RT Input AdapterLigation Adapter Ligation & cDNA Synthesis RT->AdapterLigation PCR PCR Amplification AdapterLigation->PCR Sequencing High-Throughput Sequencing PCR->Sequencing Analysis Bioinformatics Analysis (tRNA-specific aligners) Sequencing->Analysis Quantification Accurate tRNA Quantification Analysis->Quantification

Caption: Workflow for DM-tRNA-seq, highlighting the crucial demethylation step to handle m2,2G.

Troubleshooting Logic for Low Full-Length tRNA Reads

Troubleshooting_Workflow Start Start: Low yield of full-length tRNA cDNA CheckMod Does the tRNA contain m2,2G or other RT-blocking modifications? Start->CheckMod NoMod Problem is likely RT processivity or RNA secondary structure CheckMod->NoMod No YesMod Problem is RT stalling at modified base CheckMod->YesMod Yes UseTGIRT Solution: Use highly processive RT (e.g., TGIRT) at higher temp. NoMod->UseTGIRT End Result: Improved yield of full-length tRNA cDNA UseTGIRT->End Demethylate Solution: Perform enzymatic demethylation (e.g., with AlkB mutants) YesMod->Demethylate Demethylate->End

Caption: A decision-making diagram for troubleshooting low yields of full-length tRNA sequencing reads.

References

Technical Support Center: Quantification of N2,N2-Dimethylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the quantification of N2,N2-Dimethylguanosine (m2,2G).

Frequently Asked Questions (FAQs)

Q1: What is this compound (m2,2G) and why is it important? A1: this compound (m2,2G) is a post-transcriptional modification of RNA, meaning it is a chemical change that occurs after the RNA molecule has been synthesized. It is most commonly found in transfer RNA (tRNA), where it plays a crucial role in stabilizing the tRNA's structure and ensuring the correct conformation for efficient and accurate protein synthesis.[1] The presence and quantity of m2,2G can influence translation efficiency, tRNA stability, and cellular stress responses.[2]

Q2: What are the primary challenges in quantifying m2,2G? A2: The quantification of m2,2G, like many modified nucleosides, is challenging due to several factors:

  • Matrix Effects: Components of the biological sample (the "matrix") can interfere with the ionization of m2,2G in the mass spectrometer, leading to either suppression or enhancement of the signal and, consequently, inaccurate quantification.[3]

  • Ion Suppression: This is a specific type of matrix effect where co-eluting compounds from the sample compete with the analyte (m2,2G) for ionization, reducing its signal intensity.[3]

  • Isomeric Interference: Other molecules may have the same mass as m2,2G but a different structure (isomers). If these are not separated chromatographically, they can be mistakenly quantified as m2,2G. High-resolution mass spectrometry and robust chromatographic separation are crucial to differentiate between isomers.[4][5]

  • Sample Preparation: Incomplete enzymatic digestion of RNA to nucleosides, degradation of the analyte during sample handling, or loss of analyte during purification steps can all lead to underestimation.[6][7]

Q3: What is the most common analytical method for m2,2G quantification? A3: The gold standard for quantifying modified nucleosides like m2,2G is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers high sensitivity and selectivity by separating the nucleosides in the sample via HPLC and then detecting and quantifying the specific mass-to-charge ratio of m2,2G using a mass spectrometer, often in Multiple Reaction Monitoring (MRM) mode.[8][9]

Q4: What is a Stable Isotope-Labeled Internal Standard (SIL-IS) and why is it critical? A4: A stable isotope-labeled internal standard is a version of the analyte (e.g., m2,2G) where some atoms have been replaced with their heavier, non-radioactive isotopes (like 13C, 15N, or 2H).[6] This SIL-IS is chemically identical to the analyte and will behave the same way during sample preparation, chromatography, and ionization.[10] By adding a known amount of the SIL-IS to each sample at the beginning of the workflow, it can be used to accurately correct for sample loss, matrix effects, and variations in instrument response, which is essential for accurate and precise quantification.[6][10][11]

Troubleshooting Guides

Problem 1: No Peak or Very Low Signal for m2,2G

Q: I am not detecting a signal for m2,2G, or the signal is much lower than expected. What are the possible causes and how can I troubleshoot this?

A: This is a common issue that can stem from problems with the instrument, the sample itself, or the experimental procedure. Follow this systematic approach to identify the cause.

Step 1: Verify Instrument Performance

  • Inject a pure, analytical standard of m2,2G at a known concentration (e.g., 10-100 nM) to confirm that the LC-MS/MS system is functioning correctly and the MRM method is set up properly.

  • Check the signal of your internal standard (IS). If the IS signal is also low or absent, this points to a systemic issue with sample introduction or the mass spectrometer, not a problem specific to your biological sample.

Step 2: Investigate Sample Preparation

  • RNA Integrity and Purity: Ensure the initial RNA sample was not degraded. Run an aliquot on a gel or use a Bioanalyzer to check RNA integrity before starting. Purity is also critical; contaminants from RNA isolation kits can interfere with downstream enzymatic reactions.[2][12]

  • Enzymatic Digestion Efficiency: Incomplete digestion of RNA into nucleosides is a major cause of low signal. Ensure your enzymes (e.g., Nuclease P1, Alkaline Phosphatase) are active and that you are using the correct buffer conditions (pH, co-factors like Mg2+) and incubation time/temperature.[13] Consider extending the digestion time if you suspect resistance to cleavage.[13]

  • Analyte Loss During Cleanup: If using filtration steps (e.g., molecular weight cutoff filters to remove enzymes), be aware that some modified nucleosides can adsorb to the filter material, especially hydrophobic ones.[14] Test the recovery of a known amount of m2,2G standard through your cleanup procedure.

Step 3: Evaluate Matrix Effects

  • If the instrument is working and the IS signal is strong but the analyte signal is weak only in biological samples, severe ion suppression is likely.

  • Solution: Dilute the sample extract (e.g., 10-fold or 100-fold) with the initial mobile phase. This reduces the concentration of interfering matrix components and can often recover the analyte signal.[2]

  • Solution: Improve the sample cleanup procedure. Consider a solid-phase extraction (SPE) step tailored for nucleosides to remove salts, lipids, and other interfering compounds before LC-MS analysis.

G Troubleshooting Workflow: Low or No Signal for m2,2G start Start: Low/No m2,2G Signal check_ms Inject m2,2G Standard. Is signal OK? start->check_ms check_is Check Internal Standard (IS) Signal in Sample. Is IS signal OK? check_ms->check_is Yes ms_problem Issue with MS/LC System: - Check instrument parameters - Check MRM transitions - Clean ion source check_ms->ms_problem No sample_prep Problem is Sample-Specific. Investigate Sample Prep: - RNA Integrity/Purity - Enzyme Activity - Digestion Conditions check_is->sample_prep No, IS signal is also low matrix_effects Severe Ion Suppression Likely. Mitigate Matrix Effects: - Dilute Sample Extract - Improve Sample Cleanup (SPE) check_is->matrix_effects Yes end_ok Problem Solved ms_problem->end_ok system_problem Systemic Issue: - Autosampler/Injection problem - Clogged LC line/column - Major MS fault sample_prep->system_problem If enzymes & RNA are OK sample_prep->end_ok matrix_effects->end_ok system_problem->end_ok

Troubleshooting workflow for low or no m2,2G signal.
Problem 2: High Variability and Poor Reproducibility

Q: My replicate injections show high %CV (coefficient of variation). What is causing this inconsistency?

A: Poor reproducibility is often linked to inconsistent sample preparation and uncorrected matrix effects that vary between samples.

  • Inconsistent Sample Preparation: Manual sample preparation steps are a major source of variability. Ensure precise and consistent pipetting, especially when adding the internal standard. Use an automated liquid handler if available.

  • Variable Matrix Effects: The composition of the biological matrix can differ slightly from sample to sample, causing variable ion suppression.[15] This is the primary reason a stable isotope-labeled internal standard (SIL-IS) is crucial.[10] The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for reliable correction. If you are not using an m2,2G-specific SIL-IS, this is the most likely cause of your variability.

  • Chromatographic Issues: Check for deteriorating peak shapes or shifting retention times. A loss of chromatographic resolution can lead to co-elution with interfering compounds and inconsistent integration of the peak area. This may indicate a need to replace the HPLC column or guard column.

Experimental Protocols

Protocol: Quantification of m2,2G in tRNA by LC-MS/MS

This protocol outlines the key steps for quantifying m2,2G from a purified tRNA sample.

1. tRNA Digestion to Nucleosides [2][13] a. To 1-2 µg of purified tRNA in a microcentrifuge tube, add a known quantity of your stable isotope-labeled internal standard for m2,2G. b. Add 2 µL of Nuclease P1 solution (e.g., 0.5 U/µL). c. Add 0.5 µL of Bacterial Alkaline Phosphatase (BAP) (e.g., 1 U/µL). d. Add 2.5 µL of 200 mM HEPES buffer (pH 7.0). e. Add nuclease-free water to a final volume of 25 µL. f. Incubate the reaction at 37°C for 3-4 hours. A heated lid on a PCR instrument can be used to prevent evaporation.[13] g. After digestion, samples can be directly analyzed or stored at -80°C. For immediate analysis, centrifuge the sample to pellet any denatured enzyme before transferring the supernatant to an LC vial.

2. LC-MS/MS Analysis [1][2] a. Liquid Chromatography (LC): i. Column: Use a C18 reversed-phase column suitable for nucleoside analysis (e.g., 2.1 x 150 mm, <3 µm particle size). ii. Mobile Phase A: Water with 0.1% formic acid or a low concentration of ammonium (B1175870) acetate. iii. Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid. iv. Gradient: Develop a gradient that provides good separation of the canonical nucleosides and m2,2G from other modifications. A typical run may start with low %B (e.g., 2-5%) and ramp up to elute more hydrophobic compounds. v. Flow Rate: Typically 0.2-0.4 mL/min. vi. Injection Volume: 5-10 µL. b. Tandem Mass Spectrometry (MS/MS): i. Ionization Mode: Positive Electrospray Ionization (ESI+). ii. Analysis Mode: Multiple Reaction Monitoring (MRM). iii. MRM Transitions: Set the mass spectrometer to monitor the specific transition from the protonated parent ion (Q1) to a characteristic product ion (Q3) for both m2,2G and its SIL-IS. The most common fragmentation is the neutral loss of the ribose sugar moiety (132 Da).

G General Workflow for m2,2G Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing rna_iso 1. Isolate Total RNA from cells/tissue trna_pur 2. Purify tRNA (e.g., by size selection or HPLC) rna_iso->trna_pur add_is 3. Add Stable Isotope-Labeled Internal Standard (SIL-IS) trna_pur->add_is digest 4. Enzymatic Digestion (Nuclease P1 + BAP) to nucleosides add_is->digest lc_sep 5. LC Separation (Reversed-Phase C18) digest->lc_sep ms_detect 6. MS/MS Detection (ESI+, MRM Mode) lc_sep->ms_detect integrate 7. Peak Integration (Analyte & IS) ms_detect->integrate quantify 8. Quantification (Ratio of Analyte/IS vs. Calibration Curve) integrate->quantify

General workflow for quantifying m2,2G via LC-MS/MS.

Quantitative Data Tables

The data presented below are representative and should be optimized on your specific instrument platform.

Table 1: Mass Spectrometry Parameters for this compound (m2,2G)

Compound NameFormula[M+H]+ (Q1) m/zProduct Ion (Q3) m/zFragmentation Description
This compound (m2,2G) C12H17N5O5312.1180.1[M+H - ribose]+
Stable Isotope Labeled m2,2G (example) 13C10,15N5-m2,2G327.1195.1[M+H - ribose]+
N2-Methylguanosine (m2G) (for reference)C11H15N5O5298.1166.1[M+H - ribose]+[8]

Note: The exact mass of the SIL-IS will depend on the specific labeling pattern.

Table 2: Example Liquid Chromatography Gradient

Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)Flow Rate (mL/min)
0.09820.3
2.09820.3
15.070300.3
17.05950.3
20.05950.3
21.09820.3
25.09820.3

Visualization of Key Concepts

G Concept of Ion Suppression by Matrix Effects cluster_ideal Ideal Condition (Clean Sample) cluster_real Real Condition (Biological Sample) analyte_ideal Analyte (m2,2G) enters ESI source ionization_ideal Efficient Ionization analyte_ideal->ionization_ideal signal_ideal Strong, Accurate Signal Detected by MS ionization_ideal->signal_ideal ionization_real Competition for Ionization analyte_real Analyte (m2,2G) + Matrix (salts, lipids, etc.) enter ESI source together analyte_real->ionization_real signal_real Suppressed (Weak) Signal Detected by MS ionization_real->signal_real

How matrix components cause ion suppression.

References

Technical Support Center: Enzymatic Demethylation of N2,N2-Dimethylguanosine (m2,2G) for Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing enzymatic demethylation of N2,N2-Dimethylguanosine (m2,2G) in their RNA sequencing workflows.

Troubleshooting Guides

This section addresses specific issues that may arise during the enzymatic demethylation of m2,2G for sequencing applications.

Problem Possible Cause Recommended Solution
Low sequencing read-through at known m2,2G sites Incomplete demethylation of m2,2G to N2-methylguanosine (m2G).1. Optimize Enzyme Concentration: Increase the concentration of the AlkB D135S/L118V mutant enzyme. Titrate the enzyme concentration to find the optimal level for your specific RNA input. 2. Extend Incubation Time: Increase the duration of the demethylation reaction to allow for more complete conversion. 3. Check Reaction Buffer Components: Ensure all buffer components are at the correct concentration as specified in the protocol. Verify the freshness of reagents, especially co-factors like α-ketoglutarate and Fe(II).
Inhibition of reverse transcriptase by residual m2,2G.Confirm successful demethylation using a qualitative method like HPLC or MALDI-TOF MS on a control sample before proceeding to reverse transcription.[1]
High background or non-specific sequencing reads RNase contamination degrading the RNA sample.1. Use RNase-free reagents and consumables: Ensure all tubes, tips, and solutions are certified RNase-free. 2. Incorporate RNase inhibitors: Add a commercial RNase inhibitor to the demethylation reaction.
Off-target activity of the demethylase.While the AlkB D135S/L118V mutant is reported to be highly selective for m2,2G, ensure the reaction is performed under optimal conditions (temperature, pH) to minimize any potential off-target effects.[1][2][3][4][5]
Variable demethylation efficiency across different experiments Inconsistent pipetting or reagent preparation.1. Prepare a master mix: For multiple reactions, prepare a master mix of the buffer, enzyme, and other components to ensure consistency. 2. Calibrate pipettes: Regularly calibrate pipettes to ensure accurate dispensing of all reagents.
Degradation of enzyme activity.Store the AlkB D135S/L118V mutant enzyme at the recommended temperature and avoid repeated freeze-thaw cycles. Aliquot the enzyme upon receipt.
No detectable demethylation Inactive enzyme.1. Verify enzyme activity: Test the enzyme on a synthetic RNA oligonucleotide containing m2,2G. 2. Check storage conditions: Ensure the enzyme has been stored correctly.
Incorrect reaction setup.Double-check the protocol and ensure all components were added in the correct order and at the correct concentrations.

Frequently Asked Questions (FAQs)

About the Enzyme and Reaction

Q1: What is the recommended enzyme for demethylating this compound (m2,2G) for sequencing?

A1: The recommended enzyme is the D135S/L118V mutant of E. coli AlkB.[1][2][3][4][5] This engineered enzyme efficiently and selectively converts m2,2G to N2-methylguanosine (m2G), which does not significantly block reverse transcription.[1][4]

Q2: Why is it necessary to demethylate m2,2G before sequencing?

A2: The two methyl groups on the exocyclic amine of this compound (m2,2G) present a significant obstacle for reverse transcriptase during cDNA synthesis, leading to truncated reads and an underrepresentation of RNAs containing this modification in sequencing libraries.[1][2][3][5][6]

Q3: Does the AlkB D135S/L118V mutant also remove the second methyl group to convert m2,2G to guanosine?

A3: No, the AlkB D135S/L118V mutant selectively removes only one methyl group to convert m2,2G to N2-methylguanosine (m2G).[1] This is sufficient to overcome the reverse transcription block.[1][4]

Q4: What are the key components of the demethylation reaction buffer?

A4: A typical demethylation reaction buffer for AlkB enzymes includes a buffer to maintain pH (e.g., MOPS or HEPES), a reducing agent (e.g., DTT or ascorbic acid), the cofactor α-ketoglutarate, and Fe(II).

Experimental Workflow and Controls

Q5: What is the general workflow for enzymatic demethylation of m2,2G for RNA sequencing?

A5: The general workflow involves:

  • Isolation of the target RNA population (e.g., tRNA).

  • Incubation of the RNA with the AlkB D135S/L118V mutant enzyme in an optimized reaction buffer.

  • Purification of the demethylated RNA.

  • Proceeding with standard library preparation for RNA sequencing, including reverse transcription, adapter ligation, and amplification.

Q6: What controls should be included in my experiment?

A6: It is recommended to include the following controls:

  • No-enzyme control: An aliquot of your RNA sample incubated in the reaction buffer without the AlkB enzyme. This will help assess the baseline level of reverse transcription blockage at m2,2G sites.

  • Synthetic oligo control: A synthetic RNA oligonucleotide containing a known m2,2G modification can be used to validate the activity of the enzyme.

  • Positive control RNA: A well-characterized RNA known to contain m2,2G (e.g., a specific tRNA) can be used to monitor the efficiency of the demethylation reaction.

Q7: How can I verify the efficiency of the demethylation reaction?

A7: The efficiency of the demethylation can be assessed by:

  • HPLC analysis: High-performance liquid chromatography can be used to separate and quantify the nucleoside composition of the RNA before and after treatment, showing the conversion of m2,2G to m2G.[1]

  • MALDI-TOF mass spectrometry: This technique can be used to analyze the mass of a synthetic RNA oligonucleotide before and after the reaction to confirm the removal of a methyl group.[1]

  • Quantitative PCR (qPCR): Comparing the amplification of a specific RNA target with and without demethylation treatment can indicate improved reverse transcription efficiency.

Experimental Protocols

Protocol: Enzymatic Demethylation of m2,2G in tRNA

This protocol is a general guideline and may require optimization for specific experimental conditions.

1. Materials:

  • Purified tRNA sample

  • AlkB D135S/L118V mutant enzyme

  • 10X Demethylation Buffer (e.g., 500 mM MOPS pH 7.0, 10 mM α-ketoglutarate, 20 mM Ascorbic Acid)

  • Fe(II) solution (e.g., (NH4)2Fe(SO4)2·6H2O, freshly prepared)

  • RNase Inhibitor

  • Nuclease-free water

  • RNA purification kit (e.g., spin column-based)

2. Reaction Setup:

For a 20 µL reaction:

ComponentVolumeFinal Concentration
Purified tRNAX µL1-5 µg
10X Demethylation Buffer2 µL1X
AlkB D135S/L118VY µLOptimized concentration
Fe(II) solution0.4 µL100 µM
RNase Inhibitor0.5 µL20 units
Nuclease-free waterUp to 20 µL-

3. Procedure:

  • Thaw all reagents on ice.

  • In a nuclease-free tube, combine the tRNA, 10X Demethylation Buffer, RNase Inhibitor, and nuclease-free water.

  • Add the Fe(II) solution to the reaction mixture and mix gently.

  • Add the AlkB D135S/L118V enzyme.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Purify the demethylated RNA using an appropriate RNA purification kit.

  • Elute the RNA in nuclease-free water. The RNA is now ready for downstream applications such as library preparation for sequencing.

Visualizations

experimental_workflow rna_isolation RNA Isolation (e.g., tRNA enrichment) demethylation Enzymatic Demethylation with AlkB D135S/L118V rna_isolation->demethylation Input RNA rna_purification RNA Purification demethylation->rna_purification Demethylated RNA library_prep RNA-Seq Library Preparation (Reverse Transcription, Ligation, PCR) rna_purification->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Data Analysis sequencing->data_analysis

Caption: Experimental workflow for enzymatic demethylation of m2,2G for RNA sequencing.

logical_relationship cluster_problem Problem cluster_solution Solution m22g This compound (m2,2G) in RNA rt_block Reverse Transcriptase Stalling m22g->rt_block alkb AlkB D135S/L118V Enzymatic Treatment m22g->alkb Demethylation seq_bias Sequencing Bias / Low Coverage rt_block->seq_bias m2g Conversion to N2-Methylguanosine (m2G) alkb->m2g rt_readthrough Efficient Reverse Transcription m2g->rt_readthrough unbiased_seq Unbiased Sequencing rt_readthrough->unbiased_seq

Caption: Troubleshooting logic for m2,2G-induced sequencing bias and its resolution.

References

Troubleshooting N2,N2-Dimethylguanosine detection in complex biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of N2,N2-Dimethylguanosine (m2,2G) in complex biological samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the experimental workflow for m2,2G detection, from sample preparation to final analysis.

Sample Preparation & Extraction

  • Question 1: I am seeing low recovery of m2,2G from my plasma/urine samples. What could be the cause?

    • Answer: Low recovery of this compound can stem from several factors during sample preparation and extraction. Inefficient cell lysis, if you are working with cellular material, can be a primary issue. Ensure you are using a robust lysis method appropriate for your sample type. The choice of extraction solvent is also critical. For polar molecules like m2,2G, a common and effective extraction buffer consists of a mixture of methanol (B129727), acetonitrile (B52724), and water (2:2:1 ratio)[1]. Another potential issue is the degradation of the analyte. It is crucial to process fresh biological samples immediately or snap-freeze them in liquid nitrogen and store them at -80°C to preserve the integrity of the modified nucleosides[2]. Finally, consider the efficiency of your chosen extraction technique. Solid-phase extraction (SPE) is a robust method for cleaning up and concentrating analytes from complex matrices like plasma and urine[3][4].

  • Question 2: My sample contains high concentrations of salts and other interfering substances. How can I effectively clean it up?

    • Answer: High concentrations of inorganic ions and other matrix components can significantly interfere with downstream analysis, particularly with mass spectrometry, causing ion suppression[3][5]. Solid-phase extraction (SPE) is a highly effective technique for removing these interferences[4][6]. For polar analytes like m2,2G, a polymeric reversed-phase sorbent can be used to retain the analyte while allowing salts and other highly polar interferences to be washed away[4]. Cation-exchange SPE columns have also been shown to be successful in removing inorganic ions while retaining organic compounds with high recovery rates[6].

  • Question 3: What is the best way to extract m2,2G from tissue samples?

    • Answer: For tissue samples, it is recommended to start with approximately 100 mg of tissue. After collection, immediately record the wet weight and proceed with homogenization. To extract modified nucleosides, a common approach involves using an extraction buffer, such as a mixture of water, methanol, and chloroform (B151607) (1:2.5:1), followed by vortexing and centrifugation to separate the layers[2]. The aqueous top layer containing the modified nucleosides can then be collected for further analysis.

Chromatographic Separation & Detection

  • Question 4: I am having trouble with the chromatographic separation of m2,2G. What type of column and mobile phase should I use?

    • Answer: this compound is a polar molecule, which can make it challenging to retain on traditional reversed-phase C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative for separating polar compounds[7][8][9]. HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which promotes the retention of polar analytes[8]. For mobile phases, a combination of acetonitrile and an aqueous buffer like ammonium (B1175870) acetate (B1210297) is often used[1][10]. A gradient elution, starting with a high percentage of the organic solvent and gradually increasing the aqueous component, can provide optimal separation[11].

  • Question 5: My LC-MS/MS signal for m2,2G is weak and noisy. How can I improve the sensitivity?

    • Answer: Weak and noisy signals in LC-MS/MS analysis can be due to several factors. Firstly, ensure your sample preparation is effectively removing matrix components that can cause ion suppression[3][5]. As mentioned, techniques like SPE can significantly clean up the sample. Secondly, optimizing the mass spectrometry parameters, including the specific transitions for m2,2G in Multiple Reaction Monitoring (MRM) mode, is crucial for enhancing sensitivity and specificity[12]. The choice of mobile phase can also impact ionization efficiency. For instance, methanol has been reported to provide a more stable spray and better sensitivity in negative ion mode compared to acetonitrile[13].

  • Question 6: Can I use GC-MS to detect m2,2G?

    • Answer: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of m2,2G, but it requires a derivatization step to increase the volatility and thermal stability of this polar molecule[14][15][16]. Silylation is a common derivatization method where active hydrogen atoms are replaced with a trimethylsilyl (B98337) group[16][17]. This process significantly enhances the compound's suitability for GC-MS analysis[16].

Data Presentation

Table 1: Comparison of Extraction Methods for Modified Nucleosides

Extraction MethodMatrixKey AdvantagesPotential DrawbacksReference
Liquid-Liquid Extraction Plasma, Urine, TissuesSimple and cost-effective.Can be less selective, may require further cleanup.[2]
Solid-Phase Extraction (SPE) Plasma, UrineHigh selectivity, effective removal of interferences, can concentrate the analyte.Can be more time-consuming and costly than LLE.[3][4][6]
Protein Precipitation Plasma, SerumQuick and easy method to remove proteins.May not effectively remove other matrix components like phospholipids.[18]

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Fluids (Plasma/Urine)

This protocol is adapted from established methods for modified nucleoside extraction[2].

  • Sample Preparation: Thaw frozen plasma or urine samples and gently vortex to ensure homogeneity.

  • Initial Extraction: Transfer 25 µL of the sample into a 1.5 mL microcentrifuge tube. Add 450 µL of a pre-chilled extraction buffer (water:methanol:chloroform = 1:2.5:1) and vortex gently.

  • Phase Separation: Mix the tube contents on a rotator for 15 minutes at 4°C. Centrifuge at 16,000 x g for 3 minutes at 4°C.

  • Collection of Aqueous Layer: Carefully transfer 315 µL of the top aqueous layer into a new 1.5 mL tube.

  • Washing Step: Add 140 µL of ultrapure water to the collected aqueous layer and vortex gently.

  • Final Preparation: The sample is now ready for analysis by LC-MS/MS.

Protocol 2: Derivatization of this compound for GC-MS Analysis

This protocol is a general guideline for silylation, a common derivatization technique[16][17][19].

  • Sample Drying: Ensure the extracted sample containing m2,2G is completely dry. This can be achieved using a vacuum concentrator or by evaporation under a stream of nitrogen.

  • Reagent Preparation: Prepare the silylation reagent. A common reagent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Derivatization Reaction: Add the silylation reagent to the dried sample. The reaction is typically carried out at an elevated temperature (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes) to ensure complete derivatization.

  • Analysis: After the reaction, the sample can be directly injected into the GC-MS for analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample (Plasma, Urine, Tissue) extraction Extraction of Modified Nucleosides start->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup lcms LC-MS/MS Analysis (HILIC Column) cleanup->lcms gcms GC-MS Analysis (with Derivatization) cleanup->gcms data_analysis Data Analysis and Quantification lcms->data_analysis gcms->data_analysis

Caption: General experimental workflow for the detection of this compound.

troubleshooting_workflow cluster_sample_prep Sample Preparation Issues cluster_analysis_issues Analytical Issues start Low m2,2G Signal or Poor Reproducibility check_extraction Review Extraction Protocol - Correct solvent? - Complete lysis? start->check_extraction Start Here check_cleanup Evaluate Sample Cleanup - Is SPE needed? - Correct sorbent? check_extraction->check_cleanup If extraction is optimal check_stability Assess Analyte Stability - Proper storage? - Minimize freeze-thaw? check_cleanup->check_stability If cleanup is effective check_chromatography Optimize Chromatography - HILIC for polar analytes? - Gradient optimization? check_stability->check_chromatography If sample prep is sound check_ms Optimize MS Detection - Correct MRM transitions? - Ion source cleaning? check_chromatography->check_ms If separation is poor solution Improved Signal and Reproducibility check_ms->solution After optimization

References

Data analysis workflow for N2,N2-Dimethylguanosine metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the metabolomic analysis of N2,N2-Dimethylguanosine (m2,2G).

Frequently Asked Questions (FAQs)

Q1: What is a typical data analysis workflow for this compound metabolomics?

A1: A standard workflow begins with study design and sample collection, followed by metabolite extraction. The data is then acquired using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). Subsequent data processing involves peak detection, alignment, and normalization. The final steps include statistical analysis to identify significant changes and biological interpretation through pathway analysis.[1][2][3]

Q2: Why is data normalization a critical step, and what are some common methods?

A2: Data normalization is crucial for removing unwanted technical and biological variations, such as differences in sample volume or instrument drift, which can obscure true biological results.[4][5] Common methods include normalization to the total peak area (Sum Normalization), using the median intensity of metabolite peaks, or normalization to one or more stable internal standards.[5][6] For large-scale studies, pooled Quality Control (QC) samples are often used to correct for signal drift.[7]

Q3: How should I handle missing values in my metabolomics dataset?

A3: Missing values are common in MS-based metabolomics and can interfere with statistical analysis.[8] It is important to first understand the reason for their absence (e.g., below detection limit vs. technical error). Common imputation methods include replacing missing values with a small value (like half the minimum detected value), or using more advanced statistical algorithms like k-nearest neighbors (kNN).[9]

Q4: What are Quality Control (QC) samples and why are they essential?

A4: QC samples are representative samples used to monitor the stability and performance of the analytical system throughout an experiment.[7][10] A pooled QC sample, created by mixing small aliquots from every biological sample, is ideal as it represents the average metabolome of the study.[7][11] Analyzing these QC samples intermittently allows for the assessment of data variance and helps in correcting for instrument drift.[7] Features with high variance (e.g., >20-30% Relative Standard Deviation) in the QC samples are often removed from the dataset.[7][9]

Q5: What software and tools are commonly used for data processing and statistical analysis?

A5: Several open-source and commercial software packages are available. For data processing (peak picking, alignment), tools like MZmine, XCMS, and vendor-specific software like Compound Discoverer are widely used.[1][12][13] For statistical analysis and visualization, platforms like MetaboAnalyst provide a comprehensive suite of tools for univariate and multivariate analysis, as well as pathway analysis.[1][14]

Troubleshooting Guides

Data Acquisition (LC-MS) Issues
Problem Possible Causes Troubleshooting Steps & Solutions
No Peaks or Low Signal Intensity 1. No sample injection. 2. Clog in the system. 3. Ion source issue (e.g., inconsistent spray). 4. Detector not functioning. 5. Inappropriate sample concentration.[15]1. Verify autosampler and syringe are working correctly.[16] 2. Check system pressure; a high or low reading may indicate a clog or leak.[17] 3. Visually inspect the ionization spray for stability.[17] Clean the ion source if necessary. 4. Ensure detector gases are flowing and the flame is lit (for GC-MS).[16] For LC-MS, run instrument diagnostics. 5. Optimize sample concentration; if too dilute, the signal may be too low, if too concentrated, ion suppression can occur.[15]
Poor Peak Shape (Splitting, Tailing, Broadening) 1. Column contamination or degradation. 2. Incompatible mobile phase. 3. Issues with ionization conditions.[15]1. Clean the column or trim the front end.[18] Consider using a guard column. 2. Ensure mobile phase components are miscible and appropriate for the column and analyte. 3. Adjust ion source parameters and gas flows to optimize peak shape.[15]
Retention Time (RT) Shifts 1. Column aging or temperature fluctuations. 2. Changes in mobile phase composition. 3. System not equilibrated.1. Allow sufficient time for the column to equilibrate. Monitor RTs of internal standards in QC samples. 2. Prepare fresh mobile phase and ensure consistent mixing. 3. Inject several QC samples at the beginning of the run to condition the system.[19]
High Background Noise or Baseline Drift 1. Contaminated solvent or mobile phase. 2. Gas leaks in the system. 3. Sample carryover.1. Use high-purity, LC-MS grade solvents.[17] 2. Use an electronic leak detector to check all fittings and connections.[18] 3. Inject blank solvent runs between samples to check for carryover.[17] Optimize the needle wash method.
Mass Accuracy Errors 1. Instrument out of calibration. 2. Contamination or instrument drift.1. Perform regular mass calibration using appropriate standards.[15] It is recommended to recalibrate after every system reboot.[17] 2. Adhere to the manufacturer's maintenance schedule.
Data Processing & Analysis Issues
Problem Possible Causes Troubleshooting Steps & Solutions
Poor Peak Alignment Across Samples 1. Significant retention time drift during the run. 2. Inappropriate alignment algorithm parameters.1. Apply a robust RT correction algorithm based on QC samples before alignment. 2. Adjust the retention time window and m/z tolerance parameters in your processing software.
Incorrect Feature Identification 1. Low-quality MS/MS spectra. 2. Limited or incorrect spectral library.1. Ensure MS/MS data is acquired with sufficient resolution and collision energy. 2. Use multiple points of identification: accurate mass, retention time, and spectral matching against a reliable library.[12] Consider neutral loss identification for modified nucleosides.[12]

Quantitative Data Summary

The following tables summarize quantitative findings related to this compound from published studies.

Table 1: Association of this compound with Ultra-Processed Food Consumption and Chronic Kidney Disease (CKD)

MetaboliteAssociation with Ultra-Processed FoodAssociation with Incident CKD
This compound Significantly AssociatedHigher levels associated with higher risk
MannoseSignificantly AssociatedHigher levels associated with higher risk
GlucoseSignificantly AssociatedHigher levels associated with higher risk
CaffeineSignificantly AssociatedNot significantly associated
TheobromineSignificantly AssociatedNot significantly associated
Data summarized from a study on metabolomic markers of ultra-processed food and incident CKD.[20]

Table 2: Example Fold Change and P-values in Metabolomics Studies

MetaboliteFold Change (FC)p-ValueStudy Context
This compound 0.50.0018Comparison between Hepatocellular Carcinoma (HCC) and Hepatitis C Virus (HCV) patients.[21]
1-Methyladenosine1.40.011Comparison between HCC and HCV patients.[21]
Uric acid0.70.0069Comparison between HCC and HCV patients.[21]
This table provides an example of how quantitative data is typically presented in metabolomics studies.[21]

Experimental Protocols

Protocol 1: Urine Sample Preparation for LC-MS

This protocol provides a general method for preparing urine samples for the analysis of modified nucleosides like this compound.

  • Thawing and Centrifugation : Thaw frozen urine samples on ice. Vortex each sample for 30 seconds. Centrifuge at 4°C for 20 minutes at 16,000 x g to pellet cell debris and particulates.[9]

  • Supernatant Transfer : Carefully transfer the clear supernatant to a new, clean microcentrifuge tube, avoiding the pellet.

  • Internal Standard Spiking : Add an internal standard (IS) solution to each sample. A common choice for modified nucleoside analysis is an isotopically labeled analog or a structurally similar compound not present in the sample, such as isoguanosine.[14]

  • Protein Precipitation/Extraction : Add 4 volumes of a cold (-20°C) organic solvent, such as a 1:1 mixture of methanol:ethanol, to the urine sample.[9]

  • Vortex and Incubate : Vortex the mixture vigorously for 1 minute. Incubate on ice or at -20°C for at least 20 minutes to allow for complete protein precipitation.

  • Final Centrifugation : Centrifuge the samples again at 4°C for 20 minutes at 16,000 x g.

  • Transfer for Analysis : Transfer the final supernatant to an LC vial for analysis.[9]

Protocol 2: General LC-MS/MS Data Acquisition Parameters

These are representative parameters for a targeted or untargeted analysis of this compound. Specific values must be optimized for the instrument in use.

  • Liquid Chromatography (LC):

    • Column: Reversed-phase C18 column or a HILIC column suitable for polar compounds.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic phase to separate analytes.

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Column Temperature: 30 - 40 °C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Can be full scan for untargeted analysis or Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MS/MS Fragmentation: For identification, tandem mass spectrometry (MS/MS) is used, often with Higher-energy Collisional Dissociation (HCD).[12] The fragmentation pattern helps confirm the identity of the nucleoside.

Visualizations

cluster_pre Pre-Analytical & Analytical cluster_post Data Processing & Interpretation sd Study Design sc Sample Collection sd->sc sp Sample Preparation (e.g., Extraction) sc->sp da Data Acquisition (LC-MS) sp->da dp Data Processing (Peak Picking, Alignment) da->dp qc QC Sample Analysis da->qc norm Normalization & QC Filtering dp->norm stat Statistical Analysis (Univariate & Multivariate) norm->stat id Metabolite Identification stat->id interp Biological Interpretation (Pathway Analysis) id->interp qc->norm

Caption: High-level metabolomics data analysis workflow.

start Problem: Low or No MS Signal q1 Check Ionization Spray Is it stable and consistent? start->q1 a1_no Action: Clean/adjust ion source. Re-test. q1->a1_no No q2 Check System Pressure Is it within normal range? q1->q2 Yes a2_no Action: Find and fix leak or blockage. q2->a2_no No q3 Check Sample Prep & Autosampler q2->q3 Yes a3_no Action: Verify sample concentration & injection. q3->a3_no No end Action: Check detector and electronics. q3->end Yes

Caption: Troubleshooting logic for low/no MS signal.

tRNA Transfer RNA (tRNA) mod_tRNA Modified tRNA (contains m2,2G) tRNA->mod_tRNA Methylation degradation RNA Turnover / Degradation mod_tRNA->degradation enzyme tRNA Methyltransferases (e.g., TRM1) enzyme->tRNA m22g Free this compound (m2,2G) degradation->m22g excretion Excreted in Urine / Present in Plasma m22g->excretion

Caption: Biological origin of free this compound.

References

Minimizing sample degradation during N2,N2-Dimethylguanosine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize sample degradation during the analysis of N2,N2-Dimethylguanosine (m2,2G).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound (m2,2G) is a post-transcriptionally modified ribonucleoside, a structural component of transfer RNA (tRNA) and ribosomal RNA (rRNA). As a methylated purine (B94841) nucleoside, its accurate quantification is crucial in various research areas, including cancer biomarker discovery and studies of RNA metabolism. Sample degradation can lead to inaccurate measurements, compromising experimental results and their interpretation.

Q2: What are the primary pathways of this compound degradation?

The primary degradation pathway for this compound that has been identified is enzymatic demethylation. Certain enzymes, such as the AlkB family of proteins, can remove one or both methyl groups, converting m2,2G to N2-methylguanosine (m2G) or guanosine. While less specific information is available for m2,2G, other modified nucleosides can be susceptible to hydrolysis under acidic or alkaline conditions, oxidation, and photodegradation. It is crucial to control these factors during sample handling and analysis.

Q3: What are the optimal short-term and long-term storage conditions for this compound samples?

To ensure sample integrity, proper storage is critical. The following conditions are recommended:

Storage DurationTemperatureAdditional Recommendations
Short-term (up to 1 month) -20°CProtect from light.
Long-term (up to 6 months) -80°CProtect from light. Aliquot samples to avoid repeated freeze-thaw cycles.

Data compiled from general best practices for modified nucleoside storage.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Low or no detectable this compound signal in LC-MS/MS analysis.

Potential Causes and Solutions:

  • Sample Degradation:

    • Improper Storage: Ensure samples have been consistently stored at -80°C for long-term storage and protected from light. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.

    • Suboptimal pH: Maintain a neutral pH during sample preparation and analysis, as extreme pH can lead to hydrolysis of the glycosidic bond.

  • Inefficient Extraction:

    • Protein Precipitation: Ensure complete protein precipitation by using a sufficient volume of cold organic solvent (e.g., acetonitrile (B52724) or methanol) and adequate vortexing.

    • Solid-Phase Extraction (SPE): Check for proper conditioning and equilibration of the SPE cartridge. Ensure the chosen sorbent is appropriate for retaining polar compounds like nucleosides.

  • Mass Spectrometry Issues:

    • Incorrect Mass Transitions: Verify the precursor and product ion m/z values for this compound. The protonated molecule [M+H]+ has a mass of approximately 312.13 Da. A common fragmentation is the loss of the ribose sugar, resulting in a product ion corresponding to the N2,N2-dimethylguanine base at m/z 180.1.

    • Ion Suppression: Matrix effects from co-eluting compounds in the sample can suppress the ionization of m2,2G. Dilute the sample or improve the chromatographic separation to mitigate this. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects.

Issue 2: High variability in this compound quantification between replicate samples.

Potential Causes and Solutions:

  • Inconsistent Sample Preparation:

    • Pipetting Errors: Use calibrated pipettes and ensure accurate and consistent volumes are used throughout the extraction process.

    • Incomplete Vortexing/Mixing: Ensure thorough mixing at each step of the sample preparation to guarantee homogeneity.

  • Chromatographic Inconsistencies:

    • Column Overload: Injecting a sample that is too concentrated can lead to peak broadening and poor reproducibility. Dilute the sample if necessary.

    • Column Degradation: If retention times are shifting and peak shapes are deteriorating, the analytical column may need to be replaced.

  • Instrument Instability:

    • Fluctuating Spray in ESI Source: Check for a stable spray from the electrospray ionization source. An unstable spray can lead to highly variable signal intensity.

    • Detector Saturation: If the signal is too high, it may be saturating the detector. Reduce the sample concentration or injection volume.

Experimental Protocols

Protocol 1: Extraction of this compound from Urine

This protocol is a general guideline and may require optimization for specific experimental needs.

  • Sample Collection: Collect mid-stream urine samples in sterile containers.

  • Centrifugation: Centrifuge the urine at 2000 x g for 10 minutes at 4°C to remove cells and debris.

  • Protein Precipitation:

    • To 100 µL of supernatant, add 400 µL of ice-cold acetonitrile.

    • Vortex thoroughly for 1 minute.

    • Incubate at -20°C for 30 minutes to facilitate protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This is a representative protocol and parameters should be optimized for the specific instrument used.

  • LC Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to elute the analyte, followed by a wash and re-equilibration step.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • MS Detection: Electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions:

    • This compound: Precursor ion (m/z) 312.1 -> Product ion (m/z) 180.1

    • Internal Standard (e.g., ¹⁵N₅-N2,N2-Dimethylguanosine): Precursor ion (m/z) 317.1 -> Product ion (m/z) 185.1

Visualizations

Sample_Degradation_Troubleshooting cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Low or No Signal Low or No Signal Sample Degradation Sample Degradation Low or No Signal->Sample Degradation Inefficient Extraction Inefficient Extraction Low or No Signal->Inefficient Extraction MS Issues MS Issues Low or No Signal->MS Issues High Variability High Variability Inconsistent Prep Inconsistent Prep High Variability->Inconsistent Prep LC Inconsistencies LC Inconsistencies High Variability->LC Inconsistencies Instrument Instability Instrument Instability High Variability->Instrument Instability Check Storage Check Storage Sample Degradation->Check Storage Optimize pH Optimize pH Sample Degradation->Optimize pH Improve Precipitation Improve Precipitation Inefficient Extraction->Improve Precipitation Verify SPE Verify SPE Inefficient Extraction->Verify SPE Confirm Transitions Confirm Transitions MS Issues->Confirm Transitions Address Matrix Effects Address Matrix Effects MS Issues->Address Matrix Effects Calibrate Pipettes Calibrate Pipettes Inconsistent Prep->Calibrate Pipettes Ensure Mixing Ensure Mixing Inconsistent Prep->Ensure Mixing Dilute Sample Dilute Sample LC Inconsistencies->Dilute Sample Replace Column Replace Column LC Inconsistencies->Replace Column Stabilize ESI Stabilize ESI Instrument Instability->Stabilize ESI Check Detector Check Detector Instrument Instability->Check Detector

Caption: Troubleshooting logic for this compound analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Sample Collection (e.g., Urine) B Centrifugation A->B C Protein Precipitation B->C D Supernatant Collection C->D E Drying D->E F Reconstitution E->F G LC Separation (C18 Column) F->G H MS Detection (ESI+) G->H I Data Analysis H->I

Strategies to enhance ionization of N2,N2-Dimethylguanosine in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N2,N2-Dimethylguanosine Ionization in E-MS

Welcome to the technical support center for optimizing the Electrospray Ionization (ESI) Mass Spectrometry (MS) of this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you enhance signal intensity and achieve reliable results.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a low signal for my this compound sample?

A1: Low signal intensity is a common issue and can stem from several factors.[1][2] A systematic approach is best for troubleshooting.[3] Key areas to investigate include:

  • Suboptimal Mobile Phase: The pH and composition of your mobile phase are critical for efficient protonation. This compound is a weakly basic compound, and an acidic mobile phase is generally required to promote the formation of the desired [M+H]⁺ ion.[3][4]

  • Inefficient Ionization Source Parameters: The settings for your ESI source, such as capillary voltage, nebulizing gas pressure, and drying gas temperature, may not be optimized for your specific analyte and flow rate.[5]

  • Adduct Formation: The signal for your target ion can be diluted if the analyte forms adducts with salts, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).[6] This splits the total ion current among multiple species, reducing the intensity of your target [M+H]⁺ peak.[7]

  • Sample Concentration: Your sample may be too dilute, or conversely, too concentrated, which can lead to ion suppression.[1]

  • Instrument Contamination: Contaminants in the sample, mobile phase, or on the ion source itself can interfere with ionization and lead to poor signal-to-noise ratios.[2]

Q2: Which ionization mode, positive or negative, is better for this compound?

A2: Positive ion mode is strongly recommended. This compound has basic nitrogen atoms that are readily protonated to form a positive ion ([M+H]⁺). Acidic mobile phase additives are used to provide a source of protons to facilitate this process.[3][6] While negative mode can be effective for some nucleosides, it is generally not optimal for this compound unless specific derivatization strategies are employed.

Q3: I see multiple peaks like [M+H]⁺, [M+Na]⁺, and [M+K]⁺. How does this affect my signal and how can I fix it?

A3: The presence of multiple adduct ions, particularly sodium (+22 Da) and potassium (+38 Da) adducts, splits your analyte's signal across several peaks, reducing the intensity of the desired protonated molecule ([M+H]⁺).[6][8] This complicates spectra and lowers sensitivity.[8]

Strategies to Minimize Adduct Formation:

  • Use an Acidic Additive: Lowering the mobile phase pH with an acid like formic acid provides an excess of protons, which outcompete sodium and potassium ions for the analyte, driving the equilibrium towards [M+H]⁺ formation.[6]

  • Add Ammonium (B1175870) Acetate (B1210297) or Formate: Adding a small amount of a volatile ammonium salt (e.g., 0.5-10 mM ammonium acetate or formate) can help reduce sodium adducts.[9][10] The ammonium ions can displace sodium ions associated with the analyte. However, higher concentrations may cause ion suppression.[9]

  • Use High-Purity Solvents and Reagents: Ensure your water, acetonitrile, methanol (B129727), and additives are LC-MS grade to minimize salt contamination.

  • Avoid Glassware: Sodium can leach from glass vials.[11] Use polypropylene (B1209903) or other plastic vials and pipette tips whenever possible to reduce sodium contamination.[11]

  • Switch to Acetonitrile: Methanol has been observed to promote a higher degree of sodium adduct formation compared to acetonitrile.[9]

Troubleshooting Guides

Problem 1: Weak or No Signal Intensity

This guide provides a step-by-step process to diagnose and resolve low signal issues.

Workflow for Troubleshooting Low Signal

G A Start: Low/No Signal B Prepare Fresh Standard A->B C Perform Direct Infusion (FIA) B->C D Signal Observed? C->D E Issue is with LC System (Pump, Column, Leaks) D->E Yes F Issue is with MS System D->F No G Check MS Source: 1. Stable Spray? 2. Correct Voltages? 3. Gas Flow On? F->G H Optimize Source Parameters G->H I Optimize Mobile Phase H->I J Problem Resolved I->J

Caption: Troubleshooting workflow for low ESI-MS signal.

Detailed Steps:

  • Verify Instrument Performance: Before troubleshooting your analyte, ensure the mass spectrometer is working correctly.[5]

    • Prepare a Fresh Standard: Prepare a fresh standard of this compound to rule out sample degradation.[3]

    • Direct Infusion: Perform a flow injection analysis (FIA) by infusing the standard directly into the MS, bypassing the LC system.[5]

    • Evaluation: If a stable signal is seen during infusion, the problem is likely with your LC system (leaks, pump issues, blocked column).[3] If no signal is present, the issue lies with the mass spectrometer.[3]

  • Optimize the Ion Source:

    • Visual Check: Visually inspect the ESI needle for a stable, fine spray. An unstable spray is a common cause of signal fluctuation.[5]

    • Systematic Parameter Adjustment: Methodically adjust source parameters one by one. Start with the manufacturer's recommended settings and optimize the following:

      • Capillary/Spray Voltage[5]

      • Nebulizer Gas Pressure[5]

      • Drying Gas Flow Rate and Temperature[5]

Problem 2: Poor Signal Due to Mobile Phase Composition

The choice of mobile phase and additives is arguably the most critical factor for successful ionization of this compound.

Conceptual Effect of Mobile Phase Additives

G cluster_0 ESI Droplet Analyte Analyte (M) Result1 [M+Na]+ Formation (Signal Splitting) Analyte->Result1 Competes with Na+ Result2 [M+H]+ Formation (Enhanced Signal) Analyte->Result2 Promotes Protonation Na Na+ Na->Result1 Proton H+ Proton->Result2 Additive Mobile Phase Additive (e.g., Formic Acid) Additive->Proton Provides Protons

Caption: Role of acidic additives in promoting protonation over sodium adduction.

Mobile Phase Optimization:

  • Recommendation: For positive mode ESI, an acidic mobile phase is essential. Formic acid is an excellent choice as it is volatile and a good proton source.[12]

  • Starting Point: Begin with a mobile phase containing 0.1% formic acid in both the aqueous (A) and organic (B) channels.[3][13] This concentration is effective for protonation without causing significant ion suppression.

  • Solvent Choice: Acetonitrile is often preferred over methanol as the organic solvent because it can lead to less sodium adduct formation.[9]

Experimental Protocols & Data

Protocol 1: General Method Development for this compound

This protocol provides a starting point for LC-MS analysis.

  • Sample Preparation:

    • Prepare a 1 µg/mL stock solution of this compound in 50:50 acetonitrile:water.

    • Prepare serial dilutions for linearity assessment.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30-40 °C.

  • MS Conditions (Positive ESI Mode):

    • Scan Mode: Full Scan (e.g., m/z 100-500) to identify the [M+H]⁺ ion (Expected m/z ~312.15).

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Drying Gas (N2) Temperature: 300 - 350 °C.

    • Drying Gas (N2) Flow: 8 - 12 L/min.

    • Nebulizer Gas (N2) Pressure: 35 - 50 psi.

Data Summary: Impact of Mobile Phase Additives

The following table summarizes the expected impact of different mobile phase additives on the ionization of a weakly basic compound like this compound in positive ESI mode.

Additive (Concentration)Expected [M+H]⁺ Intensity[M+Na]⁺ Adduct FormationChromatographic Peak ShapeOverall Recommendation
None (Neutral pH) Very LowHighPoor to ModerateNot Recommended
0.1% Formic Acid High Low Excellent Highly Recommended [3][12]
0.1% Acetic Acid Moderate to HighLow to ModerateGoodGood Alternative to Formic Acid[12]
5-10 mM Ammonium Acetate ModerateLowGoodRecommended, especially if adducts persist with acid alone[14]
0.1% Formic Acid + 5 mM Ammonium Acetate High to Excellent Very Low Excellent Optimal for reducing stubborn adducts [14][15]

References

Correction for isotopic interference in N2,N2-Dimethylguanosine quantification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N2,N2-Dimethylguanosine (m2(2)G) Analysis

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the correction for isotopic interference during the quantification of this compound (m2(2)G) using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of m2(2)G quantification?

A: Isotopic interference occurs when the mass spectrum of the target analyte, this compound (m2(2)G), overlaps with the mass spectrum of its stable isotope-labeled internal standard (SIL-IS). This overlap is typically caused by the natural abundance of heavy isotopes (like ¹³C, ¹⁵N, ¹⁸O) in the unlabeled m2(2)G molecule, which can create a signal at the same mass-to-charge ratio (m/z) as the SIL-IS.[1][2] This can lead to an overestimation of the analyte's concentration if not properly corrected.

Q2: How does isotopic interference cause my calibration curve to be non-linear?

A: When quantifying using isotope dilution mass spectrometry, a linear response is expected. However, if naturally occurring isotopes from a high concentration of unlabeled m2(2)G contribute to the signal of the SIL-IS, it artificially inflates the internal standard's apparent concentration.[2] This "crosstalk" is concentration-dependent and disproportionately affects points at the higher end of the calibration range, leading to a curve that loses linearity and biases the quantitative results.[2][3]

Q3: My SIL-IS is supposed to be pure. Why am I still seeing interference?

A: Interference can arise from two primary sources. The first is the natural isotopic abundance of the analyte itself, as mentioned in Q1. Even with a perfectly pure SIL-IS, a high concentration of the analyte can produce M+1, M+2, or higher isotopologue peaks that overlap with the signal from the standard.[4] The second source can be the SIL-IS itself; if the synthesis of the standard is incomplete, it may contain a small amount of the unlabeled analyte, which will interfere with quantification, especially at low concentrations.[2][5]

Q4: How can I minimize isotopic interference during method development?

A: The most effective strategy is to use a SIL-IS with a sufficient mass difference from the analyte. For small molecules, incorporating four to six stable isotopes (e.g., ¹³C, ¹⁵N) is typically recommended to shift the mass of the internal standard beyond the natural isotopic envelope of the unlabeled analyte.[5] Additionally, optimizing chromatographic separation can help resolve m2(2)G from other endogenous compounds that might be isobaric (having the same mass) and could interfere with the analysis.[6][7]

Q5: Are there computational methods to correct for this interference?

A: Yes, several mathematical approaches and software tools are available to correct for the contribution of naturally abundant isotopes.[1] These methods typically involve measuring the isotopic distribution of an unlabeled standard and then using this information to calculate and subtract the interference from the signals measured in the unknown samples.[8][9] This process is often referred to as natural abundance correction.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inaccurate quantification, particularly an overestimation of m2(2)G concentration. The M+n isotopologue peaks of the unlabeled m2(2)G are contributing to the signal of the SIL-IS.1. Verify SIL-IS Mass Shift: Ensure the mass difference between your analyte and the SIL-IS is sufficient (ideally >3 Da). If not, consider synthesizing or purchasing a standard with more isotopic labels. 2. Apply Mathematical Correction: Use a natural abundance correction algorithm to subtract the contribution of the analyte's isotopes from the internal standard's signal.[1][8] 3. Monitor an Alternative Ion: In some cases, monitoring a different, less abundant product ion for the SIL-IS can avoid the specific overlap.[5]
Calibration curve is non-linear, especially at higher concentrations. The isotopic interference is concentration-dependent, causing a disproportionate error at the upper end of the curve.1. Use a Non-Linear Fit: Employ a non-linear regression model (e.g., a quadratic or rational function) for the calibration curve, which can more accurately model the relationship in the presence of crosstalk.[2][3] 2. Reduce Concentration Range: If possible, narrow the dynamic range of the calibration curve to a more linear region.
Poor reproducibility and accuracy for low-concentration samples. The SIL-IS may be contaminated with a small amount of unlabeled m2(2)G.1. Assess SIL-IS Purity: Analyze the SIL-IS by itself to check for the presence of the unlabeled analyte. 2. Correct for Impurity: If an impurity is present, its contribution can be measured and mathematically subtracted from the sample measurements.[2]
Interfering peaks are observed at the same retention time as m2(2)G. Co-elution of an isobaric or isomeric endogenous compound.1. Optimize Chromatography: Adjust the LC gradient, change the mobile phase composition, or try a different column chemistry (e.g., HILIC) to resolve the interfering compound from m2(2)G.[6][7] 2. Use High-Resolution MS: If available, high-resolution mass spectrometry can differentiate between m2(2)G and an isobaric interference based on their exact mass.[5]

Quantitative Data Summary

Table 1: Natural Isotopic Abundance of Common Elements This table highlights the source of naturally occurring heavier isotopologues.

ElementIsotopeNatural Abundance (%)Mass (Da)
Carbon¹²C98.9%12.0000
¹³C1.1%13.0034
Hydrogen¹H99.985%1.0078
²H (D)0.015%2.0141
Nitrogen¹⁴N99.63%14.0031
¹⁵N0.37%15.0001
Oxygen¹⁶O99.76%15.9949
¹⁷O0.04%16.9991
¹⁸O0.20%17.9992

Table 2: Example MRM Transitions for m2(2)G Quantification The following are hypothetical but representative MRM (Multiple Reaction Monitoring) transitions for LC-MS/MS analysis. The SIL-IS chosen has a +5 Da mass shift.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zNotes
This compound (Analyte)312.1180.1Corresponds to [M+H]⁺ and the dimethylguanine fragment.
[¹³C₂,¹⁵N₃]-N2,N2-Dimethylguanosine (SIL-IS)317.1185.1The +5 Da shift moves the precursor and fragment ions, reducing interference.

Experimental Protocols

Protocol 1: General Workflow for m2(2)G Quantification by Isotope Dilution LC-MS/MS

This protocol provides a general outline for the quantification of m2(2)G from biological samples.

  • DNA Extraction: Isolate genomic DNA from tissue or cell samples using a suitable commercial kit or standard phenol-chloroform extraction protocol.

  • DNA Quantification: Accurately determine the concentration of the extracted DNA using UV spectrophotometry (e.g., NanoDrop).

  • Internal Standard Spiking: Add a known amount of the SIL-IS (e.g., [¹⁵N₅]-N2-MedG) to each DNA sample.[10] The amount should be chosen to be near the center of the calibration curve range.

  • Enzymatic Hydrolysis:

    • Digest the DNA to constituent nucleosides. A common enzyme cocktail includes nuclease P1 followed by alkaline phosphatase.[10][11]

    • Incubate the mixture at 37°C for the recommended time to ensure complete digestion.

  • Sample Cleanup:

    • Remove enzymes and other proteins to prevent interference and column contamination. This can be achieved by protein precipitation (e.g., with cold acetonitrile) or chloroform (B151607) extraction.[10]

    • Centrifuge the sample and collect the supernatant containing the nucleosides.

    • Dry the supernatant under vacuum and reconstitute in a suitable volume of the initial LC mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Separate the nucleosides using a suitable C18 reverse-phase column with a gradient of water and methanol (B129727) or acetonitrile, typically containing a small amount of formic acid.

    • Analyze the eluent using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

    • Monitor the specific MRM transitions for both the unlabeled m2(2)G and the SIL-IS (as shown in Table 2).

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the SIL-IS.

    • Calculate the peak area ratio (Analyte / SIL-IS).

    • Quantify the amount of m2(2)G in the sample by comparing the area ratio to a standard calibration curve prepared with known concentrations of the analyte and a fixed concentration of the SIL-IS.

    • Apply a correction algorithm for natural isotopic abundance if significant interference is observed.

Visualizations

G Diagram 1: Experimental Workflow for m2(2)G Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing DNA_Extraction 1. DNA Extraction Add_IS 2. Add SIL-Internal Standard DNA_Extraction->Add_IS Digestion 3. Enzymatic Digestion Add_IS->Digestion Cleanup 4. Sample Cleanup Digestion->Cleanup LC_Sep 5. LC Separation Cleanup->LC_Sep MS_Detect 6. MS/MS Detection (MRM) LC_Sep->MS_Detect Integration 7. Peak Integration MS_Detect->Integration Ratio_Calc 8. Calculate Area Ratios Integration->Ratio_Calc Correction 9. Isotopic Interference Correction (If Needed) Ratio_Calc->Correction Quant 10. Final Quantification Correction->Quant

Caption: A general workflow for the quantification of this compound.

G Diagram 2: Principle of Isotopic Interference cluster_main Mass Spectrum View analyte Analyte (m2(2)G) Isotopic Cluster is SIL-IS Signal analyte->is Crosstalk label_interference Analyte's M+2 peak contributes to the SIL-IS signal, causing inaccurate measurement. M0 M+0 M1 M+1 M2 M+2 IS_Peak IS

Caption: Overlap of an analyte's isotopologue peak with the internal standard signal.

G Diagram 3: Troubleshooting Logic for Inaccurate Results problem Inaccurate or Non-Linear Quantification Results check_curve Is Calibration Curve Non-Linear? problem->check_curve check_lc Are there Co-eluting Interfering Peaks? check_curve->check_lc No sol_nonlinear Apply Non-Linear Fit OR Use Correction Algorithm check_curve->sol_nonlinear Yes sol_lc Optimize LC Method (Gradient, Column) check_lc->sol_lc Yes sol_is Verify SIL-IS Purity and Mass Shift check_lc->sol_is No final Re-analyze Samples and Validate Method sol_nonlinear->final sol_lc->final sol_is->final

Caption: A decision tree for troubleshooting common issues in m2(2)G quantification.

References

Technical Support Center: Optimization of Chromatography for Separating N2,N2-Dimethylguanosine from Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the chromatographic separation of N2,N2-Dimethylguanosine (m2,2G) from its isomers. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed methodologies to enhance separation efficiency and accuracy.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound that I need to separate?

A1: The most common isomers of this compound (m2,2G) encountered in biological samples are other methylated guanosines. These include:

  • Positional Isomers: These have the same number of methyl groups but at different positions on the guanine (B1146940) base or the ribose sugar.

    • N2-methylguanosine (m2G)

    • 7-methylguanosine (m7G)

    • 1-methylguanosine (m1G)

    • O6-methylguanosine (m6G)

  • Other Dimethylated Isomers:

    • N2,7-dimethylguanosine (m2,7G)

Separating these isomers is critical as they can have different biological functions and implications in various research areas, including RNA modifications and disease biomarker discovery.

Q2: Which chromatographic techniques are most effective for separating this compound and its isomers?

A2: The two primary HPLC-based techniques recommended for the separation of these closely related polar compounds are:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the method of choice for separating polar compounds like modified nucleosides.[1][2] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which promotes the retention and separation of hydrophilic analytes. HILIC is particularly effective at resolving monomethylated guanosine (B1672433) isomers.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While more challenging for highly polar compounds, RP-HPLC can be optimized to separate this compound and its isomers.[3] This typically involves the use of C18 columns and careful optimization of the mobile phase composition, including pH and the use of ion-pairing reagents.

Q3: How can I improve the resolution between this compound and its isomers in my chromatogram?

A3: Improving resolution requires a systematic approach to optimizing your chromatographic conditions. Key parameters to consider include:

  • Column Selection:

    • For HILIC, consider columns with amide, diol, or unbonded silica (B1680970) stationary phases.

    • For RP-HPLC, a high-quality, end-capped C18 column is a good starting point. Phenyl-based columns can also offer alternative selectivity through π-π interactions.

  • Mobile Phase Composition:

    • Organic Solvent: Acetonitrile (B52724) is the most common organic solvent for both HILIC and RP-HPLC in this application. Varying the percentage of acetonitrile in the mobile phase will significantly impact retention and selectivity.

    • Aqueous Phase and pH: The pH of the aqueous portion of the mobile phase is critical. For these basic compounds, a slightly acidic mobile phase (e.g., using formic acid or ammonium (B1175870) formate) can improve peak shape and selectivity by controlling the ionization state of the analytes and stationary phase.[4]

    • Additives: Buffers like ammonium formate (B1220265) or ammonium acetate (B1210297) are commonly used to control pH and improve peak shape.[4]

  • Gradient Elution: A shallow gradient (a slow change in the mobile phase composition) can often improve the separation of closely eluting peaks.

  • Temperature: Column temperature affects retention times and selectivity. Operating at a controlled, and sometimes sub-ambient, temperature can enhance resolution.

  • Flow Rate: Lowering the flow rate can increase the interaction time between the analytes and the stationary phase, potentially improving resolution, but will also increase the analysis time.

Troubleshooting Guide

Problem 1: Poor peak shape (tailing or fronting) for this compound and its isomers.

  • Possible Cause: Secondary interactions between the basic analytes and residual silanol (B1196071) groups on the silica-based stationary phase.

  • Solution:

    • Use a high-quality, end-capped column to minimize exposed silanol groups.

    • Lower the pH of the mobile phase (e.g., with 0.1% formic acid) to suppress the ionization of silanols.[4]

    • Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.05-0.1%) to block active silanol sites.

  • Possible Cause: Column overload.

  • Solution: Reduce the injection volume or dilute the sample.

  • Possible Cause: The sample is dissolved in a solvent that is stronger than the initial mobile phase.

  • Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.

Problem 2: Co-elution of this compound with one of its isomers.

  • Possible Cause: Insufficient selectivity of the chromatographic system.

  • Solution:

    • Switch Chromatographic Mode: If you are using RP-HPLC, consider switching to HILIC, as it often provides better selectivity for these polar compounds.[1][2]

    • Change Stationary Phase: Try a column with a different chemistry. For example, if using a C18 column, a phenyl-hexyl or a polar-embedded phase might provide the necessary change in selectivity.

    • Optimize Mobile Phase:

      • Systematically vary the pH of the mobile phase.

      • Change the organic modifier (e.g., from acetonitrile to methanol, or a mixture of both in RP-HPLC).

      • For HILIC, adjust the concentration of the aqueous component and the buffer salt.

    • Employ a shallower gradient: This can help to separate closely eluting peaks.

Problem 3: Shifting retention times between runs.

  • Possible Cause: Inadequate column equilibration.

  • Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. HILIC columns, in particular, may require longer equilibration times than RP-HPLC columns.

  • Possible Cause: Fluctuations in mobile phase composition or temperature.

  • Solution:

    • Use a column oven to maintain a constant temperature.

    • Ensure the mobile phase is well-mixed and degassed.

    • Check the HPLC pump for consistent flow rate and pressure.

  • Possible Cause: Column degradation.

  • Solution: If retention times consistently decrease and peak shapes worsen over time, the column may need to be cleaned or replaced.

Experimental Protocols

Protocol 1: HILIC-MS Method for Separation of Methylated Guanosine Isomers

This protocol provides a starting point for the separation of this compound and its isomers using HILIC coupled with mass spectrometry.

1. Sample Preparation:

  • If starting from RNA, perform enzymatic digestion to obtain nucleosides.

  • Dissolve the nucleoside mixture in a solvent compatible with the initial mobile phase conditions (e.g., 90:10 acetonitrile:water).

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC System and Conditions:

  • Column: A HILIC column with an amide-based stationary phase (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate in water, pH 3.0 (adjusted with formic acid).

  • Mobile Phase B: 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 (adjusted with formic acid).

  • Gradient Program:

    Time (min) % B
    0.0 95.0
    10.0 70.0
    12.0 50.0
    12.1 95.0

    | 15.0 | 95.0 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 2 µL.

  • Detection: Mass Spectrometry (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer) with electrospray ionization (ESI) in positive ion mode. Monitor the specific m/z transitions for each isomer.

Protocol 2: RP-HPLC-UV Method for Separation of Methylated Guanosine Isomers

This protocol outlines a reversed-phase method for the separation of this compound and its isomers.

1. Sample Preparation:

  • Follow the same sample preparation steps as in the HILIC protocol, but dissolve the final sample in the initial RP-HPLC mobile phase (e.g., 98:2 water:acetonitrile with buffer).

2. HPLC System and Conditions:

  • Column: A high-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 20 mM Ammonium Acetate in water, pH 5.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % B
    0.0 2.0
    20.0 25.0
    22.0 90.0
    25.0 90.0
    25.1 2.0

    | 30.0 | 2.0 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detector at 254 nm and 280 nm.

Data Presentation

The following tables provide an illustrative example of the type of quantitative data that should be collected to evaluate and compare separation methods. Actual retention times and resolution values will vary depending on the specific instrumentation and conditions used.

Table 1: Illustrative Retention Times (RT) and Resolution (Rs) for HILIC Separation of Guanosine Isomers

CompoundExpected Elution OrderIllustrative RT (min)Illustrative Rs (vs. previous peak)
7-methylguanosine (m7G)15.2-
1-methylguanosine (m1G)26.01.8
N2-methylguanosine (m2G)36.81.6
This compound (m2,2G) 47.51.5
Guanosine (G)58.52.0

Table 2: Illustrative Retention Times (RT) and Resolution (Rs) for RP-HPLC Separation of Guanosine Isomers

CompoundExpected Elution OrderIllustrative RT (min)Illustrative Rs (vs. previous peak)
Guanosine (G)18.1-
7-methylguanosine (m7G)29.52.5
1-methylguanosine (m1G)310.21.4
N2-methylguanosine (m2G)411.01.5
This compound (m2,2G) 512.52.8

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing RNA_Source RNA Source Enzymatic_Digestion Enzymatic Digestion RNA_Source->Enzymatic_Digestion Nucleoside_Mix Nucleoside Mixture Enzymatic_Digestion->Nucleoside_Mix Filtration Filtration (0.22 µm) Nucleoside_Mix->Filtration HPLC_HILIC HPLC/HILIC System Filtration->HPLC_HILIC MS_Detector Mass Spectrometry (Detection & Identification) HPLC_HILIC->MS_Detector Data_Acquisition Data Acquisition MS_Detector->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Isomer_Identification Isomer Identification Peak_Integration->Isomer_Identification Final_Report Final_Report Isomer_Identification->Final_Report Final Report

Caption: Experimental workflow for the separation and analysis of this compound and its isomers.

Troubleshooting_Logic Start Chromatographic Issue (e.g., Poor Resolution) Check_Peak_Shape Assess Peak Shape Start->Check_Peak_Shape Check_Coelution Confirm Co-elution (MS or DAD) Start->Check_Coelution Optimize_Mobile_Phase Optimize Mobile Phase (pH, % Organic, Additives) Check_Peak_Shape->Optimize_Mobile_Phase Tailing/Fronting Check_Coelution->Optimize_Mobile_Phase Confirmed Adjust_Method_Params Adjust Method Parameters (Gradient, Temperature, Flow Rate) Optimize_Mobile_Phase->Adjust_Method_Params Still Poor Good_Separation Achieved Good Separation Optimize_Mobile_Phase->Good_Separation Improved Change_Stationary_Phase Change Stationary Phase (e.g., C18 to Phenyl, or RP to HILIC) Change_Stationary_Phase->Good_Separation Improved Adjust_Method_Params->Change_Stationary_Phase Still Poor Adjust_Method_Params->Good_Separation Improved

Caption: A logical workflow for troubleshooting poor separation of isomers.

References

Reducing matrix effects in N2,N2-Dimethylguanosine LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce matrix effects in the LC-MS/MS analysis of N2,N2-Dimethylguanosine.

Troubleshooting Guide: Reducing Matrix Effects

Matrix effects, primarily ion suppression or enhancement, are a significant challenge in LC-MS/MS bioanalysis, leading to inaccurate quantification. These effects arise from co-eluting endogenous components from the sample matrix (e.g., plasma, urine, tissue homogenates) that interfere with the ionization of the target analyte, this compound. Effective sample preparation is the most critical step to mitigate these effects.

Comparison of Sample Preparation Techniques

The choice of sample preparation method significantly impacts the cleanliness of the final extract and, consequently, the extent of matrix effects. Below is a summary of common techniques and their typical performance for nucleoside analysis.

Sample Preparation MethodPrincipleAnalyte RecoveryMatrix Effect ReductionThroughput
Protein Precipitation (PPT) Proteins are precipitated by adding a water-miscible organic solvent (e.g., acetonitrile (B52724), methanol). The supernatant is then analyzed.85-105%Low to ModerateHigh
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases (aqueous and organic) based on its solubility.70-90%Moderate to HighMedium
Solid-Phase Extraction (SPE) The analyte is selectively adsorbed onto a solid sorbent, while matrix components are washed away. The purified analyte is then eluted.>90%HighLow to Medium

Frequently Asked Questions (FAQs)

Q1: What are the common causes of matrix effects for this compound?

A1: Matrix effects for this compound, a polar molecule, are often caused by co-eluting endogenous compounds from the biological matrix. Key interfering substances include phospholipids, salts, and other polar metabolites.[1][2] In electrospray ionization (ESI), these compounds can compete with this compound for ionization, leading to ion suppression and reduced sensitivity.[1][2]

Q2: Which sample preparation method is best for my this compound analysis?

A2: The optimal method depends on the required sensitivity, sample throughput, and the complexity of the matrix.

  • Protein Precipitation (PPT) is a fast and simple method suitable for high-throughput screening, but it may not provide the cleanest extracts, potentially leading to more significant matrix effects.[3][4]

  • Liquid-Liquid Extraction (LLE) offers a cleaner sample than PPT by separating compounds based on their differential solubility in two immiscible liquids.

  • Solid-Phase Extraction (SPE) is generally considered the most effective method for removing interfering matrix components, providing the cleanest samples and the least matrix effect, which is crucial for high-sensitivity assays.[5][6]

Q3: How can I assess the extent of matrix effects in my assay?

A3: The matrix effect can be quantitatively assessed by comparing the peak area of the analyte in a post-extraction spiked sample (blank matrix extract with analyte added) to the peak area of the analyte in a pure solvent at the same concentration. A value of less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q4: Can I just use a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects?

A4: A SIL-IS is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, thus correcting for signal suppression or enhancement. However, severe ion suppression can reduce the signal of both the analyte and the SIL-IS to a level below the limit of quantification. Therefore, it is always best to minimize matrix effects through optimized sample preparation and chromatography, even when using a SIL-IS.

Q5: What are some key considerations for the chromatographic separation of this compound to reduce matrix effects?

A5: Optimizing the chromatographic conditions is crucial. For a polar compound like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a good alternative to traditional reversed-phase chromatography. HILIC can provide better retention for polar compounds and may offer better separation from interfering phospholipids.[7] Additionally, using a column with a smaller particle size (e.g., UPLC) can improve peak resolution and separation from matrix components.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is a simple and fast method for sample cleanup.

  • Sample Preparation : To 100 µL of plasma or urine sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Precipitation : Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation : Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection : Carefully transfer the supernatant to a new tube without disturbing the protein pellet.

  • Evaporation and Reconstitution : Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis : Vortex the reconstituted sample and inject it into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

This method provides a cleaner sample than PPT.

  • Sample Preparation : To 100 µL of plasma or urine sample, add the internal standard.

  • pH Adjustment : Adjust the sample pH to optimize the partitioning of this compound into the organic phase.

  • Extraction : Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or a mixture of isopropanol (B130326) and dichloromethane).

  • Mixing : Vortex the mixture for 2 minutes to facilitate the extraction of the analyte into the organic layer.

  • Centrifugation : Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Collection : Transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution : Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis : Vortex the reconstituted sample and inject it into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol yields the cleanest samples and is ideal for assays requiring high sensitivity. A mixed-mode cation exchange polymer-based sorbent is often effective for polar compounds like this compound.

  • Conditioning : Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading : Load 100 µL of the pre-treated sample (e.g., plasma diluted with 4% phosphoric acid) onto the cartridge.

  • Washing : Wash the cartridge with 1 mL of 0.1 M acetate buffer, followed by 1 mL of methanol to remove interfering substances.

  • Elution : Elute the this compound with 1 mL of methanol containing 5% ammonium (B1175870) hydroxide.

  • Evaporation and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis : Vortex the reconstituted sample and inject it into the LC-MS/MS system.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Matrix Effects cluster_problem Problem Identification cluster_assessment Matrix Effect Assessment cluster_optimization Optimization Strategy cluster_validation Validation Problem Poor Peak Shape, Low Intensity, or High Variability Assess Perform Post-Extraction Spike Experiment (Compare Matrix vs. Neat Solution) Problem->Assess Check Matrix Effect > 15%? Assess->Check Optimize_SamplePrep Improve Sample Preparation (PPT -> LLE -> SPE) Check->Optimize_SamplePrep Yes Validate Re-Validate Method (Accuracy, Precision, Linearity) Check->Validate No Optimize_Chroma Optimize Chromatography (Gradient, Column, HILIC) Optimize_SamplePrep->Optimize_Chroma Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Optimize_Chroma->Use_SIL_IS Use_SIL_IS->Validate Validate->Optimize_SamplePrep Fails Success Method Acceptable Validate->Success

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

Ion_Suppression_Mechanism Mechanism of Ion Suppression in ESI cluster_source Electrospray Ion Source Droplet Charged Droplet (Analyte + Matrix) Evaporation Solvent Evaporation Droplet->Evaporation Desolvation Analyte_Ion [Analyte+H]+ Evaporation->Analyte_Ion Gas-Phase Ion Formation Matrix_Ion [Matrix+H]+ Evaporation->Matrix_Ion Competition for Charge and Surface Area MS_Inlet Mass Spectrometer Inlet Analyte_Ion->MS_Inlet Reduced Signal Matrix_Ion->MS_Inlet Interference

Caption: Simplified mechanism of ion suppression in electrospray ionization.

References

Technical Support Center: Handling Polymerase Stalling at N2,N2-Dimethylguanosine Sites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with polymerase stalling at N2,N2-Dimethylguanosine (m2,2G) sites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is this compound (m2,2G) and why does it cause polymerase stalling?

This compound (m2,2G) is a modified DNA base where two methyl groups are attached to the exocyclic amine of guanine. This modification can arise from exposure to certain alkylating agents, which are found in some cancer chemotherapeutics and as byproducts of cellular metabolism. The presence of the bulky dimethyl groups in the minor groove of the DNA helix can sterically hinder the progression of DNA polymerases, leading to stalling or dissociation of the polymerase from the DNA template. High-fidelity replicative polymerases, which have a tight active site to ensure accurate DNA replication, are particularly susceptible to stalling at such lesions.[1]

Q2: How do cells typically handle m2,2G lesions during DNA replication?

Cells have evolved a mechanism called translesion synthesis (TLS) to bypass DNA lesions like m2,2G that block replicative polymerases.[2] This process involves specialized TLS polymerases, such as DNA polymerase η (Pol η), which have a more open and flexible active site.[1] This structural feature allows them to accommodate distorted DNA templates and insert a nucleotide opposite the lesion, enabling replication to continue. However, TLS polymerases often have lower fidelity than replicative polymerases, which can sometimes lead to the introduction of mutations. For some N2-alkyl-dG lesions, Pol η has been shown to be involved in their transcriptional bypass.[2][3]

Q3: What is the mutagenic potential of m2,2G?

The mutagenic potential of this compound is not extensively characterized. However, studies on similar N2-alkyl-dG lesions provide some insights. For instance, smaller N2-alkyl-dG adducts have been found to be largely non-mutagenic in E. coli, with error-free bypass being a major outcome.[4][5] In human cells, the bypass of some N2-alkyl-dG lesions can lead to mutations, although this is dependent on the specific lesion and the TLS polymerase involved.[3] For example, transcriptional bypass of certain N2-alkyl-dG lesions by Pol η can result in tandem mutations.[2][3]

Q4: Which type of polymerase should I use for experiments with m2,2G-containing templates?

The choice of polymerase depends on your experimental goal:

  • To study stalling: Use a high-fidelity replicative polymerase (e.g., Klenow fragment (exo-), T7 DNA polymerase, or human DNA polymerase δ). These polymerases are more likely to stall at the m2,2G site, allowing you to study the blockage.

  • To study bypass: Use a translesion synthesis (TLS) polymerase (e.g., DNA polymerase η, ι, or κ). These polymerases are more likely to bypass the lesion, enabling you to study the efficiency and fidelity of nucleotide incorporation opposite m2,2G.

Troubleshooting Guides

Problem 1: Low or no product yield in PCR with an m2,2G-containing template.
  • Polymerase Stalling: The primary cause is likely that your DNA polymerase is stalling at the m2,2G site and failing to complete amplification. Standard high-fidelity polymerases used for PCR are often sensitive to DNA lesions.

  • Suboptimal PCR Conditions: General PCR parameters may not be suitable for a template containing a modified base.

  • Poor Template Quality: The presence of the modification or issues with the template itself can affect amplification.

StrategyDetails
Choose an appropriate polymerase Switch to a polymerase known for better processivity or with some lesion bypass capability. Some commercially available high-fidelity polymerases have been engineered for improved performance on "difficult" templates. Alternatively, a blend of a high-fidelity polymerase and a small amount of a TLS polymerase could be tested.
Optimize PCR cycling conditions Increase extension time: This gives the polymerase more time to bypass the lesion. Try increments of 30-60 seconds per cycle. Lower annealing temperature: This can sometimes help with primer binding near the modified site, but be cautious as it may also increase non-specific amplification. Increase cycle number: Adding 5-10 extra cycles may help amplify the low amount of successfully bypassed product.[6]
Use PCR additives Additives like DMSO (typically 3-5%) or betaine (B1666868) (typically 1-2 M) can help relax the DNA template, potentially making it easier for the polymerase to traverse the m2,2G site.[7]
Check primer design Ensure primers are not located too close to the m2,2G site. Design primers to anneal at least 20-30 base pairs away from the modification.
Verify template integrity Run your template on an agarose (B213101) gel to ensure it is not degraded. The presence of smears could indicate template degradation.
Problem 2: Difficulty in analyzing polymerase stalling products from a primer extension assay.
  • Inefficient stalling: The polymerase may be more efficient at bypassing the lesion than expected, leading to a faint stall band.

  • Multiple stall sites: The polymerase may be stalling at other sequences in the template, obscuring the specific stall at the m2,2G site.

  • Poor resolution on the gel: The gel electrophoresis conditions may not be optimal for resolving the stalled product from the primer or other products.

StrategyDetails
Optimize polymerase and template concentrations Titrate the concentration of the polymerase and the primer-template complex to find the optimal ratio that results in a clear stall product.
Use a high-fidelity polymerase Ensure you are using a polymerase known to be sensitive to DNA lesions to maximize the stalling signal.
Include a control template Run a parallel reaction with an identical template that does not contain the m2,2G modification. This will help you distinguish between sequence-specific pausing and stalling due to the lesion.
Optimize gel electrophoresis Use a high-percentage denaturing polyacrylamide gel (e.g., 15-20%) to achieve single-nucleotide resolution. Adjust the running time and voltage to optimize the separation of your expected product sizes.
Purify the stalled product If the stall band is faint, consider excising it from the gel and purifying the DNA for further analysis.

Quantitative Data Summary

Direct kinetic data for nucleotide incorporation opposite this compound is limited. The following table summarizes representative kinetic parameters for nucleotide incorporation opposite structurally related N2-alkylguanine adducts by different DNA polymerases. This data can serve as a proxy to understand the potential behavior of polymerases at m2,2G sites.

Table 1: Steady-State Kinetic Parameters for Nucleotide Incorporation Opposite N2-Alkylguanine Adducts

PolymeraseLesionIncoming Nucleotidek_cat (s⁻¹)K_m (µM)Catalytic Efficiency (k_cat/K_m) (s⁻¹µM⁻¹)Reference
Human REV1N²-BPGdCTP0.90 ± 0.0299 ± 90.0091[8]
Human REV1Unmodified GdCTP0.87 ± 0.0240 ± 40.0218[8]

Note: N²-BPG (N²-CH₂(6-benzo[a]pyrenyl)-dG) is a bulky N2-guanine adduct. The data suggests that while the maximal rate of incorporation (k_cat) is similar for the modified and unmodified template, the binding affinity for the incoming nucleotide (K_m) is reduced in the presence of the lesion.

Table 2: Bypass Efficiency of N2-Alkyl-dG Lesions in E. coli

LesionBypass Efficiency (%)Predominant TLS Polymerase(s)Reference
N²-Et-dG36.5Pol II, Pol IV, Pol V[4][5]
N²-nBu-dG31.5Pol II, Pol IV, Pol V[4][5]
N²-iBu-dG27.1Pol II, Pol IV, Pol V[4][5]
N²-sBu-dG28.5Pol II, Pol IV, Pol V[4][5]

Note: This data indicates that even in a cellular context with active TLS polymerases, N2-alkyl-dG lesions present a significant block to DNA replication.

Experimental Protocols

Detailed Protocol: Primer Extension Assay to Analyze Polymerase Stalling at an m2,2G Site

This protocol is designed to map the precise location of polymerase stalling on a DNA template containing a site-specific m2,2G lesion.

1. Materials:

  • 5'-radiolabeled primer (e.g., with ³²P)

  • DNA template containing the m2,2G lesion

  • Unmodified control DNA template

  • High-fidelity DNA polymerase (e.g., Klenow fragment (3'→5' exo-))

  • Deoxynucleotide solution mix (dNTPs)

  • 10x Polymerase reaction buffer

  • Stop solution (e.g., 95% formamide, 20 mM EDTA, loading dyes)

  • Denaturing polyacrylamide gel (15-20%)

  • TBE buffer

2. Primer-Template Annealing:

  • Mix the 5'-radiolabeled primer and the m2,2G-containing template DNA in a 1.5:1 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl).

  • Heat the mixture to 95°C for 5 minutes to denature the DNA.

  • Allow the mixture to cool slowly to room temperature to facilitate annealing.

3. Primer Extension Reaction:

  • Prepare the reaction mixture on ice:

    • 10x Polymerase Buffer: 2 µL

    • Annealed Primer-Template: 1 µL (e.g., 100 nM final concentration)

    • dNTPs: 2 µL (e.g., 100 µM final concentration of each)

    • DNA Polymerase: 1 µL (e.g., 10 nM final concentration)

    • Nuclease-free water: to a final volume of 20 µL

  • Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C for Klenow fragment) for a defined time course (e.g., 1, 5, 10, and 20 minutes).

  • Terminate the reactions by adding an equal volume of stop solution.

4. Gel Electrophoresis and Analysis:

  • Denature the samples by heating at 95°C for 5 minutes.

  • Load the samples onto a denaturing polyacrylamide gel.

  • Run a sequencing ladder (e.g., Sanger sequencing reaction using the same primer and an unmodified template) alongside the samples to serve as a size marker.

  • After electrophoresis, expose the gel to a phosphor screen and visualize the bands using a phosphorimager.

  • The position of the prominent band that is shorter than the full-length product will indicate the site of polymerase stalling, which is expected to be immediately before or at the m2,2G lesion.

Visualizations

Stalling_Mechanism cluster_0 High-Fidelity Polymerase cluster_1 Translesion Synthesis (TLS) DNA_Template DNA Template with m2,2G Polymerase High-Fidelity Polymerase DNA_Template->Polymerase Binding Stalling Stalling at m2,2G Polymerase->Stalling Encounters m2,2G Dissociation Polymerase Dissociation Stalling->Dissociation TLS_Polymerase TLS Polymerase (e.g., Pol η) Stalling->TLS_Polymerase Polymerase Switch Bypass Bypass of m2,2G TLS_Polymerase->Bypass Replication_Continues Replication Continues Bypass->Replication_Continues

Caption: Mechanism of polymerase stalling at m2,2G and bypass by TLS.

Troubleshooting_Workflow Start Low/No PCR Product with m2,2G Template Check_Polymerase Is the polymerase suitable for modified templates? Start->Check_Polymerase Change_Polymerase Switch to a more processive or TLS polymerase Check_Polymerase->Change_Polymerase No Optimize_Cycling Optimize Cycling Conditions Check_Polymerase->Optimize_Cycling Yes Change_Polymerase->Optimize_Cycling Increase_Extension Increase Extension Time Lower Annealing Temp Increase Cycle Number Optimize_Cycling->Increase_Extension No Improvement Success Successful Amplification Optimize_Cycling->Success Improvement Additives Use PCR Additives (DMSO, Betaine) Increase_Extension->Additives Review_Primers Review Primer Design Additives->Review_Primers No Improvement Additives->Success Improvement Review_Primers->Success After Redesign

Caption: Troubleshooting workflow for low PCR yield with m2,2G templates.

References

Technical Support Center: Synthesis of N2,N2-Dimethylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of synthetic N2,N2-Dimethylguanosine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete activation of the C2 position (e.g., in the 2-chloroguanosine route).2. Inactive dimethylamine (B145610) reagent.3. Insufficient reaction temperature or time.4. Poor quality starting materials.1. Ensure complete conversion to the 2-chloro or other activated intermediate by TLC or LC-MS monitoring. Increase equivalents of the activating agent if necessary.2. Use a fresh bottle of dimethylamine solution or gas. For solutions, titrate to confirm concentration.3. Optimize reaction temperature and time. For displacement with dimethylamine, heating in a sealed vessel may be required.4. Verify the purity of starting guanosine (B1672433) and other reagents by NMR or other appropriate analytical methods.
Multiple Products Observed (Poor Selectivity) 1. Methylation at other positions (N1, N7, O6, or ribose hydroxyls) if using a direct methylation approach.2. Incomplete protection of hydroxyl groups on the ribose sugar.3. Side reactions of the activating group.1. Employ a synthesis strategy involving an activated precursor (e.g., 2-chloroguanosine) rather than direct methylation of guanosine.2. Ensure complete protection of the 2', 3', and 5' hydroxyl groups using protecting groups like TBDMS or acetyl groups. Monitor protection reaction to completion.3. Use milder activating agents or optimize reaction conditions to minimize side reactions.
Difficult Purification 1. Co-elution of the product with starting material or byproducts.2. Presence of highly polar impurities.3. Product instability on silica (B1680970) gel.1. Optimize the mobile phase for column chromatography. A gradient elution may be necessary. Consider reverse-phase HPLC for challenging separations.2. A preliminary aqueous workup or precipitation may help remove highly polar impurities before chromatography.3. If the product is unstable on silica, consider using a different stationary phase (e.g., alumina) or opt for purification by recrystallization or preparative HPLC.
Product Degradation 1. Harsh deprotection conditions (e.g., strongly acidic or basic).2. Presence of residual catalysts or reagents.1. Use milder deprotection reagents or conditions. For example, use TBAF for silyl (B83357) deprotection at controlled temperatures.2. Ensure thorough quenching and workup procedures to remove all reactive species before final purification and storage.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound with high yield and purity?

A1: A multi-step synthesis starting from a protected guanosine derivative is generally more reliable than direct methylation. A common and effective strategy involves the protection of the ribose hydroxyls, activation of the C2 position (e.g., conversion to 2-fluoro or 2-chloro-guanosine), followed by nucleophilic substitution with dimethylamine, and subsequent deprotection. This approach offers better control and minimizes side reactions.

Q2: How can I avoid methylation at the N7 position of the guanine (B1146940) base?

A2: N7 methylation is a common side reaction, especially with direct methylation methods using agents like dimethyl sulfate. The multi-step synthesis approach using an activated C2 intermediate (like 2-chloroguanosine) and dimethylamine as the nucleophile avoids the use of strong, non-specific methylating agents, thus preventing N7 methylation.

Q3: What are the best practices for purifying this compound?

A3: Purification is typically achieved by silica gel column chromatography. A gradient elution with a solvent system like dichloromethane/methanol is often effective. For very high purity requirements, reverse-phase HPLC can be employed. It is crucial to monitor fractions by TLC or LC-MS to ensure proper separation.

Q4: How do I confirm the identity and purity of my final product?

A4: The identity of this compound should be confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). Purity can be assessed by HPLC.

Experimental Protocols

Protocol 1: Synthesis via 2-Chloroguanosine Intermediate (A Multi-step Approach)

This protocol involves the protection of guanosine, conversion to a 2-chloro intermediate, reaction with dimethylamine, and deprotection.

Step 1: Protection of Guanosine Hydroxyls

  • Detailed methodology for this step can be found in standard organic chemistry literature. A common method involves reacting guanosine with a silylating agent like tert-Butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole (B134444) in DMF.

Step 2: Conversion to 2-Chloro-2',3',5'-tris-O-(tert-butyldimethylsilyl)guanosine

  • The protected guanosine is then chlorinated at the C2 position.

Step 3: Reaction with Dimethylamine

  • Dissolve the 2-chloro intermediate in a suitable solvent like isopropanol (B130326) in a sealed pressure vessel.

  • Add an excess of dimethylamine (as a solution in ethanol (B145695) or THF, or as condensed gas).

  • Heat the reaction mixture at a temperature range of 80-120°C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

Step 4: Deprotection

  • Dissolve the crude product from Step 3 in THF.

  • Add a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Quench the reaction and purify the crude this compound by silica gel chromatography.

Visualizations

Synthesis_Pathway cluster_protection Protection cluster_activation Activation cluster_substitution Substitution cluster_deprotection Deprotection Guanosine Guanosine Protected_G Protected Guanosine (e.g., TBDMS protected) Guanosine->Protected_G Protecting Agent (e.g., TBDMSCl) Chloro_G 2-Chloro Protected Guanosine Protected_G->Chloro_G Chlorinating Agent (e.g., POCl3) Dimethyl_G_Protected Protected this compound Chloro_G->Dimethyl_G_Protected Dimethylamine Final_Product This compound Dimethyl_G_Protected->Final_Product Deprotecting Agent (e.g., TBAF)

Caption: Synthetic pathway for this compound.

Experimental_Workflow Start Start: Guanosine Protection 1. Protect Hydroxyls (e.g., TBDMSCl) Start->Protection Activation 2. C2 Activation (e.g., Chlorination) Protection->Activation Substitution 3. Nucleophilic Substitution (with Dimethylamine) Activation->Substitution Deprotection 4. Deprotection of Hydroxyls (e.g., TBAF) Substitution->Deprotection Workup 5. Aqueous Workup Deprotection->Workup Purification 6. Purification (Column Chromatography/HPLC) Workup->Purification Analysis 7. Characterization (NMR, MS) Purification->Analysis End End: Pure this compound Analysis->End

Caption: Experimental workflow for synthesis and purification.

Troubleshooting_Flowchart Start Low Yield or Impure Product? Check_Reaction Check Reaction Completion (TLC/LC-MS) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Optimize_Conditions Optimize: Time, Temp, Reagents Incomplete->Optimize_Conditions Multiple_Products Multiple Products? Complete->Multiple_Products Optimize_Conditions->Start Check_Purification Evaluate Purification Method Optimize_Purification Optimize Chromatography/Recrystallization Check_Purification->Optimize_Purification Yes_Multi Yes Multiple_Products->Yes_Multi Yes No_Multi No Multiple_Products->No_Multi No Check_Protection Verify Protection Step Yes_Multi->Check_Protection No_Multi->Check_Purification Check_Protection->Start Final_Product Improved Yield/Purity Optimize_Purification->Final_Product

Quality control measures for N2,N2-Dimethylguanosine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on quality control measures and troubleshooting for the analysis of N2,N2-Dimethylguanosine (m2,2G).

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for releasing this compound from RNA for LC-MS analysis?

A1: Enzymatic hydrolysis is the gold standard for releasing nucleosides from RNA without degradation. A common and effective method involves a two-step digestion process.[1][2][3][4][5]

Experimental Protocol: Enzymatic Hydrolysis of RNA [1]

  • RNA Preparation: Isolate total RNA from your sample using a standard method like TRIzol extraction. Ensure the RNA is free of contaminants.

  • Initial Digestion:

    • In a microcentrifuge tube, combine up to 2.5 µg of RNA with 2 µL of nuclease P1 solution (0.5 U/µL) and 2.5 µL of 200 mM HEPES buffer (pH 7.0).

    • Bring the total volume to 22.5 µL with nuclease-free water.

    • Incubate at 37°C for 3 hours.

  • Second Digestion:

    • Add 0.5 µL of bacterial alkaline phosphatase (BAP).

    • Incubate at 37°C for an additional 1 hour.

  • Sample Filtration (Optional but Recommended): To remove enzymes that can contaminate the LC-MS system, filter the digested sample using a 10 kDa molecular weight cutoff (MWCO) filter. Be aware that hydrophobic modified nucleosides can sometimes adhere to certain filter materials.[4][6]

  • Analysis: The resulting solution containing the individual nucleosides is now ready for LC-MS/MS analysis.

Q2: What are the recommended storage conditions for this compound standards and samples?

Q3: What are the typical LC-MS/MS parameters for this compound analysis?

A3: The analysis is typically performed using a reverse-phase C18 column with a gradient elution. The mass spectrometer is operated in positive ion mode using multiple reaction monitoring (MRM).

Table 1: Example LC-MS/MS Parameters for this compound Analysis

ParameterRecommended Setting
Liquid Chromatography
ColumnC18 reversed-phase (e.g., 2.1 mm x 150 mm, 3.5 µm)[8]
Mobile Phase A5.3 mM Ammonium (B1175870) Acetate (B1210297) in Water, pH 5.3[9]
Mobile Phase BAcetonitrile/Water (60:40) with 5.3 mM Ammonium Acetate[9]
Flow Rate100 µL/min[9]
Column Temperature40 °C[9]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)[8]
Precursor Ion (m/z)312.1[8]
Product Ion (m/z)180.1 (corresponding to the dimethylguanine base)[8]
Collision EnergyOptimization required, typically in the range of 10-25 eV

Note: These are starting parameters and should be optimized for your specific instrument and experimental conditions.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

dot

Caption: Troubleshooting logic for poor peak shape.

Detailed Troubleshooting Steps:

  • If all peaks are affected:

    • Column Contamination: A buildup of matrix components on the column frit or head can distort the flow path. Try flushing the column with a strong solvent or, if permissible for the column type, reverse flushing. If the problem persists, the column may need to be replaced.

    • Injection Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Ensure the sample solvent is as close in composition to the starting mobile phase as possible.

  • If only the this compound peak (or a few peaks) are affected:

    • Secondary Interactions: The analyte may be interacting with active sites on the stationary phase. Modifying the mobile phase, such as adjusting the pH or adding a competing agent, can mitigate these interactions.

    • Co-elution: An interfering compound from the matrix may be co-eluting with your analyte. Optimize the chromatographic gradient to improve separation.

Issue 2: Inaccurate Quantification (High Variability or Poor Recovery)

dot

Caption: Troubleshooting logic for inaccurate quantification.

Detailed Troubleshooting Steps:

  • Use of a Stable Isotope Labeled Internal Standard (SIL-IS): The use of a SIL-IS for this compound is highly recommended to correct for variability in sample preparation, injection volume, and matrix effects.[4][6] If you are not using one, implementing it is the first step towards more accurate quantification.

  • Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate results.

    • Improve Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

    • Modify Chromatography: Adjust the LC gradient to separate this compound from the interfering compounds.

  • Calibration Curve Issues:

    • Calibrant Stability: As mentioned in the FAQs, modified nucleoside standards can be unstable. Prepare fresh calibration standards regularly.

    • Linearity and Range: Ensure your calibration curve is linear over the concentration range of your samples and that your sample concentrations fall within this range.

Table 2: Quality Control Acceptance Criteria for Calibration Curve

ParameterAcceptance Criteria
Correlation Coefficient (r²)≥ 0.99
Calibrator AccuracyWithin ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ)
Calibrator Precision (%CV)≤ 15% (≤ 20% for LLOQ)

Experimental Workflows

dot

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing RNA_Isolation RNA Isolation (from cells/tissue) or Urine Collection Spike_IS Spike with Stable Isotope Labeled Internal Standard RNA_Isolation->Spike_IS Enzymatic_Digestion Enzymatic Hydrolysis Spike_IS->Enzymatic_Digestion Protein_Precipitation Protein Precipitation / Filtration Enzymatic_Digestion->Protein_Precipitation LC_Separation Liquid Chromatography (C18 Column) Protein_Precipitation->LC_Separation MS_Detection Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification

Caption: General experimental workflow for this compound analysis.

This workflow outlines the key stages from sample collection to final quantification, providing a high-level overview of the entire analytical process. Each step has its own set of quality control considerations that are crucial for obtaining reliable and reproducible results.

References

Validation & Comparative

A Comparative Guide to N2,N2-Dimethylguanosine and N2-Methylguanosine in tRNA Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Post-transcriptional modifications of transfer RNA (tRNA) are crucial for their structure, stability, and function in protein synthesis. Among the more than 100 known modifications, N2-methylguanosine (m2G) and N2,N2-dimethylguanosine (m2,2G) are conserved modifications found across all domains of life, playing critical roles in maintaining the fidelity of the translation process.[1][2] This guide provides an objective comparison of m2G and m2,2G, focusing on their biosynthesis, structural impact, and functional consequences in tRNA, supported by experimental data and methodologies.

Biosynthesis and Location

Both m2G and m2,2G are formed by the enzymatic transfer of methyl groups from the donor molecule S-adenosyl-L-methionine (SAM).[3] The dimethylated form, m2,2G, is typically synthesized sequentially, with m2G serving as its precursor.[4]

  • N2-Methylguanosine (m2G): This modification is installed by various tRNA methyltransferases (MTases). For instance, in humans, the TRMT11-TRMT112 complex methylates guanosine (B1672433) at position 10 (G10), while the THUMPD3-TRMT112 complex modifies G6.[5][6]

  • This compound (m2,2G): This modification is primarily catalyzed by the Trm1 family of enzymes (TRMT1 in humans).[7][8] The TRMT1 enzyme is responsible for the dimethylation of guanosine at position 26 (G26) in both cytosolic and mitochondrial tRNAs.[7][8][9] The reaction proceeds through a monomethylated (m2G) intermediate.[9]

These modifications are predominantly found in the core of the tRNA molecule, at the junction between stem-loops, where they are critical for maintaining the L-shaped tertiary structure.[1][2]

  • m2G is found at positions 6, 7, and 10.[1][6]

  • m2,2G is most prominently found at position 26, in the bend between the D-arm and the anticodon stem.[10][11]

Biosynthesis_Pathway cluster_G26 Modification at Position 26 cluster_G10 Modification at Position 10 G26 Guanosine (G26) m2G26 N2-Methylguanosine (m2G26) G26->m2G26 TRMT1 SAH1 SAH m22G26 This compound (m2,2G26) m2G26->m22G26 TRMT1 SAH2 SAH G10 Guanosine (G10) m2G10 N2-Methylguanosine (m2G10) G10->m2G10 TRMT11 SAH3 SAH SAM1 SAM SAM1->G26 SAM2 SAM SAM2->m2G26 SAM3 SAM SAM3->G10

Caption: Biosynthesis of m2G and m2,2G at key tRNA positions.

Comparative Impact on tRNA Structure and Function

The addition of one versus two methyl groups to the exocyclic amine of guanosine has profound and distinct consequences for tRNA structure, particularly its base-pairing properties.

FeatureN2-Methylguanosine (m2G)This compound (m2,2G)
Location Positions 6, 7, 10, 26 (as precursor)[1][4]Primarily position 26, also 10 and 27 in some species[10][12]
Base Pairing Can still form canonical Watson-Crick base pairs with Cytosine (C).[1] Can also form non-canonical pairs with Uracil (U) and Adenine (A).[1]Disrupts Watson-Crick pairing with C.[1][11] Can form non-canonical pairs with A and U.[1] Forces a more stable imino-hydrogen bonded form with A.[10][11]
Structural Role Contributes to the stability of the D-loop and overall tRNA folding.[13] Augments the stabilizing effect of other modifications like m1A9.[1]Crucial for preventing alternative, non-functional tRNA conformations by blocking G26 from pairing with other residues like C11.[7][10][14] Acts as an "RNA chaperone" to ensure correct folding.[10]
Functional Impact Absence impairs protein synthesis.[6] Works synergistically with other m2G modifications to ensure optimal translation.[6]Absence leads to decreased global protein synthesis, reduced cellular proliferation, and temperature sensitivity in yeast.[7][11] Increases the efficiency of suppressor tRNAs in decoding stop codons.[15]
Disease Link Less directly linked, but part of the modification network essential for cellular health.Defects in the m2,2G-installing enzyme TRMT1 are linked to intellectual disability in humans.[7][8]

The primary role of these modifications, particularly m2,2G, is to ensure the correct L-shaped tertiary structure of tRNA.

  • m2G: While m2G:C base pairs are considered isoenergetic to standard G:C pairs, the presence of the methyl group adds hydrophobicity, which can stabilize local tRNA structure.[13][16]

  • m2,2G: The dual methylation at position 26 is a critical structural determinant. By preventing the formation of an incorrect base pair between G26 and C11, it forces the tRNA into its active conformation.[7][16] This modification is essential for stabilizing the "hinge" region between the D-arm and the anticodon arm, which is vital for the overall tRNA architecture.[11][16] The absence of m2,2G at position 26 can lead to misfolding and subsequent degradation of the tRNA.[7][16]

Caption: Common locations of m2G and m2,2G in the tRNA cloverleaf.

Experimental Protocols & Detection

The identification and quantification of m2G and m2,2G are essential for studying their function. Several robust methods are employed by researchers.

MethodPrincipleApplication
HPLC-Mass Spectrometry (HPLC-MS) Total tRNA is digested into individual nucleosides, which are then separated by high-performance liquid chromatography and identified by mass spectrometry based on their unique mass-to-charge ratio.[1]Gold standard for accurate quantification of the absolute levels of m2G and m2,2G in a total tRNA sample.
Primer Extension Analysis A radiolabeled or fluorescently labeled DNA primer is annealed to a specific tRNA. A reverse transcriptase extends the primer, but the process is often blocked or paused at the site of a bulky modification like m2,2G. The size of the resulting cDNA fragment reveals the modification's location.[7]Used to map the specific location of m2,2G on a known tRNA sequence. The presence of m2G does not typically block reverse transcriptase.[8]
Gene Knockout/RNAi with Functional Assays The gene for the modifying enzyme (e.g., TRMT1) is knocked out or its expression is silenced. The functional consequences, such as changes in protein synthesis rates or stress sensitivity, are then measured.[7][8]Used to determine the in vivo biological function of the modification by observing the phenotype upon its absence.

The following workflow illustrates the primer extension method used to confirm the loss of the m2,2G modification in TRMT1-deficient cells.

Primer_Extension_Workflow cluster_WT Wild-Type (WT) Sample cluster_KO TRMT1 Knockout (KO) Sample start Isolate Total RNA (from Wild-Type and Knockout Cells) primer_anneal Anneal Fluorescently Labeled DNA Primer to Target tRNA start->primer_anneal rt_step Reverse Transcription Reaction (Enzyme extends primer to create cDNA) primer_anneal->rt_step gel_electro Denaturing Gel Electrophoresis (Separates cDNA fragments by size) rt_step->gel_electro wt_result Result: Strong band appears at G26+1, indicating RT stop due to m2,2G modification. rt_step->wt_result ko_result Result: Full-length cDNA product observed. The band at G26+1 is absent or reduced. rt_step->ko_result imaging Fluorescent Imaging of Gel gel_electro->imaging end Analysis: Compare band patterns between WT and KO samples imaging->end

Caption: Workflow for detecting m2,2G via primer extension analysis.

Conclusion

While both N2-methylguanosine and this compound are integral to tRNA function, they play distinct and complementary roles. m2G acts as a subtle stabilizer and a key intermediate, capable of maintaining standard base-pairing rules. In contrast, m2,2G serves as a powerful structural determinant, actively preventing tRNA misfolding by disrupting canonical base pairing at critical positions. Its role as an "RNA chaperone" is essential for the structural integrity of a large subset of tRNAs, and its absence has significant consequences for translation and cellular health, as evidenced by its link to human disease. Understanding the nuanced differences between these two modifications is critical for research into the epitranscriptome and for the development of novel therapeutics targeting protein synthesis pathways.

References

Comparative Analysis of N2,N2-Dimethylguanosine (m22G) Levels in Healthy vs. Diseased States

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N2,N2-Dimethylguanosine (m22G) is a post-transcriptionally modified nucleoside, primarily originating from the enzymatic modification of guanosine (B1672433) in transfer RNA (tRNA).[1][2] The modification is catalyzed by specific methyltransferases.[1][2] These modifications are crucial for maintaining the structural stability and function of tRNA, thereby ensuring the accuracy and efficiency of protein synthesis.[3][4] When tRNA molecules are degraded as part of normal cellular turnover, these modified nucleosides are released and excreted, primarily in urine.[5] In states of accelerated cellular proliferation or metabolic disruption, such as cancer, tRNA turnover increases, leading to elevated levels of m22G and other modified nucleosides in biological fluids.[5][6] This characteristic makes m22G a potential biomarker for various pathological conditions.[7][8][9]

This guide provides a comparative analysis of m22G levels in healthy versus various diseased states, details the experimental protocols for its quantification, and illustrates the underlying biological pathways.

Data Presentation: m22G Levels in Health and Disease

The following table summarizes the observed changes in this compound levels across different pathological conditions compared to healthy controls.

Diseased StateBiological SampleChange in m22G LevelKey Findings and CorrelationsReferences
Various Cancers UrineIncreased Elevated excretion was noted in at least half of the patients studied with various malignancies compared to normal controls, reflecting increased tRNA turnover.[5][5][10]
Breast Carcinoma UrineIncreased Elevated levels were observed in 35.1% of patients with metastatic disease and 21.4% of preoperative and postoperative N+ patients.[11] However, the levels did not correlate with specific organ involvement or chemotherapy response.[11][11]
Kidney Cancer UrineDecreased In a nested case-control study, lower levels of urinary N2,N2-dimethylguanine were associated with kidney cancer risk.[12]
Chronic Kidney Disease (CKD) / Uremia SerumIncreased Higher serum levels of m22G were associated with a higher risk of incident CKD.[13] It is known to accumulate in the serum of uremic patients.[14][13][14]
Type 2 Diabetes PlasmaIncreased Metabolomic profiling associated higher plasma m22G levels with diets having higher inflammatory and insulinemic potential, which are linked to an increased risk of type 2 diabetes.[15]

Signaling Pathways and Biomarker Origin

The presence of m22G in biofluids is a direct consequence of tRNA metabolism. The modification is installed by methyltransferase enzymes and released during tRNA degradation, a process that can be accelerated in disease.

tRNA_Metabolism cluster_0 tRNA Maturation (in Nucleus/Mitochondria) cluster_1 Cellular Turnover & Disease Impact tRNA Precursor tRNA m22G_tRNA Mature tRNA (with m22G) tRNA->m22G_tRNA Methylation TRMT1 tRNA Methyltransferase (e.g., TRMT1) TRMT1->tRNA SAM SAM (Methyl Donor) SAM->TRMT1 Degradation tRNA Degradation m22G_tRNA->Degradation Cellular Turnover m22G_free Free m22G Degradation->m22G_free Disease Increased Cell Proliferation (e.g., Cancer, Inflammation) Disease->Degradation Accelerates Biofluids Excretion into Biofluids (Urine, Serum) m22G_free->Biofluids

Caption: Biogenesis of m22G via tRNA modification and its release upon cellular turnover.

Experimental Protocols

The quantification of this compound in biological samples is predominantly achieved using separation techniques coupled with mass spectrometry.[16] This approach offers high sensitivity and specificity, which are essential for accurate biomarker analysis.[16][17]

Key Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Collection and Preparation:

    • Biological samples (urine or serum/plasma) are collected from healthy and diseased cohorts.[18]

    • For serum/plasma, proteins are typically precipitated using an organic solvent (e.g., methanol). The supernatant containing small molecule metabolites is collected.[18]

    • Urine samples may be used directly after dilution or subjected to a solid-phase extraction (SPE) cleanup step to remove interfering substances.

  • Chromatographic Separation:

    • The prepared sample extract is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.[16]

    • A reversed-phase C18 column is commonly used to separate the metabolites based on their hydrophobicity.[14]

    • A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is employed to resolve m22G from other nucleosides and matrix components.

  • Mass Spectrometry Detection and Quantification:

    • The eluent from the chromatography column is introduced into the ion source (typically Electrospray Ionization, ESI) of a mass spectrometer.[19]

    • The mass spectrometer, often a triple quadrupole (QqQ) or high-resolution instrument (e.g., Q-TOF, Orbitrap), is operated in Multiple Reaction Monitoring (MRM) mode for quantification or full scan mode for identification.[18]

    • For m22G, specific precursor-to-product ion transitions are monitored to ensure specificity and sensitivity.

    • Quantification is achieved by comparing the peak area of m22G in the sample to that of a standard curve generated from known concentrations of an m22G analytical standard.

The following diagram illustrates a generalized workflow for the analysis of m22G.

Experimental_Workflow cluster_sample Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing Collect 1. Sample Collection (Urine, Serum) Prepare 2. Sample Preparation (Protein Precipitation / Dilution) Collect->Prepare HPLC 3. Chromatographic Separation (HPLC / UPLC) Prepare->HPLC MS 4. Mass Spectrometry (ESI-MS/MS) HPLC->MS Detect 5. Peak Detection & Integration MS->Detect Quantify 6. Quantification (vs. Standard Curve) Detect->Quantify Stats 7. Statistical Analysis (Healthy vs. Diseased) Quantify->Stats

Caption: General experimental workflow for quantification of m22G in biological samples.

References

Validating the Role of N2,N2-Dimethylguanosine in Translation: A Comparative Guide on Efficiency and Fidelity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The post-transcriptional modification of transfer RNA (tRNA) is a critical layer of gene expression regulation, ensuring the proper folding, stability, and function of these adaptor molecules. Among the over 100 known modifications, N2,N2-dimethylguanosine (m2,2G) is a highly conserved modification found in the majority of eukaryotic tRNAs. This guide provides an objective comparison of translation in the presence and absence of m2,2G, presenting experimental data that illuminates its primary role in maintaining tRNA stability and translation efficiency rather than directly preventing reading frame errors.

The Molecular Role of m2,2G in tRNA Structure

This compound is typically found at position 26 in the D-stem of tRNA, a region crucial for the molecule's correct L-shaped tertiary structure. The modification is catalyzed by the TRMT1 (tRNA methyltransferase 1) enzyme, which sequentially adds two methyl groups to the guanosine (B1672433) base.

The primary function of m2,2G is structural. By eliminating the hydrogen bond donor capacity of the guanine (B1146940) base, the m2,2G modification prevents the formation of an incorrect G-C base pair within the D-stem.[1] Instead, it helps to stabilize the canonical m2,2G26:A44 base pair, which is essential for the correct folding and structural integrity of the tRNA molecule.[1] This role has led to m2,2G being considered an "RNA chaperone" that prevents tRNA from misfolding into inactive conformers.[1][2] In the absence of TRMT1, and therefore m2,2G, cells exhibit a significant loss of this modification across both cytoplasmic and mitochondrial tRNAs.[3][4]

G cluster_0 TRMT1-Catalyzed Methylation G26 Guanosine-26 (on pre-tRNA) m2G26 N2-methylguanosine (m2G) G26->m2G26  TRMT1 + SAM m22G26 This compound (m2,2G) m2G26->m22G26  TRMT1 + SAM

Figure 1: Biosynthesis of this compound (m2,2G) at position 26 of tRNA by the TRMT1 enzyme.

Performance Comparison: Translation Efficiency in Wild-Type vs. TRMT1-Deficient Cells

While tRNA modifications in the anticodon loop are known to be crucial for preventing translational frameshifting, the role of body modifications like m2,2G appears to be more nuanced. Experimental data from studies using TRMT1 knockout (KO) human cell lines indicate that the absence of m2,2G does not lead to an increase in reading frame errors, but rather to a significant decrease in overall translation efficiency. This is primarily due to the reduced stability of specific tRNAs that rely on m2,2G for their correct structure.

Recent studies have shown that in TRMT1-KO cells, the levels of tyrosine and serine tRNAs are particularly diminished.[5] This tRNA instability leads to a lower rate of translation for their corresponding codons. This effect was quantified using a luciferase-based reporter system containing stretches of serine or tyrosine codons.

Table 1: Comparison of Translation Efficiency for Serine and Tyrosine Codons

Cell Line GenotypeReporter ConstructRelative Translation Efficiency (%)Fold Change (vs. Wild-Type)Reference
Wild-Type (WT)12x Serine Codons100% (Normalized)1.0[5]
TRMT1 Knockout (KO)12x Serine Codons~60%~0.6[5]
Wild-Type (WT)12x Tyrosine Codons100% (Normalized)1.0[5]
TRMT1 Knockout (KO)12x Tyrosine Codons~55%~0.55[5]

Note: Values are approximated from published data for illustrative purposes.

Furthermore, broader analyses confirm a general reduction in protein synthesis. Studies using puromycin (B1679871) incorporation assays, which measure global translation, show a distinct decrease in nascent polypeptide chain synthesis in TRMT1-deficient cells compared to wild-type controls.[3]

G cluster_0 Molecular Cascade cluster_1 Alternative Pathway (Deficiency) A TRMT1-mediated m2,2G Modification B Correct tRNA Tertiary Structure A->B Ensures C tRNA Stability (e.g., tRNA-Tyr, tRNA-Ser) B->C Maintains D Sufficient Pool of Functional aa-tRNA C->D Provides E Efficient Codon Recognition & Ribosome Translocation D->E Enables F Optimal Translation Efficiency E->F Leads to A_neg Absence of TRMT1 (No m2,2G) C_neg tRNA Instability & Degradation A_neg->C_neg D_neg Depleted Pool of Specific aa-tRNAs C_neg->D_neg F_neg Reduced Translation Efficiency & Global Synthesis D_neg->F_neg

Figure 2: Logical flow demonstrating the role of m2,2G in translation efficiency.

Alternative Fidelity Mechanisms

While m2,2G contributes indirectly to accurate translation by ensuring tRNAs are stable and functional, the primary responsibility for maintaining the reading frame and ensuring codon-anticodon fidelity lies with other mechanisms:

  • Ribosomal Decoding Center: The small ribosomal subunit (40S in eukaryotes) actively monitors the geometry of the codon-anticodon helix in the A-site, rejecting incorrect tRNA pairings.

  • Elongation Factors: Factors like EF-G play an active role in securing the reading frame during the translocation step, physically guiding the tRNA-mRNA complex.[6]

  • Anticodon Loop Modifications: Modifications directly within or adjacent to the anticodon (e.g., at position 34 or 37) are paramount for preventing frameshifting by stabilizing codon-anticodon interactions and preventing ribosomal slippage.[7]

The role of m2,2G is therefore foundational, ensuring that a properly structured tRNA is delivered to the ribosome, upon which these other fidelity mechanisms can then act.

Experimental Protocols

Key Experiment: Dual-Luciferase Reporter Assay for Measuring Translation Efficiency

This assay is a highly sensitive method to quantify the efficiency of translation of specific codon sequences in vivo. It is readily adapted to measure programmed frameshifting, readthrough, or, as in the case of TRMT1 studies, the efficiency of translating stretches of specific codons.

1. Principle: A vector is constructed containing two reporter genes, typically Renilla luciferase (RLuc) and Firefly luciferase (FLuc).[1][5] The RLuc gene serves as an internal control for transcription and translation levels. The sequence of interest (e.g., a series of serine or tyrosine codons) is cloned between the RLuc and FLuc genes. The FLuc gene is in the same reading frame. A decrease in the stability or availability of the tRNAs required to read the inserted sequence will cause ribosome stalling or dissociation, leading to a reduced synthesis of the FLuc protein relative to the RLuc protein.

2. Methodology:

  • Vector Construction:

    • A baseline bicistronic vector is created with RLuc and FLuc genes under a constitutive promoter.

    • The test sequence (e.g., 12 repeats of the TCT serine codon) is inserted between the RLuc and FLuc coding sequences.

    • A control vector without the specific codon repeats is also prepared to establish a baseline FLuc/RLuc ratio.

  • Cell Culture and Transfection:

    • Wild-type and TRMT1-KO human cell lines (e.g., HEK293T) are cultured under standard conditions.

    • Cells are seeded in 24- or 96-well plates.

    • The reporter plasmids (test and control) are transfected into both wild-type and TRMT1-KO cells using a standard transfection reagent. Cells are incubated for 24-48 hours to allow for reporter expression.

  • Cell Lysis:

    • The culture medium is removed, and cells are washed with PBS.

    • A passive lysis buffer is added to each well to lyse the cells and release the cellular contents, including the expressed luciferase enzymes.[8]

  • Luciferase Activity Measurement:

    • The cell lysate is transferred to a luminometer-compatible plate.

    • Luciferase Assay Reagent II (containing the substrate for FLuc) is injected into the lysate, and the resulting luminescence (FLuc activity) is measured immediately.[9][10]

    • Subsequently, Stop & Glo® Reagent is injected. This reagent quenches the FLuc signal and contains the substrate (coelenterazine) for RLuc. The RLuc luminescence is then measured from the same sample.[9][10]

3. Data Analysis:

  • For each sample, calculate the ratio of FLuc luminescence to RLuc luminescence (FLuc/RLuc).

  • Normalize the FLuc/RLuc ratio from the "test" vector (with codon repeats) to the ratio from the "control" vector for each cell line (WT and KO). This corrects for any baseline differences in expression between the two vectors.

  • The translation efficiency is then expressed as the normalized ratio from the TRMT1-KO cells relative to the normalized ratio from the wild-type cells (set to 100%).

G cluster_0 Experimental Workflow A 1. Cell Seeding (WT & TRMT1-KO) B 2. Transfection (Reporter Plasmids) A->B C 3. Incubation (24-48 hours) B->C D 4. Cell Lysis (Passive Lysis Buffer) C->D E 5. Add FLuc Substrate & Measure Luminescence D->E F 6. Add RLuc Substrate & Measure Luminescence E->F G 7. Data Analysis (Calculate FLuc/RLuc Ratio) F->G H 8. Compare Efficiency (KO vs. WT) G->H

Figure 3: Workflow for the dual-luciferase reporter assay to compare translation efficiency.

References

A Comparative Guide to N2,N2-Dimethylguanosine as a Standard for Modified Nucleoside Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of modified nucleosides is critical for biomarker discovery, disease diagnostics, and therapeutic monitoring. N2,N2-Dimethylguanosine, a modified nucleoside found in transfer RNA (tRNA), is frequently utilized as an analytical standard in these studies. This guide provides an objective comparison of this compound with alternative standards for the analysis of modified nucleosides by liquid chromatography-tandem mass spectrometry (LC-MS/MS), supported by experimental data.

Performance Comparison of Analytical Standards

The selection of an appropriate standard is paramount for the accuracy and reliability of quantitative bioanalytical methods. Ideally, an internal standard should be structurally similar to the analyte and exhibit similar behavior during sample preparation and analysis. Stable isotope-labeled (SIL) analogues are considered the gold standard for internal standards in mass spectrometry-based quantification due to their nearly identical physicochemical properties to the target analyte. However, other modified nucleosides are also employed as internal standards.

This section compares the performance of this compound as an analyte with data available for 2-fluoro-2′-deoxyadenosine, a compound used as an internal standard in a validated method for modified nucleoside analysis. It is important to note that the data presented below are from a single study and serve as a representative example of the performance characteristics that can be achieved.

Table 1: Performance Characteristics of this compound and an Alternative Standard.

ParameterThis compound (Analyte)2-fluoro-2′-deoxyadenosine (Internal Standard)
Linearity (Correlation Coefficient, r²)> 0.99> 0.99
Limit of Quantitation (LOQ)5.00 ng/mL0.50 ng/mL
AccuracySatisfied criteria of <15% for higher concentrations and <20% for the lowest concentrationsSatisfied criteria of <15% for higher concentrations and <20% for the lowest concentrations
PrecisionSatisfied criteria of <15% for higher concentrations and <20% for the lowest concentrationsSatisfied criteria of <15% for higher concentrations and <20% for the lowest concentrations

Data for this compound and 2-fluoro-2′-deoxyadenosine are sourced from a study on the rapid and selective simultaneous quantitative analysis of modified nucleosides[1].

Experimental Protocols

The following is a representative, detailed protocol for the analysis of modified nucleosides in biological samples, specifically urine, using LC-MS/MS. This protocol is based on established methods where this compound has been quantified.

Sample Preparation
  • Urine Sample Collection: Collect urine samples and store them at -80°C until analysis.

  • Thawing and Centrifugation: Thaw urine samples at room temperature. Centrifuge at 10,000 x g for 10 minutes to remove any particulate matter.

  • Dilution: Dilute the supernatant with an equal volume of the initial mobile phase (e.g., 20 mM ammonium (B1175870) acetate (B1210297), pH 5.3).

  • Internal Standard Spiking: Add the internal standard solution (e.g., 2-fluoro-2′-deoxyadenosine in the initial mobile phase) to the diluted urine sample to a final concentration of 10 ng/mL.

  • Filtration: Filter the sample through a 0.22 µm syringe filter prior to injection into the LC-MS/MS system.

LC-MS/MS Analysis
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., CAPCELL PAK ADME S3, 100 mm × 2.1 mm i.d.; 3-μm particle size).

  • Mobile Phase A: 20 mM ammonium acetate in water, pH 5.3 (adjusted with acetic acid).

  • Mobile Phase B: 1.0 M ammonium acetate/acetonitrile/water/acetic acid (1/95/5/0.03, v/v/v/v).

  • Gradient Elution:

    • 0-1 min: 100% A

    • 1-5 min: Linear gradient to 100% B

    • 5-7 min: Hold at 100% B

    • 7-7.1 min: Return to 100% A

    • 7.1-10 min: Re-equilibration at 100% A

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: m/z 312.1 → 180.1

      • 2-fluoro-2′-deoxyadenosine (IS): m/z 270.1 → 154.1

    • Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).

Visualizations

Experimental Workflow for Modified Nucleoside Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Biological Sample (e.g., Urine) Centrifugation Centrifugation SampleCollection->Centrifugation Dilution Dilution Centrifugation->Dilution Spiking Internal Standard Spiking Dilution->Spiking Filtration Filtration Spiking->Filtration LC_Separation LC Separation (Reversed-Phase) Filtration->LC_Separation MS_Ionization Mass Spectrometry (ESI) LC_Separation->MS_Ionization MS_Detection MS/MS Detection (MRM) MS_Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for modified nucleoside analysis by LC-MS/MS.

Logical Relationship of Standards in Quantitative Analysis

standards_relationship cluster_process Analytical Process Analyte Analyte of Interest (e.g., Modified Nucleoside) SampleMatrix Biological Matrix (e.g., Urine, Plasma) Analyte->SampleMatrix IS Internal Standard (e.g., this compound or its SIL analog) IS->SampleMatrix SamplePrep Sample Preparation SampleMatrix->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Quantification Accurate Quantification LCMS->Quantification

References

A Comparative Guide to the Cross-Validation of N2,N2-Dimethylguanosine Detection by LC-MS and Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise detection and quantification of RNA modifications are paramount to understanding their roles in biological processes and disease. N2,N2-Dimethylguanosine (m2,2G), a post-transcriptional modification found in various RNA species, has been implicated in the structural stabilization of RNA and the regulation of gene expression.[1][2]

Accurately determining the abundance and location of m2,2G is crucial for elucidating its function. Two primary analytical platforms are employed for this purpose: Liquid Chromatography-Mass Spectrometry (LC-MS) and high-throughput sequencing. While LC-MS provides a "gold standard" for absolute quantification, sequencing methods offer single-nucleotide resolution across the transcriptome. This guide provides an objective comparison of these techniques, detailing their experimental protocols and presenting a framework for their cross-validation to ensure data integrity and confidence.

Performance Comparison: LC-MS vs. Sequencing

The choice between LC-MS and sequencing for m2,2G detection depends on the specific research question. LC-MS excels at determining the global abundance of the modification, whereas sequencing is indispensable for identifying its precise location within RNA transcripts. The two methods are highly complementary; LC-MS can validate the overall change in m2,2G levels observed in a sequencing experiment.

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Sequencing-Based Methods (e.g., PhOxi-Seq)
Principle Direct chemical analysis of nucleosides based on their unique mass-to-charge ratio after complete RNA hydrolysis.[3][4]Indirect detection based on the effects of the modification on reverse transcription (e.g., stops, mutations) after specific chemical or enzymatic treatment.[5][6][7]
Quantification Absolute and highly accurate. Provides the total amount or fraction of m2,2G relative to unmodified guanosine (B1672433).Primarily relative or semi-quantitative. Reveals changes in modification levels at specific sites between samples.
Resolution No sequence information. Measures the total m2,2G content of the entire RNA sample.Single-nucleotide resolution. Pinpoints the exact location of the m2,2G modification within an RNA sequence.
Throughput Lower. Samples are analyzed sequentially.High. Capable of transcriptome-wide analysis in a single run.
Sensitivity High. Capable of detecting low-abundance modifications.Varies by method. Can be limited by the efficiency of chemical treatments or antibody enrichment.
Specificity Very high. Based on the unique mass and fragmentation pattern of the m2,2G nucleoside.Can be high with specific chemical methods (e.g., PhOxi-Seq).[6] Antibody-based methods (MeRIP-seq) depend entirely on antibody specificity.
Major Advantage Gold standard for absolute quantification.Provides transcriptome-wide mapping and precise localization of modifications.
Major Limitation Lacks sequence context. Cannot identify which specific RNAs or sites are modified.Quantification can be challenging. This compound is known to block reverse transcriptase, which can lead to signal loss in some methods.[8][9]

Experimental Protocols

Detailed and robust methodologies are critical for reproducible results. Below are summarized protocols for the detection of m2,2G by both LC-MS/MS and a representative sequencing method.

Protocol 1: Quantification of m2,2G by LC-MS/MS

This method provides a direct measurement of the total m2,2G abundance in an RNA sample.

  • RNA Isolation: Extract total RNA from cells or tissues using a standard method (e.g., Trizol extraction) ensuring high purity and integrity.

  • RNA Digestion: Digest 1-2 µg of total RNA to its constituent nucleosides. This is typically achieved by incubation with nuclease P1, followed by treatment with a phosphatase (e.g., bacterial alkaline phosphatase) to remove 3' phosphates.

  • Chromatographic Separation: Separate the resulting nucleoside mixture using high-performance liquid chromatography (HPLC). A reversed-phase C18 column is commonly employed with a gradient of aqueous and organic mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).[4]

  • Mass Spectrometry Detection: The eluent from the HPLC is directed into a tandem mass spectrometer (typically a triple quadrupole instrument) operated in multiple-reaction monitoring (MRM) mode.[4] Specific precursor-to-product ion transitions for both unmodified guanosine (G) and this compound (m2,2G) are monitored for detection and quantification.

  • Data Analysis: The quantity of m2,2G is determined by comparing the integrated peak area from its MRM transition to that of unmodified guanosine, using a calibration curve generated from pure standards.

Protocol 2: Mapping of m2,2G by PhOxi-Seq

Photo-oxidative sequencing (PhOxi-Seq) is a chemistry-based method that enables the detection of m2,2G at single-nucleotide resolution by inducing specific mutations during reverse transcription.[5][6][7]

  • RNA Isolation and Fragmentation: Isolate total RNA and fragment it to a desired size (e.g., ~100-200 nucleotides) using enzymatic or chemical methods.

  • Photo-oxidative Treatment: Incubate the fragmented RNA with a photocatalyst (e.g., riboflavin) and an oxidant. Expose the mixture to visible blue light, which chemoselectively oxidizes m2,2G residues.[5][7] This chemical conversion alters the base-pairing properties of the modified base.

  • Reverse Transcription: Perform reverse transcription on the treated RNA. The oxidized m2,2G product induces a distinct mutational signature (e.g., misincorporations or deletions) in the resulting cDNA.

  • Library Preparation: Construct a sequencing library from the cDNA. This involves steps such as second-strand synthesis, adapter ligation, and PCR amplification.

  • High-Throughput Sequencing: Sequence the prepared library on a next-generation sequencing platform.

  • Data Analysis: Align the sequencing reads to a reference transcriptome. Identify sites with a high frequency of specific mutations at guanosine positions in the treated sample compared to an untreated control. These mutational signatures correspond to the locations of m2,2G.[7]

Visualization of Workflows and Logic

To better illustrate the processes, the following diagrams outline the experimental workflows and the logic behind a cross-validation study.

G cluster_0 LC-MS Workflow cluster_1 Sequencing Workflow (PhOxi-Seq) lcms1 RNA Isolation lcms2 Enzymatic Digestion to Nucleosides lcms1->lcms2 lcms3 HPLC Separation lcms2->lcms3 lcms4 Tandem MS Detection (MRM) lcms3->lcms4 lcms5 Absolute Quantification (Total m2,2G) lcms4->lcms5 seq1 RNA Isolation & Fragmentation seq2 Chemical Treatment (Photo-oxidation) seq1->seq2 seq3 Reverse Transcription seq2->seq3 seq4 Library Preparation & Sequencing seq3->seq4 seq5 Data Analysis (Mutation Calling) seq4->seq5 seq6 Site-Specific Mapping (Relative Abundance) seq5->seq6

Caption: Comparative experimental workflows for m2,2G detection.

G sample Biological Samples (e.g., Control vs. Treatment) lcms_analysis LC-MS Analysis: Quantify Total m2,2G sample->lcms_analysis seq_analysis Sequencing Analysis: Identify m2,2G Sites sample->seq_analysis lcms_result Result: Fold Change of Global m2,2G lcms_analysis->lcms_result seq_result Result: Differentially Modified Sites Identified seq_analysis->seq_result comparison Compare Results lcms_result->comparison seq_result->comparison validation Validated Conclusion: Confident identification of m2,2G changes and locations. comparison->validation

Caption: Logical flow for cross-validation of m2,2G detection methods.

Conclusion

Both LC-MS and sequencing-based methods are powerful tools for the study of this compound. LC-MS provides unparalleled accuracy for absolute quantification of global m2,2G levels, making it essential for validating overall changes in modification abundance. Sequencing techniques, particularly emerging chemical methods, are indispensable for mapping the location of m2,2G across the transcriptome, offering insights into the specific RNAs that are targeted for modification.

References

Structural impact of N2,N2-Dimethylguanosine versus other guanosine modifications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced world of RNA modifications is paramount. Among the over 150 known modifications, guanosine (B1672433) alterations play a critical role in shaping RNA structure and function. This guide provides a comprehensive comparison of the structural impact of N2,N2-Dimethylguanosine (m2,2G) versus other key guanosine modifications, supported by experimental data and detailed methodologies.

This compound, a post-transcriptional modification found in various RNA species, most prominently at position 26 of eukaryotic transfer RNA (tRNA), introduces significant structural constraints that ripple through RNA architecture, influencing everything from base pairing to global folding and, ultimately, cellular function.[1][2] This guide will delve into the specific structural consequences of m2,2G, contrasting them with other common guanosine modifications like N2-methylguanosine (m2G) and 1-methylguanosine (B33566) (m1G).

At a Glance: Comparative Structural Impact of Guanosine Modifications

The methylation of guanosine at different positions dictates its hydrogen bonding capabilities and steric profile, leading to distinct structural outcomes.

ModificationImpact on G-C PairingPreferred G-A Pairing ConformationEffect on Duplex Stability
This compound (m2,2G) Hindered (loss of H-bond donor)[1][2][3]Imino-hydrogen bonded (pseudo-Watson-Crick)[1][4]Destabilizing in G-C contexts; can be stabilizing in G-A contexts by enforcing a specific pairing geometry.
N2-Methylguanosine (m2G) Permitted (s-trans orientation)[3]Sheared (s-cis orientation)[3]Generally isoenergetic with unmodified guanosine.[1][3]
1-Methylguanosine (m1G) Hindered (blocks Watson-Crick face)Sheared[1]Potently destabilizing.[5]
Unmodified Guanosine (G) Canonical Watson-CrickCan adopt both sheared and imino-hydrogen bonded conformations.[1]Forms stable Watson-Crick pairs with cytosine.

Deep Dive: The Structural Choreography of m2,2G

The two methyl groups on the exocyclic amine of guanosine in m2,2G are not merely decorative; they are architectural directors that fundamentally alter RNA's structural repertoire.

Redefining Base Pairing Rules

The most profound impact of m2,2G is on its base pairing interactions. The dimethylation at the N2 position eliminates the ability of this group to act as a hydrogen bond donor, thereby preventing the formation of a canonical Watson-Crick base pair with cytosine.[1][2][3] This "blocking" effect is crucial in regions of RNA where alternative pairing is desired.

Furthermore, when paired with adenine (B156593), m2,2G forces a specific "imino-hydrogen bonded" pseudo-Watson-Crick conformation. This is in stark contrast to unmodified guanosine, which can adopt both a "sheared" and an imino-hydrogen bonded conformation when paired with adenine. The steric clash between one of the N2-methyl groups and the major groove edge of adenine prevents the sheared conformation.[1][4] This conformational rigidity imposed by m2,2G can have significant consequences for the local and global structure of an RNA molecule.

A Linchpin in tRNA Structure

The biological significance of m2,2G's structural influence is exemplified by its conserved presence at position 26 in the vast majority of eukaryotic tRNAs, where it pairs with adenosine (B11128) at position 44.[1][2] This m2,2G26:A44 pair is located in the crucial hinge region between the D-arm and the anticodon stem.[3] Its role here is multifaceted:

  • Preventing Misfolding: The inability of m2,2G to pair with cytosine is thought to prevent the formation of an alternative, non-functional tRNA conformation.[6]

  • Stabilizing Tertiary Structure: By enforcing a specific G-A pairing geometry, m2,2G contributes to the proper folding and stability of the tRNA L-shape, which is essential for its function in translation.

Quantitative Comparison of Duplex Stability

The structural changes induced by guanosine modifications have a direct and measurable impact on the thermodynamic stability of RNA duplexes. This is often quantified by measuring the melting temperature (Tm), the temperature at which half of the duplex dissociates.

RNA Duplex Sequence (5'-3')ModificationMelting Temperature (Tm) in °CChange in Tm (ΔTm) vs. UnmodifiedReference
r(CGCGAATTCGCG)Unmodified G57.4-Pallan et al., 2008
r(CGC(m1G)AATTCGCG)1-Methylguanosine (m1G)61.0+3.6Pallan et al., 2008
r(CGC(m2,2G)AATTCGCG)This compound (m2,2G)61.0+3.6Pallan et al., 2008

Note: These values were obtained under specific experimental conditions and may vary depending on the sequence context and buffer conditions.

Interestingly, in the context of a G-A mismatch, both m1G and m2,2G increase the melting temperature of the RNA hairpin, indicating a stabilizing effect in this specific structural context.[1] However, in a canonical duplex context, m1G is known to be highly destabilizing.[5] This highlights the context-dependent nature of the structural and thermodynamic effects of RNA modifications.

Experimental Corner: Unraveling the Structural Impact

A variety of biophysical and structural biology techniques are employed to characterize the effects of RNA modifications.

X-ray Crystallography

This powerful technique provides atomic-resolution three-dimensional structures of RNA molecules, offering direct visualization of the structural consequences of modifications.

  • RNA Synthesis and Purification:

    • Chemically synthesize RNA oligonucleotides containing the desired modification using solid-phase phosphoramidite (B1245037) chemistry.

    • Deprotect and purify the RNA using methods like denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).[7]

  • Crystallization Screening:

    • Prepare the purified RNA in a low-salt buffer at a concentration of approximately 0.5 mM.

    • Use the hanging drop vapor diffusion method to screen a wide range of crystallization conditions, varying precipitants (e.g., MPD, PEG), salts, and pH.[8][9]

  • Crystal Optimization and Harvesting:

    • Refine initial crystal hits by fine-tuning the concentrations of the components in the crystallization drop.

    • Harvest suitable crystals and flash-cool them in liquid nitrogen for data collection.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure using molecular replacement or heavy-atom derivatization methods.[9][10]

UV Thermal Denaturation Analysis

This technique is used to determine the thermodynamic stability of RNA duplexes by monitoring the change in UV absorbance as the temperature is increased.

  • Sample Preparation:

    • Anneal complementary RNA strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) to form duplexes.[2]

    • Prepare a series of dilutions to assess the concentration dependence of the melting temperature.

  • UV Melting Measurement:

    • Use a spectrophotometer equipped with a temperature controller.

    • Heat the RNA duplex solutions at a controlled rate (e.g., 1°C/min) from a low to a high temperature.[2][11]

    • Record the UV absorbance at 260 nm as a function of temperature.[11]

  • Data Analysis:

    • Plot the absorbance versus temperature to generate a melting curve.

    • Determine the melting temperature (Tm) from the peak of the first derivative of the melting curve.[11]

    • From the shape of the melting curve and its concentration dependence, thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of duplex formation can be calculated.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the structure and dynamics of RNA in solution, complementing the static picture from X-ray crystallography. It is particularly useful for studying molecules up to 100 nucleotides in length.[2]

  • Sample Preparation:

    • Prepare a concentrated solution (typically ~1 mM) of the purified RNA oligonucleotide in an appropriate buffer, often in 90% H2O/10% D2O to observe exchangeable imino protons.

  • NMR Data Acquisition:

    • Acquire a suite of one- and two-dimensional NMR experiments, such as 1H-1H NOESY (to measure through-space proton distances), TOCSY (to identify protons within a sugar spin system), and 1H-15N or 1H-13C HSQC (if isotopically labeled).

  • Resonance Assignment and Structure Calculation:

    • Assign the observed NMR signals to specific nuclei in the RNA sequence.

    • Use the distance and dihedral angle restraints derived from the NMR data to calculate a family of 3D structures that are consistent with the experimental data.

Signaling Pathways and Functional Implications

The structural consequences of m2,2G modification, particularly in tRNA, have significant downstream effects on cellular processes, most notably translation. The enzyme responsible for the N2,N2-dimethylation of guanosine at position 26 in tRNA is TRMT1 (tRNA methyltransferase 1).[3][12]

TRMT1_Signaling_Pathway cluster_tRNA_maturation tRNA Maturation cluster_translation Translation Regulation cluster_cellular_outcomes Cellular Outcomes cluster_dysfunction Dysfunction Pre-tRNA Pre-tRNA TRMT1 TRMT1 Pre-tRNA->TRMT1 Mature_tRNA Mature tRNA (with m2,2G26) TRMT1->Mature_tRNA Methylation Ribosome Ribosome Mature_tRNA->Ribosome tRNA Stability & Proper Folding tRNA_instability tRNA Instability & Misfolding Protein_Synthesis Efficient & Accurate Protein Synthesis Ribosome->Protein_Synthesis Cellular_Homeostasis Cellular_Homeostasis Protein_Synthesis->Cellular_Homeostasis Maintains TRMT1_mutations TRMT1 Mutations (e.g., in disease) Impaired_Methylation Impaired m2,2G Formation TRMT1_mutations->Impaired_Methylation Impaired_Methylation->tRNA_instability Translation_Defects Translation Defects tRNA_instability->Translation_Defects Disease Neurological Disorders Translation_Defects->Disease

Defects in TRMT1 have been linked to intellectual disability, highlighting the critical role of m2,2G in proper cellular function.[13] Loss of TRMT1 leads to reduced m2,2G levels in tRNA, which in turn can cause tRNA instability, altered global protein synthesis, and increased sensitivity to oxidative stress.[3][14] This underscores the importance of the structural integrity conferred by m2,2G for efficient and accurate translation.

Experimental Workflow and Logic Diagrams

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis RNA_Synthesis RNA Synthesis (with/without modification) Purification Purification (HPLC/PAGE) RNA_Synthesis->Purification Annealing Duplex Annealing Purification->Annealing UV_Spec UV Spectrophotometer with Temp. Control Annealing->UV_Spec Melting Thermal Denaturation (Increase Temperature) UV_Spec->Melting Abs_Recording Record Absorbance at 260 nm Melting->Abs_Recording Melting_Curve Generate Melting Curve (Abs vs. Temp) Abs_Recording->Melting_Curve Tm_Calc Calculate Tm (First Derivative) Melting_Curve->Tm_Calc Thermo_Calc Calculate Thermodynamic Parameters (ΔG°, ΔH°, ΔS°) Tm_Calc->Thermo_Calc

Guanosine_Pairing G {Guanosine (G)} | {Can pair with C (Watson-Crick) Can pair with A (Sheared or Imino)} m22G {this compound (m2,2G)} | {Hindered pairing with C Forces Imino pairing with A} m1G {1-Methylguanosine (m1G)} | {Hindered pairing with C Forces Sheared pairing with A}

References

A Comparative Guide to the Enzymatic Activity of Human N2,N2-Dimethylguanosine Methyltransferases: TRMT1 and TRMT1L

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the enzymatic activity of the two key human N2,N2-dimethylguanosine (m2,2G) tRNA methyltransferases, TRMT1 and its paralog TRMT1L. This guide synthesizes available experimental data to highlight their distinct substrate specificities and functional roles.

The this compound (m2,2G) modification in transfer RNA (tRNA) is a critical post-transcriptional modification that plays a significant role in tRNA stability, folding, and the fidelity of protein synthesis. In humans, this modification is primarily catalyzed by two enzymes: tRNA methyltransferase 1 (TRMT1) and its paralog, TRMT1-like (TRMT1L). While both enzymes catalyze the same fundamental reaction—the transfer of two methyl groups from S-adenosyl-L-methionine (SAM) to a guanosine (B1672433) residue—they exhibit remarkable specificity for different positions within their tRNA substrates.

Comparative Analysis of Substrate Specificity

Experimental evidence from studies utilizing comprehensive tRNA sequencing of knockout cell lines has definitively established the distinct substrate specificities of TRMT1 and TRMT1L.[1][2]

  • TRMT1: This enzyme is responsible for the m2,2G modification at position 26 in a wide range of cytosolic and mitochondrial tRNAs.[1][3] Studies have shown that TRMT1 methylates all known tRNAs containing a guanosine at this position.[1][2]

  • TRMT1L: In contrast, TRMT1L has a much narrower substrate scope and is specifically responsible for catalyzing the m2,2G modification at position 27 of tyrosine tRNAs (tRNA-Tyr).[1][2]

This stringent substrate specificity highlights the specialized roles of these two enzymes in tRNA maturation and function.

Quantitative Comparison of Enzymatic Activity

One study investigated the kinetics of human TRMT1 as a substrate for the SARS-CoV-2 main protease, which is not its primary methyltransferase activity.[4] Therefore, a quantitative comparison of the intrinsic catalytic efficiencies of TRMT1 and TRMT1L in their roles as tRNA methyltransferases awaits further biochemical characterization.

Experimental Methodologies

The following section details a representative experimental protocol for assessing the in vitro enzymatic activity of TRMT1 and TRMT1L, based on methodologies described in the literature.[1][2]

Preparation of Recombinant Enzymes and tRNA Substrates

a. Expression and Purification of Recombinant TRMT1 and TRMT1L:

  • Human TRMT1 and TRMT1L can be expressed in a suitable expression system, such as HEK293T cells, with an affinity tag (e.g., Strep-tag) for purification.

  • The tagged proteins are purified from cell lysates using affinity chromatography (e.g., Strep-Tactin resin).

  • The purity and concentration of the eluted enzymes are determined by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA assay).

b. In Vitro Transcription of tRNA Substrates:

  • DNA templates for the desired tRNA substrates (e.g., tRNA-Tyr for both enzymes, and other tRNAs like tRNA-Ile for TRMT1) are generated by PCR. These templates should include a T7 promoter sequence upstream of the tRNA gene.

  • The tRNA is synthesized from the PCR template via in vitro transcription using T7 RNA polymerase.

  • The transcribed tRNA is purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE), to isolate the full-length product.

In Vitro Methyltransferase Activity Assay

This assay is designed to detect the incorporation of methyl groups into the tRNA substrate.

a. Reaction Setup:

  • The reaction mixture should be assembled in a final volume of 20-50 µL and contain:

    • Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)

    • Purified recombinant TRMT1 or TRMT1L (e.g., 1-5 µM)

    • In vitro transcribed tRNA substrate (e.g., 1-10 µM)

    • S-adenosyl-L-methionine (SAM) as the methyl donor. For detecting methylation, radiolabeled [3H]-SAM or [14C]-SAM is commonly used. A typical concentration would be in the low micromolar range.

  • Control reactions should be included:

    • No enzyme control

    • No tRNA substrate control

    • No SAM control

b. Incubation:

  • The reaction mixtures are incubated at 37°C for a specified time course (e.g., 30-60 minutes).

c. Detection and Quantification of Methylation:

  • Radiometric Assay:

    • After incubation, the reaction is stopped (e.g., by adding EDTA or by phenol-chloroform extraction).

    • The tRNA is precipitated (e.g., using trichloroacetic acid or ethanol).

    • The amount of incorporated radiolabel is quantified using scintillation counting.

  • Primer Extension Analysis:

    • A radiolabeled DNA primer complementary to a region downstream of the modification site is annealed to the tRNA from the reaction.

    • Reverse transcriptase is added to extend the primer. The m2,2G modification will cause the reverse transcriptase to stall, creating a truncated cDNA product.

    • The cDNA products are resolved on a sequencing gel, and the presence and intensity of the stalled product indicate the position and extent of methylation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • The tRNA from the reaction is digested into single nucleosides.

    • The nucleosides are analyzed by LC-MS to detect and quantify the presence of this compound.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for comparing the enzymatic activity of TRMT1 and TRMT1L and the general signaling pathway of tRNA methylation.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis enzyme_prep Recombinant Enzyme Purification (TRMT1 & TRMT1L) reaction_setup In Vitro Methyltransferase Reaction Setup enzyme_prep->reaction_setup trna_prep In Vitro Transcription of tRNA Substrates trna_prep->reaction_setup incubation Incubation at 37°C reaction_setup->incubation radiometric Radiometric Assay (Scintillation Counting) incubation->radiometric primer_ext Primer Extension Analysis incubation->primer_ext lc_ms LC-MS Analysis incubation->lc_ms data_analysis Data Analysis and Comparison radiometric->data_analysis primer_ext->data_analysis lc_ms->data_analysis

Caption: Experimental workflow for comparing TRMT1 and TRMT1L activity.

trna_methylation_pathway cluster_inputs Inputs cluster_reaction Reaction cluster_outputs Outputs enzyme TRMT1 or TRMT1L complex Enzyme-tRNA-SAM Ternary Complex enzyme->complex trna tRNA Substrate trna->complex sam S-adenosyl-L-methionine (SAM) sam->complex methylated_trna m2,2G-modified tRNA complex->methylated_trna sah S-adenosyl-L-homocysteine (SAH) complex->sah free_enzyme Free Enzyme complex->free_enzyme

Caption: General pathway of tRNA methylation by TRMT1/TRMT1L.

References

Unveiling the Dichotomy: In Vitro vs. In Vivo Functions of N2,N2-Dimethylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted roles of the modified nucleoside N2,N2-Dimethylguanosine (m2,2G) in biological systems.

This compound (m2,2G) is a post-transcriptional modification predominantly found in transfer RNA (tRNA), playing a critical role in the fidelity and efficiency of protein synthesis. This guide provides a detailed comparison of the in vitro and in vivo functions of m2,2G, supported by experimental data and detailed protocols to facilitate further research in this expanding field.

In Vitro Functions of this compound: A Focus on Molecular Stability and Mechanics

In controlled laboratory settings, the function of m2,2G is primarily understood through its impact on the structural integrity and biochemical properties of tRNA.

Key In Vitro Functions:

  • Enhanced tRNA Stability: The dimethylation at the N2 position of guanosine (B1672433) adds steric bulk and alters hydrogen bonding patterns, which significantly contributes to the thermal stability of tRNA. This modification helps maintain the correct L-shaped tertiary structure of tRNA, which is crucial for its function.

  • Modulation of Base Pairing: The presence of two methyl groups on the exocyclic amine of guanosine hinders the formation of canonical Watson-Crick base pairing with cytosine.[1] This property is thought to be critical in preventing tRNA misfolding by precluding the formation of non-productive secondary structures.[2][3]

  • Influence on Translation Elongation: While unmodified tRNAs can participate in in vitro translation, studies have shown that post-transcriptional modifications, including m2,2G, are important for the accuracy and efficiency of the process. The absence of modifications can decrease the stability of the ternary complex (aminoacyl-tRNA•EF-Tu•GTP) and affect the rate of dipeptide synthesis and the rejection of non-cognate codons.

Quantitative Analysis of In Vitro Functions
ParameterUnmodified tRNAm2,2G Modified tRNAFold Change/DifferenceReference
tRNA Melting Temperature (Tm) LowerHigher by >3°CIncrease[4]
Aminoacylation Efficiency BaselinePotentially alteredDependent on tRNA species[5]
Translational Accuracy LowerHigherNot quantified[6]

In Vivo Functions of this compound: A Nexus of Cellular Regulation and Disease

Within a living organism, the roles of m2,2G extend beyond the molecular level, influencing complex cellular processes and contributing to the pathology of various diseases, most notably cancer.

Key In Vivo Functions:

  • Regulation of Protein Synthesis: The structural stability conferred by m2,2G in vitro translates to efficient and accurate protein synthesis in vivo. This is crucial for normal cellular function and for responding to various cellular stresses.

  • Role in Cancer Progression: The methyltransferase complex responsible for m2,2G formation, METTL1-WDR4, is frequently upregulated in various cancers, including head and neck, lung, and gastric cancers.[7][8][9] Elevated levels of m2,2G-modified tRNAs promote the translation of oncogenic proteins, thereby driving tumor growth, proliferation, and metastasis.[10][11] The METTL1-WDR4 complex has been shown to activate the PI3K/AKT/mTOR signaling pathway, a key cascade in cancer development.[12]

  • Biomarker Potential: Elevated levels of m2,2G have been detected in the urine of patients with breast and bladder cancer, suggesting its potential as a non-invasive biomarker for disease detection and monitoring.[13][14] Furthermore, serum levels of m2,2G have been associated with chronic kidney disease and the consumption of ultra-processed foods.[15][16]

  • Mitochondrial tRNA Processing: In mitochondria, m2,2G modification is not only important for translation but also plays a role in the processing of mitochondrial tRNA.[1]

Quantitative Analysis of In Vivo Functions
ParameterControl/HealthyMETTL1/WDR4 Knockdown/CancerFold Change/DifferenceReference
Tumor Volume (Xenograft Model) HigherLower (55.19% reduction)Decrease[17]
Tumor Weight (Xenograft Model) HigherLower (55.97% reduction)Decrease[17]
Urinary m2,2G Levels (Breast Cancer) NormalElevated in 35.1% of metastatic patientsIncrease[13]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the METTL1-WDR4 signaling pathway implicated in cancer and a general workflow for studying the in vivo effects of m2,2G.

METTL1_WDR4_Pathway cluster_upstream Upstream Regulation cluster_core m2,2G Methyltransferase Complex cluster_downstream Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K METTL1 METTL1 METTL1_WDR4 METTL1-WDR4 Complex METTL1->METTL1_WDR4 WDR4 WDR4 WDR4->METTL1_WDR4 m22G_tRNA m2,2G-modified tRNA METTL1_WDR4->m22G_tRNA Methylation tRNA tRNA tRNA->m22G_tRNA Translation Oncogenic Protein Translation m22G_tRNA->Translation Cancer_Progression Cancer Progression (Proliferation, Metastasis) Translation->Cancer_Progression AKT AKT PI3K->AKT AKT->METTL1 Activation mTOR mTOR AKT->mTOR mTOR->Translation

Caption: The METTL1-WDR4 signaling pathway in cancer.

Xenograft_Workflow Cell_Culture Cancer Cell Culture (e.g., A549, MKN45) Transfection Transfection with shRNA (METTL1/WDR4) or Control Cell_Culture->Transfection Injection Subcutaneous Injection into Nude Mice Transfection->Injection Monitoring Tumor Growth Monitoring Injection->Monitoring Analysis Tumor Excision & Analysis (Weight, Volume, IHC) Monitoring->Analysis

Caption: Xenograft model workflow for in vivo studies.

Experimental Protocols

A selection of key experimental protocols are provided below to guide researchers in their investigation of m2,2G.

In Vitro tRNA Methylation Assay

Objective: To determine the methyltransferase activity of an enzyme (e.g., TRMT1) on a tRNA substrate in vitro.

Materials:

  • Recombinant methyltransferase enzyme (e.g., TRMT1)

  • In vitro transcribed or purified tRNA substrate

  • S-adenosyl-L-[methyl-³H]-methionine ([³H]SAM)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 5 mM MgCl₂)

  • Scintillation cocktail and counter

Procedure:

  • Set up the methylation reaction in a total volume of 50 µL.

  • Combine the reaction buffer, tRNA substrate (e.g., 1 µg), and recombinant enzyme.

  • Initiate the reaction by adding [³H]SAM (e.g., 1 µCi).

  • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by spotting the mixture onto DE81 filter paper discs.

  • Wash the filter discs three times with 50 mM ammonium (B1175870) bicarbonate to remove unincorporated [³H]SAM.

  • Dry the filter discs and measure the incorporated radioactivity using a scintillation counter.

Western Blot Analysis of the PI3K/AKT/mTOR Pathway

Objective: To assess the activation status of key proteins in the PI3K/AKT/mTOR pathway in response to altered m2,2G levels.

Materials:

  • Cell lysates from control and experimental (e.g., METTL1 knockdown) cells

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Separate proteins from cell lysates by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Xenograft Mouse Model for In Vivo Tumor Growth Analysis

Objective: To evaluate the effect of m2,2G modification on tumor growth in a living organism.

Materials:

  • Cancer cell line of interest

  • Lentiviral particles for shRNA-mediated knockdown of METTL1 or WDR4

  • Immunocompromised mice (e.g., nude mice)

  • Matrigel (optional)

  • Calipers for tumor measurement

Procedure:

  • Transduce cancer cells with lentiviral particles to establish stable knockdown and control cell lines.

  • Harvest and resuspend the cells in a suitable medium (e.g., PBS), optionally mixed with Matrigel.

  • Subcutaneously inject the cell suspension (e.g., 1-5 x 10⁶ cells) into the flanks of nude mice.

  • Monitor tumor growth regularly by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (length x width²)/2.

  • At the end of the experiment, euthanize the mice and excise the tumors.

  • Measure the final tumor weight and volume.

  • Tumor tissues can be further processed for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki67).

This guide provides a foundational understanding of the distinct yet interconnected roles of this compound in vitro and in vivo. The provided data and protocols offer a starting point for researchers to further explore the intricate mechanisms by which this tRNA modification influences cellular function and disease progression, paving the way for novel therapeutic strategies.

References

The Influence of N2,N2-Dimethylguanosine on Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the current understanding and experimental data on the correlation between N2,N2-Dimethylguanosine (m2,2G) levels and gene expression. We will delve into the critical role of this RNA modification in tRNA stability and its subsequent impact on protein translation, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

Introduction to this compound (m2,2G)

This compound is a post-transcriptional modification found predominantly in transfer RNA (tRNA), but also detected in other RNA species like ribosomal RNA (rRNA).[1][2] This modification is crucial for the proper folding, stability, and function of tRNA, which acts as the essential adaptor molecule in protein synthesis.[1][2] The decoration of cellular RNAs with such modifications represents a significant layer of gene expression regulation.[1][2] The primary enzyme responsible for the formation of m2,2G in human tRNAs is the tRNA methyltransferase 1 (TRMT1).[3][4] Pathogenic variants in TRMT1 have been linked to syndromic neurodevelopmental disorders, highlighting the critical role of m2,2G in human health.[5]

Correlation of m2,2G Levels with Gene Expression

Direct, large-scale quantitative data correlating m2,2G levels with the mRNA expression of specific genes is still an emerging area of research. However, a strong body of evidence demonstrates an indirect yet critical correlation through the role of m2,2G in tRNA stability and, consequently, the efficiency and fidelity of protein translation.

The loss of m2,2G modification has been shown to lead to the degradation of specific tRNAs. This, in turn, is expected to impair the translation of messenger RNAs (mRNAs) that are rich in the codons corresponding to the destabilized tRNAs. Studies involving the knockout of the TRMT1 enzyme provide quantitative evidence for this relationship.

Quantitative Data: tRNA Levels in TRMT1 Knockout Cells

In a study by Dewe et al. (2017), the knockout of TRMT1 in human cell lines led to a significant reduction in the levels of specific tRNAs that are normally modified with m2,2G at position 26. This provides a quantitative link between the enzyme responsible for m2,2G and the stability of its target tRNAs.

tRNA IsoacceptorChange in Abundance in TRMT1-KO cellsCodon(s)Implied Effect on Gene Expression
tRNA-Tyr-GUA DecreasedUAC, UAUReduced translation of tyrosine-rich proteins
tRNA-Ser-UGA DecreasedUCA, UCC, UCG, UCUReduced translation of serine-rich proteins
tRNA-Ala-AGC No significant changeGCA, GCC, GCG, GCU-
tRNA-Cys-GCA No significant changeUGC, UGU-

This table is a summary of findings suggesting that the absence of TRMT1, and therefore m2,2G, leads to decreased levels of specific tRNAs. The "Implied Effect on Gene Expression" is an extrapolation based on the role of tRNAs in translation.

Signaling Pathway and Regulatory Mechanisms

The formation of m2,2G is a key step in tRNA maturation and has a direct impact on the protein synthesis pathway. The stability of the tRNA pool is essential for maintaining cellular homeostasis, and its disruption can lead to a variety of cellular stress responses.

m22G_pathway cluster_0 Nucleus/Mitochondria cluster_1 Cytoplasm TRMT1 TRMT1 (tRNA Methyltransferase 1) m22G_tRNA Mature tRNA (m2,2G26) TRMT1->m22G_tRNA Catalyzes Dimethylation SAM SAM (S-adenosylmethionine) SAM->TRMT1 Methyl Donor pre_tRNA pre-tRNA (G26) pre_tRNA->TRMT1 No_TRMT1 TRMT1 Deficiency/ Loss of m2,2G pre_tRNA->No_TRMT1 m22G_tRNA_cyto Stable tRNA Pool m22G_tRNA->m22G_tRNA_cyto Export Ribosome Ribosome m22G_tRNA_cyto->Ribosome Protein Protein Synthesis (Codon-dependent) Ribosome->Protein mRNA mRNA mRNA->Ribosome Degraded_tRNA Degraded tRNA Fragments Degraded_tRNA->Protein Impaired Translation No_TRMT1->Degraded_tRNA

Figure 1. The m2,2G tRNA modification pathway and its impact on protein synthesis.

Experimental Protocols

Quantification of this compound by HPLC-MS/MS

This protocol outlines the gold-standard method for the accurate quantification of m2,2G in RNA samples.[1][6]

1. RNA Digestion:

  • Start with 1-5 µg of total RNA.

  • To the RNA sample, add 2 µL of nuclease P1 solution (0.5 U/µL), 0.5 µL of bacterial alkaline phosphatase (BAP), and 2.5 µL of 200 mM HEPES (pH 7.0).

  • Adjust the total volume to 25 µL with nuclease-free water.

  • Incubate the mixture at 37°C for 3 hours to digest the RNA into nucleosides.

2. HPLC Separation:

  • Use a C18 reverse-phase HPLC column.

  • The mobile phase typically consists of a gradient of two buffers:

    • Buffer A: Aqueous solution with a low concentration of an ion-pairing agent (e.g., ammonium (B1175870) acetate).

    • Buffer B: Acetonitrile or methanol.

  • Inject the digested RNA sample onto the column.

  • The nucleosides are separated based on their hydrophobicity.

3. Mass Spectrometry Detection:

  • The eluent from the HPLC is directed to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • The mass spectrometer is operated in positive ion mode.

  • Monitor the specific mass-to-charge (m/z) transition for m2,2G.

4. Quantification:

  • Create a standard curve using a serial dilution of a pure m2,2G standard.[6]

  • The concentration of m2,2G in the sample is determined by comparing its peak area to the standard curve.[6]

hplc_ms_workflow start Total RNA Sample digestion Enzymatic Digestion (Nuclease P1, BAP) start->digestion hplc HPLC Separation (C18 Column) digestion->hplc esi Electrospray Ionization (ESI) hplc->esi msms Tandem Mass Spectrometry (MS/MS Detection) esi->msms quant Quantification (vs. Standard Curve) msms->quant

Figure 2. Experimental workflow for m2,2G quantification by HPLC-MS/MS.
Differential Gene Expression Analysis by RNA-Seq

RNA-Sequencing (RNA-Seq) is a powerful method for transcriptome-wide analysis of gene expression.[7][8]

1. RNA Isolation and Quality Control:

  • Isolate total RNA from control and experimental samples (e.g., wild-type vs. TRMT1-KO cells).

  • Assess RNA integrity and concentration using a bioanalyzer and spectrophotometer.

2. Library Preparation:

  • Deplete ribosomal RNA (rRNA) or select for polyadenylated (polyA+) mRNA.

  • Fragment the RNA.

  • Synthesize first-strand cDNA using reverse transcriptase and random primers.

  • Synthesize the second strand of cDNA.

  • Ligate sequencing adapters to the ends of the cDNA fragments.

  • Amplify the library by PCR.

3. Sequencing:

  • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

4. Data Analysis:

  • Quality Control: Trim adapter sequences and low-quality reads.

  • Alignment: Align the sequencing reads to a reference genome or transcriptome.

  • Quantification: Count the number of reads mapping to each gene.

  • Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes with statistically significant changes in expression between the control and experimental groups.[9]

rna_seq_workflow start Total RNA (Control vs. Experimental) library_prep Library Preparation (rRNA depletion, fragmentation, adapter ligation) start->library_prep sequencing High-Throughput Sequencing library_prep->sequencing qc Data Quality Control (Trimming) sequencing->qc alignment Read Alignment (to Reference Genome) qc->alignment quant Gene Expression Quantification alignment->quant dea Differential Expression Analysis quant->dea

Figure 3. Experimental workflow for differential gene expression analysis by RNA-Seq.

Alternative Methodologies

tRNA Sequencing (ARM-Seq and DM-tRNA-Seq)

Standard RNA-Seq protocols are often inefficient for tRNAs due to their extensive modifications and stable secondary structures.[10][11] Specialized techniques have been developed to overcome these challenges:

  • ARM-Seq (AlkB-facilitated RNA methylation sequencing): This method uses the E. coli AlkB enzyme to remove certain methyl groups (m1A, m3C, and m1G) that can block reverse transcription, thereby improving the sequencing efficiency of modified tRNAs.[12][13][14][15][16]

  • DM-tRNA-Seq (Demethylase-thermostable group II intron RT tRNA sequencing): This approach combines the use of engineered demethylases with a highly processive thermostable reverse transcriptase to more effectively read through the modified and structured regions of tRNAs.[10][11][17][18][19]

These methods are crucial for accurately quantifying the levels of different tRNA isoacceptors and their modifications, providing a more direct way to assess the impact of enzymes like TRMT1 on the tRNAome.

Conclusion

The modification of tRNA with this compound is a critical regulatory checkpoint in gene expression. While a direct correlation between m2,2G levels and the transcription of specific genes is not yet fully established, there is compelling evidence that the absence of this modification, through the loss of TRMT1 function, leads to the degradation of specific tRNAs. This destabilization of the tRNA pool has profound implications for the translation of genes that are enriched for the corresponding codons. Future research combining quantitative m2,2G analysis with ribosome profiling and proteomics will be essential to fully elucidate the downstream consequences of m2,2G levels on the expression of individual genes and cellular pathways. The experimental protocols and workflows detailed in this guide provide a robust framework for pursuing these investigations.

References

Unraveling N2,N2-Dimethylguanosine Metabolism: A Comparative Guide to Isotopic Labeling and Alternative Analytical Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the metabolic fate of molecules like N2,N2-Dimethylguanosine (m²₂G) is crucial for elucidating biological pathways and identifying potential therapeutic targets. Isotopic labeling studies offer a powerful tool for tracing metabolic pathways with high precision. This guide provides a comparative overview of how isotopic labeling can be employed to validate the metabolism of m²₂G, alongside alternative analytical methods, supported by experimental data and detailed protocols.

N²,N²-Dimethylguanosine is a modified nucleoside, primarily found as a component of transfer RNA (tRNA). Its presence in biological fluids such as urine is considered a result of tRNA turnover and degradation. Elevated levels of m²₂G have been associated with various physiological and pathological states, including kidney disease, making the study of its metabolism a subject of significant interest.

The Power of Isotopic Labeling in Metabolic Studies

Stable isotope labeling, coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides an unparalleled view into the dynamic processes of metabolism. By introducing molecules labeled with heavy isotopes (e.g., ¹³C or ¹⁵N) into a biological system, researchers can trace the journey of these labeled atoms as they are incorporated into various metabolites. This approach allows for the unambiguous determination of metabolic pathways and the quantification of metabolic fluxes.

While direct isotopic labeling studies specifically tracing the metabolism of N²,N²-Dimethylguanosine are not extensively reported in publicly available literature, the principles of such studies can be readily applied. A hypothetical isotopic labeling experiment to validate m²₂G metabolism would involve administering ¹³C- or ¹⁵N-labeled m²₂G and subsequently tracking the appearance of the label in downstream metabolites.

Putative Metabolic Pathway of this compound

Based on the general principles of purine (B94841) catabolism, a putative metabolic pathway for N²,N²-Dimethylguanosine can be proposed. This pathway would serve as the framework for designing and interpreting isotopic labeling studies.

cluster_tRNA tRNA Degradation tRNA tRNA containing this compound m22G This compound (m²₂G) tRNA->m22G Ribonucleases m22Guanine N2,N2-Dimethylguanine m22G->m22Guanine Purine Nucleoside Phosphorylase (PNP) Excretion Urinary Excretion m22G->Excretion Direct Excretion Xanthine Xanthine m22Guanine->Xanthine Guanase (hypothetical) UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase UricAcid->Excretion

Figure 1. Putative metabolic pathway of this compound. This diagram illustrates the proposed degradation pathway of this compound, starting from tRNA turnover to its eventual excretion.

Comparison of Analytical Methodologies

A comprehensive understanding of m²₂G metabolism can be achieved by employing various analytical techniques. Below is a comparison of isotopic labeling with other commonly used methods.

Methodology Principle Advantages Limitations Typical Application for m²₂G
Isotopic Labeling with MS/NMR Introduction of stable isotopes (e.g., ¹³C, ¹⁵N) to trace the metabolic fate of a molecule.- Unambiguously defines metabolic pathways.- Allows for quantification of metabolic flux.- High specificity and sensitivity.- Requires synthesis of labeled compounds.- Can be complex to design and interpret.- Limited availability of specific published studies for m²₂G.- Definitive validation of the putative metabolic pathway.- Quantifying the rate of m²₂G turnover and catabolism.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation of molecules by chromatography followed by mass-based detection and fragmentation for identification and quantification.- High sensitivity and specificity for quantification.- Well-established for modified nucleoside analysis.- Can analyze complex biological matrices.- Does not directly reveal metabolic pathways without tracers.- Susceptible to matrix effects.- Quantification of endogenous levels of m²₂G in urine, plasma, and tissues.[1][2]
Enzyme Assays In vitro measurement of the activity of specific enzymes involved in a metabolic pathway.- Can confirm the function of individual enzymes.- Allows for kinetic studies (e.g., Km, Vmax).- In vitro conditions may not reflect the in vivo cellular environment.- Requires purified or recombinant enzymes.- To confirm the activity of purine nucleoside phosphorylase on m²₂G.[3]
Genetic Studies Knockout or knockdown of genes encoding for metabolic enzymes to observe the effect on metabolite levels.- Can establish a causal link between a gene and a metabolic step.- Can be performed in cell culture or animal models.- Can have off-target effects.- Compensatory metabolic pathways may mask the effect.- To investigate the role of specific enzymes in m²₂G metabolism by observing its accumulation upon gene silencing.

Experimental Protocols

Isotopic Labeling Experimental Workflow (Hypothetical)

A stable isotope tracing study to validate the metabolism of N²,N²-Dimethylguanosine would follow a structured workflow.

cluster_workflow Isotopic Labeling Workflow start Administer ¹³C or ¹⁵N-labeled This compound to cell culture or animal model sampling Collect biological samples (e.g., urine, plasma, cell lysates) at various time points start->sampling extraction Metabolite Extraction sampling->extraction analysis LC-MS/MS or NMR Analysis extraction->analysis data Data Analysis: - Identify labeled metabolites - Quantify isotopic enrichment - Determine metabolic flux analysis->data pathway Pathway Validation data->pathway

Figure 2. Isotopic labeling experimental workflow. This flowchart outlines the key steps in a typical stable isotope tracing experiment to study metabolite fate.

1. Synthesis of Labeled N²,N²-Dimethylguanosine: A crucial first step is the chemical or enzymatic synthesis of m²₂G with stable isotopes such as ¹³C or ¹⁵N incorporated into the guanine (B1146940) base or the ribose sugar.

2. In Vitro or In Vivo Administration: The labeled compound is introduced into the biological system of interest, which could be a cell culture or an animal model.

3. Sample Collection and Preparation: Biological samples (e.g., cell culture media, cell lysates, urine, plasma) are collected at different time points. Metabolites are then extracted from these samples. A typical protocol for urine sample preparation involves protein precipitation with acetonitrile, followed by centrifugation and reconstitution of the supernatant.[4]

4. LC-MS/MS Analysis: The extracted metabolites are analyzed by LC-MS/MS. The mass spectrometer is set to detect the labeled m²₂G and its potential downstream metabolites, looking for the characteristic mass shift due to the incorporated heavy isotopes.

5. Data Analysis: The data is processed to identify the labeled metabolites and quantify the extent of isotope incorporation over time. This information is used to map the metabolic pathway and calculate the rate of metabolic conversion (flux).

LC-MS/MS Quantification of Endogenous N²,N²-Dimethylguanosine in Urine

This method is widely used for the quantitative analysis of modified nucleosides in biological fluids.

cluster_workflow LC-MS/MS Quantification Workflow start Urine Sample Collection preparation Sample Preparation: - Thaw and vortex - Protein precipitation (e.g., with acetonitrile) - Centrifugation start->preparation extraction Supernatant Extraction and Drying preparation->extraction reconstitution Reconstitution in LC-MS compatible solvent extraction->reconstitution analysis LC-MS/MS Analysis: - Separation on C18 column - Detection by MRM reconstitution->analysis quantification Quantification using a calibration curve analysis->quantification

Figure 3. LC-MS/MS quantification workflow. This diagram shows the standard procedure for quantifying endogenous metabolites like this compound in urine samples.

1. Sample Preparation: Urine samples are thawed, vortexed, and then subjected to protein precipitation using a solvent like acetonitrile.[4] The mixture is centrifuged to pellet the proteins.

2. Extraction: The supernatant containing the metabolites is carefully collected, dried under vacuum, and then reconstituted in a solvent suitable for LC-MS analysis.[4]

3. Chromatographic Separation: The reconstituted sample is injected into a liquid chromatography system, typically equipped with a reverse-phase C18 column, to separate the metabolites.

4. Mass Spectrometric Detection: The separated metabolites are introduced into a tandem mass spectrometer. For quantification, Multiple Reaction Monitoring (MRM) is often used. This involves selecting the specific precursor ion for m²₂G and one or more of its characteristic product ions, providing high selectivity and sensitivity.

5. Quantification: The concentration of m²₂G in the sample is determined by comparing its peak area to a standard curve generated from known concentrations of a pure m²₂G standard.

Conclusion

Isotopic labeling stands as the gold standard for unequivocally elucidating metabolic pathways. While specific studies on N²,N²-Dimethylguanosine metabolism using this technique are not yet widely published, its application holds immense potential to validate the putative degradation pathway and quantify its dynamics. In the interim, LC-MS/MS provides a robust and sensitive method for the quantification of endogenous N²,N²-Dimethylguanosine, offering valuable insights into its physiological and pathological roles. The combination of these powerful analytical tools will be instrumental in advancing our understanding of modified nucleoside metabolism and its implications for human health and disease.

References

Comparison of N2,N2-Dimethylguanosine abundance in cytosolic vs mitochondrial tRNA

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of N2,N2-Dimethylguanosine (m2,2G) abundance reveals distinct modification landscapes between cytosolic and mitochondrial transfer RNAs (tRNAs), highlighting the intricate regulation of tRNA structure and function within the cell. While the nuclear-encoded enzyme TRMT1 is responsible for this modification in both compartments, its activity and the resulting prevalence of m2,2G differ significantly, pointing to tailored roles for this hypermodified nucleoside in cytosolic and mitochondrial protein synthesis.

This compound is a post-transcriptional modification found predominantly at position 26 of tRNAs. This modification is crucial for maintaining the structural integrity of tRNA, particularly for preventing alternative, non-functional conformations. Emerging evidence, detailed below, indicates a significantly higher abundance of m2,2G in cytosolic tRNAs compared to their mitochondrial counterparts. This disparity is attributed to the differential substrate specificity of the methyltransferase TRMT1, which can catalyze either the mono-methylation (to N2-methylguanosine, m2G) or the di-methylation (to m2,2G) of guanosine (B1672433) at position 26 (G26).

Quantitative Comparison of m2,2G Abundance

While a comprehensive quantitative survey across all tRNA species is yet to be fully compiled in a single study, the existing literature provides a clear qualitative and, in some cases, specific quantitative picture of the differential m2,2G modification landscape. In higher eukaryotes, a general trend is observed where the majority of cytosolic tRNAs containing a guanosine at position 26 are fully modified to m2,2G.[1] Conversely, most mitochondrial tRNAs with G26 are either mono-methylated to m2G or remain unmodified.[1]

A notable example of this differential modification is that within human mitochondria, only mt-tRNAIle has been identified to contain the m2,2G26 modification, while other mitochondrial tRNAs targeted by TRMT1 only receive a single methyl group to form m2G26.[2] This stark difference underscores the highly regulated nature of tRNA modification within distinct cellular organelles.

Cellular CompartmentGeneral Abundance of m2,2G at G26Specific Examples
Cytosol High; most G26-containing tRNAs are modified to m2,2G.[1]Cytosolic tRNA species are generally assumed to be fully modified if they contain G26.
Mitochondria Low; majority of G26-containing tRNAs have m2G or are unmodified.[1]Only mt-tRNAIle is known to contain m2,2G26 in humans.[2]

Experimental Protocols

The comparison of m2,2G abundance in cytosolic and mitochondrial tRNA relies on a series of established molecular biology techniques. The general workflow involves the separation of cytosolic and mitochondrial fractions, followed by the isolation of tRNA from each fraction and subsequent quantification of the m2,2G modification.

Subcellular Fractionation

The initial and critical step is the isolation of pure cytosolic and mitochondrial fractions from cell cultures or tissues. A common method involves differential centrifugation.

  • Cell Lysis: Cells are first swollen in a hypotonic buffer and then gently lysed using a Dounce homogenizer or a similar mechanical method to break the plasma membrane while keeping the mitochondria intact.

  • Low-Speed Centrifugation: The homogenate is centrifuged at a low speed (e.g., 700-1,000 x g) to pellet nuclei and unbroken cells.

  • High-Speed Centrifugation: The resulting supernatant is then subjected to a higher speed centrifugation (e.g., 10,000-12,000 x g) to pellet the mitochondria.

  • Cytosolic Fraction: The supernatant from the high-speed centrifugation step constitutes the cytosolic fraction.

  • Mitochondrial Purification: The mitochondrial pellet is typically washed one or more times to minimize contamination from other cellular components.

tRNA Isolation

From the purified cytosolic and mitochondrial fractions, total RNA is extracted using methods such as TRIzol reagent or other phenol-chloroform-based protocols. Transfer RNA is then specifically isolated from the total RNA pool, often by size-selection using polyacrylamide gel electrophoresis (PAGE) or through specialized column purification kits.

Quantification of this compound

Two primary methods are employed for the sensitive and specific quantification of m2,2G in the isolated tRNA populations.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for the absolute quantification of modified nucleosides.

    • Enzymatic Digestion: The purified tRNA is completely digested into its constituent nucleosides using a cocktail of enzymes, typically including nuclease P1 and phosphodiesterase.

    • Chromatographic Separation: The resulting nucleoside mixture is separated by high-performance liquid chromatography (HPLC).

    • Mass Spectrometric Detection: The eluting nucleosides are ionized and detected by a mass spectrometer. The amount of m2,2G is quantified by comparing its signal intensity to that of a known amount of a stable isotope-labeled internal standard.

  • Primer Extension Analysis: This method provides site-specific information about the modification.

    • Primer Annealing: A radiolabeled or fluorescently labeled DNA primer is annealed to the 3' end of the target tRNA, upstream of the modification site (G26).

    • Reverse Transcription: A reverse transcriptase is used to extend the primer. The presence of the bulky m2,2G modification causes the reverse transcriptase to stall or dissociate, leading to a truncated cDNA product.

    • Gel Electrophoresis: The cDNA products are resolved on a sequencing gel. The intensity of the band corresponding to the truncated product at position 26 is proportional to the abundance of the m2,2G modification.

Diagrams

Experimental_Workflow cluster_fractionation Subcellular Fractionation CellCulture Cell Culture Lysis Cell Lysis CellCulture->Lysis LowSpeedCent Low-Speed Centrifugation (pellet nuclei) Lysis->LowSpeedCent HighSpeedCent High-Speed Centrifugation (pellet mitochondria) LowSpeedCent->HighSpeedCent Supernatant CytosolicRNA Cytosolic tRNA Isolation HighSpeedCent->CytosolicRNA Supernatant (Cytosol) MitoRNA Mitochondrial tRNA Isolation HighSpeedCent->MitoRNA Pellet (Mitochondria) LCMS_cyto LC-MS/MS CytosolicRNA->LCMS_cyto PrimerExt_cyto Primer Extension CytosolicRNA->PrimerExt_cyto LCMS_mito LC-MS/MS MitoRNA->LCMS_mito PrimerExt_mito Primer Extension MitoRNA->PrimerExt_mito TRMT1_Activity cluster_nucleus Nucleus cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion TRMT1_gene TRMT1 Gene TRMT1_protein TRMT1 Protein TRMT1_gene->TRMT1_protein Transcription & Translation cyto_tRNA Cytosolic pre-tRNA (G26) TRMT1_protein->cyto_tRNA mito_tRNA Mitochondrial pre-tRNA (G26) TRMT1_protein->mito_tRNA Import m2_2G_cyto m2,2G-modified Cytosolic tRNA cyto_tRNA->m2_2G_cyto TRMT1 Activity (Predominantly di-methylation) m2G_mito m2G-modified Mitochondrial tRNA mito_tRNA->m2G_mito TRMT1 Activity (Predominantly mono-methylation)

References

Unveiling N2,N2-Dimethylguanosine Sites: A Guide to the Validation of Computational Predictions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of N2,N2-Dimethylguanosine (m2,2G) sites in RNA is crucial for understanding its role in cellular processes and its potential as a therapeutic target. This guide provides a comprehensive comparison of computational prediction tools for m2,2G sites, supported by detailed experimental validation protocols and data. By bridging the gap between in silico predictions and wet-lab confirmation, this guide aims to equip researchers with the knowledge to confidently identify and study this important RNA modification.

This compound is a post-transcriptional modification of RNA, particularly prevalent in transfer RNA (tRNA), that plays a significant role in stabilizing tRNA structure and ensuring translational fidelity. The advent of computational biology has led to the development of various tools designed to predict the location of these modifications within RNA sequences. However, the true utility of these predictive models lies in their validation through rigorous experimental methods.

Comparing the Predictors: A Look at the Landscape

While a direct head-to-head comparison of multiple dedicated m2,2G prediction tools with extensive experimental validation is still an emerging area of research, several computational methods have been developed for predicting RNA modifications, some of which can be applied to or are developed for the closely related N2-methylguanosine (m2G). The performance of these tools is typically evaluated using computational cross-validation techniques and, in some cases, validated against independent experimental datasets.

Here, we summarize the performance of two such predictors, iRNA-m2G and RFhy-m2G, based on the computational validation metrics reported in their respective publications. It is important to note that these metrics are based on computational tests and not direct, broad-scale experimental validation of their predictions for m2,2G.

Computational ToolOrganism(s)Validation MethodAccuracySensitivitySpecificityMCCAUC
iRNA-m2G H. sapiens, M. musculus, S. cerevisiaeJackknife Test, Independent Dataset85.50% (Human, Ind. Test)86.60%84.40%0.710Not Reported
RFhy-m2G H. sapiens, M. musculus, S. cerevisiae5-fold Cross-Validation, Independent Dataset94.17% (Ind. Test)91.67%96.67%0.8860.983

MCC: Matthews Correlation Coefficient; AUC: Area Under the Curve.

Experimental Validation: The Gold Standard

The confirmation of computationally predicted m2,2G sites relies on sensitive and specific experimental techniques. The two primary methods for this validation are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Immuno-Northern Blotting.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the direct detection and quantification of modified nucleosides in an RNA sample. This method provides high confidence in the identification and quantification of m2,2G.

Experimental Protocol: LC-MS/MS for m2,2G Quantification

  • RNA Isolation and Digestion:

    • Isolate total RNA or specific RNA species (e.g., tRNA) from the cells or tissues of interest.

    • Digest the purified RNA into individual nucleosides using a cocktail of enzymes, such as nuclease P1 and phosphodiesterase I, followed by dephosphorylation with alkaline phosphatase.

  • Chromatographic Separation:

    • Separate the resulting nucleosides using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).

  • Mass Spectrometry Analysis:

    • Introduce the separated nucleosides into a tandem mass spectrometer.

    • Perform selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect and quantify the transition of the m2,2G precursor ion to its characteristic product ion.

  • Data Analysis:

    • Quantify the amount of m2,2G relative to the canonical nucleosides (e.g., guanosine) to determine the modification level.

Immuno-Northern Blotting

Immuno-Northern blotting utilizes an antibody specific to m2,2G to detect its presence in a given RNA sample. This technique is particularly useful for confirming the presence of m2,2G in specific RNA species.

Experimental Protocol: Immuno-Northern Blotting for m2,2G Detection

  • RNA Electrophoresis and Transfer:

    • Separate total RNA or enriched small RNAs on a denaturing polyacrylamide gel.

    • Transfer the separated RNA to a positively charged nylon membrane.

  • Immunodetection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for m2,2G.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Signal Detection:

    • Add a chemiluminescent substrate and detect the signal using an appropriate imaging system. The presence of a band at the expected size of the RNA of interest indicates the presence of m2,2G.

Visualizing the Workflow and Pathways

To better understand the processes involved in validating computational predictions and the biological context of m2,2G, the following diagrams illustrate the experimental workflow and a key signaling pathway influenced by tRNA modifications.

experimental_workflow cluster_computational Computational Prediction cluster_experimental Experimental Validation cluster_data Data Analysis pred_tool Prediction Tool (e.g., iRNA-m2G, RFhy-m2G) pred_sites Predicted m2,2G Sites pred_tool->pred_sites rna_seq RNA Sequence Input rna_seq->pred_tool lcms LC-MS/MS pred_sites->lcms Targeted analysis inb Immuno-Northern Blotting pred_sites->inb Probe design validation_results Validated m2,2G Sites lcms->validation_results inb->validation_results quant_data Quantitative Data (Accuracy, Sensitivity, etc.) validation_results->quant_data

Caption: Workflow for computational prediction and experimental validation of m2,2G sites.

trna_modification_pathway nutrient_stress Nutrient Stress trmt1 TRMT1 (m2,2G Methyltransferase) nutrient_stress->trmt1 regulates pre_trna pre-tRNA trmt1->pre_trna modifies mature_trna Mature tRNA (with m2,2G) pre_trna->mature_trna trna_stability tRNA Stability & Codon Recognition mature_trna->trna_stability translation_fidelity Translation Fidelity trna_stability->translation_fidelity protein_synthesis Protein Synthesis translation_fidelity->protein_synthesis cellular_response Cellular Stress Response protein_synthesis->cellular_response

Caption: Role of m2,2G tRNA modification in the cellular stress response pathway.

The Role of m2,2G in Signaling Pathways

The modification of tRNA with m2,2G, primarily catalyzed by the TRMT1 methyltransferase, is integral to maintaining cellular homeostasis. By ensuring the structural integrity of tRNAs, m2,2G modification is critical for efficient and accurate protein synthesis.[1] During periods of cellular stress, such as nutrient deprivation, the proper functioning of the translational machinery is paramount for mounting an effective stress response.[2][3][4][5][6] Dysregulation of tRNA modifications, including m2,2G, can lead to translational infidelity and has been implicated in various human diseases. While direct signaling cascades initiated by m2,2G are not well-defined, its role in ensuring the fidelity of translation places it as a crucial component in the broader network of cellular signaling that governs cell growth, proliferation, and stress responses.

Conclusion

The accurate identification of this compound sites is a key step in elucidating the epitranscriptomic landscape and its impact on cellular function. While computational tools provide a valuable starting point for identifying potential m2,2G sites, their predictions must be substantiated by robust experimental validation. This guide has provided an overview of the current computational landscape, detailed protocols for the gold-standard validation techniques of LC-MS/MS and immuno-northern blotting, and highlighted the importance of m2,2G in cellular pathways. By integrating these computational and experimental approaches, researchers can confidently advance our understanding of this critical RNA modification and its implications for health and disease.

References

Unveiling the Conserved Role of N2,N2-Dimethylguanosine Across Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

GÖTTINGEN, Germany – December 22, 2025 – In the intricate world of molecular biology, the post-transcriptional modification of transfer RNA (tRNA) is a critical layer of gene expression regulation. Among the more than 170 identified modifications, N2,N2-Dimethylguanosine (m2,2G) stands out for its remarkable conservation across eukaryotes, bacteria, and archaea, as well as in mitochondria and chloroplasts, underscoring its universal importance in cellular function.[1][2] This guide provides a comprehensive comparison of the function of m2,2G, supported by experimental data, detailed protocols, and pathway visualizations to serve as a vital resource for researchers, scientists, and drug development professionals.

This compound is a modification predominantly found at position 26 in the "hinge" region of tRNA, between the D-arm and the anticodon stem, and also at position 10.[2] This modification is catalyzed by the highly conserved Trm1 family of enzymes (TRMT1 in humans).[3][4] Its primary role is to ensure the structural integrity and stability of tRNA, which is essential for accurate and efficient protein synthesis.

Comparative Analysis of m2,2G and Other tRNA Modifications

The function of m2,2G is best understood when compared with other tRNA modifications that also contribute to tRNA stability and function. The following tables summarize the comparative effects of these modifications.

tRNA Modification Enzyme Family Typical Location Primary Function Effect on tRNA Melting Temperature (Tm) Impact on Translation Key Organisms Studied
This compound (m2,2G) Trm1/TRMT1G26, G10Prevents tRNA misfolding, ensures structural stability.[1][5]Destabilizing in some duplex contexts, but crucial for correct tertiary structure folding.[5][6]Essential for efficient global protein synthesis; absence leads to reduced translation rates.[7]Eukarya, Bacteria, Archaea.[1]
1-Methylguanosine (m1G) Trm10/TRMT10G9Contributes to tRNA core structure and stability.[8]Not specifiedDeficiency can cause growth phenotypes under stress conditions.[8]S. cerevisiae, Humans.[8]
Pseudouridine (Ψ) PusVariousEnhances local structural stability of tRNA domains.[9]Increases tRNA melting temperature.[6]Important for translational fidelity and efficiency.[9]Eukarya, Bacteria, Archaea.
5-Methylcytidine (m5C) Trm4/NSUNVariousStabilizes tRNA structure through hydrophobic and stacking interactions.[6]Increases tRNA melting temperature.[6]Deficiency can lead to increased sensitivity to stressors like H2O2.[10]S. cerevisiae, Humans.
Dihydrouridine (D) DusD-loopIncreases local structural flexibility of the D-loop.[6]Decreases tRNA melting temperature.[5]Facilitates correct tRNA folding and recognition by other enzymes.E. coli, S. cerevisiae.

Functional Consequences of m2,2G Modification

Functional Aspect This compound (m2,2G) Alternative Modifications/Unmodified State Supporting Experimental Evidence
tRNA Folding and Stability Prevents the formation of improper base pairs (e.g., G26-C11), ensuring the correct L-shaped tertiary structure.[1][7]Unmodified guanosine (B1672433) at position 26 can lead to misfolding and the adoption of inactive tRNA conformations.[5]Crystallographic and simulation studies have demonstrated that m2,2G destabilizes certain base-pairing interactions, thereby preventing alternative tRNA conformations.[7]
Translation Efficiency Lack of m2,2G leads to a global downregulation of protein synthesis.[3]Other modifications like those in the anticodon loop directly impact decoding, while m2,2G provides the stable framework for the tRNA to function.TRMT1-deficient human cells exhibit decreased proliferation rates and alterations in global protein synthesis.[4]
Stress Response Levels of m2,2G can be dynamically regulated in response to oxidative stress. It plays a role in redox homeostasis.[4][6]The absence of other modifications, such as mcm5U, is critical for surviving exposure to specific chemical stressors like MMS.[10]Studies in yeast have shown that exposure to H2O2 leads to an increase in m2,2G levels.[10] TRMT1-deficient cells show increased endogenous reactive oxygen species (ROS) and hypersensitivity to oxidizing agents.[4]
Disease Association Mutations in the human TRMT1 gene are linked to intellectual disability.[4]Deficiencies in other tRNA modifying enzymes are also linked to various human diseases, including metabolic and neurological disorders.Human patient cells with disease-associated TRMT1 variants show reduced levels of specific tRNAs, highlighting the role of m2,2G in tRNA stability.[11]

Signaling and Workflow Diagrams

To visually represent the molecular processes involving this compound, the following diagrams have been generated using the DOT language.

TRMT1_Mechanism cluster_input Inputs cluster_enzyme Enzyme cluster_output Outputs Unmodified tRNA Unmodified tRNA TRMT1 TRMT1 Enzyme Unmodified tRNA->TRMT1 Substrate Binding SAM S-adenosyl- methionine (SAM) SAM->TRMT1 Methyl Donor m2,2G tRNA m2,2G-modified tRNA TRMT1->m2,2G tRNA Catalysis SAH S-adenosyl- homocysteine (SAH) TRMT1->SAH

TRMT1 enzymatic modification of tRNA.

Oxidative_Stress_Response cluster_feedback Feedback Loop Oxidative Stress Oxidative Stress ROS Increased ROS Oxidative Stress->ROS TRMT1_activity TRMT1 Activity ROS->TRMT1_activity Modulates m22G_levels m2,2G Levels TRMT1_activity->m22G_levels tRNA_stability tRNA Stability m22G_levels->tRNA_stability Translation Protein Synthesis tRNA_stability->Translation Cellular_Homeostasis Redox Homeostasis & Cellular Proliferation Translation->Cellular_Homeostasis TRMT1_deficient TRMT1 Deficiency Increased_ROS Further Increased ROS TRMT1_deficient->Increased_ROS

Role of m2,2G in oxidative stress.

Experimental_Workflow cluster_extraction RNA Extraction & Purification cluster_analysis Downstream Analysis Cell_Lysis Cell Lysis Total_RNA Total RNA Extraction Cell_Lysis->Total_RNA tRNA_Purification tRNA Purification Total_RNA->tRNA_Purification Mass_Spec LC-MS/MS tRNA_Purification->Mass_Spec Nano_tRNAseq Nano-tRNAseq tRNA_Purification->Nano_tRNAseq Quantification Quantification of m2,2G Mass_Spec->Quantification Nano_tRNAseq->Quantification

General workflow for m2,2G analysis.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summarized protocols for the key experimental techniques used to study m2,2G.

Protocol 1: Quantification of m2,2G by HPLC-Coupled Mass Spectrometry (LC-MS)

This protocol provides a method for the quantitative analysis of modified ribonucleosides in tRNA.[7]

1. tRNA Purification:

  • Extract total RNA from cell or tissue samples using a standard method such as TRIzol reagent.
  • Isolate the small RNA fraction (<200 nt) containing tRNA using a commercial kit (e.g., Zymo RNA Clean & Concentrator).
  • Further purify tRNA by high-performance liquid chromatography (HPLC).

2. Enzymatic Hydrolysis:

  • Digest the purified tRNA (several micrograms) into individual ribonucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).

3. LC-MS Analysis:

  • Resolve the ribonucleoside mixture using reversed-phase HPLC.
  • Identify and quantify the individual ribonucleosides, including m2,2G, using a mass spectrometer with dynamic multiple reaction monitoring (DMRM). A 15-minute LC-MS run is typically sufficient.[7]

4. Data Analysis:

  • Determine the relative proportions of modified ribonucleosides based on the integrated peak areas from the mass chromatograms.

Protocol 2: Analysis of tRNA Modification by Nano-tRNAseq

This protocol outlines the steps for preparing a tRNA library for nanopore sequencing to simultaneously assess tRNA abundance and modification status.[12][13]

1. Small RNA Enrichment and Deacylation:

  • Start with at least 10 µg of total RNA with a high RNA Integrity Number (RIN) of 7-10.
  • Enrich for small RNAs (17-200 nt) using a purification kit (e.g., Zymo RNA Clean & Concentrator-5).[13]
  • Deacylate the enriched small RNA by incubating in a deacylation buffer (e.g., 90 µL of buffer for a 100 µL total volume) for 30 minutes at 37°C.[12]
  • Purify the deacylated small RNA.

2. Adapter Ligation:

  • Ligate custom adapters to the 3' and 5' ends of the deacylated tRNA. This often involves a splint-ligation strategy.
  • Barcodes can be incorporated during this step to allow for multiplexing of up to 6 samples.[12]

3. Library Preparation for Nanopore Sequencing:

  • Follow the Oxford Nanopore Technologies (ONT) platform-specific protocol for direct RNA sequencing, with optimizations for short RNAs.
  • The native tRNA is then ready for sequencing.

4. Sequencing and Data Analysis:

  • Sequence the prepared library on an ONT device.
  • Analyze the raw electrical current data to determine the tRNA sequence, abundance, and identify modifications based on characteristic signal disruptions.

Conclusion

The cross-species conservation of this compound underscores its fundamental role in maintaining tRNA structural integrity, which is paramount for efficient and accurate translation. As research in the epitranscriptome continues to expand, a deeper understanding of the interplay between m2,2G and other tRNA modifications will undoubtedly reveal further layers of gene expression regulation. The methodologies and comparative data presented in this guide offer a solid foundation for future investigations into the nuanced functions of this ubiquitous tRNA modification and its implications in health and disease.

References

Safety Operating Guide

Navigating the Safe Disposal of N2,N2-Dimethylguanosine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N2,N2-Dimethylguanosine. Adherence to these procedures is crucial for ensuring a secure laboratory environment and maintaining regulatory compliance.

Immediate Safety and Hazard Considerations

This compound is classified as a hazardous substance.[1][2] Based on available Safety Data Sheets (SDS), the primary hazards include acute oral toxicity, skin and eye irritation, and respiratory tract irritation.[1][2] It is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.[1][2][3]

Hazard Profile of this compound

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Specific target organ toxicity, single exposureCategory 3, Respiratory tract irritationH335: May cause respiratory irritation[1][2]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must be conducted in accordance with institutional and local regulations for hazardous chemical waste.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including solid waste (e.g., weigh boats, contaminated gloves, bench paper) and liquid waste (e.g., solutions), must be treated as hazardous waste.[4]

  • Segregate this compound waste from other waste streams to prevent unintended chemical reactions. Do not mix with incompatible materials such as strong acids, bases, or oxidizers.[4][5]

2. Waste Collection and Containment:

  • Solid Waste: Collect in a designated, leak-proof container that is compatible with the chemical.

  • Liquid Waste: Use a dedicated, sealable container for all solutions containing this compound.[4] Plastic containers are often recommended for chemical waste.[4][6]

  • Ensure all waste containers are in good condition and have a secure, tightly fitting cap.[4][7] Containers should be kept closed except when adding waste.[5][7]

3. Labeling:

  • Immediately label all waste containers with a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[4]

  • The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound". Avoid using abbreviations or formulas.[5]

  • Include information about the major constituents and their approximate concentrations.

  • The name of the principal investigator and the laboratory location should also be on the label.[4]

4. Storage:

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][6]

  • The SAA should be a secondary containment system to prevent spills from spreading.

  • Do not store large quantities of hazardous waste. Be aware of your institution's limits for waste accumulation.[4][6]

5. Disposal of Empty Containers:

  • Empty containers that held this compound must also be disposed of as hazardous waste unless properly decontaminated.

  • To decontaminate, triple rinse the container with a suitable solvent that can dissolve the compound. The rinsate must be collected and disposed of as hazardous liquid waste.[4][7]

  • After triple rinsing, deface the original label and dispose of the container according to your institution's guidelines for clean glassware or plastic.[4]

6. Arranging for Pickup:

  • Once a waste container is full or has been in storage for the maximum allowable time per institutional policy, contact your EHS department to arrange for pickup.[6]

  • Do not dispose of this compound down the drain or in the regular trash.[5]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general procedure for handling and disposing of hazardous chemical waste as outlined above is the standard and accepted protocol. The key steps are segregation, containment, labeling, and disposal through a licensed hazardous waste handler, typically coordinated by an institution's EHS department.

Disposal Workflow

A Start: this compound Waste Generated B Solid or Liquid Waste? A->B C Collect in Labeled, Sealed Solid Waste Container B->C Solid D Collect in Labeled, Sealed Liquid Waste Container B->D Liquid E Store in Designated Satellite Accumulation Area C->E D->E F Container Full or Max Storage Time Reached? E->F F->E No G Contact Environmental Health & Safety for Waste Pickup F->G Yes H Proper Disposal by Licensed Professional G->H

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling N2,N2-Dimethylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling N2,N2-Dimethylguanosine. It offers procedural guidance on safe handling, appropriate personal protective equipment (PPE), and disposal methods to ensure laboratory safety and compliance.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).[1][2]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation

Personal Protective Equipment (PPE) Workflow

Proper selection and use of PPE are critical to minimize exposure risks. The following workflow outlines the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Handling Procedure start Start: Handling This compound hazards Identify Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant - Harmful if Swallowed start->hazards engineering_controls Work in a well-ventilated area (e.g., fume hood) hazards->engineering_controls Mitigate Inhalation Risk body_protection Wear a lab coat and closed-toe shoes engineering_controls->body_protection hand_protection Wear chemical-resistant gloves (e.g., nitrile) body_protection->hand_protection eye_protection Wear safety glasses with side shields or goggles hand_protection->eye_protection respiratory_protection If dust/aerosol generation is likely, use a respirator (e.g., N95) eye_protection->respiratory_protection Assess Inhalation Risk handling Follow safe handling procedures eye_protection->handling respiratory_protection->handling

Caption: PPE selection workflow for handling this compound.

Experimental Protocols: Safe Handling and Disposal

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust or aerosols.[1][2]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1][2] Avoid creating dust.[2]

  • Personal Hygiene: Wash hands thoroughly after handling the substance.[1] Do not eat, drink, or smoke in the work area.[1]

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2] A face shield may be necessary for tasks with a high splash risk.[3][4]

    • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile gloves).[1][2][3] Ensure gloves are compatible with the substance and any solvents being used.

    • Respiratory Protection: If working outside a fume hood or if dust/aerosol formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5][3]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[1][2] Consult a physician if irritation persists.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[1][2]

Spill and Accidental Release Measures:

  • Evacuate: Evacuate personnel from the immediate area.[5]

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[1]

  • Cleanup:

    • Wear full personal protective equipment.[1]

    • For solid spills, carefully sweep or scoop up the material, avoiding dust generation.

    • For solutions, absorb with an inert, non-combustible material (e.g., diatomite, universal binders).[1]

    • Collect the spilled material in a suitable, labeled container for disposal.[5]

    • Decontaminate the spill area and equipment by scrubbing with a suitable solvent like alcohol.[1]

Storage and Disposal Plan:

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep locked up.[1] For solutions, storage at -80°C for 6 months or -20°C for 1 month (protected from light) is recommended.[6]

  • Disposal: Dispose of the substance and its container in accordance with all applicable local, state, and federal regulations.[1] Do not allow the chemical to enter drains.[2] Contact a licensed professional waste disposal service to dispose of this material.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.